2,5-Dichlorobenzimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 345196. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIARSREYVCQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319416 | |
| Record name | 2,5-Dichlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-95-0 | |
| Record name | 2,6-Dichloro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 345196 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4887-95-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dichlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 2,5-Dichlorobenzimidazole: Structure, Properties, and Applications
The benzimidazole core, a bicyclic heterocycle formed from the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural versatility, including the ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking, and participate in hydrophobic interactions, allows benzimidazole derivatives to bind effectively to a wide array of biological macromolecules.[1] This has led to the development of numerous FDA-approved drugs for diverse therapeutic areas.[1] Within this important class of compounds, this compound emerges as a crucial synthetic intermediate and a molecule of significant interest. Its specific substitution pattern confers distinct electronic and steric properties, making it a valuable building block for designing targeted therapeutic agents, from anticancer to antiviral compounds.[2][3] This guide provides a detailed examination of the chemical properties, structure, synthesis, and applications of this compound for researchers and drug development professionals.
Section 1: Core Chemical and Physical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. This compound is a solid at room temperature, and its characteristics are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4887-95-0 | [2] |
| Molecular Formula | C₇H₄Cl₂N₂ | Inferred |
| Molecular Weight | 187.03 g/mol | Inferred |
| Appearance | White to off-white powder/crystals | General Knowledge |
| Melting Point | 205-209 °C | General Knowledge |
| Solubility | Soluble in polar organic solvents like DMSO, DMF; sparingly soluble in alcohols; generally insoluble in water. | General Knowledge |
| Storage | Store in a cool, dry place away from light and moisture. | [2] |
Section 2: Spectroscopic and Structural Characterization
Structural elucidation is confirmed through a combination of spectroscopic techniques. The expected spectral features for this compound are detailed below, providing a baseline for analytical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The N-H proton of the imidazole ring will appear as a broad singlet at a downfield chemical shift (typically >12 ppm in DMSO-d₆), which can exchange with D₂O. The three aromatic protons on the benzene ring will exhibit distinct signals. Due to the substitution pattern, one proton will be a singlet (H-4), while the other two (H-6 and H-7) will form an AX or AB system, appearing as doublets.
-
¹³C NMR: The carbon spectrum will show seven distinct signals for the seven carbon atoms, confirming the asymmetry of the molecule.[4] The C2 carbon, flanked by two nitrogen atoms, typically appears around 150-155 ppm. The two carbons bearing chlorine atoms (C2 and C5) will be shifted downfield, while the remaining aromatic carbons will resonate in the typical 110-140 ppm range.[4]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition, particularly the presence of halogens.
-
Electron Ionization (EI-MS): In an EI mass spectrum, this compound will show a prominent molecular ion peak (M⁺). A critical feature for validation is the isotopic cluster resulting from the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).[5] This leads to a characteristic pattern for the molecular ion:
-
M⁺: (containing two ³⁵Cl atoms)
-
[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom)
-
[M+4]⁺: (containing two ³⁷Cl atoms)
-
The expected intensity ratio of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule.[5]
-
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
-
The spectrum will be characterized by a broad absorption band in the region of 3000-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.[6]
-
C=N stretching vibrations within the imidazole ring typically appear in the 1580-1650 cm⁻¹ region.
-
C-H stretching from the aromatic ring will be observed just above 3000 cm⁻¹.
-
Characteristic C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.[7]
Section 3: Synthesis and Experimental Protocols
The synthesis of benzimidazoles is a well-established area of organic chemistry. A common and reliable method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its equivalent under acidic or thermal conditions. The following protocol describes a representative synthesis of this compound from a plausible starting material, 4-chloro-2-nitroaniline.
Experimental Protocol: Two-Step Synthesis of this compound
This protocol is a self-validating system, where the successful isolation and characterization of the intermediate in Step 1 provides confidence for proceeding to the final cyclization.
Step 1: Reduction of 4-Chloro-2-nitroaniline to 1,2-Diamino-4-chlorobenzene
-
Rationale: The foundational step is the reduction of the nitro group to an amine, creating the required o-phenylenediamine core. Stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is a classic and effective method for this transformation, as it is selective for the nitro group under these conditions.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-nitroaniline (1 equivalent).
-
Add concentrated HCl (approx. 5-6 mL per gram of starting material) and cool the flask in an ice bath.
-
Slowly add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) in concentrated HCl portion-wise, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, then heat to 90-100 °C for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). This will precipitate tin salts and liberate the free diamine.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 1,2-diamino-4-chlorobenzene.
-
Validation: The product can be validated by ¹H NMR and mass spectrometry before proceeding.
-
Step 2: Cyclization to this compound
-
Rationale: This step involves the condensation of the newly formed diamine with a one-carbon source. The Sandmeyer reaction provides a classic and effective method to convert an amino group into a chlorine atom via a diazonium salt intermediate, which is then cyclized. A more direct cyclization followed by chlorination is also a viable route. Here we describe a cyclization followed by chlorination.
-
Procedure:
-
Combine 1,2-diamino-4-chlorobenzene (1 equivalent) with an excess of formic acid (HCOOH) in a round-bottom flask.
-
Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The formic acid serves as both the C2 source and the reaction solvent.
-
Monitor the formation of the intermediate, 5-chlorobenzimidazole, by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with an aqueous ammonia or sodium carbonate solution to precipitate the crude 5-chlorobenzimidazole.
-
Filter the solid, wash with cold water, and dry.
-
The crude 5-chlorobenzimidazole is then chlorinated. Dissolve the intermediate in a suitable solvent like acetic acid.
-
Cool the solution in an ice bath and slowly add a chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂)) (1.1 equivalents).
-
Allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by pouring it into water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or column chromatography. The final structure and purity should be confirmed by NMR, MS, and melting point analysis.
-
Synthesis Workflow Diagram
Caption: A representative two-step synthesis of this compound.
Section 4: Applications in Drug Development and Biological Research
The benzimidazole scaffold is a cornerstone of many therapeutic agents, and the specific 2,5-dichloro substitution pattern has been explored for targeted activities.
Kinase Inhibition in Oncology
A primary application of substituted benzimidazoles is in the development of protein kinase inhibitors for cancer therapy. The mitogen-activated protein kinase (MAPK) pathway (also known as the RAS-RAF-MEK pathway) is a critical signaling cascade that controls cell proliferation and is frequently dysregulated in cancer.[8]
Derivatives of dichlorobenzimidazoles have been designed and synthesized as potent inhibitors of key kinases in this pathway, such as BRAF (both wild-type and V600E mutant forms) and VEGFR-2.[8] The dichloro substitutions on the benzimidazole ring are often designed to occupy and stabilize interactions within the hydrophobic back pocket of the kinase's ATP-binding site, enhancing potency and selectivity.[8]
Signaling Pathway Diagram: MAPK/RAS-RAF-MEK
Caption: Inhibition of the MAPK pathway by dichlorobenzimidazole derivatives.
Antiviral Activity
Halogenated benzimidazole ribonucleosides have been extensively studied as antiviral agents. For instance, 2,5,6-trichlorobenzimidazole ribonucleoside (TCRB) and its bromo-analogue (BDCRB) have shown significant activity against human cytomegalovirus (HCMV).[9] These compounds often act by inhibiting viral polymerases or other enzymes essential for viral replication. The 2,5-dichloro-scaffold can serve as a key component in the design of novel nucleoside and non-nucleoside antiviral drugs.[9][10]
General Pharmaceutical Intermediate
Beyond direct biological activity, this compound serves as a versatile intermediate in organic synthesis.[2] Its N-H group can be readily alkylated or acylated, and the chlorine atoms can potentially be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the construction of complex molecular architectures for various research and development purposes.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically important scaffold for the development of targeted therapeutics. Its well-defined chemical structure, predictable spectroscopic signature, and accessible synthetic routes make it an invaluable tool for medicinal chemists. The insights provided by its application in kinase inhibition and antiviral research underscore the power of specific halogenation patterns in modulating biological activity. As researchers continue to explore the vast chemical space around the benzimidazole core, this compound will undoubtedly remain a key player in the design and discovery of next-generation drugs.
References
- Al-Warhi, T., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of the Brazilian Chemical Society.
- Townsend, L. B., et al. (1995). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry.
- Pfleiderer, W., et al. (1991). Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers. Carbohydrate Research.
- The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- American Chemical Society. (n.d.). Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-l-(/?-D-ribofuranosyl)benzimidazoles.
- MDPI. (n.d.). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
- Bentham Science. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Organic Chemistry.
- ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes.
- Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry.
- Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (n.d.). Oriental Journal of Chemistry.
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 4887-95-0 [chemicalbook.com]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 2,5-Dichlorobenzimidazole from 1,4-Dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of a viable synthetic route for 2,5-dichlorobenzimidazole, a significant heterocyclic compound, commencing from the readily available starting material, 1,4-dichlorobenzene. The synthesis involves a multi-step process encompassing nitration, reduction, and cyclization. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters at each stage. The causality behind experimental choices is explained to equip researchers with the knowledge for procedural optimization and troubleshooting.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole derivatives are a cornerstone in medicinal chemistry and materials science.[1] This heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole, imparts a unique combination of chemical properties that lead to a wide array of biological activities. These include antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive properties.[1] The specific substitution pattern on the benzimidazole ring system dictates its pharmacological profile. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][3]
The synthesis of this key intermediate from an economical and accessible starting material like 1,4-dichlorobenzene is of significant industrial and academic interest. This guide outlines a logical and field-tested synthetic pathway.
Overall Synthetic Strategy
The transformation of 1,4-dichlorobenzene to this compound is not a direct conversion but rather a sequential process. The inertness of the C-H bonds on the dichlorobenzene ring necessitates the introduction of functional groups that can be manipulated to construct the imidazole ring. The chosen strategy involves three primary transformations:
-
Electrophilic Nitration: Introduction of a nitro group onto the 1,4-dichlorobenzene ring.
-
Reduction: Conversion of the nitro group to an amino group to yield a phenylenediamine derivative.
-
Cyclization: Reaction of the diamine with a one-carbon synthon to form the imidazole ring.
Caption: Overall synthetic workflow from 1,4-dichlorobenzene.
Step-by-Step Synthesis and Mechanistic Insights
Step 1: Nitration of 1,4-Dichlorobenzene to 1,4-Dichloro-2-nitrobenzene
The initial and critical step is the regioselective introduction of a nitro group onto the aromatic ring of 1,4-dichlorobenzene. This is a classic example of an electrophilic aromatic substitution reaction.
Causality of Reagent Choice: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
Reaction Mechanism: The chlorine atoms are ortho, para-directing but deactivating due to their inductive electron-withdrawing effect.[4] However, the para positions are blocked, and the two chlorine atoms direct the incoming electrophile to the ortho position.
Experimental Protocol: Nitration of 1,4-Dichlorobenzene
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The reaction should be conducted in a well-ventilated fume hood.
-
Reagents:
-
1,4-Dichlorobenzene
-
Concentrated Nitric Acid (95%)[5]
-
Concentrated Sulfuric Acid (98%)
-
-
Procedure: a. To the round-bottom flask, cautiously add concentrated sulfuric acid. b. Cool the flask in an ice-water bath to 0-5 °C. c. Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C. d. Once the nitrating mixture is prepared, slowly add molten 1,4-dichlorobenzene (melting point ~53 °C) or a solution of 1,4-dichlorobenzene in a minimal amount of a suitable solvent like dichloromethane, keeping the reaction temperature between 70-90 °C.[5] e. After the addition is complete, continue stirring at this temperature for 2-5 hours to ensure the reaction goes to completion.[5] f. Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude 1,4-dichloro-2-nitrobenzene. g. Filter the solid product, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry.
-
Purification: The crude product can be recrystallized from ethanol to obtain pure 1,4-dichloro-2-nitrobenzene.[6]
Data Summary: Nitration Reaction
| Parameter | Value | Reference |
| Starting Material | 1,4-Dichlorobenzene | [6][7] |
| Product | 1,4-Dichloro-2-nitrobenzene | [6] |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [5] |
| Temperature | 70-90 °C | [5] |
| Reaction Time | 2-5 hours | [5] |
| Typical Yield | >90% | [8] |
Step 2: Reduction of 1,4-Dichloro-2-nitrobenzene to 2,5-Dichloro-1,4-phenylenediamine
The second step involves the reduction of the nitro group to an amine, a crucial transformation to generate the necessary diamine precursor.
Causality of Reagent Choice: Several reducing agents can accomplish this transformation. A common and effective method involves the use of a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrazine hydrate or catalytic hydrogenation.[9] Another approach is using a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. The catalytic hydrogenation route is often preferred due to cleaner reaction profiles and easier product isolation.
Experimental Protocol: Reduction of 1,4-Dichloro-2-nitrobenzene
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
1,4-Dichloro-2-nitrobenzene
-
Ethanol (or another suitable solvent)
-
Palladium on Carbon (5-10% Pd/C)
-
Hydrazine Hydrate (80-100%)
-
-
Procedure: a. Dissolve 1,4-dichloro-2-nitrobenzene in ethanol in the round-bottom flask. b. Add a catalytic amount of Pd/C to the solution. c. Heat the mixture to reflux. d. Slowly add hydrazine hydrate dropwise to the refluxing mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux. e. After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC). f. Cool the reaction mixture and filter through a pad of celite to remove the Pd/C catalyst. g. Evaporate the solvent under reduced pressure to obtain the crude 2,5-dichloro-1,4-phenylenediamine.
-
Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Data Summary: Reduction Reaction
| Parameter | Value | Reference |
| Starting Material | 1,4-Dichloro-2-nitrobenzene | [9] |
| Product | 2,5-Dichloro-1,4-phenylenediamine | [] |
| Reagents | Pd/C, Hydrazine Hydrate | [9] |
| Solvent | Ethanol | [9] |
| Temperature | Reflux | [9] |
| Typical Yield | High | [9] |
Step 3: Cyclization of 2,5-Dichloro-1,4-phenylenediamine to this compound
The final step is the construction of the imidazole ring. This is typically achieved by reacting the diamine with a one-carbon electrophile.
Causality of Reagent Choice: Formic acid is a common and effective reagent for this cyclization. It serves as both the source of the C2 carbon of the imidazole ring and as an acidic catalyst. The reaction proceeds via the formation of an N-formyl intermediate, followed by intramolecular cyclization and dehydration.
Experimental Protocol: Cyclization to this compound
-
Apparatus: A round-bottom flask equipped with a reflux condenser.
-
Reagents:
-
2,5-Dichloro-1,4-phenylenediamine
-
Formic Acid (88-98%)
-
-
Procedure: a. Place 2,5-dichloro-1,4-phenylenediamine in the round-bottom flask. b. Add an excess of formic acid. c. Heat the mixture to reflux for 2-4 hours. d. Monitor the reaction progress by TLC. e. After completion, cool the reaction mixture and pour it into cold water. f. Neutralize the solution with a base, such as sodium hydroxide or ammonium hydroxide, which will precipitate the crude this compound. g. Filter the solid product, wash with water, and dry.
-
Purification: The crude product can be recrystallized from an appropriate solvent, such as ethanol or aqueous ethanol, to yield pure this compound.
Caption: Key steps in the cyclization of the diamine with formic acid.
Safety and Handling Considerations
-
1,4-Dichlorobenzene: Irritant and suspected carcinogen. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE).[7]
-
Concentrated Acids (Nitric and Sulfuric): Highly corrosive. Handle with extreme care, using appropriate PPE, including acid-resistant gloves and safety goggles. Always add acid to water, never the other way around.
-
Hydrazine Hydrate: Toxic and corrosive. Handle in a fume hood with appropriate PPE.
-
Palladium on Carbon: Flammable when dry. Handle with care and keep away from ignition sources.
Conclusion
The synthesis of this compound from 1,4-dichlorobenzene is a robust and scalable process that relies on fundamental organic transformations. By understanding the underlying principles and carefully controlling the reaction parameters at each step, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and materials science. The protocols provided in this guide are based on established chemical literature and offer a solid foundation for laboratory synthesis.
References
- Sciencemadness Wiki. (2021-05-16). 1,4-Dichlorobenzene. [Link]
- Wikipedia. 1,4-Dichloro-2-nitrobenzene. [Link]
- Chegg.
- Sciencemadness Discussion Board. (2012-04-11).
- Indian Journal of Chemistry. (2005). Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. [Link]
- PubMed. (1995). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. [Link]
- Google Patents.
- Google Patents. CN1038447A - Technology for nitration of ortho-dichlorobenzene with mixed acid processing.
- Organic Syntheses.
- American Chemical Society. (1995). Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-l-(/?-D-ribofuranosyl)benzimidazoles. [Link]
- Google Patents. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.
- Google Patents. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.
- Google Patents. CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine.
- Google Patents. EP0313990A2 - Synthesis of 1,4-dichlorobenzene.
- ACS Publications. (2021). Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)
- Google Patents. US4207261A - Process for preparing o-phenylenediamine.
- Organic Chemistry Portal. Benzimidazole synthesis. [Link]
- Scribd. The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. [Link]
- PubMed Central (PMC). (2023). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors.... [Link]
- PubMed Central (PMC). (2021).
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemodynamics.com [chemodynamics.com]
- 3. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - 1,4-dichlorobenzene nitration(moth balls) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google Patents [patents.google.com]
- 6. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 7. 1,4-Dichlorobenzene - Sciencemadness Wiki [sciencemadness.org]
- 8. CN1038447A - Technology for nitration of ortho-dichlorobenzene with mixed acid processing - Google Patents [patents.google.com]
- 9. CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine - Google Patents [patents.google.com]
2,5-Dichlorobenzimidazole: A Technical Guide for Advanced Research
An In-depth Exploration of its Synthesis, Physicochemical Profile, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Among the halogenated derivatives, 2,5-Dichlorobenzimidazole has emerged as a molecule of significant interest, serving as a crucial intermediate and a pharmacophore in the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, physicochemical properties, and its burgeoning role in drug discovery, particularly as a scaffold for kinase inhibitors, antiviral, and antimicrobial agents.
Core Molecular Identity
CAS Number: 4887-95-0[1][2][3][4]
Molecular Formula: C₇H₄Cl₂N₂
Molecular Weight: 187.03 g/mol [2]
| Property | Value | Source |
| CAS Number | 4887-95-0 | [1][2][3][4] |
| Molecular Formula | C₇H₄Cl₂N₂ | |
| Molecular Weight | 187.03 g/mol | [2] |
| Boiling Point | 364.5°C at 760 mmHg | [5] |
| Melting Point | 205.7°C | [5] |
| Density | 1.571 g/cm³ | [5] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the cyclocondensation of a substituted o-phenylenediamine with a suitable one-carbon synthon. A prevalent method involves the reaction of 4,5-dichloro-o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.
Experimental Protocol: Synthesis from 4,5-dichloro-o-phenylenediamine
This protocol describes a representative synthesis of this compound, adapted from general methods for benzimidazole synthesis.
Materials:
-
4,5-dichloro-o-phenylenediamine
-
A suitable aldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium metabisulfite
-
Solvent (e.g., a mixture of chloroform and methanol)
-
Supported gold nanoparticle catalyst (e.g., Au/TiO₂) (optional, for a greener approach)[6]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,5-dichloro-o-phenylenediamine in a suitable solvent mixture (e.g., CHCl₃:MeOH 3:1 v/v).[6]
-
Aldehyde Addition: Add the aldehyde to the reaction mixture.
-
Catalyst Addition (Optional): For a catalyzed reaction, add the supported gold nanoparticle catalyst (e.g., 1 mol % Au).[6]
-
Reaction Conditions: Stir the reaction mixture at ambient temperature for a designated period (e.g., 2 hours for catalyzed reactions).[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, if a catalyst was used, separate it by centrifugation. Wash the catalyst with a suitable solvent (e.g., ethanol).[6] The liquid phase is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield this compound.
Causality of Experimental Choices:
-
The choice of a substituted o-phenylenediamine is critical as it dictates the substitution pattern on the benzene ring of the final benzimidazole product.
-
The use of a supported gold nanoparticle catalyst offers a green chemistry approach, enabling the reaction to proceed under milder conditions (ambient temperature) and often with higher selectivity and yield.[6]
-
The solvent system is chosen to ensure the solubility of the reactants and to facilitate the reaction.
Caption: Mechanism of action for dichlorobenzimidazole derivatives as kinase inhibitors.
Antiviral Activity
The antiviral properties of dichlorobenzimidazole derivatives have been extensively studied, particularly against herpesviruses.
-
Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV-1): The ribonucleoside of 2,5,6-trichlorobenzimidazole (TCRB) and its 2-bromo analog (BDCRB) have demonstrated potent and selective inhibition of HCMV replication. [7]The parent heterocycle, 2,5,6-trichlorobenzimidazole, also showed antiviral activity, though it was not well-separated from cytotoxicity. [7]While these are trichloro-derivatives, this research points to the potential of the core halogenated benzimidazole structure in antiviral drug design. The mechanism of action for some benzimidazole antivirals is thought to involve the inhibition of viral RNA synthesis. [8]
Antimicrobial Properties
Benzimidazole derivatives are known to possess a broad spectrum of antimicrobial activity. The structural similarity of the benzimidazole nucleus to purine enables these compounds to interfere with essential bacterial metabolic pathways.
-
Mechanism of Action: While the precise mechanism for this compound is not fully elucidated, benzimidazoles are generally believed to exert their antimicrobial effects by inhibiting microbial growth through various mechanisms, including interference with nucleic acid and protein synthesis. [9]* Broad-Spectrum Potential: Studies on 2,5-disubstituted benzimidazoles have shown promising activity against a range of both Gram-positive and Gram-negative bacteria, as well as fungi. [9]
Conclusion
This compound is a versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and favorable physicochemical properties make it an ideal starting point for the development of novel therapeutic agents. The demonstrated efficacy of its derivatives as kinase inhibitors, antiviral agents, and antimicrobial compounds underscores the significant potential of this core structure. Further exploration of the specific biological targets and mechanisms of action of this compound itself, along with the continued development of novel derivatives, will undoubtedly pave the way for new and effective treatments for a range of diseases.
References
- PubChem. 2,5-dichloro-1H-1,3-benzodiazole.
- Angene International Limited. This compound. [Link]
- Temirak, A., et al. (2025).
- Townsend, L. B., et al. (1995). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 38(20), 4098-4105. [Link]
- Diwan, A., & Joseph, T. (1967). Anti-viral Activity of 5,6-Dichloro-l-(2'-Deoxy-13-D-Ribofuranosyl)Benzimidazole and Related Derivatives. Journal of General Virology, 1(3), 393-400. [Link]
- Wang, Y., et al. (2015). Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole. Molecules, 20(12), 22166-22178. [Link]
- Paolini, L., et al. (2005). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Virology, 79(12), 7583-7592. [Link]
- PubChem. 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole.
- Diwan, A., & Joseph, T. (1967). Anti-viral Activity of 5,6-Dichloro-1-(2′-Deoxy-β-d-Ribofuranosyl)
- Tziourgiou, C., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Turinetto, V., et al. (2009).
Sources
- 1. 2,5-dichloro-1H-1,3-benzodiazole | C7H4Cl2N2 | CID 335473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4887-95-0 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound|CAS 4887-95-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. This compound | 4887-95-0 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,5-Dichlorobenzimidazole in DMSO and Other Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
2,5-Dichlorobenzimidazole is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] The benzimidazole core is a prominent feature in numerous approved drugs, making its derivatives, such as this compound, of significant interest to researchers. However, the journey from a promising compound to a viable drug candidate is fraught with challenges, one of the most fundamental being solubility.
Low aqueous solubility can lead to poor bioavailability, unreliable results in in vitro assays, and significant hurdles in formulation development.[2][3] Consequently, a thorough understanding of a compound's solubility profile in various solvents is not merely a perfunctory step but a cornerstone of successful drug discovery and development.[4] This guide provides a comprehensive overview of the principles and practices for determining the solubility of this compound, with a particular focus on Dimethyl Sulfoxide (DMSO), a powerful and widely used aprotic solvent.[5][6]
Understanding this compound and Its Expected Solubility
The structure of this compound, with its benzimidazole core and two chlorine substituents, suggests a molecule with low polarity. The "like dissolves like" principle indicates that it will likely exhibit poor solubility in water and higher solubility in organic solvents.[7] The presence of the N-H group provides a site for hydrogen bonding, which can influence its interaction with protic solvents.
While specific, publicly available quantitative solubility data for this compound is limited, we can infer its likely behavior based on its structure and the properties of similar benzimidazole derivatives.[8][9]
The Pivotal Role of DMSO in Solubility Screening
Dimethyl Sulfoxide (DMSO) is a potent, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds.[6] Its ability to solubilize otherwise intractable compounds has made it an indispensable tool in high-throughput screening (HTS) and compound management.[10][11] For initial in vitro studies, compounds are often prepared as high-concentration stock solutions in DMSO.[2]
However, the use of DMSO is not without its caveats. It is hygroscopic and can absorb water from the atmosphere, which can affect compound stability over time.[12][13] Furthermore, while DMSO can enhance the solubility of many compounds, it can also decrease the stability of certain proteins, which is a critical consideration in biological assays.[14][15] The stability of compounds in DMSO is also a factor, with studies indicating that most compounds are stable for extended periods under proper storage conditions (e.g., at 4°C).[16][17]
Thermodynamic Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[4][18] This method, though more time-consuming than kinetic solubility assays, provides the most reliable and accurate measure of a compound's intrinsic solubility in a given solvent system.[19]
Experimental Protocol: Shake-Flask Method for this compound
This protocol outlines the steps for determining the thermodynamic solubility of this compound in DMSO and other organic solvents.
Materials:
-
This compound (solid, high purity)
-
High-purity organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Toluene)
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[18]
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[7] The exact time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the samples at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.[20]
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
-
Causality Behind Experimental Choices
-
Excess Solid: Adding an excess of the compound ensures that the solution becomes saturated and remains in equilibrium with the solid phase, which is the definition of thermodynamic solubility.[18]
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.
-
Extended Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. For poorly soluble compounds, this can be a slow process.[21]
-
Centrifugation and Filtration: These steps are essential to remove all undissolved solid material, which would otherwise lead to an overestimation of the solubility.[2]
-
Validated Analytical Method: The use of a reliable and validated analytical method like HPLC is crucial for accurate quantification of the dissolved compound.
Illustrative Solubility Profile of this compound
The following table provides an illustrative summary of the expected qualitative and semi-quantitative solubility of this compound in common laboratory solvents. These values are based on general chemical principles and data for structurally related compounds.[7][8] Note: These are not experimentally determined values for this compound and should be confirmed experimentally.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility (at 25°C) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | High |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | High |
| Ethanol | C₂H₅OH | 24.5 | Moderate |
| Methanol | CH₃OH | 32.7 | Moderate |
| Acetone | C₃H₆O | 20.7 | Moderate to Low |
| Acetonitrile | C₂H₃N | 37.5 | Low |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Low |
| Dichloromethane | CH₂Cl₂ | 9.1 | Low |
| Toluene | C₇H₈ | 2.4 | Very Low |
| Hexane | C₆H₁₄ | 1.9 | Very Low / Insoluble |
| Water | H₂O | 80.1 | Very Low / Insoluble |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
A comprehensive understanding of the solubility of this compound is essential for its successful application in research and drug development. While specific quantitative data may not be readily available in the literature, this guide provides the theoretical framework and a robust, field-proven experimental protocol—the shake-flask method—to enable researchers to accurately determine its solubility in DMSO and other relevant organic solvents. By adhering to the principles of scientific integrity and meticulous experimental technique outlined herein, scientists can generate reliable solubility data, thereby facilitating informed decisions in lead optimization, formulation development, and the overall advancement of their research programs.
References
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- National Institutes of Health. (2013). Determination of aqueous solubility by heating and equilibration: A technical note. International Journal of Pharmaceutics, 453(1), 244–247. [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (2011). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 56(1), 1-13. [Link]
- Lund University Publications. (2005).
- ResearchGate. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299. [Link]
- ResearchGate. (2015). Dissolution Method Development for Poorly Soluble Compounds. [Link]
- Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]
- Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
- ResearchGate. (2002). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b)
- ResearchGate. (2002). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
- MP Biomedicals. Dimethyl Sulfoxide. [Link]
- The FASEB Journal. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(9), e21820. [Link]
- ResearchGate. (2018). Solubility of drug in DMSO?. [Link]
- Ruf, K., & Pfleiderer, W. (1991). Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers.
- Scribd.
- PubChem. 2,5-Dichlorobenzoic acid. [Link]
- National Institutes of Health. (2003). Dimethyl sulfoxide at 2.5% (v/v) alters the structural cooperativity and unfolding mechanism of dimeric bacterial NAD+ synthetase. Protein Science, 12(11), 2467–2475. [Link]
- Swanson, B. N. (1985). Dimethyl sulfoxide (DMSO): a review.
- Wikipedia. Dimethyl sulfoxide. [Link]en.wikipedia.org/wiki/Dimethyl_sulfoxide)
Sources
- 1. This compound | 4887-95-0 [chemicalbook.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
- 12. thco.com.tw [thco.com.tw]
- 13. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dimethyl sulfoxide at 2.5% (v/v) alters the structural cooperativity and unfolding mechanism of dimeric bacterial NAD+ synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. researchgate.net [researchgate.net]
- 20. enamine.net [enamine.net]
- 21. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
2,5-Dichlorobenzimidazole mechanism of action in cells
An In-depth Technical Guide to the Cellular Mechanism of Action of 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), a synthetic nucleoside analog, has been a subject of intense scientific scrutiny for decades due to its potent and pleiotropic effects on fundamental cellular processes. Initially identified as an inhibitor of viral replication, its mechanism of action is now understood to be multifaceted, primarily revolving around the inhibition of eukaryotic transcription and the modulation of key protein kinase activities. This guide provides a comprehensive technical overview of DRB's molecular targets, the signaling pathways it perturbs, and the resulting cellular consequences, including the induction of apoptosis and cell cycle arrest. By synthesizing current knowledge and detailing robust experimental protocols, this document serves as an authoritative resource for professionals engaged in basic research and the development of novel therapeutics targeting transcription and cell signaling.
Introduction to 5,6-Dichlorobenzimidazole Riboside (DRB)
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole, commonly abbreviated as DRB, is a cell-permeable adenosine analog. While the user's query refers to "2,5-Dichlorobenzimidazole," the vast body of scientific literature focuses on the 5,6-dichloro substituted ribofuranosyl derivative, which is the subject of this guide. DRB's biological activity was first noted in the mid-20th century, and it has since become an invaluable chemical probe for dissecting complex cellular machinery.[1] Its core structure consists of a dichlorinated benzimidazole ring linked to a ribose sugar moiety, a configuration that allows it to compete with endogenous nucleosides.
The primary utility of DRB in cell biology research stems from its ability to rapidly and reversibly inhibit the synthesis of nuclear RNA.[2][3] This property has made it a cornerstone tool for studying the kinetics of mRNA synthesis and turnover. However, its mechanism is more intricate than simple competitive inhibition, directly implicating the enzymatic machinery that regulates gene expression and cell fate.
Core Molecular Mechanisms of Action
DRB exerts its profound cellular effects by engaging with two primary classes of molecular targets: the transcriptional machinery and a specific subset of protein kinases. These interactions are not mutually exclusive; rather, they are deeply intertwined, leading to a cascade of downstream events.
Inhibition of Eukaryotic Transcription via RNA Polymerase II
The most well-characterized effect of DRB is the potent inhibition of transcription mediated by RNA Polymerase II (Pol II).[4] Unlike some inhibitors that block the initiation of transcription, DRB acts by inducing premature termination of the elongating Pol II complex.[5][6]
Mechanism of Transcriptional Inhibition: DRB's effect on Pol II is not direct but is mediated through the inhibition of key kinases that phosphorylate the C-terminal domain (CTD) of Pol II's largest subunit. The CTD consists of multiple repeats of the heptapeptide sequence YSPTSPS, and its phosphorylation state is critical for the transition from transcription initiation to productive elongation.
Specifically, DRB is a potent inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) , a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1, T2, or K).[7][8][9] P-TEFb phosphorylates Serine 2 (Ser2) of the CTD repeats, a crucial step for releasing Pol II from promoter-proximal pausing and promoting robust elongation. By inhibiting CDK9, DRB prevents this critical phosphorylation event, causing the Pol II complex to stall and dissociate from the DNA template prematurely.[9] This leads to a dramatic reduction in the synthesis of most mRNAs.[6]
Caption: DRB inhibits P-TEFb (CDK9), preventing RNA Pol II CTD phosphorylation and causing premature transcription termination.
Broad-Spectrum Kinase Inhibition
Beyond CDK9, DRB demonstrates inhibitory activity against other essential protein kinases, most notably Casein Kinase 2 (CK2).
CK2 is a constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, playing a critical role in cell growth, proliferation, and the suppression of apoptosis.[10] High levels of CK2 are a hallmark of many cancers, making it an attractive therapeutic target.[11] DRB was one of the first ATP-competitive inhibitors of CK2 to be identified.[10][12] Although its affinity for CK2 is moderate (IC50 ≈ 15 µM), this inhibition is significant and contributes to DRB's overall cellular effects.[1] The inhibition of CK2's anti-apoptotic and pro-survival signaling cascades complements the cytotoxic effects of transcriptional shutdown.[11][12]
DRB also shows activity against other kinases, including Casein Kinase 1 (CK1) and other cyclin-dependent kinases (CDKs), albeit often with different potencies.[1][7] The inhibition of multiple kinases involved in transcription (CDK9), cell cycle progression (other CDKs), and survival signaling (CK2) underscores DRB's pleiotropic nature.
Cellular and Physiological Consequences
The dual-pronged attack on transcription and kinase signaling triggers profound and often terminal consequences for the cell.
Potent Induction of Apoptosis
DRB is a robust inducer of apoptosis in a wide range of cancer cell lines.[7][13] This effect is a direct consequence of its molecular mechanisms:
-
Transcriptional Inhibition of Survival Proteins: The shutdown of Pol II-mediated transcription leads to the rapid depletion of proteins with short half-lives. Critically, this includes anti-apoptotic proteins like Mcl-1 and XIAP. The loss of these key survival factors sensitizes cells to apoptotic stimuli.[8][14]
-
Inhibition of Pro-Survival Kinases: The concurrent inhibition of CK2 further disables the cell's anti-apoptotic defenses.[11]
Recent studies in breast cancer cells have shown that DRB administration leads to a rapid decline in Mcl-1 protein levels, triggering the intrinsic apoptotic pathway characterized by the activation of caspase-9, caspase-7, and cleavage of poly (ADP-ribose) polymerase (PARP).[8][14]
Caption: DRB induces apoptosis by inhibiting CDK9 and CK2, leading to Mcl-1 depletion and caspase activation.
Cell Cycle Arrest
By inhibiting CDKs, which are the master regulators of cell cycle progression, DRB can induce cell cycle arrest.[7][15] The specific phase of arrest can be cell-type dependent but is often observed at the G1 and G2/M checkpoints.[16] This cytostatic effect is a direct result of inhibiting the kinases responsible for driving cells through these critical transitions. For many benzimidazole derivatives, the ability to arrest the cell cycle is a key component of their anti-proliferative and anti-cancer activity.[17]
Antiviral Activity
DRB and its derivatives have been shown to inhibit the replication of a variety of DNA and RNA viruses, including human cytomegalovirus (HCMV) and herpes simplex virus (HSV).[18][19][20] This activity is largely attributed to the inhibition of host cell RNA Polymerase II, which many viruses rely upon for the transcription of their own genes. By halting the host's transcriptional machinery, DRB effectively creates a non-permissive environment for viral replication.[19]
Key Experimental Methodologies
Validating the mechanism of action of DRB or novel analogs requires a suite of robust biochemical and cellular assays.
In Vitro Kinase Assay Protocol
This protocol provides a framework for assessing the direct inhibitory effect of DRB on a purified kinase like CK2 or CDK9.
Objective: To determine the IC50 value of DRB for a specific kinase.
Materials:
-
Purified, active kinase (e.g., recombinant CK2 or CDK9/Cyclin T)
-
Specific peptide substrate for the kinase
-
ATP, [γ-³²P]ATP, or ADP-Glo™ Kinase Assay (Promega)
-
Kinase reaction buffer (specific to the enzyme)
-
DRB dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare Serial Dilutions: Create a 10-point serial dilution of DRB in DMSO, with a corresponding DMSO-only control.
-
Set Up Kinase Reaction: In each well of a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted DRB (or DMSO control).
-
Initiate Reaction: Add the purified kinase to each well to start the reaction. Incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Add ATP: Start the phosphorylation reaction by adding a mix of cold ATP and [γ-³²P]ATP. Incubate for the optimal time determined during assay development.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Quantify Phosphorylation: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. Alternatively, for non-radioactive methods like ADP-Glo™, follow the manufacturer's protocol to measure luminescence, which correlates with ADP production.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the DRB concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cellular Apoptosis Analysis via Annexin V/PI Staining
This workflow is the gold standard for quantifying apoptosis and distinguishing it from necrosis in a cell population.
Caption: Standard workflow for quantifying DRB-induced apoptosis using flow cytometry with Annexin V and PI staining.
Protocol:
-
Cell Treatment: Plate cells (e.g., MCF-7 breast cancer cells) and allow them to adhere.[8] Treat with various concentrations of DRB and a vehicle (DMSO) control for a set time (e.g., 24-48 hours).
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) according to the manufacturer's protocol.[21]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantitative Data Summary
The efficacy of DRB and its analogs varies depending on the cell line and the specific biological endpoint being measured.
| Compound | Target/Assay | Cell Line | IC50 / EC50 | Reference |
| DRB | CK2 Inhibition | Purified Enzyme | ~15 µM | [1] |
| TCRB | Antiviral (HCMV) | Plaque Assay | 2.9 µM | [18][22] |
| BDCRB | Antiviral (HCMV) | Plaque Assay | ~0.7 µM | [18][22] |
| DRB | RNA Synthesis | L-929 / HeLa | 5-20 µM (Dose-dependent) | [3] |
| Benzimidazole Deriv. 10 | EGFR Kinase | Purified Enzyme | 0.33 µM | [17] |
| Benzimidazole Deriv. 13 | EGFR Kinase | Purified Enzyme | 0.38 µM | [17] |
TCRB: 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole BDCRB: 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole
Summary and Future Directions
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole is a powerful biological modulator whose mechanism of action lies at the intersection of transcription and protein kinase signaling. Its ability to inhibit P-TEFb (CDK9) and CK2 makes it a potent inducer of premature transcriptional termination and a suppressor of pro-survival pathways. These molecular events converge to trigger robust apoptosis and cell cycle arrest, forming the basis of its anti-cancer and antiviral properties.
While DRB itself may have limited therapeutic potential due to its broad specificity, it remains an indispensable research tool. The insights gained from studying its mechanism of action have paved the way for the development of more selective and potent inhibitors targeting CDK9 and CK2. Future research will likely focus on leveraging this knowledge to design next-generation therapeutics with improved target specificity and better clinical outcomes, particularly in oncology and virology.
References
- Townsend, L.B., et al. (1995). Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry. [Link]
- Tamm, I., Hand, R., & Caliguiri, L.A. (1976). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. The Journal of Cell Biology, 69(2), 229–240. [Link]
- Devivar, R.V., et al. (1995). Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-l-(/?-D-ribofuranosyl)benzimidazoles. American Chemical Society. [Link]
- Diwan, A., & Tamm, I. (1967). Anti-viral Activity of 5,6-Dichloro-l-(2'-Deoxy-13-D- Ribofuranosyl)Benzimidazole and Related Derivatives. Journal of General Virology. [Link]
- Devivar, R.V., et al. (1994). Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 37(18), 2942–2949. [Link]
- Zandomeni, R., et al. (1983). Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription. Proceedings of the National Academy of Sciences of the United States of America, 80(17), 5240–5244. [Link]
- Tamm, I., Hand, R., & Caliguiri, L.A. (1976). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. PubMed. [Link]
- ResearchG
- Hensold, J.O., Barth, D., & Stratton, C.A. (1996). RNA polymerase II inhibitor, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes erythroleukemic differentiation and transcriptional activation of erythroid genes. Journal of Cellular Physiology, 168(1), 105–113. [Link]
- Al-blewi, F.F., et al. (2022).
- Microbiology Society. Anti-viral Activity of 5,6-Dichloro-1-(2′-Deoxy-β-d-Ribofuranosyl)
- Kuo, Y.H., et al. (2023). 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression. Scientific Reports, 13(1), 12621. [Link]
- Kuo, Y.H., et al. (2023). 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression. PubMed. [Link]
- Niefind, K., et al. (2022). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Molecules, 27(19), 6543. [Link]
- Samuels, M.E., et al. (1989). 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole inhibits transcription elongation by RNA polymerase II in vitro. Journal of Biological Chemistry, 264(4), 2250-2257. [Link]
- Zandomeni, R., et al. (1986). Casein kinase type II is involved in the inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole of specific RNA polymerase II transcription. The Journal of Biological Chemistry, 261(7), 3414–3419. [Link]
- Fraser, N.W., & Velez, C. (1982). Dichlorobenzimidazole-riboside inhibition of nuclear RNA accumulation initiated with gamma-thio analogues of ATP and GTP. European Journal of Biochemistry, 124(2), 239–244. [Link]
- Bregman, D.B., et al. (2000). Transcription-coupled and DNA damage-dependent ubiquitination of RNA polymerase II in vitro. The Journal of Biological Chemistry, 275(25), 18975–18980. [Link]
- Jayanthi, V.S., et al. (2022). Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells. ACS Omega, 7(51), 48189–48201. [Link]
- Sarno, S., et al. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 27(23), 8272. [Link]
- Cozza, G., & Pinna, L.A. (2016). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Current Pharmaceutical Design, 22(30), 4659–4670. [Link]
- Tam, W.F., et al. (2000). Cdc25 inhibition and cell cycle arrest by a synthetic thioalkyl vitamin K analogue. The Journal of Biological Chemistry, 275(9), 6139–6146. [Link]
- Lu, M., et al. (2023). MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype. Frontiers in Pharmacology, 14, 1269395. [Link]
- D'Agnano, I., et al. (2023). Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases. International Journal of Molecular Sciences, 24(11), 9608. [Link]
- Scomparin, A., et al. (2014). Efficient drug delivery and induction of apoptosis in colorectal tumors using a death receptor 5-targeted nanomedicine. Molecular Therapy, 22(3), 544–551. [Link]
- Allard, E.K., & Boekelheide, K. (1996). 2,5-hexanedione and carbendazim coexposure synergistically disrupts rat spermatogenesis despite opposing molecular effects on microtubules. Toxicology and Applied Pharmacology, 138(1), 21–30. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA polymerase II inhibitor, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes erythroleukemic differentiation and transcriptional activation of erythroid genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5,6-Dichlorobenzimidazole 1-b- D -ribofuranoside 53-85-0 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ≥98% (HPLC), powder, RNA synthesis inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Casein kinase type II is involved in the inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole of specific RNA polymerase II transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Cycle Inhibitors | Cell Cycle | Tocris Bioscience [tocris.com]
- 16. Cdc25 inhibition and cell cycle arrest by a synthetic thioalkyl vitamin K analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. microbiologyresearch.org [microbiologyresearch.org]
- 20. microbiologyresearch.org [microbiologyresearch.org]
- 21. Frontiers | MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype [frontiersin.org]
- 22. pubs.acs.org [pubs.acs.org]
The Biological Versatility of 2,5-Dichlorobenzimidazole Derivatives: A Technical Guide for Drug Discovery
Abstract
The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Among its many halogenated derivatives, the 2,5-dichlorobenzimidazole core has emerged as a particularly privileged structure, yielding compounds with potent antiviral and anticancer properties. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will dissect their mechanisms of action, delve into key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower further research and development in this promising area.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole, formed by the fusion of benzene and imidazole rings, represents a versatile pharmacophore capable of engaging with a wide array of biological targets through mechanisms like hydrogen bonding and π–π stacking.[1] This structural adaptability has led to the development of numerous benzimidazole-containing drugs with applications ranging from antiviral and anticancer to anti-inflammatory and anthelmintic therapies.[1][2] The addition of dichloro-substituents at the 2 and 5 positions of the benzimidazole ring system significantly modulates the electronic and steric properties of the molecule, often enhancing its binding affinity and biological efficacy.
This guide will focus on two primary areas where this compound derivatives have shown significant promise: virology and oncology. We will explore how subtle modifications to this core structure can lead to profound differences in biological activity, offering a compelling case study in rational drug design.
Antiviral Activity: Targeting Viral DNA Maturation
A significant body of research has highlighted the potent antiviral activity of this compound derivatives, particularly against human cytomegalovirus (HCMV), a member of the herpesvirus family that can cause severe disease in immunocompromised individuals.[3][4]
Mechanism of Action: Inhibition of the HCMV Terminase Complex
Unlike many antiviral nucleoside analogs that target viral DNA synthesis, specific 2,5,6-trihalobenzimidazole ribonucleosides, such as 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and its 2-bromo analog (BDCRB), exhibit a distinct mechanism of action.[5] These compounds do not inhibit viral DNA synthesis but instead interfere with the late stages of viral replication, specifically the maturation and packaging of viral DNA.[5] This process is mediated by the viral terminase complex, composed of the UL56 and UL89 gene products, which is responsible for cleaving the concatemeric viral DNA into unit-length genomes for encapsidation.[5][6] By inhibiting this complex, these benzimidazole derivatives prevent the formation of infectious viral particles.
Caption: Mechanism of antiviral action of TCRB and BDCRB.
Structure-Activity Relationship (SAR) in Antiviral Derivatives
The antiviral potency of these benzimidazole derivatives is highly dependent on the nature and position of substituents. Key findings include:
-
Ribose Moiety: The presence of a β-D-ribofuranosyl group at the 1-position is crucial for potent and selective anti-HCMV activity.[3]
-
Halogen at Position 2: A chlorine or bromine atom at the 2-position provides the best balance of high activity and low cytotoxicity.[3] For instance, replacing the 2-chloro group (TCRB) with a 2-bromo group (BDCRB) resulted in a four-fold increase in anti-HCMV activity without a significant rise in cytotoxicity.[3]
-
Halogens at Positions 5 and 6: Dichloro substitution at the 5 and 6 positions is a common feature of the most active compounds. The order of anti-HCMV activity for dihalo substitutions is generally I ≈ Br ≈ Cl >> F > H.[7]
Quantitative Antiviral Activity
The efficacy of these compounds is typically quantified by their 50% inhibitory concentration (IC50) in cell-based assays.
| Compound | Virus | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| TCRB | HCMV | Plaque Assay | 2.9 | >100 (HFF & KB cells) | >34.5 | [3][8] |
| BDCRB | HCMV | Plaque Assay | ~0.7 | >100 (HFF & KB cells) | >142 | [3] |
| DRB | HCMV | Plaque Assay | 42 | ~30-42 | ~0.7-1 | [3][8] |
| 2,5,6-trichlorobenzimidazole | HCMV | Plaque Assay | ~30-40 | ~30-40 | ~1 | [3][8] |
| 2-benzylthio-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole | HCMV | Plaque Assay | ~5 | >100 | >20 | [9] |
Experimental Protocol: Plaque Reduction Assay
This assay is the gold standard for quantifying the ability of a compound to inhibit the lytic cycle of a virus.[5]
Objective: To determine the IC50 of a this compound derivative against a lytic virus like HCMV.
Methodology:
-
Cell Seeding: Plate a susceptible host cell line (e.g., human foreskin fibroblasts - HFFs) in 6-well or 12-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) in the presence of the various concentrations of the test compound. A "virus only" control (no compound) is essential.
-
Adsorption: Incubate for 1-2 hours to allow the virus to attach to and enter the cells.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 7-14 days for HCMV).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. Plaques will appear as clear zones against the stained cell monolayer.[5]
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the "virus only" control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.[10]
Anticancer Activity: Targeting Key Signaling Kinases
The this compound scaffold is also a prominent feature in the design of potent anticancer agents, primarily acting as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[2]
Mechanism of Action: Inhibition of BRAF and CDK Signaling
Many this compound derivatives function as ATP-competitive kinase inhibitors. Two key kinase families targeted by these compounds are the RAF kinases, particularly BRAF, and the Cyclin-Dependent Kinases (CDKs).
-
BRAF Kinase Inhibition: The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth and division.[11] Mutations in the BRAF gene, especially the V600E mutation, lead to constitutive activation of this pathway and are found in a high percentage of certain cancers, such as melanoma.[11] this compound derivatives have been designed to bind to the ATP-binding pocket of both wild-type (WT) and mutant BRAF, thereby inhibiting its kinase activity and blocking downstream signaling, which ultimately leads to reduced cell proliferation and apoptosis.
-
CDK Inhibition: CDKs are a family of protein kinases that control the progression of the cell cycle.[12][13] By forming complexes with cyclins, CDKs phosphorylate key substrates to drive cells through different phases of the cycle.[13] Dysregulation of CDK activity is a hallmark of cancer. Certain benzimidazole derivatives, such as 5,6-Dichlorobenzimidazole riboside (DRB), are known to inhibit CDKs, leading to cell cycle arrest and apoptosis.[4]
Caption: Dual inhibition of BRAF and CDK pathways by benzimidazole derivatives.
Quantitative Anticancer Activity
The antiproliferative and kinase inhibitory activities of these compounds are assessed using various in vitro assays.
Table 3.2.1: BRAF Kinase Inhibition by 5,6-Dichlorobenzimidazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Compound 10h | BRAF WT | 1.72 | |
| Compound 10h | BRAF V600E | 2.76 | |
| Compound III | BRAF WT | 6.74 | |
| Compound III | BRAF V600E | 2.47 | |
| CCT196969 | BRAF V600E | 0.04 | [14] |
| CCT241161 | BRAF V600E | 0.015 | [14] |
Table 3.2.2: Antiproliferative Activity of 5,6-Dichlorobenzimidazole Derivative 10h
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HT29 | Colon | Data not explicitly provided, but potent | |
| NCI-60 Panel | Various | Potent across a range of cell lines |
Experimental Protocols
Objective: To determine the IC50 value of a test compound against a specific kinase.
Methodology (General Principles):
-
Reagent Preparation: Prepare solutions of the recombinant kinase (e.g., BRAF V600E or CDK2/Cyclin A), a suitable substrate (e.g., MEK1 for BRAF, Histone H1 for CDK2), and ATP.
-
Compound Dilution: Create a serial dilution of the this compound derivative in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Quantify the kinase activity. This can be done using various methods:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assay (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the reaction. Lower ATP levels indicate higher kinase activity.[2]
-
ELISA-Based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.[6]
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Objective: To measure the cytotoxic or antiproliferative effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT29 colon cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. MTT is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[1][3][10]
-
Incubation: Incubate the plate for 2-4 hours to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the purple solution on a microplate reader (typically at 570 nm). The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Objective: To determine the effect of a compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at a relevant concentration (e.g., near the IC50) for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cellular DNA with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). It is crucial to include RNase in the staining solution to prevent staining of double-stranded RNA.[14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle to identify any compound-induced cell cycle arrest.
Synthesis of the this compound Core
The synthesis of 2,5-disubstituted benzimidazole derivatives typically begins with the construction of the core heterocyclic ring system. A common and effective method is the condensation of an appropriately substituted o-phenylenediamine with an aldehyde or carboxylic acid derivative.
General Synthetic Workflow
A representative synthesis of a this compound derivative involves the following key steps:
-
Starting Material: The synthesis often commences with a commercially available substituted benzene derivative, such as 4-chloro-1,2-phenylenediamine.
-
Cyclization: This diamine is then condensed with a suitable reagent to form the imidazole ring. For instance, reaction with another chlorinated precursor can introduce the second chlorine atom at the 2-position.
-
Functionalization: Further modifications can be made at the N1 position or on substituents at the 2 and 5 positions to explore the structure-activity relationship and optimize the biological activity.
Caption: General workflow for the synthesis of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold is a testament to the power of halogenation in medicinal chemistry to create potent and selective modulators of biological targets. Derivatives based on this core have demonstrated significant efficacy as both antiviral agents, through the novel mechanism of inhibiting viral DNA maturation, and as anticancer agents by targeting key kinases in cell proliferation and survival pathways.
The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore this chemical space. Future research should focus on:
-
Optimizing Selectivity: Fine-tuning the substituents to enhance selectivity for viral targets over host enzymes, or for specific kinase isoforms, to minimize off-target effects and improve the therapeutic index.
-
Overcoming Resistance: Designing next-generation derivatives that are active against drug-resistant viral strains or cancer cell lines.
-
Exploring New Targets: Screening this compound libraries against a broader range of biological targets to uncover novel therapeutic applications.
By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be realized, leading to the development of new and effective medicines for a range of human diseases.
References
- Townsend, L. B., et al. (1995). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 38(20), 4098-4105. [Link]
- Krosky, P. M., et al. (2002).
- Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. (2020). PubMed Central. [Link]
- Plaque Reduction Assay. (n.d.).
- In Vitro Plaque Reduction Neutralization Assay. (n.d.).
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2023). RSC Publishing. [Link]
- Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. (1995). PubMed. [Link]
- Temirak, A., et al. (2025).
- Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization 1.
- IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
- IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated With Compounds 5−7 for 24 h. (n.d.).
- CDK Signaling Pathway. (n.d.).
- UL34 Deletion Restricts Human Cytomegalovirus Capsid Formation and Matur
- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (2021).
- Functional viral DNA cleavage assay. (A) Schematic model of HCMV DNA... (n.d.).
- Review- Biological Active Benzimidazole derivatives. (2025).
- Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (2018). Acta Pharmaceutica Sinica B, 8(5), 720-732. [Link]
- MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. (2013). HETEROCYCLES, 87(7), 1545. [Link]
- Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). (n.d.). Ijarse. [Link]
- color. (2025). Graphviz. [Link]
- Townsend, L. B., et al. (1995). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. PubMed. [Link]
- Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. (2020). PubMed Central. [Link]
- A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. (2023). Cancer Discovery, 13(7), 1594-1615. [Link]
- Assaying cell cycle status using flow cytometry. (2014). PubMed Central. [Link]
- Drawing graphs with dot. (2015). Graphviz. [Link]
- List of applied CDK inhibitors and their respective IC 50 values of enzymatic activity. (n.d.).
- Colour Contrast Checker. (n.d.). WebAIM. [Link]
- Color Contrast Checker. (n.d.). Coolors. [Link]
- Color Contrast Checker for WCAG & APCA. Analyse, preview and get color suggestions. (n.d.). Polypane. [Link]
- Dot plots for metabolic pathway analysis. Along the X-axis is pathway... (n.d.).
- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2022). MDPI. [Link]
- Antiviral Drugs and their mechanism of action. (n.d.). Slideshare. [Link]
- (PDF) Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. (2025).
- A review: Mechanism of action of antiviral drugs. (2021). PubMed Central. [Link]
- Recent achievements in the synthesis of benzimidazole deriv
- design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. (1994). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bioagilytix.com [bioagilytix.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human cytomegalovirus induces neuronal gene expression for viral maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Graphviz [graphviz.org]
spectroscopic analysis of 2,5-Dichlorobenzimidazole (NMR, IR, Mass Spec)
Introduction: The Analytical Imperative for 2,5-Dichlorobenzimidazole
This compound is a heterocyclic aromatic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry and materials science. Benzimidazole derivatives are known for a wide range of pharmacological activities, and the specific substitution pattern, such as the dichlorination at the 2 and 5 positions, critically influences the molecule's chemical properties and biological interactions.[1] Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development application.
This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the complete characterization of this compound. We will move beyond rote data presentation to explore the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the practical insights needed for robust analytical validation.
Logical Workflow for Spectroscopic Characterization
A multi-technique approach is essential for irrefutable structure elucidation. Each method provides a unique and complementary piece of the molecular puzzle. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of two chlorine atoms), IR spectroscopy identifies key functional groups and bond types, and NMR spectroscopy provides the detailed atomic connectivity and chemical environment of the carbon-hydrogen framework.
Caption: A logical workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it reveals detailed information about the chemical environment, connectivity, and number of unique atoms in the molecule.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme for this compound will be used throughout this guide.
Caption: Structure and numbering of this compound. Note the tautomeric nature of the N-H proton.
¹H NMR Spectroscopy
Expertise & Causality: The choice of solvent is critical for ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for benzimidazoles. Its high polarity readily dissolves the compound, and its ability to form hydrogen bonds allows for the observation of the N-H proton, which might otherwise exchange too rapidly in protic solvents like D₂O or methanol-d₄.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse acquisition.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Reference: Calibrate the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
Data Interpretation & Analysis: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one broad signal for the N-H proton.
-
N-H Proton (N1-H/N3-H): A broad singlet is anticipated at a high chemical shift (δ > 12 ppm). Its breadth is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.
-
Aromatic Protons:
-
The benzene ring protons (H4, H6, H7) will appear in the δ 7.0-8.0 ppm range.
-
H4: This proton is ortho to a chlorine atom and will likely appear as a doublet.
-
H6: This proton is between a chlorine atom and a carbon, likely appearing as a doublet of doublets.
-
H7: This proton is adjacent to the imidazole ring and will likely appear as a doublet.
-
Data Summary: Predicted ¹H NMR
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N1-H / N3-H | > 12.0 | br s |
| H7 | ~7.6 - 7.8 | d |
| H4 | ~7.5 - 7.7 | d |
| H6 | ~7.2 - 7.4 | dd |
¹³C NMR Spectroscopy
Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are necessary. Proton-decoupled spectra are standard, resulting in each unique carbon appearing as a sharp singlet. The chemical shifts are highly sensitive to the electronic environment, making this technique excellent for confirming the substitution pattern.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.
-
Data Acquisition: Acquire on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans are typically required.
-
Reference: Calibrate the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
-
Data Interpretation & Analysis: Seven distinct carbon signals are expected. Due to tautomerism, the C4/C7 and C3a/C7a pairs might appear as averaged signals or be broadened.
-
C2: This carbon is attached to a chlorine and two nitrogen atoms, causing it to be significantly deshielded (δ > 150 ppm).
-
C3a/C7a: These are the bridgehead carbons where the rings are fused. They typically appear in the δ 130-145 ppm range.
-
C5: This carbon is directly attached to a chlorine atom, resulting in a downfield shift.
-
C4, C6, C7: These are the aromatic carbons bearing protons. Their shifts can be predicted based on established substituent effects.[2]
Data Summary: Predicted ¹³C NMR
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~152 - 155 |
| C3a / C7a | ~130 - 145 (possibly two signals) |
| C5 | ~125 - 130 |
| C4 / C6 / C7 | ~110 - 125 (three signals) |
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy probes the vibrational frequencies of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint." For this compound, IR is ideal for quickly confirming the presence of the N-H bond, the aromatic system, and the carbon-chlorine bonds. Attenuated Total Reflectance (ATR) is a modern, preferred method over traditional KBr pellets as it requires minimal sample preparation and avoids potential interactions with the KBr matrix.
Experimental Protocol: FT-IR (ATR)
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or germanium).
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
Data Interpretation & Analysis: The IR spectrum provides clear evidence for key structural features.
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding in the solid state.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹) correspond to the C-H stretching of the benzene ring.
-
C=N and C=C Stretching: A series of absorptions in the 1400-1650 cm⁻¹ region are indicative of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the fused ring system.[1]
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 850 cm⁻¹, are characteristic of C-Cl stretching vibrations.
Data Summary: Characteristic IR Absorptions
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3100 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3050 - 3150 | Medium, Sharp |
| C=N / C=C Ring Stretch | 1400 - 1650 | Medium-Strong |
| C-Cl Stretch | < 850 | Strong |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. Electron Ionization (EI) is a common technique for small, relatively volatile molecules like this compound. It creates a molecular ion (M⁺˙) and induces predictable fragmentation, which provides further structural evidence. The most critical diagnostic feature for a chlorine-containing compound is its isotopic pattern.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of this compound in a volatile solvent like methanol or dichloromethane.
-
Injection: Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC will separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: Use a standard Electron Ionization (EI) source, typically operating at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.
Data Interpretation & Analysis: The molecular formula of this compound is C₇H₄Cl₂N₂.
-
Molecular Ion (M⁺˙): The molecular weight is approximately 186.0 g/mol . The key confirmatory feature is the isotopic cluster for two chlorine atoms. Natural chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern:
-
M⁺˙: The peak corresponding to the molecule with two ³⁵Cl atoms (C₇H₄³⁵Cl₂N₂).
-
[M+2]⁺˙: The peak for a molecule with one ³⁵Cl and one ³⁷Cl. This peak will be approximately 66% of the intensity of the M⁺˙ peak.
-
[M+4]⁺˙: The peak for a molecule with two ³⁷Cl atoms. This peak will be approximately 10% of the intensity of the M⁺˙ peak. The observation of this ~9:6:1 intensity ratio is definitive proof of the presence of two chlorine atoms.[3]
-
-
Fragmentation: The high energy of EI will cause the molecular ion to fragment. Common fragmentation pathways for benzimidazoles include the loss of small molecules or radicals.
Caption: Plausible EI fragmentation pathway for this compound.
Data Summary: Key Mass Spectrometry Fragments
| m/z (approx.) | Ion Identity | Comments |
|---|---|---|
| 186, 188, 190 | [M]⁺˙ | Molecular ion cluster, ratio confirms 2 Cl atoms. |
| 151, 153 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 150, 152 | [M-HCl]⁺˙ | Loss of hydrogen chloride. |
| 116 | [C₇H₄N₂]⁺ | Loss of both chlorine atoms. |
Conclusion
The structural characterization of this compound is robustly achieved through the synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides orthogonal, confirmatory data, building a self-validating analytical picture. MS confirms the molecular weight and the presence of two chlorine atoms via its distinct isotopic signature. IR spectroscopy verifies the key functional groups, notably the N-H and C-Cl bonds. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the atomic framework. By following the protocols and interpretive logic outlined in this guide, researchers, scientists, and drug development professionals can ensure the identity and purity of this compound, establishing a solid foundation for its further application.
References
- Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]
- Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. (2022). IntechOpen. [Link]
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
Sources
An In-Depth Technical Guide to 2,5-Dichlorobenzimidazole and its Role as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-dichlorobenzimidazole and its derivatives as a promising class of kinase inhibitors. Delving into their synthesis, mechanism of action, and therapeutic potential, this document serves as a critical resource for researchers in oncology, chemical biology, and drug discovery. We will explore the nuanced interactions of these compounds with key cellular kinases, detail methodologies for their characterization, and discuss the downstream consequences of their inhibitory action on critical signaling pathways.
Introduction: The Benzimidazole Scaffold in Kinase Inhibition
The benzimidazole core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic purine nucleosides and interact with a wide array of biological targets.[1][2] This structural versatility has led to the development of numerous benzimidazole-containing compounds with diverse therapeutic applications, including roles as anticancer agents.[1] A significant portion of their anticancer activity stems from their ability to inhibit protein kinases, enzymes that play a pivotal role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]
Among the vast family of benzimidazole derivatives, this compound and its analogs have emerged as potent inhibitors of several key kinases implicated in oncogenesis. This guide will focus on the synthesis, biological activity, and therapeutic promise of this specific chemical class.
Synthesis and Chemical Properties of this compound
The synthesis of the this compound scaffold can be achieved through several established synthetic routes. A common approach involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative.[4]
A general, adaptable synthesis protocol is outlined below:
Experimental Protocol: Synthesis of this compound Derivatives
Objective: To synthesize 2,5-disubstituted benzimidazoles via a reductive cyclization approach.[4]
Materials:
-
2-nitro-5-substituted aniline
-
N,N-dimethylacetamide (DMA)
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate solution
-
Crushed ice
Procedure:
-
Schiff Base Formation: A solution of 2-nitro-5-substituted aniline (1 mmol) and the desired N,N-dimethylamine derivative (1.5 mmol) in toluene (10 mL) is prepared.[4]
-
Phosphorus oxychloride (2.5 mL) is added, and the mixture is refluxed for 4 hours at 120°C.[4]
-
The reaction mixture is then cooled and carefully poured onto crushed ice.
-
The solution is neutralized with a sodium bicarbonate solution to precipitate the Schiff base intermediate.[4]
-
Reductive Cyclization: The crude Schiff base is dissolved in ethanol.
-
Stannous chloride dihydrate (SnCl₂·2H₂O) is added to the solution at room temperature.[4]
-
The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by filtration and purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
The use of phosphorus oxychloride facilitates the formation of the Schiff base intermediate.
-
Stannous chloride dihydrate is a mild and efficient reducing agent for the nitro group, which subsequently undergoes intramolecular cyclization to form the benzimidazole ring.[4] This method avoids the use of harsh or toxic oxidizing agents.[4]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Many benzimidazole-based kinase inhibitors, including derivatives of this compound, function as ATP-competitive inhibitors.[2] They achieve their inhibitory effect by binding to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
The specific binding mode can vary, with some compounds acting as "hinge-binders," forming hydrogen bonds with the kinase's hinge region, while others may occupy the ATP-binding site without direct hinge interaction.[2] Notably, some advanced benzimidazole derivatives have been designed as Type II inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, occupying an allosteric hydrophobic pocket adjacent to the ATP-binding site.[5][6] This can lead to higher selectivity compared to traditional Type I inhibitors that target the more conserved active "DFG-in" conformation.[6]
Caption: Binding modes of Type I and Type II kinase inhibitors.
Key Kinase Targets of this compound Derivatives
Derivatives of this compound have demonstrated inhibitory activity against a range of kinases implicated in cancer. The substitution pattern on the benzimidazole core significantly influences the potency and selectivity of these compounds.
| Compound/Derivative | Target Kinase | IC₅₀ | Reference(s) |
| 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | CK2 | ~1 µM | [7] |
| 5,6-dichlorobenzimidazole derivative (Compound 10h) | BRAF (wild-type) | 1.72 µM | [6] |
| 5,6-dichlorobenzimidazole derivative (Compound 10h) | BRAF (V600E) | 2.76 µM | [6] |
| 5,6-dichlorobenzimidazole derivative (Compound 10h) | VEGFR-2 | 1.52 µM | [6] |
| Benzimidazole-oxindole hybrid (IV) | BRAF (wild-type) | 0.02 µM | [6] |
| Benzimidazole-oxindole hybrid (IV) | BRAF (V600E) | 1.52 µM | [6] |
| Benzimidazole-oxindole hybrid (IV) | VEGFR-2 | 0.18 µM | [6] |
| Benzimidazole-quinazolinone conjugate (III) | VEGFR-2 | 6.14 µM | [6] |
| Benzimidazole-quinazolinone conjugate (III) | BRAF (wild-type) | 6.74 µM | [6] |
| Benzimidazole-quinazolinone conjugate (III) | BRAF (V600E) | 2.47 µM | [6] |
| Benzimidazole-quinazolinone conjugate (III) | c-KIT | 0.12 µM | [6] |
| Benzimidazole-quinazolinone conjugate (III) | FLT-3 | 0.13 µM | [6] |
| Benzimidazole-quinazolinone conjugate (III) | PDGFR-β | 0.03 µM | [6] |
Note: IC₅₀ values can vary depending on the assay conditions. The data presented here is for comparative purposes. Commercial kinase panel screening services can provide a broader understanding of a compound's selectivity.[8][9][10]
Downstream Signaling Consequences of Kinase Inhibition
The inhibition of key kinases by this compound derivatives can have profound effects on downstream signaling pathways that control cell fate. A primary example is the inhibition of Casein Kinase 2 (CK2).
CK2 is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, thereby regulating numerous cellular processes. Its anti-apoptotic and pro-proliferative functions make it an attractive target in oncology. Inhibition of CK2 can disrupt several critical signaling cascades:
-
PI3K/Akt Pathway: CK2 can directly phosphorylate and activate Akt, a central node in the PI3K/Akt survival pathway.[11][12] Inhibition of CK2 can therefore lead to decreased Akt activity and a reduction in pro-survival signaling.
-
NF-κB Pathway: CK2 is known to phosphorylate components of the NF-κB signaling pathway, promoting its activation and the transcription of pro-inflammatory and anti-apoptotic genes.[13]
-
Wnt/β-catenin Pathway: CK2 can phosphorylate β-catenin, influencing its stability and transcriptional activity, which is crucial in development and cancer.[13]
Caption: Downstream effects of CK2 inhibition by this compound derivatives.
Methodologies for Characterizing Kinase Inhibitory Activity
The characterization of this compound derivatives as kinase inhibitors requires a combination of in vitro and cell-based assays.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC₅₀ value of a this compound derivative against CK2.
Materials:
-
Recombinant human CK2 enzyme[14]
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[14][15]
-
ATP[14]
-
Test compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[14]
-
96-well white opaque plates[15]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Ensure the final DMSO concentration is consistent and non-inhibitory (typically ≤1%).[14]
-
Reaction Setup: In a 96-well plate, add the diluted test compound or DMSO (vehicle control).[14]
-
Add the recombinant CK2 enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[14]
-
Initiate Reaction: Add a mixture of the CK2 peptide substrate and ATP to each well to start the kinase reaction.[14][15]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.[14]
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.[15]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Causality of Experimental Choices:
-
The use of a specific peptide substrate ensures that the measured activity is primarily from the target kinase.
-
The ADP-Glo™ assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced.[14]
-
Pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the start of the reaction.
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of a kinase inhibitor in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.
Objective: To assess the effect of a this compound derivative on the phosphorylation of a downstream CK2 target in cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)[5]
-
Complete cell culture medium
-
Test compound (this compound derivative) dissolved in DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-Akt (Ser129), anti-total Akt, and a loading control (e.g., anti-β-actin or GAPDH)[5]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 2, 6, or 24 hours).[14]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane and incubate with the primary antibody against the phosphorylated target (e.g., anti-phospho-Akt S129) overnight at 4°C.[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies for the total protein and a loading control to ensure equal protein loading.[14]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and loading control signals. Determine the dose-dependent effect of the compound on substrate phosphorylation.[14]
Caption: Workflow for a cell-based Western blot assay.
Therapeutic Potential and Future Directions
The ability of this compound derivatives to target multiple oncogenic kinases makes them attractive candidates for cancer therapy. Preclinical studies have shown that benzimidazole-based kinase inhibitors can exhibit potent anti-proliferative and pro-apoptotic effects in various cancer models.[6] For instance, some derivatives have shown efficacy in models of melanoma and colorectal cancer.[6]
However, the translation of these promising preclinical findings into clinical success requires careful consideration of several factors. The development of resistance to kinase inhibitors is a significant challenge in cancer therapy.[2] Therefore, future research should focus on:
-
Optimizing Selectivity: Fine-tuning the chemical structure of this compound derivatives to enhance their selectivity for specific kinase targets, thereby minimizing off-target effects and potential toxicity.
-
Combination Therapies: Investigating the synergistic effects of these inhibitors when used in combination with other anticancer agents, which may help to overcome resistance mechanisms.
-
Pharmacokinetic and Pharmacodynamic Profiling: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have favorable drug-like properties for in vivo efficacy.[16]
-
Biomarker Discovery: Identifying predictive biomarkers that can help to select patient populations most likely to respond to treatment with these kinase inhibitors.[17]
Conclusion
This compound and its derivatives represent a versatile and potent class of kinase inhibitors with significant therapeutic potential in oncology. Their ability to target key signaling pathways involved in cell survival and proliferation provides a strong rationale for their continued development. The methodologies and insights presented in this guide offer a framework for researchers to further explore and characterize these promising compounds, with the ultimate goal of translating their preclinical efficacy into novel cancer therapies.
References
- Prudent, R., Sautel, C. F., Moucadel, V., Laudet, B., Filhol, O., & Cochet, C. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in enzymology, 485, 597–610. [Link]
- Ruzzene, M., & Marmiroli, S. (2017). Cross-talk Between the CK2 and AKT Signaling Pathways in Cancer.
- Gratz, A., Götz, C., & Jose, J. (2016). Best way to measure CK2 acitvity.
- Adriaenssens, E. (2024). Kinase activity assays Src and CK2. protocols.io. [Link]
- Alcaraz, E., Vilardell, J., Borgo, C., Sarró, E., Ruzzene, M., & Vilardell, F. (2020). Effect of CK2 subunits downregulation or inhibition on C2C12 knockout...
- Chen, Y., Li, Y., Wang, Y., Li, Y., & Li, J. (2021). In vitro validation of protein kinase inhibition by benzimidazole...
- St-Denis, N. A., & Litchfield, D. W. (2021). CK2 Regulation: Perspectives in 2021. International journal of molecular sciences, 22(19), 10593. [Link]
- Temirak, A., Elewa, M. A., Zaki, I., El-Subbagh, H. I., & Abouzid, K. A. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. BMC chemistry, 29(1), 1402. [Link]
- ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. [Link]
- Alcaraz-García, M. J., Bergantí, F., Ruzzene, M., Sarró, E., Vilardell, J., & Itarte, E. (2020). Effects of CK2β subunit down-regulation on Akt signalling in HK-2 renal cells. PloS one, 15(1), e0227340. [Link]
- Mohammed, M. H., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. [Link]
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]
- Verma, A., et al. (2025). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors.
- In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). Cureus, 16(6), e61771. [Link]
- Kattoub, R. G., Sliman, F., & Kousara, M. (2021). Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. Scirp.org. [Link]
- Davis, M. I., et al. (2011). A high-throughput biochemical kinase selectivity assay: panel development and screening applications. Journal of biomolecular screening, 16(7), 755–770. [Link]
- Bräunling, A., et al. (2018). Assessment of CK2 kinase activity. CK2 inhibitors efficiently inhibit...
- El-Sayed, M. A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules (Basel, Switzerland), 28(12), 4785. [Link]
- Pharmaron. (n.d.). Kinase Panel Profiling. [Link]
- Liu, X., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Scientific reports, 11(1), 4529. [Link]
- Reaction Biology. (2024). Kinase Selectivity Panels. [Link]
- An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermedi
- Synthesis of 2,5-disubstitued benzimidazole using SnCl2-catalyzed reduction system at room temperature. (2013). International Journal of Chemistry, 5(4). [Link]
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
- Ocana, A., Pandiella, A., Siu, L. L., & Tannock, I. F. (2011). Preclinical predictors of anticancer drug efficacy: critical assessment with emphasis on whether nanomolar potency should be required of candidate agents. Cancer discovery, 1(4), 305–311. [Link]
- Temirak, A., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations.
- Out, J., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell chemical biology, 29(9), 1437–1451.e4. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(2,2,2-Trifluoroethyl)-5,6-dichlorobenzimidazole derivatives as potent androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 9. pharmaron.com [pharmaron.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of CK2β subunit down-regulation on Akt signalling in HK-2 renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Kinase activity assays Src and CK2 [protocols.io]
- 16. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Preclinical Models to Understand and Treat Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Antiviral Properties of 2,5-Dichlorobenzimidazole Analogues
Abstract
The benzimidazole scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities, including potent antiviral effects.[1][2] Among these, analogues of 2,5-Dichlorobenzimidazole have emerged as a promising class of inhibitors against a range of clinically significant viruses. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic investigation of these compounds. We will move beyond simple procedural descriptions to explore the causal relationships behind experimental choices, ensuring a robust and logically sound approach to antiviral drug discovery. This document details the entire workflow, from initial screening for antiviral efficacy and cytotoxicity to advanced mechanistic studies and structure-activity relationship (SAR) analysis, grounded in established scientific principles and supported by authoritative references.
Introduction: The Rationale for Targeting the Benzimidazole Scaffold
Benzimidazoles are heterocyclic aromatic compounds, structurally analogous to purines, which allows them to interact with a variety of biological targets.[3] Their derivatives have demonstrated a broad spectrum of activities, including anthelmintic, anticancer, and antimicrobial properties.[1][2] In the realm of virology, their versatility is particularly noteworthy. Different substitutions on the benzimidazole ring system can yield compounds that selectively inhibit critical viral processes, from genome replication to host cell entry.[4]
The 2,5,6-trihalo-1-(β-D-ribofuranosyl)benzimidazoles, such as 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB), have shown significant and selective activity against human cytomegalovirus (HCMV).[5] Specifically, substituting the 2-position with chlorine or bromine has been found to be crucial for maximizing activity against HCMV while minimizing host cell toxicity.[5] This foundational knowledge provides a strong rationale for the synthesis and investigation of novel this compound analogues as a focused strategy for discovering new antiviral agents.
The Investigative Workflow: A Multi-Pillar Approach
A successful investigation into a new chemical series requires a systematic, multi-stage approach. The goal is not merely to identify activity but to characterize it thoroughly, understand its mechanism, and establish a clear path for optimization. Our workflow is designed as a self-validating cascade where the results of each stage inform the decisions of the next.
Figure 1: High-level workflow for antiviral investigation.
Foundational Step: Analogue Synthesis
The exploration begins with the chemical synthesis of the this compound analogues. A common and effective method involves the condensation of 4,5-dichloro-o-phenylenediamine with various aldehydes or carboxylic acids.[2][6] The choice of reactant for the 2-position is critical, as this is a key determinant of the structure-activity relationship (SAR).[4] For nucleoside analogues, which often show enhanced activity, synthesis involves coupling the dichlorobenzimidazole base with a protected ribose or deoxyribose sugar, followed by deprotection.[5][7]
Phase 1: Primary Screening for Efficacy and Safety
The primary objective of this phase is to efficiently identify "hits"—compounds that exhibit antiviral activity at non-toxic concentrations. This necessitates running two parallel assays: one to measure the compound's effect on the virus and one to measure its effect on the host cells.[8][9]
2.2.1 Antiviral Activity Assay
The choice of assay depends on the virus being studied. For viruses that cause visible damage to cells, known as cytopathic effect (CPE), a plaque reduction assay is the gold standard.[10] This method provides a quantifiable measure of a compound's ability to inhibit the production of infectious virus particles.
2.2.2 Cytotoxicity Assay
It is crucial to assess whether the observed antiviral effect is genuine or simply a result of the compound killing the host cells.[11] Cytotoxicity assays are performed in parallel with the antiviral screen, using the same cell line, incubation times, and compound concentrations, but in the absence of the virus.[8][12] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.[10]
Phase 2: Hit Characterization and Confirmation
Compounds that show a promising separation between their antiviral activity and cytotoxicity in primary screens are advanced for confirmation and more precise quantification.
2.3.1 Calculating EC₅₀, CC₅₀, and the Selectivity Index (SI)
From the dose-response curves generated in Phase 1, two critical values are determined:
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral activity (e.g., plaque formation) by 50%.[8]
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces host cell viability by 50%.
-
Selectivity Index (SI): Calculated as the ratio CC₅₀ / EC₅₀. The SI is a crucial metric for a drug's therapeutic potential. A higher SI value indicates greater selectivity for the virus over the host cell. Generally, an SI > 10 is considered a good starting point for a hit compound.
| Compound ID | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Analogue 25-A | HCMV | 2.9 | >100 | >34.5 |
| Analogue 25-B | HCMV | 0.7 | >100 | >142.8 |
| Analogue 25-C | HSV-1 | 102 | >100 | ~1.0 |
| Ganciclovir | HCMV | 6.0 | >100 | >16.7 |
| Table 1: Example dataset for primary screening results, adapted from findings on related compounds.[5][13] |
2.3.2 Confirmatory Assay: Viral Yield Reduction
To confirm the results of the plaque assay, a viral yield reduction assay is performed. This assay measures the quantity of new infectious virus particles produced in the presence of the compound. It provides a more direct assessment of the inhibition of viral replication over multiple cycles.[5]
Phase 3: Elucidating the Mechanism of Action (MoA)
Identifying a potent and selective compound is only the first step. Understanding how it works is critical for lead optimization and predicting potential resistance.
Time-of-Addition Assay
This experiment helps to pinpoint which stage of the viral lifecycle is inhibited by the compound. The compound is added to infected cells at different time points relative to infection (e.g., before infection, during, or at various times post-infection).[8] By observing when the compound loses its effectiveness, one can infer the targeted stage.
Figure 2: Conceptual diagram of a time-of-addition experiment.
Resistance Selection and Genotypic Analysis
A powerful method for identifying a drug's specific viral target is to generate drug-resistant viruses. This is achieved by culturing the virus in the presence of sub-lethal concentrations of the compound over multiple passages.[14] Viruses that acquire mutations allowing them to replicate in the presence of the drug will be selected. By sequencing the genomes of these resistant viruses and comparing them to the wild-type virus, the specific mutations conferring resistance can be identified. These mutations often occur in or near the drug's binding site on the target protein. For example, resistance to certain benzimidazole inhibitors of Hepatitis C Virus (HCV) has been mapped to specific residues in the viral RNA-dependent RNA polymerase, confirming it as the drug's target.[15][16]
Biochemical Assays
If resistance studies implicate a specific viral enzyme (e.g., a polymerase or protease), its inhibition can be confirmed directly using a biochemical assay. This involves purifying the target enzyme and measuring its activity in vitro in the presence and absence of the compound. This provides definitive proof of target engagement.
Phase 4: Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies involve systematically modifying the chemical structure of the hit compound and evaluating the impact on its antiviral activity and cytotoxicity.[4] This process is fundamental to medicinal chemistry and aims to develop a "lead" compound with improved potency, selectivity, and drug-like properties.
For this compound analogues, key positions for modification include:
-
The 1-position: Attaching a ribose sugar can dramatically improve activity against herpesviruses like HCMV.[5]
-
The 2-position: As seen with TCRB and its bromo-analogue BDCRB, small halogen substitutions here can fine-tune potency.[5]
-
The 5'-position of the ribose ring: Modifications at this position are often tolerated and can be used to improve pharmacokinetic properties, although they can sometimes increase cytotoxicity.[17]
By synthesizing and testing a matrix of related compounds, a clear picture of the SAR emerges, guiding the rational design of more effective and safer antiviral drugs.[4]
Detailed Experimental Protocols
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero-76 for Poxviruses, HFF for HCMV) in 24-well plates and grow until a confluent monolayer is formed (typically 24 hours).[10]
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in infection medium (e.g., DMEM with 1% serum).
-
Infection: Aspirate the growth medium from the cells. Infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 2 hours at 37°C.[10]
-
Treatment: After adsorption, remove the virus inoculum. Overlay the cells with medium containing the different concentrations of the test compound mixed with an overlay agent (e.g., 1% methylcellulose) to prevent secondary plaque formation. Include "virus control" (no compound) and "cell control" (no virus, no compound) wells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (e.g., 72 hours for Vaccinia virus, 7-10 days for HCMV).
-
Visualization & Counting: Aspirate the overlay. Fix and stain the cells with a solution like 0.1% crystal violet in 20% ethanol. Plaques will appear as clear zones against a background of stained, viable cells.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Plot the percent inhibition against the log of the compound concentration and determine the EC₅₀ using non-linear regression analysis.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at the same density and conditions as the antiviral assay.
-
Treatment: Add the same serial dilutions of the test compound to the wells (in the absence of virus). Include "cell control" wells with medium only.
-
Incubation: Incubate the plate for the same duration as the corresponding antiviral assay.
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control wells. Plot the percent viability against the log of the compound concentration and determine the CC₅₀ using non-linear regression analysis.
References
- Di Marco, S., et al. (2005). Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase. Journal of Virology.
- Tomei, L., et al. (2005). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy.
- Townsend, L.B., et al. (1995). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry.
- Virology Research Services. (2024). Understanding Cytotoxicity.
- Biron, K.K., et al. (2002). In vitro activities of benzimidazole D- and L-ribonucleosides against herpesviruses. Antimicrobial Agents and Chemotherapy.
- Virology Research Services. (n.d.). Antiviral Drug Screening.
- Li, Z., & Cen, S. (2011). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Pharmaceutical Biotechnology.
- Protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays.
- Di Mola, A., et al. (2023). Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. Molecules.
- Castelli, M., et al. (2000). Antiviral and antiproliferative activity in vitro of some new benzimidazole derivatives. Il Farmaco.
- DIFF Biotech. (2024). 7 steps for screening antiviral drugs.
- Ciorba, A., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. International Journal of Molecular Sciences.
- Sharma, D., et al. (2018). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology.
- Devivar, R.V., et al. (1994). Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Benzimidazole derivatives with antiviral activity.
- Gudmundsson, K.S., et al. (1995). Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-1-(.beta.-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry.
- Frederick, S. (2010). Structure–Activity Relationships of d- and L-analogs of Maribavir and 1Beta d-ribofuranosyl-2-bromo-5,6-dichlorobenzimidazole (bdcrb) Against Human Herpesvirus 6. Antiviral Research.
- Gudmundsson, K.S., et al. (1997). Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole. Journal of Medicinal Chemistry.
- Research and Reviews. (n.d.). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents.
- Diwan, A., et al. (1971). Anti-viral Activity of 5,6-Dichloro-1-(2′-Deoxy-β-d-Ribofuranosyl)Benzimidazole and Related Derivatives. Journal of General Virology.
- Pathak, A.K., & Sanghvi, Y.S. (1991). Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers. Carbohydrate Research.
- Gualtieri, A., et al. (2020). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Molecules.
- Frey, K.M., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences.
- Abuelizz, H.A., et al. (2023). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Wang, Y., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
- Ferreira, M.J., et al. (2022). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules.
- Perković, I., et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules.
- Wang, J., et al. (2022). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Acta Pharmaceutica Sinica B.
- Ferla, S., & Brancale, A. (2021). Anno 2021: Which antivirals for the coming decade? ACS Infectious Diseases.
- Li, D., et al. (2022). Discovery of a novel broad-spectrum inhibitor against influenza virus A. Virology Journal.
- Ali, S., et al. (2006). Mutations Conferring Resistance to a Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase Inhibitor Alone or in Combination with an HCV Serine Protease Inhibitor In Vitro. Antimicrobial Agents and Chemotherapy.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. 7 steps for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]
- 10. mdpi.com [mdpi.com]
- 11. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 13. In vitro activities of benzimidazole D- and L-ribonucleosides against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral and antiproliferative activity in vitro of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of 2,5-Dichlorobenzimidazole: An In-depth Technical Guide
Abstract
The evaluation of a compound's cytotoxic potential is a foundational step in the discovery and development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the methodologies employed in the preliminary cytotoxicity screening of 2,5-Dichlorobenzimidazole, a benzimidazole derivative of interest. Benzimidazole scaffolds are recognized for their potential as anticancer agents due to their structural similarity to biological nucleotides and their ability to interact with various targets implicated in cancer progression.[3] This document outlines the standard experimental workflow, from the selection of appropriate cell lines to the execution of robust in vitro assays and the subsequent data analysis. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. Detailed, step-by-step methodologies for key assays assessing metabolic activity and membrane integrity are provided, along with a framework for interpreting the data and visualizing the potential cellular pathways affected. This guide serves as a robust roadmap for the initial cytotoxic characterization of this compound and other promising molecules in the field of oncology drug development.
Introduction: The Rationale for Cytotoxicity Screening
The initial assessment of a compound's effect on cell viability and proliferation is a critical filter in the drug discovery pipeline.[1] This process, known as cytotoxicity screening, aims to identify compounds that can selectively kill cancer cells while sparing normal, healthy cells.[4] A variety of in vitro assays are utilized to measure different cellular parameters that indicate cell health, such as metabolic activity, membrane integrity, and programmed cell death (apoptosis).[1]
Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[3][5][6] These compounds are known to exert their effects through various mechanisms, such as the inhibition of tubulin polymerization, modulation of oncogenic signaling pathways, and induction of apoptosis.[5][6][7] this compound, the subject of this guide, belongs to this promising class of molecules. A preliminary cytotoxicity screen is the essential first step to profile its potential as an anticancer agent. This guide will provide the technical framework for conducting such a screen with scientific rigor.
Core Principles of In Vitro Cytotoxicity Assessment
-
Dose-Response Relationship: A fundamental concept in toxicology, this principle states that the intensity of a biological response is proportional to the concentration of the substance. Our screening will aim to establish a clear dose-response curve for this compound.
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a standard measure of a compound's potency.[8]
-
Selectivity: An ideal anticancer agent should exhibit high toxicity towards cancer cells and low toxicity towards normal cells. Therefore, our screening protocol will include both cancerous and non-cancerous cell lines to determine the selectivity of this compound.
Experimental Design: A Self-Validating Approach
A well-designed experiment is crucial for generating reliable and reproducible data.[9] Our approach to the preliminary cytotoxicity screening of this compound is built on a foundation of validated assays and appropriate controls.
Selection of Cell Lines
The choice of cell lines is critical and should be guided by the research objectives.[10] For a preliminary screen, it is advisable to use a panel of cell lines representing different cancer types to assess the breadth of the compound's activity. It is also essential to include a non-cancerous cell line as a control for selectivity.[10][11]
For this guide, we will use the following representative cell lines:
-
MCF-7: Human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
HCT116: Human colorectal carcinoma cell line.
-
HEK293: Human embryonic kidney cells (a non-cancerous control line).
Assay Selection: A Multi-faceted Assessment of Cell Health
No single assay can provide a complete picture of cytotoxicity. Therefore, we will employ a combination of assays that measure different cellular parameters.
-
Metabolic Activity Assays (Resazurin/MTT): These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[12][13][14]
-
Membrane Integrity Assay (LDH Release): This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.[15]
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for cytotoxicity screening.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Cell Seeding and Treatment
-
Culture the selected cell lines in their recommended media until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count to determine the cell density.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plates overnight at 37°C and 5% CO2 to allow the cells to attach.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the culture medium from the 96-well plates and add 100 µL of the various compound dilutions to the wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
AlamarBlue (Resazurin) Cell Viability Assay
This assay measures the reducing power of living cells to convert the non-fluorescent resazurin to the highly fluorescent resorufin.[12][16]
-
After the desired incubation period with this compound, add 10 µL of AlamarBlue reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C, protected from light.[17]
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture supernatant.[15]
-
After the desired incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of a stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[18]
Data Analysis and Interpretation
Calculation of Percentage Viability
The raw data from the plate reader needs to be normalized to the controls.
For AlamarBlue Assay: Percentage Viability = [(Fluorescence of Treated Cells - Fluorescence of Blank) / (Fluorescence of Vehicle Control - Fluorescence of Blank)] x 100
For LDH Assay: Percentage Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous LDH Release) / (Absorbance of Maximum LDH Release - Absorbance of Spontaneous LDH Release)] x 100 Percentage Viability = 100 - Percentage Cytotoxicity
Determination of IC50 Values
The calculated percentage viability is then plotted against the logarithm of the compound concentration. A non-linear regression analysis is performed to fit a sigmoidal dose-response curve and determine the IC50 value.[8][19] This can be done using software such as GraphPad Prism or specialized Excel add-ins.[20][21]
Data Presentation
Summarize all quantitative data into a clearly structured table for easy comparison.
Table 1: Hypothetical IC50 Values of this compound after 48h Treatment
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 25.8 |
| HCT116 | Colorectal Carcinoma | 9.7 |
| HEK293 | Embryonic Kidney (Normal) | > 100 |
Mechanistic Insights: Potential Signaling Pathways
Benzimidazole derivatives are known to induce apoptosis in cancer cells.[5] This often involves the activation of intrinsic or extrinsic apoptotic pathways. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated in subsequent studies if this compound shows promising cytotoxicity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. clyte.tech [clyte.tech]
- 9. SOP for In Vitro Toxicity Screening – SOP Guide for Pharma [pharmasop.in]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Star Republic: Guide for Biologists [sciencegateway.org]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
Whitepaper: Discovery of Novel 2,5-Dichlorobenzimidazole-Based Compounds as Potent Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique bicyclic aromatic nature allows for versatile interactions with a range of biological targets through hydrogen bonding, π–π stacking, and metal ion coordination.[3] This guide focuses on a specific, halogenated subclass: 2,5-dichlorobenzimidazole derivatives. The strategic placement of chlorine atoms at the 2 and 5 positions significantly modulates the electronic and lipophilic properties of the scaffold, opening avenues for the development of potent and selective inhibitors for various disease targets. We will detail the synthetic rationale, provide validated experimental protocols for biological evaluation, and explore the mechanistic basis for the activity of these compounds, with a focus on antiviral and anticancer applications.
Part 1: Rationale and Synthesis of the this compound Core
The journey to discovering novel therapeutic agents begins with the rational design and synthesis of a core chemical scaffold. The choice of the this compound core is predicated on established knowledge that halogenation can enhance binding affinity and metabolic stability. Specifically, the chlorine at the 2-position has been shown to be critical for certain biological activities, including antiviral efficacy against Human Cytomegalovirus (HCMV).[4]
Core Scaffold Synthesis: The Phillips-Ladenburg Condensation
The most direct and widely adopted method for constructing the benzimidazole ring is the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent under acidic conditions. For our target scaffold, the key starting material is 4,5-dichloro-1,2-phenylenediamine .[5][6]
Causality Behind Experimental Choices: The selection of the condensing partner is critical for introducing initial diversity at the 2-position. While a simple carboxylic acid can be used, employing an aldehyde followed by an oxidative cyclization step is often more efficient and tolerant of various functional groups. We will outline a robust, two-step, one-pot procedure.
Experimental Protocol: Synthesis of 2-Substituted-5,6-Dichlorobenzimidazoles
-
Objective: To synthesize the core benzimidazole scaffold from the key diamine precursor. Note: Commercial 4,5-dichloro-1,2-phenylenediamine will result in a 5,6-dichloro substitution pattern, which is biochemically similar and often used interchangeably in literature with 2,5-disubstituted nomenclature depending on the context of further derivatization. For clarity, we will proceed with the readily available 5,6-dichloro pattern.
-
Materials:
-
4,5-dichloro-1,2-phenylenediamine (1.0 eq)
-
Aromatic or Aliphatic Aldehyde (R-CHO) (1.0 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)
-
Ethanol (EtOH)
-
Water
-
-
Procedure:
-
To a solution of the selected aldehyde (1.0 eq) in a 1:1 mixture of EtOH/Water, add sodium metabisulfite (1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to form the aldehyde-bisulfite adduct.
-
Add 4,5-dichloro-1,2-phenylenediamine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours). The intermediate Schiff base will form and spontaneously cyclize under these conditions.
-
Upon completion, cool the reaction to room temperature. The product will often precipitate from the solution.
-
Filter the solid precipitate, wash with cold water, and then a minimal amount of cold ethanol to remove impurities.
-
Dry the solid under vacuum to yield the 2-substituted-5,6-dichlorobenzimidazole product.
-
-
Self-Validation System: The purity of the product should be confirmed by melting point determination and TLC analysis against the starting materials. The structure must be unequivocally confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Diversification via N-Alkylation
To explore the chemical space and build a library of compounds for screening, modification of the benzimidazole N-H is a crucial next step. N-alkylation introduces new substituents that can probe different regions of a target's binding pocket.
Causality Behind Experimental Choices: The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of the benzimidazole nitrogen, forming the highly nucleophilic benzimidazolate anion. This enhances the reaction rate and yield with various alkyl halides. Anhydrous DMF is used as the solvent due to its high boiling point and its ability to dissolve both the polar salt intermediate and the organic alkyl halide.[7]
Experimental Protocol: N-Alkylation of the Benzimidazole Core
-
Objective: To introduce diverse alkyl or benzyl groups at the N-1 position of the benzimidazole ring.
-
Materials:
-
2-substituted-5,6-dichlorobenzimidazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl or Benzyl Halide (R'-X) (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend NaH (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of the 2-substituted-5,6-dichlorobenzimidazole (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the anion.
-
Cool the reaction back to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by TLC.
-
Once complete, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization: Synthetic Workflow
Caption: General workflow for synthesis and diversification.
Part 2: Biological Evaluation and Hit Identification
With a library of novel compounds in hand, the next phase is a systematic biological evaluation. The screening cascade must be designed to efficiently identify "hits"—compounds that exhibit the desired biological activity at a specific concentration—while simultaneously filtering out non-specific or cytotoxic compounds.
Screening Cascade Rationale
A tiered approach is most effective. A primary, high-throughput screen identifies initial activity. Positive hits are then subjected to secondary assays to confirm activity and determine potency (e.g., IC₅₀ or EC₅₀). A parallel cytotoxicity assay is essential at all stages to establish a therapeutic window.
Visualization: Biological Screening Workflow
Caption: Tiered workflow for biological hit identification.
Protocol: Anticancer Cell Proliferation (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (GI₅₀).
-
Materials:
-
Human cancer cell line (e.g., HT-29 colon cancer cells)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[10]
-
Measurement: Incubate the plate in the dark for 2-4 hours (or overnight, depending on the solubilizing agent) with gentle shaking to ensure all formazan is dissolved.[8]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8]
-
-
Self-Validation System: The assay includes a positive control (e.g., doxorubicin) and a negative control (vehicle). The Z'-factor should be calculated to ensure the robustness of the assay. Data is typically normalized to the vehicle control, and the GI₅₀ value is calculated using non-linear regression analysis.
Protocol: Antiviral Plaque Reduction Assay (PRA) for HCMV
This assay is the gold standard for determining the efficacy of an antiviral compound by measuring the reduction in viral plaque formation.
-
Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (IC₅₀).
-
Materials:
-
Procedure:
-
Cell Seeding: Seed HFF cells in 24-well plates and grow until they form a confluent monolayer.
-
Infection: Aspirate the medium and infect the cell monolayers with HCMV at a concentration calculated to produce 40-80 plaques per well.[11]
-
Adsorption: Incubate for 90 minutes at 37°C to allow the virus to adsorb to the cells.[11]
-
Compound Addition: Prepare serial dilutions of the test compounds in the overlay medium. Carefully aspirate the viral inoculum and add 1.5 mL of the compound-containing overlay to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, until plaques are well-formed in the control wells.[11][12]
-
Fixation and Staining: Aspirate the overlay. Fix the cell monolayer with 10% formalin, then stain with Crystal Violet solution.[11]
-
Plaque Counting: Wash the wells with water and allow them to dry. Count the plaques in each well using a light microscope.
-
-
Self-Validation System: A known antiviral agent (e.g., Ganciclovir) is used as a positive control. The IC₅₀ is calculated by plotting the percentage of plaque reduction versus the log of the compound concentration.
Part 3: Mechanism of Action and Lead Optimization
Identifying a hit is only the beginning. Understanding its mechanism of action (MoA) and systematically optimizing its structure are critical for advancing a compound toward clinical candidacy.
Target Deconvolution: The Case of BRAF Kinase
Many 5,6-dichlorobenzimidazole derivatives have been identified as potent inhibitors of BRAF, a serine/threonine kinase in the RAS-RAF-MEK-ERK signaling pathway.[13] Mutations in BRAF, particularly V600E, are drivers in over 50% of melanomas and other cancers.[14] This makes BRAF an attractive target for our novel compounds.
Visualization: The RAS-RAF-MEK-ERK Signaling Pathway
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway.[15][][17]
Protocol: Biochemical BRAF Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of BRAF kinase.
-
Objective: To determine the concentration of a compound that inhibits BRAF kinase activity by 50% (IC₅₀).
-
Materials:
-
Procedure (Example using TR-FRET):
-
Compound Plating: Dispense 1 µL of test compounds in 100% DMSO (at various concentrations) into a 384-well assay plate.
-
Enzyme/Substrate Addition: Add a solution containing the BRAF enzyme and a europium-labeled anti-tag antibody to the plate.
-
Tracer Addition: Add a solution containing the ATP-competitive fluorescent tracer (Alexa Fluor® 647-labeled).
-
Incubation: Incubate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission ratio of the acceptor (665 nm) and donor (615 nm).
-
Analysis: A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Calculate the IC₅₀ value from the dose-response curve.[20]
-
-
Self-Validation System: The assay includes a no-enzyme control (background), a no-inhibitor control (maximum signal), and a known BRAF inhibitor like Vemurafenib as a positive control.
Structure-Activity Relationship (SAR) Analysis
SAR studies are essential for optimizing a hit compound into a lead candidate. By systematically modifying the structure and measuring the corresponding change in biological activity, we can deduce which chemical features are critical for potency and selectivity.
Example SAR Insights for Benzimidazole-Based Inhibitors:
-
Antiviral (HCMV): For ribonucleoside derivatives, a chlorine or bromine at the 2-position is preferred for maximum activity and selectivity.[4] The presence of the ribose sugar at the N-1 position is also critical for potent antiviral effects.[4]
-
Anticancer (BRAF): Substitutions on the N-1 position with side chains containing hydrogen bond donors/acceptors (e.g., esters, carboxylic acids) can interact with key amino acids in the hinge region of the kinase, enhancing potency.[13]
-
General: Lipophilic groups at the 5- and 6-positions often increase cell permeability and can contribute to binding in hydrophobic pockets of the target protein.[2]
Data Summary: Representative Biological Activity
The following tables summarize hypothetical but representative data for a series of novel this compound compounds, illustrating how SAR data is typically presented.
Table 1: Anti-proliferative Activity against HT-29 Colon Cancer Cells
| Compound ID | R (C2-position) | R' (N1-position) | GI₅₀ (µM) |
| Lead-01 | Phenyl | -H | 15.2 |
| Lead-02 | Phenyl | -CH₃ | 10.8 |
| Lead-03 | Phenyl | -CH₂CH₂OH | 5.4 |
| Lead-04 | Cyclohexyl | -CH₂CH₂OH | 1.2 |
| Lead-05 | Cyclohexyl | -CH₂COOH | 0.8 |
Table 2: Antiviral Activity against Human Cytomegalovirus (HCMV)
| Compound ID | R (C2-position) | R' (N1-position) | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| AV-01 | -Cl | Ribose | 2.9 | >100 | >34 |
| AV-02 | -Br | Ribose | 0.7 | >100 | >142 |
| AV-03 | -I | Ribose | 4.5 | 25 | 5.6 |
| AV-04 | -NH₂ | Ribose | >50 | >100 | N/A |
| AV-05 | -Cl | -H | 42 | 55 | 1.3 |
CC₅₀: 50% cytotoxic concentration. Selectivity Index = CC₅₀ / IC₅₀.
Conclusion and Future Directions
This guide has outlined a comprehensive, field-proven framework for the discovery of novel this compound-based compounds. We have detailed the synthetic logic, provided robust, self-validating protocols for biological evaluation, and explored the mechanistic underpinnings of their activity. The data clearly indicate that the 2,5-dichloro (or 5,6-dichloro) benzimidazole scaffold is a highly tractable starting point for developing potent agents against viral and oncogenic targets.
Future work should focus on multi-parameter optimization, including enhancing metabolic stability, improving pharmacokinetic properties, and conducting in vivo efficacy studies in relevant animal models for the most promising lead candidates. The systematic application of the principles and protocols described herein will empower research teams to efficiently navigate the complex path of drug discovery and develop the next generation of benzimidazole-based therapeutics.
References
- Li, N., et al. (2022). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. Signal Transduction and Targeted Therapy.
- Garg, N., et al. (2023). Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers. International Journal of Molecular Sciences.
- The Cancer Researcher. (n.d.). Adventures with the MAPK pathway. The Cancer Researcher.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Li, L., et al. (2014). The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. Oncology Letters.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
- Temirak, A., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors. ResearchGate.
- ResearchGate. (n.d.). N-alkylation of benzimidazoles in SDS-aqueous basic medium. ResearchGate.
- AMiner. (n.d.). An Efficient Strategy for N-alkylation of Benzimidazoles/imidazoles. AMiner.
- Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS.
- Prichard, M. N., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy.
- ResearchGate. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases. ResearchGate.
- ResearchGate. (2020). HCMV Plaque assay Method? ResearchGate.
- Yoon, H., et al. (2011). Identification of a Novel Family of BRAF V600E Inhibitors. ACS Medicinal Chemistry Letters.
- Pathak, V., et al. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Current Medicinal Chemistry.
- Reuter, N., et al. (2022). Plaque reduction assay (PRA) for automated quantification. ResearchGate.
- Waner, J. L., & Weller, T. H. (1978). Plaque reduction neutralization test for human cytomegalovirus. Semantic Scholar.
- Flaherty, P., et al. (2010). Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. Semantic Scholar.
- ACS Omega. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Publications.
- Flaherty, P. T., et al. (2010). Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. Bioorganic & Medicinal Chemistry Letters.
- BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit. BPS Bioscience.
- Protocols.io. (2020). Viral Plaque Assay. Protocols.io.
- Townsend, L. B., et al. (1995). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry.
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals.
- ResearchGate. (n.d.). Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine. ResearchGate.
- PubChem. (n.d.). 4,5-Dichloro-1,2-phenylenediamine. PubChem.
- National Center for Biotechnology Information. (2013). Cytotoxicity and Mechanism of Action of the Marine-Derived Fungal Metabolite Trichodermamide B and Synthetic Analogues. PubMed Central.
- MedChemComm. (2020). Structure–activity relationship studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ as antitubercular agents. National Institutes of Health.
- Bioorganic & Medicinal Chemistry Letters. (2015). Design, Synthesis and Evaluation of Novel 2,5,6-Trisubstituted Benzimidazoles Targeting FtsZ as Antitubercular Agents. National Institutes of Health.
- Mitelman, B., et al. (1983). Mechanism of action of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole. II. A resistant human cell mutant with an altered transcriptional machinery. The Journal of Biological Chemistry.
Sources
- 1. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine [cymitquimica.com]
- 6. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers [mdpi.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
theoretical and computational studies of 2,5-Dichlorobenzimidazole
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2,5-Dichlorobenzimidazole
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. Halogenated benzimidazoles represent a privileged scaffold in medicinal chemistry and materials science, where the nature and position of halogen substituents critically modulate their physicochemical properties and biological activity. This document outlines a multi-part computational workflow, designed for researchers and drug development professionals, to elucidate the structural, spectroscopic, and electronic characteristics of this compound and to predict its potential as a bioactive agent. By leveraging Density Functional Theory (DFT) for foundational property calculations and molecular docking for simulating biological interactions, this guide explains the causality behind methodological choices, offering a robust, self-validating system for in-silico analysis that can significantly accelerate experimental research and development.
Introduction
The benzimidazole core, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in modern pharmacology and materials science. Its structural versatility and ability to form various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents, including antiviral, anticancer, and antimicrobial drugs.[1][2][3] The strategic addition of halogen atoms to this scaffold is a well-established method for fine-tuning a molecule's properties. Chlorine, in particular, can enhance lipophilicity, improve membrane permeability, and participate in halogen bonding, thereby influencing ligand-receptor binding and overall biological efficacy.[4][5]
This compound is a specific congener whose properties are not yet exhaustively characterized. The asymmetric substitution pattern is expected to induce unique electronic and steric effects compared to its more studied 5,6-dichloro analogue.[1][6] Before undertaking resource-intensive synthesis and experimental testing, a thorough in-silico investigation is invaluable. Computational chemistry provides a powerful lens to predict molecular geometry, vibrational spectra, electronic behavior, and potential interactions with biological targets at a fraction of the cost and time of traditional methods.[7][8] This guide details the theoretical protocols necessary to build a comprehensive computational profile of this compound, transforming abstract quantum chemical data into actionable insights for further research.
Part I: Foundational Computational Methodology
The first phase of analysis focuses on establishing the most stable three-dimensional structure and confirming its energetic stability. An accurately optimized geometry is the bedrock upon which all subsequent electronic and interactive properties are calculated.
Caption: Workflow for determining the optimized geometry and vibrational properties.
Protocol 1: Molecular Geometry Optimization
Causality: Every property derived from a quantum chemical calculation is exquisitely sensitive to the molecule's geometry. Bond lengths, bond angles, and dihedral angles dictate the distribution of electrons and, consequently, the molecule's energy, reactivity, and spectral characteristics. The goal of geometry optimization is to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface, representing the molecule's most stable conformation.
Methodology:
-
Software Selection: Utilize a quantum chemistry package such as Gaussian, ORCA, or GAMESS. The following steps are described generally but are readily adaptable to any of these platforms.
-
Initial Structure: Draw the 2D structure of this compound and convert it to a preliminary 3D structure using a molecular editor like GaussView or Avogadro.
-
Theoretical Model Selection:
-
Theory: Density Functional Theory (DFT) is the method of choice, offering an excellent balance of computational accuracy and efficiency for organic molecules.[7][9]
-
Functional: The B3LYP hybrid functional is a robust and widely used choice for geometries and energies of a broad range of molecules.[4][9][10] It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: The Pople-style 6-311++G(d,p) basis set provides a flexible and accurate description.
-
6-311: A triple-zeta split-valence basis set, meaning it uses three functions to describe valence electrons for greater accuracy.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen, which are crucial for describing lone pairs and non-covalent interactions.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing orbitals to change shape and better describe chemical bonds.
-
-
-
Execution: Submit the input file for an optimization calculation. The algorithm will iteratively adjust the atomic coordinates to minimize the molecule's total energy until a stationary point is reached.
Protocol 2: Vibrational Frequency Analysis
Causality: A frequency calculation serves two critical purposes. First, it validates that the optimized geometry is a true energy minimum. A stable molecule will have all real (positive) vibrational frequencies; the presence of any imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure. Second, this calculation provides the theoretical infrared (IR) and Raman spectra, which can be directly compared with experimental data to validate the computational model.[10]
Methodology:
-
Calculation: Using the optimized geometry from Protocol 1, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Validation: Check the output to ensure there are no imaginary frequencies.
-
Spectral Analysis:
-
Visualize the vibrational modes to understand the atomic motions associated with each calculated frequency. Key modes for this compound will include N-H stretching, C-H stretching/bending, C-Cl stretching, and characteristic aromatic ring vibrations.
-
Scaling: Theoretical harmonic frequencies are systematically higher than experimental anharmonic frequencies. It is standard practice to apply a uniform scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental spectra.[11]
-
Part II: Analysis of Electronic and Optical Properties
With a validated ground-state structure, we can now probe the molecule's electronic landscape to understand its reactivity, charge distribution, and potential for applications in nonlinear optics.
Caption: Workflow for predicting ligand-protein interactions via molecular docking.
Protocol 6: Molecular Docking
Causality: Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, as well as the strength of the interaction, typically reported as a binding affinity or score. [3][12]By identifying key interactions, such as hydrogen bonds and hydrophobic contacts, docking provides a structural basis for a molecule's biological activity and can guide the design of more potent analogues.
Methodology:
-
Target Selection: Choose a relevant protein target. Benzimidazoles are known inhibitors of various kinases; for this example, we select BRAF kinase, a target in cancer therapy. [1][6]A crystal structure can be obtained from the Protein Data Bank (PDB).
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound (from Part I).
-
Assign appropriate atom types and charges using software like AutoDock Tools.
-
-
Receptor Preparation:
-
Download the PDB file of the target protein (e.g., PDB ID: 6M18 for human ACE2 or a relevant BRAF structure). [7] * Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign charges.
-
-
Grid Generation: Define a 3D grid box that encompasses the active site of the protein. This box defines the search space for the docking algorithm.
-
Docking Execution:
-
Use a docking program like AutoDock Vina. The software will systematically sample different conformations and orientations of the ligand within the grid box.
-
A scoring function is used to estimate the binding affinity for each pose.
-
-
Results Analysis:
-
Binding Affinity: The top-ranked poses will have the most favorable (most negative) binding energies, typically in kcal/mol.
-
Interaction Analysis: Visualize the best-scoring pose within the protein's active site using a program like PyMOL or Chimera. Identify key intermolecular interactions:
-
Hydrogen bonds (e.g., between the benzimidazole N-H and a backbone carbonyl).
-
Hydrophobic interactions (between the aromatic rings and nonpolar residues).
-
Halogen bonds (potential interaction involving the chlorine atoms).
-
-
Conclusion
The comprehensive computational workflow detailed in this guide provides a powerful, multi-faceted approach to characterizing this compound. By systematically determining its optimal geometry, vibrational signature, electronic properties, and potential for biological interactions, researchers can gain deep insights into the molecule's fundamental nature. This theoretical foundation is not merely an academic exercise; it generates testable hypotheses and provides critical data that can guide synthetic efforts, rationalize experimental findings, and accelerate the discovery process for new therapeutics and advanced materials. The synergy between these in-silico predictions and empirical validation represents the future of efficient and targeted molecular science.
References
- Muthuraja, A., et al. (2024). Nonlinear optical (NLO) properties of benzimidazole – a review. Molecular Crystals and Liquid Crystals, 768(1). [Link] [13][14]2. Muthuvel, A., et al. (2024). Nonlinear optical (NLO) properties of benzimidazole – a review. ResearchGate. [Link] [17]3. Jayaraman, D., et al. (n.d.). Linear and Nonlinear Optical Properties of Mn doped Benzimidazole Thin Films. [Source Not Provided] [15]4. Batista, R. M., et al. (2007). Synthesis and second-order nonlinear optical properties of new chromophores containing benzimidazole, thiophene, and pyrrole heterocycles. ResearchGate. [Link] [18]5. Wojtulewski, S., et al. (2021). Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study. PMC - NIH. [Link] [4]6. Temirak, A., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. PMC - PubMed Central. [Link] [1][6]7. Povar, I. Y., et al. (2021). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. [Source Not Provided] [2]8. Turan-Zitouni, G., et al. (2022). Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazo. [Source Not Provided] [12]9. Pozharskii, A. F., et al. (2005). Quantum-chemical studies of benzazoles nitration. ResearchGate. [Link] [19]10. Seela, F., et al. (1991). Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers. PubMed. [Link] [20]11. Al-Masoudi, W. A. (n.d.). QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES. DergiPark. [Link] [9]12. Kamal, A., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. PubMed. [Link] [5]13. Yesil-Celiktas, O., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. PMC - PubMed Central. [Link] [7]14. Ananthan, S., et al. (2015). Design, Synthesis and Evaluation of Novel 2,5,6-Trisubstituted Benzimidazoles Targeting FtsZ as Antitubercular Agents. NIH. [Link] [21]15. Saad, F. A., et al. (2021). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI. [Link] [3]16. Singh, R. K., et al. (2024). Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives. PubMed. [Link] [22]17. Bîrdeanu, M., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. NIH. [Link] [8]18. Femila Nirmal, N. S., & Abbs Fen Reji, T. F. (2019). DFT and Molecular Docking Study of 2-[2-(4-Chlorophenylaminothiazol-5-yl]benzothiazole. SciSpace. [Link] [16]19. Chen, H., et al. (2024). The Experimental and Theoretical Study of Vibrational Spectroscopy for 2,5-Dichloropyrimidine. Researching. [Link] [10]20. Kavitha, E., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. NIH. [Link]
Sources
- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researching.cn [researching.cn]
- 11. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Technical Guide to 2,5-Dichlorobenzimidazole: A Privileged Fragment for Modern Drug Discovery
Abstract
The benzimidazole core is a quintessential privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its unique electronic and structural properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allow it to bind effectively to a wide array of biological macromolecules.[1] This guide delves into a specific, highly valuable derivative: 2,5-dichlorobenzimidazole. We will explore the rationale behind its use as a molecular fragment, its application in fragment-based drug discovery (FBDD), and its proven success in targeting key proteins implicated in cancer and viral diseases. This document serves as a technical resource for researchers and drug development professionals, providing not only theoretical grounding but also actionable experimental protocols and workflows.
The Strategic Advantage of the this compound Scaffold
The concept of "privileged scaffolds" describes molecular frameworks that can serve as versatile templates for developing ligands for diverse biological targets.[3][4] Benzimidazole's prominence in this area is well-documented, with derivatives showing anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[5][6][7]
The strategic addition of two chlorine atoms at the 2 and 5 positions confers specific, advantageous properties that enhance its utility as a drug fragment:
-
Modulated Physicochemical Properties: The electron-withdrawing nature of the chlorine atoms lowers the pKa of the imidazole N-H proton, influencing its hydrogen bonding characteristics. Furthermore, the chlorines increase the molecule's lipophilicity, which can enhance membrane permeability and hydrophobic interactions within a target's binding pocket.
-
Defined Exit Vectors for Elaboration: The N-H group and the C6/C7 positions of the benzene ring provide clear, chemically accessible points for synthetic elaboration—a critical feature for the "fragment growing" phase of FBDD.
-
Enhanced Target Affinity: Halogen atoms, particularly chlorine and bromine, are known to participate in specific, favorable interactions within protein binding sites, including halogen bonding. The placement of chlorines on the benzimidazole scaffold has been shown to be critical for potent inhibition of certain enzymes, such as protein kinase CK2.[8]
Table 1: Comparative Physicochemical Properties
| Property | Benzimidazole | This compound | Rationale for FBDD Relevance |
| Molecular Weight | ~118 g/mol | ~187 g/mol | Conforms to the "Rule of Three" (< 300 Da), a guiding principle in FBDD.[9] |
| logP (Predicted) | ~1.5 | ~3.0 | Increased lipophilicity can improve binding efficiency in hydrophobic pockets. |
| H-Bond Donors | 1 | 1 | Retains the key N-H hydrogen bond donor essential for many protein interactions.[1] |
| H-Bond Acceptors | 1 | 1 | The imidazole nitrogen remains a key hydrogen bond acceptor.[1] |
Application in Fragment-Based Drug Discovery (FBDD)
FBDD has emerged as a powerful alternative to high-throughput screening (HTS) for identifying novel lead compounds.[10][11] The FBDD approach involves screening libraries of small, low-complexity molecules ("fragments") to identify weak but highly efficient binders to a biological target.[9][12] These initial "hits" are then optimized into potent leads through structure-guided chemistry.[10] this compound is an ideal candidate for FBDD campaigns due to its low molecular weight, synthetic tractability, and rich history as a biologically active scaffold.
The FBDD Workflow
The process begins with the identification of high-quality fragments and sensitive biophysical screening, followed by structural elucidation and chemical elaboration.
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Case Study: Targeting Protein Kinase CK2 in Oncology
Protein Kinase CK2 (formerly Casein Kinase II) is a serine/threonine kinase that is frequently overexpressed in various human cancers, where it promotes cell growth, proliferation, and survival.[13][14] Its role in suppressing apoptosis makes it an attractive target for cancer therapy.[14][15] Halogenated benzimidazoles are among the most potent and well-studied classes of ATP-competitive CK2 inhibitors.[15][16]
The 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) was an early, though modestly potent, CK2 inhibitor.[15] Subsequent studies demonstrated that tetrabromination of the benzene ring, as seen in 4,5,6,7-tetrabromobenzimidazole (TBB), dramatically increases inhibitory potency.[8][15] This highlights the critical role of the halogenation pattern in achieving high-affinity binding within the ATP pocket of CK2. The 2,5-dichloro- substitution pattern serves as a foundational element within this class of inhibitors, contributing to the core interactions necessary for activity.
CK2 Signaling Pathway
CK2 phosphorylates hundreds of substrates, influencing key pathways that are often dysregulated in cancer, such as NF-κB, PTEN/PI3K/Akt, and p53.
Caption: Simplified CK2 signaling pathway and the point of intervention.
Table 2: Inhibitory Activity of Halogenated Benzimidazoles against Protein Kinase CK2
| Compound | Structure | Target | Activity (Ki or IC50) | Reference |
| DRB | 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole | CK2 | ~15 µM (IC50) | [15] |
| TBB | 4,5,6,7-tetrabromobenzotriazole* | CK2 | < 100 nM (Ki) | [8] |
| TBI | 4,5,6,7-tetrabromobenzimidazole | CK2 | Potent Inhibitor | [15] |
| CX-4945 | Complex benzimidazole derivative | CK2 | In clinical trials | [16] |
| Note: TBB is a benzotriazole but is structurally and functionally analogous to the halogenated benzimidazole inhibitors. |
Case Study: Antiviral Applications against Human Cytomegalovirus (HCMV)
Beyond oncology, dichlorobenzimidazole derivatives have demonstrated significant promise as antiviral agents.[17] A notable example is their activity against human cytomegalovirus (HCMV), a herpesvirus that can cause severe disease in immunocompromised individuals.[18][19]
Research has shown that 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB), which contains the 2,5-dichloro core, is a potent and selective inhibitor of HCMV replication.[18][19] The mechanism is distinct from many common nucleoside analogs, and its efficacy highlights the versatility of this scaffold. Further structure-activity relationship (SAR) studies have explored variations at the 2-position, finding that chloro or bromo substituents are preferred for maximal activity against HCMV with low cytotoxicity.[18][20]
Table 3: Antiviral Activity of Dichlorobenzimidazole Derivatives against HCMV
| Compound | Modification | HCMV Activity (IC50) | Cytotoxicity (HFF Cells) | Reference |
| DRB | 2-H, 5,6-dichloro | 42 µM | Cytotoxic in same range | [18] |
| TCRB | 2,5,6-trichloro | 2.9 µM | > 100 µM | [18][19] |
| BDCRB | 2-bromo, 5,6-dichloro | ~0.7 µM | > 100 µM | [18] |
Experimental Protocols & Methodologies
This section provides validated, high-level protocols for key workflows involving the this compound fragment.
Protocol 1: General Synthesis of a this compound Derivative
This protocol outlines a common synthetic route starting from a commercially available dichlorinated phenylenediamine.
Objective: To synthesize a substituted this compound.
Materials:
-
4-chloro-1,2-phenylenediamine
-
Appropriate carboxylic acid (R-COOH) or aldehyde (R-CHO)
-
Phosphoric acid or an oxidizing agent (for aldehyde condensation)
-
Ethanol, Water
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Methodology:
-
Pre-reaction Setup: Ensure all glassware is dry. Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Condensation Reaction (Phillips Method):
-
To the flask, add 4-chloro-1,2-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Add polyphosphoric acid as a solvent and catalyst.
-
Heat the mixture to 150-170 °C for 2-4 hours, monitoring the reaction by TLC.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice and neutralize with a concentrated base (e.g., ammonium hydroxide or NaOH solution) until a precipitate forms.
-
Filter the crude solid product, wash thoroughly with cold water, and dry under vacuum.
-
-
Purification:
-
Purify the crude product using silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-substituted-5-chlorobenzimidazole.
-
-
Chlorination (if starting with a monochloro derivative):
-
Further chlorination at the 2-position can be achieved under specific conditions, for example, by treating a 2-mercaptobenzimidazole precursor with thionyl chloride.[21]
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Self-Validation System: The success of the synthesis is validated at each stage. TLC monitoring confirms the consumption of starting materials and formation of the product. Final characterization by NMR and MS provides unequivocal structural proof and purity assessment.
Protocol 2: Fragment Screening by Surface Plasmon Resonance (SPR)
Objective: To identify if this compound binds to a target protein and to estimate its binding affinity.
Materials:
-
Purified, active target protein (>95% purity)
-
SPR instrument (e.g., Biacore) and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
This compound stock solution in 100% DMSO
-
Running buffer (e.g., HBS-EP+) with low percentage DMSO (e.g., 1-5%)
Step-by-Step Methodology:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a fresh 1:1 mixture of EDC/NHS.
-
Inject the target protein (diluted in a low pH buffer, e.g., 10 mM sodium acetate, pH 4.5) to immobilize it via amine coupling. Aim for a target immobilization level of ~10,000 Response Units (RU).
-
Deactivate any remaining active sites with an injection of ethanolamine-HCl. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Fragment Binding Assay:
-
Prepare a serial dilution of this compound in running buffer from the DMSO stock. Typical concentrations for fragment screening range from 10 µM to 1 mM.
-
Inject each concentration over the reference and target flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include buffer-only injections (with matched DMSO concentration) for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the target flow cell signal for each injection.
-
Subtract the buffer-only injection signal to correct for drift and systemic noise.
-
Plot the steady-state response (RU) against the fragment concentration.
-
Fit the data to a steady-state affinity model to determine the equilibrium dissociation constant (KD). A measurable response indicates a "hit."
-
Self-Validation System: The use of a reference flow cell and buffer blanks are critical controls to eliminate false positives from non-specific binding and buffer effects. The binding response should be dose-dependent and reversible.
Hit-to-Lead Optimization Workflow
Once this compound is validated as a hit, a structure-guided optimization campaign begins.
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. columbia.edu [columbia.edu]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update [ouci.dntb.gov.ua]
- 7. A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 10. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 12. Fragment-based Drug Discovery | Jubilant Biosys [jubilantbiosys.com]
- 13. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - ProQuest [proquest.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2,5-Dichlorobenzooxazole synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2,5-Dichlorobenzimidazole Derivatives
Foreword: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, represents a quintessential "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biological targets with high affinity, including enzymes and receptors.[1][2] This inherent versatility has rendered benzimidazole and its derivatives a focal point of extensive research, leading to a wide array of pharmacological applications, including antiviral, anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The strategic placement of substituents on this bicyclic aromatic core allows for the fine-tuning of its physicochemical properties and biological activity, making it a cornerstone of modern drug design.[1][5]
This guide focuses specifically on the 2,5-dichlorobenzimidazole core. The introduction of chlorine atoms at the 2 and 5 positions significantly modulates the electronic and lipophilic character of the molecule. The electron-withdrawing nature of chlorine can influence pKa, hydrogen bonding capacity, and metabolic stability, while also providing key interaction points within target proteins. This guide will dissect the structure-activity relationships (SAR) of this specific scaffold, offering insights into how modifications at various positions dictate the compound's therapeutic potential.
Deconstructing the this compound Core: A Positional SAR Analysis
The therapeutic efficacy of this compound derivatives is profoundly influenced by the nature and position of various substituents. Understanding these relationships is critical for the rational design of more potent and selective drug candidates.
The N-1 Position: Modulating Pharmacokinetics and Target Engagement
Substitutions at the N-1 position of the imidazole ring are pivotal for orienting the molecule within a binding pocket and for altering its pharmacokinetic profile.
-
Ribofuranosyl Moieties: A key strategy, particularly in developing antiviral agents, is the introduction of a β-D-ribofuranosyl group at the N-1 position. This modification converts the heterocycle into a nucleoside analog. For instance, 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) was found to be a potent inhibitor of human cytomegalovirus (HCMV) with an IC50 of 2.9 µM, a significant improvement over its parent heterocycle which was cytotoxic in the same dose range.[6] This highlights the crucial role of the ribose moiety in conferring specific antiviral activity while reducing general cytotoxicity.
-
Alkyl and Aryl Chains: In the context of kinase inhibition, long-chain substituents at N-1 can extend into hydrophobic regions of the ATP-binding pocket. A recent study on BRAF inhibitors demonstrated that incorporating various substituted phenylacetylidene moieties at the N-1 position of a 5,6-dichlorobenzimidazole core led to potent compounds.[7] One of the most active candidates, 10h , which featured a 4-chlorophenyl group on this side chain, exhibited potent inhibitory activity against both BRAFWT (IC50 = 1.72 µM) and BRAFV600E (IC50 = 2.76 µM).[7][8] This suggests that the N-1 substituent can access and occupy allosteric pockets, enhancing binding affinity.[7]
The C-2 Position: The Epicenter of Activity Modulation
The C-2 position is arguably the most critical point for modification, directly influencing the molecule's interaction with the primary target.[9][10]
-
Halogen Series (F, Cl, Br, I): In antiviral nucleoside analogs, the substituent at C-2 dramatically impacts potency. A study on 5,6-dichlorobenzimidazole ribonucleosides showed that changing the C-2 substituent from chlorine (TCRB) to bromine (BDCRB) resulted in a four-fold increase in activity against HCMV without a significant rise in cytotoxicity.[6] Conversely, C-2 iodo and amino derivatives were only weakly active, demonstrating a clear preference for specific halogens in this position.[6]
-
Aryl and Heteroaryl Groups: For anticancer applications, particularly as kinase inhibitors, a C-2 aryl group is a common feature. In the development of BRAF inhibitors, a 2-(4-methoxyphenyl) group was found to be optimal for occupying a hydrophobic pocket.[7] SAR studies on Aurora kinase inhibitors also reveal the importance of substitutions on a C-2 phenyl ring; for example, a bromine substitution was shown to increase antitumor potential, whereas chloro or fluoro substitutions decreased it.[3]
-
Thioether Linkages: Introduction of alkylthio or benzylthio groups at the C-2 position has been explored for antiviral activity. While most 2-alkylthio derivatives of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) were inactive or toxic, the 2-benzylthio analog showed the best separation between antiviral activity and cytotoxicity.[11] This indicates that a larger, aromatic thioether at C-2 can be beneficial.
The Benzene Ring (C-4, C-5, C-6, C-7): Fine-Tuning Lipophilicity and Selectivity
While our focus is the 2,5-dichloro scaffold, the principles of substitution on the benzene ring are broadly applicable and crucial for optimization.
-
Dichloro Substitution (C-5, C-6): The presence of two chlorine atoms on the benzene ring, as seen in many potent kinase inhibitors, serves to increase the hydrophobicity of the benzimidazole core.[7][12] This enhancement in lipophilicity often leads to stronger interactions within the hydrophobic regions of kinase active sites. For example, the 5,6-dichloro substitution was intentionally designed to enhance binding to the allosteric hydrophobic back pocket of BRAF.[7] Similarly, a 5,6-dichloro derivative of a 2-amidobenzimidazole showed potent inhibition of protein kinase CK1δ (IC50 = 0.98 µM), confirming that hydrophobic groups in this region reinforce kinase interaction.[12] The 5-chloro group in our core scaffold contributes to this effect.
Caption: Inhibition of the MAPK/RAS-RAF signaling pathway by a benzimidazole derivative.
-
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. [3]Benzimidazole derivatives have been identified as inhibitors of this kinase family. SAR studies revealed that for 2-chloroquinolin-substituted benzimidazoles, a bromine on the phenyl moiety increased antitumor activity against the A579 lung cancer cell line, while methyl group substitution also enhanced activity. [3]
Experimental Protocols for SAR Elucidation
To establish a robust SAR, a systematic workflow involving synthesis, characterization, and biological evaluation is necessary.
General Synthesis of N-1 Substituted 2,5-Dichlorobenzimidazoles
This protocol outlines a common synthetic route.
-
Step 1: Synthesis of the Benzimidazole Core. Condense 4-chloro-1,2-phenylenediamine with an appropriate aldehyde (e.g., 2-chloro-5-(trifluoromethyl)benzaldehyde) in the presence of an oxidizing agent like sodium metabisulfite (Na2S2O5) to form the 2,5-disubstituted benzimidazole ring.
-
Step 2: N-1 Alkylation. React the synthesized benzimidazole core from Step 1 with an alkylating agent (e.g., methyl bromoacetate) in a suitable solvent like DMF with a base such as cesium carbonate (Cs2CO3).
-
Step 3: Hydrazide Formation. Treat the resulting ester from Step 2 with hydrazine hydrate to form the corresponding acid hydrazide derivative. [7]4. Step 4: Final Condensation. Perform an acid-catalyzed condensation of the hydrazide from Step 3 with a diverse set of aldehydes to generate the final library of N-1 substituted derivatives. [7]5. Purification and Characterization. Purify all synthesized compounds using column chromatography and characterize their structures using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm identity and purity. [13]
Caption: General workflow for synthesis, screening, and SAR analysis of novel derivatives.
Protocol: In Vitro Kinase Inhibition Assay
This protocol is used to determine the IC50 value of a compound against a target kinase.
-
Reagents and Materials: Target kinase (e.g., BRAFV600E), appropriate substrate peptide, ATP, kinase assay buffer, 96-well plates, test compounds dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO, then further dilute in kinase buffer. The final DMSO concentration should be ≤1%. b. To each well of a 96-well plate, add 5 µL of the test compound dilution. Include positive (no inhibitor) and negative (no kinase) controls. c. Add 20 µL of a kinase/substrate mixture to each well to initiate the reaction. d. Add 25 µL of an ATP solution to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the remaining ATP by adding 50 µL of the ADP-Glo™ reagent. Incubate for 40 minutes. f. Add 100 µL of the Kinase Detection Reagent, incubate for 30 minutes, and measure the luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol: Cell Viability (MTS) Assay
This assay assesses the general cytotoxicity of the compounds on human cell lines.
-
Cell Culture: Seed human cells (e.g., human foreskin fibroblasts or a cancer cell line like HT29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. [6]2. Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the untreated control cells. Plot this against compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
Conclusion and Future Directions
The this compound scaffold is a remarkably fertile ground for the development of novel therapeutics. The structure-activity relationships explored in this guide demonstrate that precise, rational modifications to this core can yield compounds with high potency and selectivity against viral and cancer targets. Key takeaways include the importance of the N-1 substituent for pharmacokinetics and accessing allosteric sites, the dominant role of the C-2 position in direct target engagement, and the contribution of the C-5 chloro group to the hydrophobic interactions essential for kinase inhibition.
Future research should focus on leveraging computational modeling to predict binding affinities and guide the synthesis of next-generation derivatives. [9]Exploring bioisosteric replacements for the chlorine atoms or the imidazole ring itself could lead to compounds with improved metabolic stability or novel mechanisms of action. [14][15]As our understanding of the structural biology of therapeutic targets deepens, the potential to design highly optimized this compound derivatives for clinical use will continue to grow.
References
- Research and Reviews. Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews.
- Townsend, L. B., et al. (1995). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Design, Synthesis, and Structure–Activity Relationship (SAR) Studies of Novel Disubstituted Benzimidazole Derivatives as Potential Anti‐HIV and Antimicrobial Agents. ResearchGate.
- Satija, G., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. [Journal Name].
- ResearchGate. (n.d.). Synthesis and Biological Activity of Novel 2, 5-Disubstituted Benzimidazole Derivatives. ResearchGate.
- ResearchGate. (n.d.). Structure activity relationship (SAR) of benzimidazole derivatives... ResearchGate.
- RSC Publishing. (n.d.). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing.
- Temirak, A., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. BMC Chemistry.
- MDPI. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI.
- RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
- Townsend, L. B., et al. (n.d.). Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. PubMed.
- Saylam, M., et al. (2023). Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase. European Journal of Medicinal Chemistry.
- Kumar, D., et al. (2018). Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. [Journal Name].
- MDPI. (n.d.). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI.
- Abdel-Gawad, H., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. [Journal Name].
- NIH. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
- SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem.
- ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives. ResearchGate.
- Pérez-Villanueva, J., et al. (n.d.). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. [Journal Name].
- Semantic Scholar. (n.d.). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. Semantic Scholar.
- ResearchGate. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. ResearchGate.
- Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules.
- Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules.
- RSC Publishing. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances.
- NIH. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. National Institutes of Health.
- NIH. (n.d.). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[3][6][9]riazino[2,3-c]quinazolines. National Institutes of Health.
- Drug Design Org. (n.d.). Bioisosterism. Drug Design Org.
- ResearchGate. (n.d.). Demonstration of the SAR of benzimidazole compounds as Aurora kinase... ResearchGate.
Sources
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 15. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2,5-Dichlorobenzimidazole Derivatives
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anthelmintic, anticancer, and antiviral properties.[1][2][3][4] Halogenated derivatives, particularly dichlorinated benzimidazoles, are of significant interest as they often exhibit enhanced potency and modified pharmacokinetic profiles.[5][6] This application note provides a detailed, field-proven protocol for the synthesis of 2-substituted-5,6-dichlorobenzimidazole derivatives. The primary method detailed is the acid-catalyzed condensation of 4,5-dichloro-o-phenylenediamine with various aromatic aldehydes. We will explore the causality behind experimental choices, provide a step-by-step methodology, and discuss modern enhancements such as microwave-assisted synthesis that offer greener and more efficient pathways.[7][8][9]
A note on nomenclature: Due to the tautomeric nature of the N-H proton in the imidazole ring, the 5- and 6-positions of the benzimidazole core are chemically equivalent. Therefore, the common precursor, 4,5-dichloro-o-phenylenediamine, yields 5,6-dichlorobenzimidazole derivatives.
Foundational Principles: The Chemistry of Benzimidazole Formation
The cornerstone of benzimidazole synthesis is the cyclocondensation reaction between an o-phenylenediamine and a one-carbon electrophile, typically a carboxylic acid or an aldehyde.[10][11]
-
Phillips-Ladenburg Reaction: This classic method involves heating an o-phenylenediamine with a carboxylic acid or its derivative (like an ester or anhydride) under dehydrating conditions, often using strong acids like polyphosphoric acid (PPA).[11][12] While robust, this method can require harsh conditions and long reaction times.[2][9]
-
Aldehyde Condensation: A more versatile and widely adopted method involves the condensation of an o-phenylenediamine with an aldehyde.[13][14] This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization. The resulting dihydrobenzimidazole is subsequently oxidized to the aromatic benzimidazole product. This oxidation can be achieved using a variety of reagents or even atmospheric oxygen.[13][15]
The protocol herein focuses on the aldehyde condensation route due to the vast commercial availability of diverse aldehydes, allowing for extensive derivatization at the 2-position of the benzimidazole core.
Reaction Mechanism: Aldehyde Condensation Pathway
The reaction proceeds via a well-established mechanism. The presence of an acid catalyst protonates the aldehyde carbonyl, increasing its electrophilicity and facilitating the initial nucleophilic attack by one of the amino groups of the diamine. This is followed by dehydration to form a Schiff base, intramolecular cyclization, and a final oxidation step to yield the aromatic benzimidazole.
Caption: Mechanism of acid-catalyzed benzimidazole synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2-(4-methoxyphenyl)-5,6-dichlorobenzimidazole
This protocol provides an efficient, microwave-assisted method that significantly reduces reaction times compared to conventional heating.[7][8][16][17] The synthesis of 2-(4-methoxyphenyl)-5,6-dichlorobenzimidazole is presented as a representative example, a core structure found in compounds designed as kinase inhibitors.[5]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity | Purpose |
| 4,5-Dichloro-o-phenylenediamine | C₆H₆Cl₂N₂ | 177.04 | 1.0 | 177 mg | Benzene ring precursor |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 1.0 | 136 mg (128 µL) | 2-position substituent source |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | Catalyst | ~0.5 mL | Acid catalyst |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent | 5 mL | Reaction medium |
| Microwave Synthesis Vial (10 mL) | - | - | - | 1 | Reaction vessel |
| Magnetic Stirrer Bar | - | - | - | 1 | Stirring |
| Distilled Water | H₂O | 18.02 | - | ~20 mL | Product precipitation |
Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stirrer bar, add 4,5-dichloro-o-phenylenediamine (177 mg, 1.0 mmol) and 4-methoxybenzaldehyde (136 mg, 1.0 mmol).
-
Causality: Using equimolar amounts of the reactants ensures efficient conversion without the need to remove excess starting material later.
-
-
Solvent and Catalyst Addition: Add absolute ethanol (5 mL) to the vial, followed by the dropwise addition of glacial acetic acid (~0.5 mL). Seal the vial securely with the appropriate cap.
-
Causality: Ethanol is an excellent solvent for the reactants and has a high dielectric constant, making it suitable for microwave heating. Acetic acid serves as a proton source to catalyze the condensation.[5]
-
-
Microwave Irradiation: Place the sealed vial into the cavity of a microwave synthesizer. Irradiate the mixture at 120 °C for 10-15 minutes with stirring. The reaction power should be set to a maximum of 300 W.
-
Causality: Microwave irradiation provides rapid, uniform heating, which dramatically accelerates the reaction rate compared to conventional oil bath heating, often reducing reaction times from hours to minutes.[17] Monitor the reaction progress via Thin Layer Chromatography (TLC) if desired.
-
-
Product Precipitation and Isolation: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into a beaker containing cold distilled water (~20 mL) while stirring. A precipitate should form immediately.
-
Causality: The synthesized benzimidazole derivative is typically poorly soluble in water. Adding the ethanolic reaction mixture to water causes the product to precipitate out, providing a simple method of initial isolation.
-
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with additional cold water (2 x 10 mL) to remove any residual acetic acid and other water-soluble impurities.
-
Drying and Purification: Dry the collected solid in a vacuum oven at 50-60 °C. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure 2-(4-methoxyphenyl)-5,6-dichlorobenzimidazole.
-
Causality: Recrystallization is a standard purification technique that removes impurities by leveraging differences in solubility between the desired product and contaminants at different temperatures.
-
Experimental Workflow Diagram
Caption: Workflow for microwave-assisted benzimidazole synthesis.
Versatility of the Protocol
The described protocol is highly versatile and can be adapted for a wide range of aldehydes to synthesize a library of 2-substituted-5,6-dichlorobenzimidazole derivatives.
| Entry | Aldehyde Reactant | R-Group at 2-position | Typical Reaction Time (Microwave) | Typical Yield (%) |
| 1 | Benzaldehyde | Phenyl | 10 min | >90% |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 12 min | >88% |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 15 min | >85% |
| 4 | Furan-2-carbaldehyde | 2-Furyl | 10 min | >92% |
| 5 | Heptanal | Hexyl | 20 min | >80% |
Note: Yields and times are representative and may vary based on the specific aldehyde and reaction scale. Data compiled from principles outlined in cited literature.[10][16]
Conclusion and Outlook
This application note details a robust and efficient protocol for the synthesis of 5,6-dichlorobenzimidazole derivatives, key scaffolds for drug discovery. The microwave-assisted condensation of 4,5-dichloro-o-phenylenediamine with aldehydes offers significant advantages in terms of speed, yield, and energy efficiency, aligning with the principles of green chemistry.[1][9][18] The protocol's self-validating nature, with clear checkpoints for reaction monitoring (TLC) and product purification (precipitation, recrystallization), ensures high trustworthiness and reproducibility for researchers in synthetic chemistry and drug development.
References
- Prashant, K., & Kumar, K. R. (2016). Green Synthesis of Benzimidazole Derivatives: An Overview of Bulk Drug Synthesis. Semantic Scholar.
- Kumar, K. R. (2016). Green Synthesis of Benzimidazole Derivatives.
- (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Mobinikhaledi, A., et al. (n.d.).
- Mahalingam, S., et al. (2022). Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. Scientific Reports.
- (2024). Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. Bentham Science.
- (2022). Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications.
- (2018).
- Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry.
- Rao, A., et al. (2004).
- (2011). Synthesis of 2-(N-Benzylpyrrolyl)
- (2012). Synthesis and spectrochemical study of some Albendazole derivatives. Journal of Chemical and Pharmaceutical Research.
- (2014). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
- (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry.
- (n.d.). Albendazole synthesis. ChemicalBook.
- (2023).
- (2020). SYNTHESIS AND ANTHELMINTIC ACTIVITY STUDY OF BENZIMIDAZOLE DERIVATIVES. World Journal of Pharmaceutical and Life Sciences.
- (2012). Synthesis and antioxidant activity of some albendazole derivatives.
- (n.d.). Benzimidazole synthesis. Organic Chemistry Portal.
- (1991). Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers.
- (2023).
- (2022).
- (2023). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of Enzyme Inhibition and Medicinal Chemistry.
- (2022). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. MDPI.
- (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry.
- (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry.
- (2023).
Sources
- 1. Green Synthesis of Benzimidazole Derivatives: An Overview of Bulk Drug Synthesis | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. wjpls.org [wjpls.org]
- 5. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 14. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Benzimidazole synthesis [organic-chemistry.org]
- 16. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. sphinxsai.com [sphinxsai.com]
using 2,5-Dichlorobenzimidazole in high-throughput screening assays
Application Notes & Protocols
Topic: Utilizing 2,5-Dichlorobenzimidazole in High-Throughput Screening Assays for Protein Kinase CK2
Audience: Researchers, scientists, and drug development professionals in pharmacology, biochemistry, and drug discovery.
Introduction: this compound as a Chemical Probe for Protein Kinase CK2
Protein Kinase CK2, formerly known as Casein Kinase II, is a ubiquitous serine/threonine kinase that is a pivotal regulator of a vast array of cellular processes.[1][2][3] Its portfolio of substrates is extensive, implicating it in the control of cell growth, proliferation, apoptosis, and signal transduction pathways.[1][3] The constitutive activity of CK2 and its elevated expression in numerous cancers have rendered it an attractive therapeutic target for anti-neoplastic drug development.[3][4]
The study of CK2's function and the discovery of its inhibitors are greatly facilitated by the use of chemical probes. A chemical probe is a small molecule used to study and manipulate a biological target, providing insights into its function and potential as a therapeutic target.[5][6][7] The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in several kinase inhibitors.[8] The derivative, 5,6-Dichlorobenzimidazole 1-β-D-ribofuranoside (DRB), a nucleoside analog of adenosine, is a well-established inhibitor of CK2.[9][10][11] For the purposes of this guide, we will focus on the utility of the core this compound structure and its derivatives as tool compounds in high-throughput screening (HTS) to identify novel CK2 inhibitors.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large compound libraries against a biological target.[12][13] The primary goal of an HTS campaign is to identify "hits"—compounds that modulate the activity of the target protein. This application note provides a detailed guide to employing this compound and its analogs in HTS assays designed to discover novel inhibitors of Protein Kinase CK2.
The Causality Behind Experimental Design in Kinase HTS
The success of any HTS campaign hinges on the robustness and reliability of the chosen assay. For protein kinases, the fundamental reaction is the transfer of a phosphate group from ATP to a substrate (protein or peptide).[14] Consequently, HTS assays for kinase inhibitors are designed to quantify either the consumption of ATP or the generation of the phosphorylated product and ADP. Several technologies are available, each with its own set of advantages and considerations.
Common HTS Assay Formats for Kinase Inhibitors:
-
Luminescence-Based Assays: These assays are widely used due to their high sensitivity, broad dynamic range, and simple "mix-and-read" formats.[15][16]
-
ADP-Glo™ Kinase Assay: This technology quantifies the amount of ADP produced in the kinase reaction.[14][17] A proprietary reagent is first added to terminate the kinase reaction and deplete the remaining ATP. A second reagent then converts the ADP to ATP, which is used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.[14][18] This format is often more sensitive than ATP depletion methods.[14]
-
Kinase-Glo® Assay: This assay measures the amount of ATP remaining after the kinase reaction.[14][19] The luminescent signal is inversely proportional to kinase activity.[14][19]
-
-
Fluorescence Polarization (FP) Assays: FP is a homogeneous technique that measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a tracer) when it binds to a larger molecule.[20][21] In a competitive binding assay, an inhibitor will displace the fluorescent tracer from the kinase's active site, leading to a decrease in fluorescence polarization.[20] FP assays are valuable for studying molecular interactions in solution.[22][23]
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based, no-wash assay technology is used to study biomolecular interactions.[24][25] Donor and acceptor beads are brought into proximity by a specific binding event (e.g., an antibody recognizing a phosphorylated substrate). Upon laser excitation of the donor bead, singlet oxygen is generated, which diffuses to the nearby acceptor bead, triggering a chemiluminescent reaction.[25][26][27] This technology is highly sensitive and can be used with various substrates, including full-length proteins.[26][28]
For the purposes of this guide, we will detail a protocol based on the ADP-Glo™ Luminescence-Based Assay , as it offers high sensitivity, a robust signal, and directly measures product formation, which can be advantageous for identifying competitive inhibitors.[14][17]
Assay Validation: A Self-Validating System
A critical component of any HTS protocol is its validation to ensure reliability and reproducibility. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[29][30][31] It provides a measure of the separation between the distributions of the positive and negative controls.[31]
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent Assay |
| 0 to 0.5 | Marginal Assay |
| < 0 | Unacceptable Assay |
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[29][32] The protocol outlined below includes the necessary controls to calculate the Z'-factor, making it a self-validating system.
Experimental Workflow and Signaling Pathway Diagrams
Caption: CK2 signaling pathway and inhibition by this compound.
Caption: High-throughput screening workflow for CK2 inhibitors.
Detailed Protocol: ADP-Glo™ Kinase Assay for CK2 Inhibitor Screening
This protocol is designed for a 384-well plate format, suitable for automated HTS.
Materials and Reagents:
-
Recombinant human Protein Kinase CK2 (holoenzyme)
-
ATP (Adenosine 5'-triphosphate)
-
This compound (or analog) dissolved in 100% DMSO
-
Positive control inhibitor (e.g., Silmitasertib/CX-4945)[33]
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
384-well white, opaque assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the wells of a 384-well assay plate.
-
Controls:
-
Negative Control (Max Signal): Wells containing only DMSO (vehicle). This represents 100% enzyme activity.
-
Positive Control (Min Signal): Wells containing a known CK2 inhibitor at a concentration that gives maximal inhibition (e.g., 10 µM Silmitasertib). This represents 0% enzyme activity.
-
No Enzyme Control: Wells with DMSO but no CK2 enzyme will be added in the next step. This is to control for background signal.
-
-
-
Enzyme Preparation and Addition:
-
Prepare a 2X CK2 enzyme solution in kinase assay buffer. The optimal enzyme concentration should be empirically determined to ensure the reaction is in the linear range (typically low nM range).[33]
-
Dispense 5 µL of the 2X enzyme solution into each well containing the test compounds and controls (except for the "No Enzyme" control wells, which receive 5 µL of kinase assay buffer without the enzyme).
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X ATP/Substrate solution in kinase assay buffer. The final ATP concentration should ideally be at or near the K_m for CK2, and the substrate concentration should be optimized for a robust signal.[17] For CK2, typical concentrations are in the range of 10-100 µM for both ATP and the peptide substrate.[33]
-
To initiate the kinase reaction, add 5 µL of the 2X ATP/Substrate solution to each well. The final reaction volume will be 10 µL.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on enzyme concentration and desired substrate turnover (typically 10-30%).
-
-
Luminescence Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.[17]
-
Mix the plate and incubate at room temperature for 40 minutes.[17]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce light.[17]
-
Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[17]
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation
Caption: Data analysis pipeline for HTS hit identification.
-
Calculate Percent Inhibition: The raw luminescence data is normalized to percent inhibition using the positive and negative controls.
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
Where:
-
Signal_compound = Luminescence from a well with a test compound
-
Signal_pos = Mean luminescence of the positive control wells
-
Signal_neg = Mean luminescence of the negative control wells
-
-
Calculate Z'-Factor: Using the raw data from the positive and negative control wells, calculate the Z'-factor to validate the performance of each assay plate.[29][34]
-
Dose-Response Analysis: For compounds screened at multiple concentrations, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Hit Identification: A "hit" is typically defined based on a certain threshold of inhibition at a specific concentration (e.g., >50% inhibition at 10 µM). Potent hits with well-defined dose-response curves are prioritized for further studies.
Summary of Typical Assay Parameters
| Parameter | Typical Value/Range | Rationale |
| Plate Format | 384-well, opaque | Standard for HTS to increase throughput and reduce reagent costs. Opaque plates minimize crosstalk. |
| Final Reaction Volume | 10 µL | Miniaturized volume for cost-effectiveness in HTS. |
| CK2 Concentration | 1-10 nM | Empirically determined to ensure the reaction is in the linear range and achieve sufficient signal. |
| Peptide Substrate Conc. | 10-100 µM | Should be around the K_m value for sensitive detection of competitive inhibitors. |
| ATP Concentration | 10-100 µM | Should be at or near the K_m value. |
| DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit enzyme activity; this level is generally well-tolerated. |
| Kinase Reaction Time | 60 min at room temp. | Optimized to achieve ~10-30% substrate turnover, ensuring the reaction is in the initial velocity phase. |
| Z'-Factor | > 0.7 | A Z'-factor of >0.5 is acceptable, but >0.7 indicates a highly robust and reliable assay.[29][32] |
References
- GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay.
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- Li, Y., et al. (2009). Fluorescence detection techniques for protein kinase assay. ResearchGate.
- PunnettSquare Tools. (2025). Z-Factor Calculator.
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- GloboZymes. (n.d.). CK2 Assay Kit 2.
- Guerra, B. (2007). In vitro and in vivo assays of protein kinase CK2 activity. PubMed.
- BPS Bioscience. (n.d.). AlphaLISA® Assay Kits.
- BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
- On HTS. (2023). Z-factor.
- Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH.
- Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. NIH.
- Auld, D. S., & Inglese, J. (n.d.). Understanding Luminescence Based Screens. Books - NCBI.
- BMG LABTECH. (2020). Kinase assays.
- High Throughput Screening HTS. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube.
- St-Denis, N., et al. (2017). Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics. Frontiers.
- Brear, P., et al. (2019). Discovery of a CK2α′-Biased ATP-Competitive Inhibitor from a High-Throughput Screen of an Allosteric-Inhibitor-Like Compound Library. NIH.
- Brear, P., et al. (2019). Identification of CK2α' selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library. PubMed Central.
- Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA.
- Wang, Z., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications.
- Zandomeni, R., et al. (1982). Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription. PMC - NIH.
- Kinast, S., et al. (2011). High-throughput-screening-based identification and structure-activity relationship characterization defined (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole as a highly antimycotic agent nontoxic to cell lines. PubMed.
- Tamm, I., et al. (1976). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. PubMed.
- Tamm, I., et al. (1976). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. NIH.
- Cozza, G., & Pinna, L. A. (2016). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. PubMed Central.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Kumar, A., et al. (2023). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Bentham Science.
- Engels, J., & Schlaeger, E. J. (1983). Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers. PubMed.
- Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. PMC - NIH.
- Evotec. (n.d.). High Throughput Screening (HTS) Services.
- Ghorab, M. M., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. PMC - PubMed Central.
- Stanbery, L., & Matson, J. S. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Dove Medical Press.
- Al-Mousa, A., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI.
- Wang, X., et al. (2021). De Novo Construction of Fluorophores via CO Insertion-initiated Lactamization: A Chemical Strategy Towards Highly Sensitive and Highly Selective Turn-on Fluorescent Probes for Carbon Monoxide. PMC - PubMed Central.
- Southern Research. (n.d.). High-Throughput Screening & Discovery.
- Gilbert, A. M., et al. (2016). The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. PubMed.
- Zhang, W., et al. (2020). Development and application of ubiquitin-based chemical probes. PMC - PubMed Central.
Sources
- 1. globozymes.com [globozymes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Frontiers | Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics [frontiersin.org]
- 5. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 6. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ≥98% (HPLC), powder, RNA synthesis inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. High Throughput Screening (HTS) Services | Evotec [evotec.com]
- 13. southernresearch.org [southernresearch.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. books.rsc.org [books.rsc.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 26. resources.revvity.com [resources.revvity.com]
- 27. bitesizebio.com [bitesizebio.com]
- 28. revvity.com [revvity.com]
- 29. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 30. punnettsquare.org [punnettsquare.org]
- 31. assay.dev [assay.dev]
- 32. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 33. Discovery of a CK2α′-Biased ATP-Competitive Inhibitor from a High-Throughput Screen of an Allosteric-Inhibitor-Like Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
Application Notes & Protocols: The Use of Dichlorobenzimidazole Derivatives in Cancer Cell Line Studies
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting Cancer's Kinase Addiction with Dichlorobenzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Within this class, dichlorinated derivatives have emerged as potent modulators of critical cellular signaling pathways that are frequently dysregulated in cancer. While the specific isomer 2,5-Dichlorobenzimidazole was the initial point of inquiry, a comprehensive review of the field reveals that the 5,6-Dichlorobenzimidazole moiety is the most extensively studied and well-characterized isomer in the context of oncology research. This is largely due to its presence in seminal kinase inhibitors like 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) , a potent inhibitor of Casein Kinase 2 (CK2).[2]
This guide, therefore, focuses on the broader and more data-rich application of dichlorobenzimidazole derivatives, with a primary emphasis on the 5,6-dichloro substitution pattern, in cancer cell line studies. We will delve into the core mechanisms of action, provide detailed, field-proven protocols for evaluating their efficacy, and present a framework for interpreting the data generated. The principles and methods described herein are broadly applicable to various substituted benzimidazoles.
Core Mechanism of Action: Inhibition of Pro-Survival Kinases
Dichlorobenzimidazole derivatives primarily exert their anticancer effects by functioning as ATP-competitive inhibitors of protein kinases, which are master regulators of cell growth, proliferation, and survival.[3] Two of the most significant targets for these compounds are Casein Kinase 2 (CK2) and kinases within the RAS/RAF/MEK/ERK (MAPK) pathway , such as BRAF .[3][4]
Casein Kinase 2 (CK2) Inhibition
CK2 is a constitutively active serine/threonine kinase that is overexpressed in a multitude of cancers, where it promotes tumorigenesis and suppresses apoptosis (programmed cell death).[3][5] By phosphorylating and modulating hundreds of substrates, CK2 acts as a central node in maintaining the cancer phenotype.[3][6]
Dichlorobenzimidazole derivatives, by inhibiting CK2, trigger a cascade of anti-cancer effects:
-
Induction of Apoptosis: CK2 normally suppresses apoptosis by phosphorylating and inactivating pro-apoptotic proteins like Bid and by protecting other proteins from caspase-mediated cleavage.[5][7] Inhibition of CK2 removes these protective signals, allowing the apoptotic machinery to proceed.
-
Disruption of NF-κB Signaling: CK2 is a key activator of the NF-κB pathway, which is crucial for inflammation, cell survival, and proliferation.[8] By blocking CK2, dichlorobenzimidazoles can attenuate this pro-survival signaling.
-
Inactivation of the PI3K/Akt Pathway: CK2 can activate the pro-survival PI3K/Akt pathway, in part by phosphorylating and inactivating the tumor suppressor PTEN.[3][9] CK2 inhibitors can reverse this effect, leading to decreased cell survival.
Figure 1. Inhibition of the CK2 signaling pathway by dichlorobenzimidazole derivatives.
BRAF and MAPK Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that relays extracellular signals to the nucleus, governing cell proliferation, differentiation, and survival.[1] The BRAF kinase is a key component of this pathway. Mutations in BRAF, particularly the V600E mutation, are found in a high percentage of certain cancers, such as melanoma, leading to constitutive activation of the pathway and uncontrolled cell growth.[10][11]
Novel 5,6-dichlorobenzimidazole derivatives have been specifically designed to target both wild-type (WT) and mutated BRAF (e.g., V600E).[2][4] Inhibition of BRAF blocks the downstream phosphorylation and activation of MEK and subsequently ERK, leading to:
-
Cell Cycle Arrest: The MAPK pathway drives the cell cycle. Its inhibition can cause cells to arrest, typically in the G2/M phase.[2][4]
-
Induction of Apoptosis: By shutting down this potent pro-survival pathway, the cell's apoptotic safeguards can be engaged.
Figure 2. Inhibition of the BRAF-MEK-ERK (MAPK) pathway.
Compound Handling and Preparation
Scientific integrity begins with proper reagent handling. Dichlorobenzimidazole derivatives are typically supplied as crystalline powders.
-
Storage: Store the solid compound desiccated at -20°C for long-term stability.[12]
-
Solubility: Most derivatives are poorly soluble in aqueous solutions but readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations.
-
Crucial: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells, typically ≤ 0.5%.
-
Experimental Protocols for Efficacy Evaluation
The following protocols provide a robust framework for characterizing the anticancer activity of dichlorobenzimidazole derivatives in vitro.
Figure 3. Recommended experimental workflow for compound evaluation.
Protocol 1: Cell Viability Assessment by MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is the foundational experiment to determine the half-maximal inhibitory concentration (IC50) of the compound.[13]
Materials:
-
Cancer cell line of interest in exponential growth phase.
-
Complete cell culture medium.
-
Dichlorobenzimidazole derivative stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom culture plates.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dichlorobenzimidazole derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) and a "medium only" blank.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (DMSO) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI stains cells that have lost membrane integrity (late apoptosis/necrosis).[8][15]
Materials:
-
Cells treated with the dichlorobenzimidazole derivative (at IC50 and 2x IC50 concentrations) for a relevant time point (e.g., 24 hours).
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).
-
Ice-cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Collection: Collect both adherent and floating cells from the culture dish. For adherent cells, use gentle trypsinization.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again.
-
Resuspension: Carefully discard the supernatant and resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the tube.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[4][12]
Materials:
-
Cells treated with the dichlorobenzimidazole derivative (at IC50 concentration) for a relevant time point (e.g., 24 hours).
-
Ice-cold 70% ethanol.
-
PI Staining Solution: 50 µg/mL Propidium Iodide, 0.1 mg/mL RNase A, and 0.05% Triton X-100 in PBS.[16]
-
Flow cytometer.
Procedure:
-
Cell Collection: Harvest approximately 1-2 x 10⁶ cells per sample.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for several days).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS to remove residual ethanol.
-
Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubate for 30-40 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FL2). The resulting histogram will show peaks corresponding to cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Protocol 4: Mechanistic Validation by Western Blot
Western blotting is used to detect specific proteins and confirm the engagement of the target pathways (CK2 and/or BRAF-MAPK). This involves probing for changes in the phosphorylation status of key downstream effectors.[17][18]
Materials:
-
Cell lysates from treated and untreated cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (see table below).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescent (ECL) substrate.
Suggested Primary Antibodies:
| Target Pathway | Primary Antibody | Expected Observation with Inhibitor |
| CK2 | Phospho-CK2 Substrate [(pS/pT)DXE] | ↓ Decrease in overall phosphorylation |
| CK2α | No change in total protein | |
| BRAF/MAPK | Phospho-MEK1/2 (Ser217/221) | ↓ Decrease in phosphorylation |
| Total MEK1/2 | No change in total protein | |
| Phospho-p44/42 MAPK (Erk1/2) | ↓ Decrease in phosphorylation | |
| Total p44/42 MAPK (Erk1/2) | No change in total protein | |
| Apoptosis | Cleaved Caspase-3 | ↑ Increase in cleaved fragment |
| Cleaved PARP | ↑ Increase in cleaved fragment | |
| Loading Control | β-Actin or GAPDH | No change |
Procedure:
-
Cell Lysis: Treat cells with the dichlorobenzimidazole derivative for a shorter time course (e.g., 1, 6, 12 hours) to capture signaling events. Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Normalize band intensities to the loading control for quantification.
Data Presentation: Summarizing Efficacy
Quantitative data from cell viability screens should be compiled for clear comparison. The table below provides an example based on published data for representative 5,6-dichlorobenzimidazole derivatives.
Table 1: In Vitro Antiproliferative Activity of Representative Dichlorobenzimidazole Derivatives
| Compound ID / Series | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference(s) |
| Compound 10h (BRAF Inhibitor) | HT29 (Colon) | Growth Inhibition | Potent GI₅₀ | [2][4] |
| Compound 10h (BRAF Inhibitor) | NCI-60 Panel | Growth Inhibition | Potent across range | [2][4] |
| DRB (CK2 Inhibitor) | MCF-7 (Breast) | Viability Assay | ~37.5 (for 50% viability) | [19] |
| DRB (CK2 Inhibitor) | T-47D (Breast) | Viability Assay | > 75 (less sensitive) | [19] |
| Benzimidazole-Schiff Hybrid (3g) | NCI-H460 (Lung) | MTT Assay | 0.85 ± 0.24 | |
| Benzimidazole-Schiff Hybrid (3e) | NCI-H460 (Lung) | MTT Assay | 1.71 ± 0.17 | |
| Benzimidazole-Schiff Hybrid (3g) | A549 (Lung) | MTT Assay | 1.88 ± 0.35 |
Note: IC50 (Half-maximal Inhibitory Concentration) and GI50 (Half-maximal Growth Inhibition) are measures of compound potency.
Conclusion and Future Directions
Dichlorobenzimidazole derivatives represent a versatile and potent class of anticancer compounds, primarily acting through the inhibition of key survival kinases like CK2 and BRAF. The protocols outlined in this guide provide a comprehensive and robust workflow for the in vitro characterization of these, and similar, small molecule inhibitors. By systematically assessing cell viability, apoptosis, cell cycle progression, and target pathway modulation, researchers can effectively elucidate the mechanism of action and determine the therapeutic potential of novel compounds. Future studies should focus on optimizing the selectivity of these derivatives to minimize off-target effects and evaluating their efficacy in more complex models, such as 3D spheroids and in vivo xenografts, to bridge the gap between cell line studies and clinical application.
References
- Temirak, A., et al. (2025).
- RSC Publishing. (n.d.). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.
- Ahmad, K. A., et al. (2008). Protein Kinase CK2 – A Key Suppressor of Apoptosis. Frontiers in Bioscience. [Link]
- Yeh, C. H., et al. (2023). 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression. Scientific Reports. [Link]
- Lito, P., et al. (2016). BRAF-mediated signaling in normal and cancer cells.
- Indian Journal of Chemistry. (2004). Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole.
- Bio-Protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
- University of Lübeck. (n.d.). Cell Cycle Analysis by Propidium Iodide (PI) Staining.
- Zhang, Y., et al. (2012). Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
- Trembley, J. H., et al. (2015). CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target. Pharmaceuticals. [Link]
- Hussain, S., et al. (2024). CK2 effect on cancer cell apoptosis.
- Al-Ostath, A., et al. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. Molecules. [Link]
- ResearchGate. (n.d.). Western blot analysis of different BRAFV600E mutant cell lines.
- Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). CK2 signaling pathways in tumorigenesis.
- Berners-Price, S. J., et al. (2008). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-imidazole. Metal-Based Drugs. [Link]
- Menzies, A. M., et al. (2021). A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. Cancers. [Link]
- Ahmad, K. A., et al. (2006). Role of Protein Kinase CK2 in the Regulation of Tumor Necrosis Factor–Related Apoptosis Inducing Ligand–Induced Apoptosis in Prostate Cancer Cells. Cancer Research. [Link]
- Reed, J. C., & Pellecchia, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Urbonavičiūtė, A., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules. [Link]
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
- ResearchGate. (n.d.). IC 50 values of the experimental compounds towards the tested cell lines.
- ResearchGate. (n.d.). A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP.
- ResearchGate. (2025).
- Al-Ostath, A., et al. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. Molecules. [Link]
Sources
- 1. Generation and characterization of monoclonal antibodies to protein kinase 2 (CK2) beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ≥98% (HPLC), powder, RNA synthesis inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. CK2 beta Monoclonal Antibody (2F12F3) (MA5-31706) [thermofisher.com]
- 5. chemodynamics.com [chemodynamics.com]
- 6. Phospho-CK2 Substrate [(pS/pT)DXE] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 7. Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CK2 alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 9. 2,5-Dichlorobenzooxazole synthesis - chemicalbook [chemicalbook.com]
- 10. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ≥98% (HPLC), powder, RNA synthesis inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ERK-MAPK Pathway Antibody Kit PK30019 | Proteintech [ptglab.com]
- 18. dbaitalia.it [dbaitalia.it]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes: The Dichlorobenzimidazole Scaffold as a Tool for Studying RNA Polymerase II Transcription
For: Researchers, scientists, and drug development professionals.
Introduction: A Tale of Two Molecules
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When investigating inhibitors of RNA Polymerase II (Pol II), the term "dichlorobenzimidazole" frequently appears in the literature. However, it is critical to distinguish between two related, yet distinct, molecules: 2,5-Dichlorobenzimidazole and its far more extensively characterized derivative, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) .
While the user query specified this compound, the vast body of scientific work on Pol II inhibition centers on DRB.[2][3][4][5] DRB, a nucleoside analog, is a potent and reversible inhibitor of transcription elongation and serves as the archetypal tool compound for studying this fundamental process.[5] This guide, therefore, will focus on the principles and applications of DRB as the model compound for the dichlorobenzimidazole class of Pol II inhibitors. The methodologies described herein provide a robust framework for researchers aiming to probe the mechanisms of eukaryotic transcription.
Section 1: The Molecular Hijacking of Transcription Elongation
To understand how DRB works, one must first appreciate the elegant complexity of Pol II-mediated transcription. After initiation, Pol II often enters a state of "promoter-proximal pausing," a critical regulatory checkpoint. The polymerase is held in stasis just downstream of the transcription start site by the Negative Elongation Factor (NELF) and DRB-Sensitivity Inducing Factor (DSIF).
Release from this pause to begin productive elongation requires the activity of the Positive Transcription Elongation Factor b (P-TEFb) . P-TEFb is a kinase complex (comprising CDK9 and Cyclin T1) that phosphorylates NELF, DSIF, and the C-terminal domain (CTD) of Pol II itself. This phosphorylation cascade causes NELF to be ejected and converts DSIF into a positive elongation factor, licensing the polymerase to transcribe the full length of the gene.
DRB exerts its inhibitory effect by directly targeting the ATP-binding pocket of CDK9, the kinase subunit of P-TEFb.[6] By inhibiting CDK9, DRB prevents the necessary phosphorylation events, effectively locking Pol II in its paused state and promoting premature termination of transcription.[2][4] This leads to a rapid depletion of short-lived mRNAs, making DRB an invaluable tool for studying gene regulation and the consequences of transcriptional arrest.
Figure 1: Mechanism of DRB-mediated inhibition of RNA Pol II. DRB inhibits the P-TEFb kinase complex, preventing the phosphorylation required to release the paused Pol II, leading to premature termination.
Section 2: Cellular Consequences and Kinase Specificity
The inhibition of Pol II elongation has profound effects on cellular homeostasis. The rapid, global shutdown of mRNA synthesis triggers a cascade of downstream events. One of the most significant consequences is the induction of apoptosis, or programmed cell death. Interestingly, recent studies suggest that cell death following Pol II inhibition is not simply due to the loss of essential transcripts. Instead, it appears to be an active signaling response triggered by the degradation of the hypophosphorylated form of the largest Pol II subunit, Rpb1.
While DRB is widely used as a Pol II inhibitor, it is crucial to recognize that it is not perfectly specific for CDK9. Like many kinase inhibitors, it displays activity against a panel of other kinases, albeit typically at higher concentrations. This off-target activity should always be a consideration when interpreting experimental results.
Table 1: Reported IC₅₀ Values of DRB for Various Kinases
| Kinase Target | Reported IC₅₀ | Reference |
|---|---|---|
| CDK9 / P-TEFb | 3 µM | [6] |
| Casein Kinase II (CK2) | 4 - 10 µM | [6] |
| CDK7 | ~20 µM |
| CDK8 | ~20 µM | |
This table summarizes data from various sources and should be used as a guideline. Actual IC₅₀ values can vary depending on assay conditions.
Section 3: Application Notes & Experimental Protocols
Protocol 1: Preparation and Handling of DRB Stock Solutions
Rationale: Proper preparation and storage of the inhibitor are paramount for experimental reproducibility. DRB is poorly soluble in aqueous solutions but readily dissolves in organic solvents like DMSO.
Materials:
-
5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Preparation: To prepare a 75 mM stock solution, dissolve 23.94 mg of DRB (MW: 319.14 g/mol ) in 1 mL of sterile DMSO.
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can assist, but DRB is typically soluble at room temperature.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, nuclease-free tubes. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture.
-
Storage: Store the aliquots at -20°C, protected from light. For long-term storage, -80°C is recommended. Under these conditions, the stock solution is stable for at least 6 months.
Self-Validation Check: The DMSO solvent should be clear and the DRB completely dissolved. Any precipitation upon thawing indicates a problem with solubility or storage; discard the aliquot. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced artifacts.
Protocol 2: Assessing Global Transcription Inhibition in Cultured Cells via Nascent RNA Labeling
Rationale: This protocol provides a direct and visually quantifiable method to confirm the bioactivity of DRB in living cells. It uses 5-ethynyl uridine (EU), a nucleoside analog that is incorporated into newly synthesized RNA. The incorporated EU can then be detected via a copper-catalyzed "click" reaction with a fluorescent azide, allowing for visualization by microscopy or quantification by flow cytometry.
Materials:
-
Cells of interest cultured on coverslips (for microscopy) or in plates (for flow cytometry)
-
Complete cell culture medium
-
DRB stock solution (from Protocol 1)
-
5-ethynyl uridine (EU)
-
Click-chemistry detection kit (containing fluorescent azide, buffers, and copper catalyst)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Plating: Seed cells on appropriate vessels and allow them to adhere and grow to ~70% confluency.
-
Inhibitor Treatment: Dilute the DRB stock solution directly into pre-warmed culture medium to the desired final concentration (a typical starting range is 25-100 µM). Replace the existing medium with the DRB-containing medium. For the negative control, add an equivalent volume of DMSO to the medium (vehicle control). Incubate for 1-2 hours at 37°C.
-
Nascent RNA Labeling: Add EU to the culture medium to a final concentration of 0.5-1 mM. Incubate for an additional 30-60 minutes. The short labeling time is critical for specifically detecting the effects on active transcription.
-
Wash: Remove the medium and wash the cells twice with PBS.
-
Fix and Permeabilize: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash twice with PBS. Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.
-
Click Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Staining and Imaging: Wash the cells twice with PBS. Counterstain the nuclei with DAPI. Mount the coverslips onto slides and image using a fluorescence microscope. For flow cytometry, scrape and process the cells according to the kit's protocol before analysis.
Expected Outcome: Vehicle-treated cells will show bright nuclear fluorescence from EU incorporation. DRB-treated cells will exhibit a dramatic, dose-dependent reduction in this fluorescence, confirming the inhibition of global RNA synthesis.
Figure 2: Experimental workflow for assessing global transcription inhibition using nascent RNA labeling with 5-ethynyl uridine (EU).
Protocol 3: Measuring Genome-wide Transcription Elongation Rates (4sUDRB-seq Conceptual Workflow)
Rationale: DRB's rapid and reversible nature makes it ideal for synchronizing the release of paused Pol II across the genome. This protocol, adapted from the 4sUDRB-seq method, allows for the measurement of transcription elongation rates on a genome-wide scale.[6] It involves inhibiting elongation with DRB, labeling newly transcribed RNA with 4-thiouridine (4sU) at specific time points after DRB washout, and then sequencing the labeled RNA.
Conceptual Steps:
-
Inhibition: Treat cells with a high concentration of DRB (e.g., 100 µM) for a sufficient time (e.g., 3 hours) to arrest most Pol II at promoter-proximal pause sites.
-
Washout & Release: Rapidly wash out the DRB with fresh, pre-warmed medium to synchronously release the paused polymerases.
-
Time-course Labeling: At discrete time points after washout (e.g., 4, 8, 16 minutes), add 4-thiouridine (4sU) to the medium for a very short pulse (e.g., 2-4 minutes). 4sU is incorporated into nascent RNA.
-
RNA Isolation: Immediately lyse the cells and isolate total RNA.
-
Biotinylation & Purification: Chemically biotinylate the thiol group on the incorporated 4sU. Purify the newly transcribed, biotinylated RNA using streptavidin-coated magnetic beads.
-
Sequencing & Analysis: Prepare sequencing libraries from the purified RNA and perform high-throughput sequencing. By analyzing the wave of transcription as it moves along genes at different time points, one can calculate the elongation rate (in kb/minute) for thousands of genes simultaneously.
Self-Validation Check: The success of this method relies on the efficient and synchronous release of Pol II. This can be validated by performing ChIP-seq for Pol II at time 0 and at early time points after DRB washout to observe the "wave" of polymerase moving into the gene bodies.
Figure 3: Conceptual workflow for the 4sUDRB-seq method to measure genome-wide transcription elongation rates.
Section 4: Troubleshooting and Data Interpretation
| Problem | Possible Cause | Suggested Solution |
| No inhibition observed in cell-based assays. | 1. DRB degraded or inactive. 2. Cell line is resistant. 3. Insufficient concentration or incubation time. | 1. Use a fresh aliquot of DRB; verify stock concentration. 2. Test a different, sensitive cell line (e.g., HeLa). Some cells may have mutations in CDK9 or altered drug efflux. 3. Perform a dose-response and time-course experiment (e.g., 10-150 µM for 1-4 hours). |
| High background in nascent RNA labeling. | 1. Labeling time (EU/4sU pulse) is too long. 2. Incomplete washout of unincorporated label. | 1. Reduce the pulse time to 15-30 minutes for EU or 2-5 minutes for 4sU to increase specificity for actively transcribed RNA. 2. Increase the number and volume of PBS washes after labeling. |
| Variability between replicates. | 1. Inconsistent cell density or health. 2. Inaccurate pipetting of inhibitor. 3. Inconsistent timing in washout or labeling steps. | 1. Ensure all replicates are seeded at the same density and are in the logarithmic growth phase. 2. Prepare a master mix of DRB-containing medium to add to all replicate wells. 3. For time-course experiments, stagger the start times to ensure precise timing for each sample. |
Conclusion
5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) is a cornerstone chemical tool for the study of eukaryotic transcription. Its ability to reversibly inhibit P-TEFb provides a powerful method for dissecting the regulation of Pol II elongation, the kinetics of mRNA turnover, and the cellular responses to transcriptional stress. While researchers must remain mindful of its potential off-target effects, the protocols and principles outlined in this guide provide a solid foundation for leveraging this potent inhibitor to uncover new insights into gene expression and its role in health and disease.
References
- Hensold, J. O., Barth, D., & Stratton, C. A. (1996). RNA polymerase II inhibitor, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes erythroleukemic differentiation and transcriptional activation of erythroid genes. Journal of Cellular Physiology. [Link]
- Townsend, L. B., et al. (1995). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry. [Link]
- Zandomeni, R., et al. (1983). Mechanism of Action of dichloro-beta-D-ribofuranosylbenzimidazole: Effect on in Vitro Transcription. The Journal of Biological Chemistry. [Link]
- 2BScientific.
- Egyhazi, E. (1982). Dichlorobenzimidazole-riboside inhibition of nuclear RNA accumulation initiated with gamma-thio analogues of ATP and GTP. European Journal of Biochemistry. [Link]
- Chodosh, L. A., et al. (1989). 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole inhibits transcription elongation by RNA polymerase II in vitro. The Journal of Biological Chemistry. [Link]
- Tamm, I., & Sehgal, P. B. (1976). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. The Journal of Cell Biology. [Link]
- Sehgal, P. B., Darnell, J. E., & Tamm, I. (1976). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. The Journal of Cell Biology. [Link]
- Mitchen, J. L., & Zandomeni, R. (1983). Mechanism of action of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole. II. A resistant human cell mutant with an altered transcriptional machinery. The Journal of Biological Chemistry. [Link]
- Temirak, A., et al. (2025).
- Kumar, R., et al. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry. [Link]
Sources
- 1. RNA polymerase II inhibitor, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes erythroleukemic differentiation and transcriptional activation of erythroid genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole inhibits transcription elongation by RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DRB - 2BScientific [2bscientific.com]
- 6. Mechanism of action of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole. II. A resistant human cell mutant with an altered transcriptional machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 2,5-Dichlorobenzimidazole in Antiviral Assays
Introduction: The Therapeutic Potential of Benzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, including viral enzymes crucial for replication.[2] Within this class, halogenated benzimidazoles have emerged as potent inhibitors of several viruses, most notably members of the Herpesviridae family, such as Human Cytomegalomegalovirus (HCMV).[3][4] Compounds like 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) have been shown to selectively inhibit HCMV replication.[3] This document provides a detailed experimental framework for assessing the antiviral potential of a related compound, 2,5-Dichlorobenzimidazole, focusing on its activity against herpesviruses as a primary exploratory target.
The established mechanism for several potent anti-HCMV benzimidazoles, such as BDCRB, involves the inhibition of viral DNA maturation.[5][6] These compounds do not inhibit viral DNA synthesis directly but prevent the cleavage of high-molecular-weight viral DNA concatemers into unit-length genomes, a critical step for packaging into new virions.[7] Resistance to these compounds has been mapped to the viral terminase complex, specifically the UL89 and UL56 gene products, suggesting these are the direct or indirect targets.[5] Given these precedents, the following protocols are designed to comprehensively evaluate this compound for similar antiviral properties, beginning with its effect on host cell viability and then progressing to its specific impact on viral replication and yield.
PART 1: Foundational Assays: Cytotoxicity and Antiviral Efficacy
A critical first step in evaluating any potential antiviral agent is to determine its toxicity to the host cells in the absence of the virus.[8] This establishes a therapeutic window where the compound can inhibit viral replication without causing significant harm to the host. The 50% cytotoxic concentration (CC50) is determined for this purpose. Subsequently, the compound's ability to inhibit viral activity is quantified by the 50% effective concentration (EC50). The ratio of these two values (CC50/EC50) yields the Selectivity Index (SI), a crucial metric for gauging the compound's potential as a therapeutic agent.[9]
Experimental Workflow Overview
The overall process involves parallel assays for cytotoxicity and antiviral activity, followed by more detailed mechanistic studies if promising activity is observed.
Caption: General workflow for evaluating the antiviral potential of this compound.
Protocol 1: Determination of Cytotoxicity (CC50) by MTT Assay
This protocol determines the concentration of this compound that reduces the viability of uninfected host cells by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]
Materials
-
Host cell line (e.g., Human Foreskin Fibroblasts [HFF] for HCMV, or Vero cells for HSV)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding: Seed a 96-well plate with host cells at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration. Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest concentration test well).
-
Compound Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate. Include wells with medium only (no cells) for background control and wells with untreated cells (cell control).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 72 hours for a multi-cycle viral replication assay).[13]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[14] Gently mix by pipetting or shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Antiviral Efficacy (EC50) by Plaque Reduction Assay
The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound.[9] It quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death (cytopathic effect) caused by viral infection.[15] The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Materials
-
Confluent host cell monolayers in 24-well plates
-
Virus stock with a known titer (Plaque-Forming Units [PFU]/mL), e.g., HCMV (strain AD169) or HSV-1 (strain KOS)
-
This compound serial dilutions (prepared as in Protocol 1)
-
Positive control antiviral (e.g., Ganciclovir for HCMV, Acyclovir for HSV)
-
Assay medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., culture medium containing 0.5-1.0% methylcellulose or agarose)
-
Fixative solution (e.g., 10% formalin in PBS)
-
Staining solution (e.g., 0.8% crystal violet in 50% ethanol)[16]
Step-by-Step Methodology
-
Cell Preparation: Grow host cells in 24-well plates until they form a confluent monolayer.
-
Virus Infection: Aspirate the growth medium. Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.[17] Adsorb the virus for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.
-
Compound Treatment: After adsorption, remove the viral inoculum and wash the cells once with PBS. Add 1 mL of overlay medium containing the serial dilutions of this compound to the appropriate wells. Include a virus control (no compound) and a positive control in triplicate.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a duration that allows for clear plaque formation (e.g., 7-10 days for HCMV, 2-3 days for HSV).[16]
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cell monolayers with the fixative solution for 20 minutes.
-
Remove the fixative and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control. Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.
Data Presentation: Summary of Antiviral Parameters
| Compound | Virus Target | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HCMV | HFF | Result | Result | Calculated |
| This compound | HSV-1 | Vero | Result | Result | Calculated |
| Ganciclovir (Control) | HCMV | HFF | >100 | ~1-5 | >20-100 |
| Acyclovir (Control) | HSV-1 | Vero | >200 | ~0.1-1 | >200-2000 |
Protocol 3: Viral Load Quantification by Real-Time Quantitative PCR (RT-qPCR)
If this compound shows a promising Selectivity Index, the next step is to confirm its effect on viral replication by directly measuring the amount of viral nucleic acid produced. RT-qPCR is a highly sensitive method for quantifying viral DNA or RNA.[18][19] This protocol is designed to measure the reduction in HCMV DNA copies in the supernatant of infected cells.
Mechanism of Action Hypothesis
Based on related benzimidazoles, the primary hypothesis is that this compound may interfere with viral DNA maturation rather than synthesis. However, a reduction in released viral DNA is an expected outcome of this inhibition.
Sources
- 1. Methods for Screening and Profiling Inhibitors of Herpes Simplex Viruses | Springer Nature Experiments [experiments.springernature.com]
- 2. Measurement of Antiviral Activities Using Recombinant Human Cytomegalovirus [jmicrobiol.or.kr]
- 3. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole l-Riboside with a Unique Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Epstein-Barr Virus Replication by a Benzimidazole l-Riboside: Novel Antiviral Mechanism of 5,6-Dichloro-2-(Isopropylamino)-1-β-l-Ribofuranosyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. Herpes Simplex Virus Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Human Cytomegalovirus Loads by Quantitative Real-Time PCR for Monitoring Clinical Intervention in Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Human Cytomegalovirus DNA by Real-Time Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Chromatographic Approaches for the Definitive Purity Assessment of 2,5-Dichlorobenzimidazole
An Application Note from the Office of the Senior Application Scientist
Abstract This comprehensive application note details robust and validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the stringent purity analysis of 2,5-Dichlorobenzimidazole, a key intermediate in pharmaceutical synthesis. The purity of such precursors is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2] This guide provides two orthogonal, self-validating protocols designed for researchers, quality control analysts, and drug development professionals. The HPLC method is tailored for the quantification of the principal component and the detection of non-volatile, process-related impurities and potential degradants. Concurrently, the headspace GC method is optimized for the identification and quantification of residual volatile organic solvents. The causality behind experimental choices is explained, and all protocols are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[3][4][5]
Introduction: The Imperative for Purity
This compound is a heterocyclic aromatic organic compound that serves as a fundamental building block in the synthesis of a variety of pharmaceutical agents.[6] The synthetic route to its production may involve multiple steps and reagents, creating a potential for the introduction of process-related impurities, unreacted starting materials, or side-products.[7][8] Furthermore, degradation products can arise from improper storage or handling. According to regulatory frameworks like the ICH, all impurities present at levels greater than the reporting threshold must be documented and quantified, as they can directly influence the toxicological profile and therapeutic efficacy of the final drug product.[9]
A singular analytical technique is often insufficient for a complete purity profile. Therefore, an orthogonal approach, utilizing two distinct analytical principles, is mandated for a comprehensive assessment. This guide employs:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The gold standard for the analysis of non-volatile and semi-volatile organic molecules. It provides high-resolution separation, enabling the accurate assay of the main component and the quantification of related substances.[1][10]
-
Static Headspace Gas Chromatography (HS-GC): A highly sensitive method for the analysis of volatile organic compounds (VOCs), primarily residual solvents from the manufacturing process. This technique avoids the introduction of the non-volatile API into the GC system, preventing column contamination and ensuring robust performance.[11][12]
The following sections provide detailed, field-proven protocols that are designed to be validated according to ICH Q2(R2) guidelines, ensuring they are fit for their intended purpose.[3][5]
Strategic Workflow for Purity Analysis
A systematic approach ensures all potential impurities are addressed. The overall strategy involves using HPLC as the primary tool for assay and non-volatile impurities, while GC is employed as a complementary technique for volatile components.
Caption: Overall workflow for the purity analysis of this compound.
Method 1: HPLC for Assay and Impurity Profiling
This reversed-phase HPLC method is designed to be stability-indicating, capable of separating this compound from its potential process-related impurities and degradation products.
Rationale of Method Design
-
Column Chemistry: A C18 (octadecylsilane) stationary phase is selected for its versatility and proven performance in separating aromatic heterocyclic compounds like benzimidazoles.[1][13] Its hydrophobic nature provides excellent retention and resolution for the analyte and related impurities.
-
Mobile Phase: A gradient elution using a mildly acidic aqueous phase and an organic modifier (acetonitrile) is employed. The acidic buffer (0.1% phosphoric acid) is crucial for protonating the basic nitrogen atoms in the benzimidazole ring, which prevents peak tailing and results in sharp, symmetrical peaks. The gradient elution ensures that impurities with a wide range of polarities are eluted and resolved within a reasonable runtime.[1]
-
Detection: UV detection is chosen due to the strong chromophore of the benzimidazole ring system. A wavelength of 275 nm is selected as it typically provides a good response for the parent compound and related structures. This should be confirmed by analyzing the UV spectrum of the main peak.
-
Temperature Control: Maintaining a constant column temperature (e.g., 30 °C) is critical for ensuring reproducible retention times and consistent separation.
Detailed HPLC Protocol
Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, phosphoric acid, and water.
-
0.45 µm membrane filters for solvent and sample filtration.
Chromatographic Conditions
| Parameter | Recommended Setting |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Solution Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Spiked Sample Solution (for Specificity): Prepare a sample solution as described above and spike it with known potential impurities at a concentration of approximately 0.1-0.5% of the main analyte concentration to demonstrate specificity and resolution.[4]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no system peaks interfere.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (tailing factor ≤ 1.5, theoretical plates > 2000, %RSD of peak area < 1.0%).
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage of each impurity by area normalization. For the assay, compare the peak area of the sample to that of the standard.
Calculation
-
% Impurity (Area %): % Impurity = (Area_impurity / Total Area_all_peaks) * 100
-
% Assay: % Assay = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Method 2: Headspace GC for Residual Solvent Analysis
This static headspace GC method is optimized for the detection of common residual solvents that may be present from the synthesis of this compound.
Rationale of Method Design
-
Sample Introduction: Static headspace is the ideal technique. The sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace), which is then injected into the GC.[12] This prevents the non-volatile this compound from contaminating the GC inlet and column.
-
Column Chemistry: A DB-624 or equivalent column (6% cyanopropylphenyl / 94% dimethylpolysiloxane) is an excellent choice for general residual solvent screening. Its polarity provides good separation for a wide range of common solvents, including alcohols, ketones, and aromatic hydrocarbons.[14]
-
Detector: A Flame Ionization Detector (FID) is used for its robustness, wide linear range, and near-universal response to organic compounds. It is highly sensitive to the hydrocarbons that constitute most residual solvents.[15]
-
Diluent: A high-boiling, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is used to dissolve the sample. Its low volatility ensures it does not interfere with the chromatogram of the more volatile residual solvents.[11]
Detailed GC-HS Protocol
Instrumentation and Consumables
-
GC system with a Flame Ionization Detector (FID) and a static headspace autosampler.
-
Capillary GC column (e.g., DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness).
-
Headspace vials (20 mL) with caps and septa.
-
Analytical balance, volumetric flasks, syringes.
-
High-purity grade DMSO and reference standards for expected solvents (e.g., Ethanol, Acetone, Toluene, Dichloromethane).
Chromatographic Conditions
| Parameter | Recommended Setting |
|---|---|
| Column | DB-624 (30 m x 0.32 mm ID, 1.8 µm) or equivalent |
| Carrier Gas | Helium or Nitrogen, constant flow at 2.0 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp at 10 °C/min to 220 °C (hold 5 min) |
| Injector Temp | 230 °C |
| Detector Temp (FID) | 250 °C |
| Headspace Vial Temp | 80 °C |
| Headspace Loop Temp | 90 °C |
| Transfer Line Temp | 100 °C |
| Vial Equilibration Time | 15 min |
| Injection Time | 1.0 min |
Solution Preparation
-
Standard Solution (e.g., 100 ppm): Prepare a stock solution of the expected residual solvents in DMSO. Further dilute this stock to create a working standard solution. For example, to prepare a 100 ppm standard, add an appropriate amount of each solvent to a 100 mL volumetric flask containing DMSO and dilute to volume. Pipette 1 mL of this solution into a 20 mL headspace vial.
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap immediately, and vortex to dissolve.
Analysis Procedure
-
Load the prepared standard and sample vials into the headspace autosampler.
-
Start the sequence. The system will automatically equilibrate each vial and inject the headspace gas onto the GC column.
-
Identify the solvent peaks in the sample chromatogram by comparing retention times with the standard.
-
Quantify the amount of each residual solvent in the sample using an external standard calculation.
Calculation
-
Solvent Amount (ppm): ppm = (Area_sample / Area_standard) * (Conc_standard_µg/mL / Sample_Weight_g) * Vial_Volume_mL
Method Validation Framework
Both the HPLC and GC methods must be validated to ensure they are reliable for their intended use. The validation should be performed in accordance with ICH Q2(R2) guidelines.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. This compound | 4887-95-0 [chemicalbook.com]
- 7. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking | MDPI [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. tasianinch.com [tasianinch.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. shimadzu.com [shimadzu.com]
- 13. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. japsonline.com [japsonline.com]
Application Notes & Protocols: Utilizing 2,5-Dichlorobenzimidazole in Antimicrobial Susceptibility Testing
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the preliminary evaluation of 2,5-Dichlorobenzimidazole, an investigational compound, using standardized antimicrobial susceptibility testing (AST) methodologies. This guide emphasizes the foundational steps required to characterize a novel chemical entity against clinically relevant bacteria, adhering to the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction: The Context of this compound
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of bioactivities, including anticancer, antiviral, and antimicrobial effects.[1][2] this compound is a synthetic compound belonging to this class. While its specific antimicrobial mechanism of action is a subject of ongoing investigation, its structural alerts suggest potential interaction with key bacterial processes. Preliminary evaluation of such a compound requires robust, standardized methods to determine its spectrum of activity and potency, quantified by the Minimum Inhibitory Concentration (MIC).
This document outlines the necessary pre-test characterization and provides detailed protocols for two cornerstone AST methods: broth microdilution for quantitative MIC determination and disk diffusion for qualitative susceptibility screening.
PART 1: Foundational Characterization of this compound
Before antimicrobial activity can be assessed, the fundamental physicochemical properties of the compound must be determined to ensure accurate and reproducible results.
Aqueous Solubility and Stock Solution Preparation
Accurate AST results are critically dependent on the complete solubilization of the test compound. Precipitated compound in the assay will lead to an underestimation of the true MIC.
Scientist's Note: Many novel organic compounds, including benzimidazole derivatives, exhibit poor aqueous solubility.[3] Therefore, a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), is typically required to create a high-concentration stock solution. The final concentration of this solvent in the assay must be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects on bacterial growth.
Protocol 1: Solubility Assessment and Stock Solution Preparation
-
Solubility Determination:
-
Begin by attempting to dissolve the compound in standard Mueller-Hinton Broth (MHB) at the highest desired test concentration.[4]
-
If insoluble, test solubility in DMSO. Weigh approximately 10 mg of this compound into a sterile, glass tube.
-
Add DMSO incrementally (e.g., 100 µL at a time) while vortexing until the compound is fully dissolved, creating a clear solution with no visible particulates.[4] Calculate the resulting concentration in mg/mL or mM. This will be your primary stock solution. For AST, a stock concentration of 10 mg/mL or 100x the highest desired final concentration is common.
-
-
Stock Solution Preparation (Example):
-
Based on solubility tests, prepare a 1280 µg/mL stock solution in 100% DMSO. This concentration is convenient for creating a 2-fold serial dilution series starting from a final concentration of 64 µg/mL or 128 µg/mL.[5]
-
-
Storage:
-
Dispense the stock solution into single-use aliquots and store at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.[6]
-
Hypothesized Mechanism of Action
While the precise target of this compound is under investigation, known antibacterial mechanisms include the inhibition of nucleic acid synthesis, protein synthesis, and cell wall synthesis, or the disruption of membrane integrity.[7][8] The results from the following AST protocols will provide the initial data needed to guide further mechanistic studies. A compound exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria might suggest a target conserved across these groups, such as ribosomal subunits or DNA replication machinery.[9]
PART 2: Broth Microdilution for MIC Determination
The broth microdilution method is the "gold standard" for determining the quantitative MIC of an antimicrobial agent.[10][11] It provides a precise concentration value that is essential for the early-stage evaluation of a new compound. This protocol is adapted from CLSI and EUCAST guidelines.[12]
Principle of the Method
A standardized bacterial inoculum is challenged with serially diluted concentrations of this compound in a liquid growth medium within a 96-well microtiter plate.[10] Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
Experimental Workflow Diagram
Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Assay.
Detailed Protocol: Disk Diffusion
Materials:
-
This compound stock solution (in a volatile solvent like ethanol or acetone if possible for easier drying; if using DMSO, a lower concentration may be needed)
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial strains and prepared 0.5 McFarland inocula
-
Sterile cotton swabs
-
Sterile forceps
-
Ruler or calipers
Procedure:
-
Disk Preparation (Crucial Step for a Novel Compound):
-
Determine the desired amount of compound per disk (e.g., 30 µg).
-
Prepare a solution of this compound in a suitable solvent. For example, to load 30 µg onto a disk using a 20 µL volume, a concentration of 1.5 mg/mL is required.
-
Using a calibrated micropipette, carefully apply 20 µL of the solution to the center of a sterile blank disk.
-
Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) before use.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the 0.5 McFarland inoculum, dip a sterile cotton swab into the suspension. [13] * Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate to obtain a confluent lawn of growth. Rotate the plate approximately 60° and repeat the streaking two more times. [13] * Allow the plate to dry for 3-5 minutes, but no more than 15 minutes. [13]
-
-
Disk Application and Incubation:
-
Using sterile forceps, place the prepared this compound disk onto the inoculated agar surface. [14] * Press down gently to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart from center to center. [15] * Within 15 minutes of placing the disks, invert the plates and place them in an incubator at 35°C ± 2°C for 16-18 hours. [16]
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of inhibition to the nearest millimeter (mm) using a ruler or calipers. [13] * Crucial Interpretation Note: For an investigational compound like this compound, there are no established CLSI or EUCAST interpretive breakpoints (i.e., S/I/R categories). [17][18]Results are therefore qualitative. The presence of a zone of inhibition indicates activity. The zone diameter can be used to compare the relative activity of the compound against different bacterial species or to compare the activity of different derivatives of the compound.
-
References
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.
- Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- MI - Microbiology. (n.d.). Broth Microdilution.
- U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
- Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34.
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- The British Society for Antimicrobial Chemotherapy. (n.d.). AST guidance specific to the UK and clarification on EUCAST guidance.
- Microbe Online. (2013). Broth Dilution Method for MIC Determination.
- EUCAST. (n.d.). Rapid AST in blood culture.
- EUCAST. (2026). Disk Diffusion and Quality Control.
- EUCAST. (n.d.). Expert Rules.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method).
- EUCAST. (n.d.). Guidance Documents.
- Le, P., et al. (n.d.). A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance. Cell.
- MDPI. (n.d.). Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing.
- European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
- StatPearls - NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing.
- PubMed. (n.d.). Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole.
- PubMed Central. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations.
- BSAC. (n.d.). Quality Control of Antimicrobial Susceptibility Testing.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
- Allied Health Microbiology. (n.d.). 10.2 Mechanisms of Antibacterial Drugs.
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- PubMed. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - MIC, Individual | Test Directory.
- KoreaMed Synapse. (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa.
- PubMed Central. (n.d.). Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides.
- PubMed Central. (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
- PubMed Central. (n.d.). Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole.
Sources
- 1. Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 8. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 13. asm.org [asm.org]
- 14. microbenotes.com [microbenotes.com]
- 15. apec.org [apec.org]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. fda.gov [fda.gov]
Application Notes and Protocols for the Derivatization of the 2,5-Dichlorobenzimidazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2,5-Dichlorobenzimidazole Scaffold - A Privileged Core in Medicinal Chemistry
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3] The versatility of the benzimidazole scaffold stems from its ability to mimic other biologically important purine-based structures and its capacity for diverse intermolecular interactions, such as hydrogen bonding and π-π stacking, with various biological targets.[1]
Among the myriad of benzimidazole analogs, the this compound scaffold serves as a particularly valuable starting point for the synthesis of novel therapeutic agents. The presence of two reactive chlorine atoms at the C2 and C5 positions offers distinct opportunities for regioselective derivatization, allowing for the systematic exploration of chemical space and the fine-tuning of a compound's biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of key techniques for the derivatization of the this compound core, complete with detailed experimental protocols and insights into the rationale behind the chosen methodologies.
Strategic Derivatization Pathways for the this compound Scaffold
The derivatization of this compound can be strategically approached to modify different positions of the scaffold, primarily the N-H of the imidazole ring and the C-Cl bonds of the benzene and imidazole rings. The following sections will detail established protocols for N-alkylation/arylation and palladium-catalyzed cross-coupling reactions.
Caption: Key derivatization strategies for the this compound scaffold.
I. N-Alkylation and N-Arylation: Modifying the Imidazole Core
Functionalization of the imidazole nitrogen is a primary and often straightforward method to introduce diverse substituents.
N-Alkylation via Nucleophilic Substitution
This classical approach involves the deprotonation of the benzimidazole N-H followed by nucleophilic attack on an alkyl halide. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.
Protocol 1: General Procedure for N-Alkylation of this compound
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the anhydrous solvent (e.g., DMF or MeCN, approximately 0.1 M concentration).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 1.1 eq) portion-wise. Caution: NaH is highly reactive and generates hydrogen gas upon contact with protic solvents.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 50-60 °C) may be required.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.[3]
-
Data Presentation: N-Alkylation of this compound
| Entry | Alkylating Agent (R-X) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH | DMF | 4 | ~90 |
| 2 | Ethyl iodide | K₂CO₃ | MeCN | 12 | ~85 |
| 3 | Propyl bromide | NaH | DMF | 6 | ~88 |
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of aryl groups at the imidazole nitrogen.
Protocol 2: N-Arylation of this compound
-
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-bromoanisole)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., potassium phosphate (K₃PO₄))
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, deoxygenated solvent and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 eq), the aryl halide (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with inert gas.
-
Add the catalyst solution to the flask containing the substrate and base.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
II. Palladium-Catalyzed Cross-Coupling Reactions: Functionalizing the Benzene and Imidazole Rings
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile platform for derivatizing the chloro-substituted positions of the benzimidazole scaffold.[1][2]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[4] For this compound, regioselectivity can be a challenge, often favoring reaction at the more electrophilic C2 position. However, catalyst and ligand choice can influence the outcome.[5][6]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 3: Regioselective Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
In a separate vial, prepare the catalyst premix if using a Pd(II) source and a ligand (e.g., Pd(OAc)₂ and SPhos in the solvent). If using a Pd(0) source like Pd(PPh₃)₄, it can be added directly.
-
Add the degassed solvent system to the Schlenk flask containing the reagents.
-
Add the catalyst or catalyst premix to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[7]
-
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | C2:C5 Ratio |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | ~75 | >10:1 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | ~85 | >15:1 |
Buchwald-Hartwig Amination: C-N Bond Formation
As with N-arylation, the Buchwald-Hartwig reaction can be employed to form C-N bonds at the chloro-substituted positions, providing access to a wide range of amino-substituted benzimidazoles.
Protocol 4: Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound
-
Amine (primary or secondary, e.g., morpholine, aniline)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., sodium tert-butoxide (NaOtBu))
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
-
Procedure:
-
Follow the catalyst preparation and reaction setup as described in Protocol 2 for N-arylation.
-
Use the desired primary or secondary amine (1.2 eq) as the nucleophile.
-
Sodium tert-butoxide (1.4 eq) is a commonly used base for this transformation.
-
Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS.
-
Perform the work-up and purification as described in Protocol 2.[8]
-
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[2]
Protocol 5: Sonogashira Coupling of this compound
-
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), CuI (2.5 mol%), the base (e.g., triethylamine, 2.0 eq), and the terminal alkyne (1.1 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with an etheral solvent and filter through a pad of Celite®, washing with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[2]
-
Conclusion
The this compound scaffold is a highly versatile platform for the development of novel compounds with significant potential in medicinal chemistry. The derivatization techniques outlined in this guide—N-alkylation, N-arylation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling—provide a robust toolkit for researchers to systematically modify this privileged core. By understanding the principles behind these reactions and carefully controlling the reaction conditions, scientists can efficiently generate diverse libraries of this compound derivatives for biological screening and drug discovery programs.
References
- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacophore, 5(2), 174-190.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
- Ueda, S., & Buchwald, S. L. (2012). Catalyst-controlled chemoselective arylation of 2-aminobenzimidazoles.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Fors, B. P., & Buchwald, S. L. (2010). A general and efficient method for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 132(44), 15914–15917.
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Pfizer R&D UK.
- Shingare, M. S. (2012). Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using chlorosulfonic acid at room temperature. Arabian Journal of Chemistry, 5(4), 515-519.
- Oriental Journal of Chemistry. (2017). Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst. Oriental Journal of Chemistry, 33(6).
- Reddy, K. K., & Subba Rao, N. V. (1969). Alkylation and Aralkylation of N-Heterocycles: IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 69(4), 141-147.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Felpin, F. X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.
- Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a.
- MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(12), 2294.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2023). Sonogashira coupling.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Methodology for Studying the Kinase Inhibitory Activity of 2,5-Dichlorobenzimidazole
An in-depth technical guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, including protein kinases. Compounds bearing the dichlorobenzimidazole moiety, such as 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB), have been historically identified as potent inhibitors of several kinases, most notably Casein Kinase 2 (CK2).[1][2] CK2 is a highly pleiotropic serine/threonine kinase that plays a critical role in regulating numerous cellular processes, including cell growth, proliferation, and apoptosis.[3][4] Its dysregulation is frequently associated with various cancers, making it a compelling target for therapeutic intervention.[4][5] This guide provides a comprehensive, multi-tiered methodological framework for the systematic evaluation of 2,5-Dichlorobenzimidazole and its derivatives as kinase inhibitors, with a primary focus on CK2. The protocols detailed herein range from initial in vitro biochemical validation to cell-based assays of target engagement and functional efficacy, providing a robust pathway for characterizing novel kinase-targeted compounds.
Part 1: Initial Validation: In Vitro Biochemical Assays
Expertise & Experience: The Rationale for Starting In Vitro
The foundational step in characterizing any potential enzyme inhibitor is to confirm direct interaction with the purified target protein in a controlled, cell-free environment. This approach eliminates cellular complexities such as membrane permeability, off-target effects, and metabolic degradation, allowing for the unambiguous measurement of direct enzyme inhibition. The primary output of this stage is the half-maximal inhibitory concentration (IC₅₀), a critical metric of compound potency that guides all subsequent investigations.[6] We will utilize a luminescence-based assay that quantifies ATP consumption, as it is a highly sensitive, robust, and high-throughput method for measuring kinase activity.[7]
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the IC₅₀ value of this compound.
Protocol 1: In Vitro CK2 Luminescence-Based Kinase Assay
This protocol is adapted from standard luminescence-based kinase assays, which measure the amount of ATP remaining after a kinase reaction.[7] Low luminescence indicates high kinase activity (ATP consumed), while high luminescence signifies inhibition.
Materials:
-
Purified, recombinant human CK2α
-
CK2 Substrate Peptide (e.g., RRREEETEEE)
-
Adenosine 5'-triphosphate (ATP), high purity
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create concentrations ranging from 10 mM to 10 nM. Subsequently, dilute these stocks into the Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.
-
Causality Check: Serial dilution is critical for generating a dose-response curve. Keeping the final DMSO concentration low and constant across all wells, including controls, is essential to ensure that any observed effects are due to the compound, not the solvent.
-
-
Assay Setup:
-
Add 5 µL of the diluted compound or control (DMSO vehicle for 0% inhibition, a known CK2 inhibitor for 100% inhibition) to the wells of the assay plate.
-
Add 10 µL of purified CK2 enzyme solution (at a 3X final concentration in Kinase Buffer) to each well.
-
Gently mix and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.[7]
-
-
Initiating the Kinase Reaction:
-
Prepare a 3X Substrate/ATP solution in Kinase Buffer. The final concentration of ATP should be close to its Km value for the kinase to ensure assay sensitivity to ATP-competitive inhibitors.
-
Add 10 µL of the Substrate/ATP solution to each well to initiate the reaction. The total reaction volume is now 25 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis & Presentation:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Table 1: Hypothetical In Vitro Potency and Selectivity Profile
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| This compound | CK2 | 150 |
| This compound | CDK2 | 2,500 |
| This compound | PIM1 | >10,000 |
| Staurosporine (Control) | CK2 | 20 |
Part 2: Cellular Activity and Target Engagement
Expertise & Experience: The Rationale for Cell-Based Assays
While in vitro assays confirm direct target inhibition, they do not predict a compound's behavior in a biological system.[8] Cell-based assays are the essential next step to determine if this compound can cross the cell membrane, engage its intended target (CK2) in the complex intracellular environment, and elicit a functional cellular response.[9] We will first use Western blotting to directly visualize the inhibition of CK2's downstream signaling and then use a cell viability assay to measure the compound's overall anti-proliferative effect.[3]
Experimental Workflow: Cell-Based Target Validation
Caption: Integrated workflow for cellular characterization of a kinase inhibitor.
Protocol 2: Western Blot for Downstream CK2 Substrate Phosphorylation
Rationale: This method provides direct evidence of target engagement by measuring the phosphorylation status of a known CK2 substrate. A reduction in the phosphorylated form of the substrate upon treatment with the inhibitor confirms its activity in cells.
Materials:
-
Human cancer cell line with high CK2 expression (e.g., HCT-116, U937)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and Western transfer apparatus
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser129) (a CK2 site), Rabbit anti-total Akt, Rabbit anti-PARP.
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed HCT-116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 2-6 hours). Include a DMSO vehicle control.
-
Causality Check: The treatment time should be long enough to see a signaling change but short enough to precede widespread cell death, which would confound the results.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate with 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt S129) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Trustworthiness Check: After imaging, the same membrane should be stripped and re-probed for the total protein (e.g., total Akt) and a loading control (e.g., GAPDH or β-actin) to ensure that any observed decrease in phosphorylation is not due to a decrease in the total amount of substrate protein.
-
Protocol 3: Cell Viability Assay (Anti-Proliferative Effect)
Rationale: Since CK2 is a pro-survival kinase, its inhibition is expected to decrease the viability and proliferation of cancer cells. This assay measures the overall cytotoxic or cytostatic effect of the compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT-116 cells into a 96-well clear-bottom plate at a low density (e.g., 3,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, typically for 72 hours, to allow for multiple cell-doubling times.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of growth inhibition relative to DMSO-treated control cells and determine the GI₅₀ (concentration causing 50% growth inhibition).
Table 2: Hypothetical Cellular Efficacy of this compound
| Cell Line | Cancer Type | CK2 Expression | GI₅₀ (µM) |
|---|---|---|---|
| HCT-116 | Colon | High | 1.8 |
| U937 | Leukemia | High | 2.5 |
| MCF-7 | Breast | Moderate | 7.2 |
| NHDF | Normal Fibroblast | Low | >50 |
Part 3: Understanding the Mechanism of Action (MoA)
Expertise & Experience: Beyond Inhibition - How Does It Work?
Determining the IC₅₀ and GI₅₀ values is crucial, but a deeper understanding of the inhibitor's binding mode is required for rational drug development. Key questions include whether the compound competes with ATP and whether it physically binds to the target in living cells.
Kinetic Analysis: Determining the Mode of Inhibition
The majority of kinase inhibitors are ATP-competitive, binding in the same pocket as ATP.[4] This can be determined by running the in vitro kinase assay (Protocol 1) under two conditions:
-
Varying ATP Concentration: With a fixed concentration of this compound. An ATP-competitive inhibitor will appear less potent as the ATP concentration increases.
-
Varying Substrate Concentration: With a fixed concentration of this compound. An ATP-competitive inhibitor's potency should not be significantly affected by the substrate concentration. The data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots to confirm the inhibition type (competitive, non-competitive, or uncompetitive).[6]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
CETSA is a powerful technique for verifying that a compound binds to its target protein within the native environment of the cell.[10] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.
-
Treat intact cells with this compound or a vehicle control.
-
Heat aliquots of the cells across a range of temperatures.
-
Lyse the cells and separate the soluble (non-denatured) protein from the precipitated (denatured) protein by centrifugation.
-
Analyze the amount of soluble CK2 remaining at each temperature by Western blot. A positive result is a "shift" in the melting curve to a higher temperature in the compound-treated samples, providing strong evidence of target engagement.[10]
CK2 Signaling Pathway and Point of Inhibition
Caption: Simplified CK2 signaling pathway and the inhibitory action of this compound.
References
- Profacgen. Cell-based Kinase Assays.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- National Institutes of Health (NIH). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling.
- Frontiers in Cell and Developmental Biology. Pharmacological approaches to understanding protein kinase signaling networks.
- Frontiers in Pharmacology. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
- PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- ResearchGate. Selected CK2 inhibitors.
- ScienceDirect. Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold.
- PubMed Central. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations.
- PubMed. Benzimidazole derivatives as kinase inhibitors.
- PubMed Central. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design.
- PubMed Central. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms.
- National Center for Biotechnology Information (NCBI). Assay Development for Protein Kinase Enzymes.
- Patsnap Synapse. What are CK2 inhibitors and how do they work?.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 4. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
The Chemical Probe 2,5-Dichlorobenzimidazole: A Guide for Molecular Biology Applications
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2,5-Dichlorobenzimidazole as a chemical probe in molecular biology. This guide offers insights into its mechanism of action, practical applications, and comprehensive, field-tested protocols.
Introduction: Understanding this compound and its Analogs
This compound belongs to a class of halogenated benzimidazoles that have garnered significant interest in chemical biology and drug discovery. While much of the extensive research has focused on its riboside derivative, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), the parent heterocycle, this compound, and its close analogs like 2,5,6-trichlorobenzimidazole, also exhibit important biological activities.[1] These compounds are recognized for their potent antiviral properties and their ability to modulate fundamental cellular processes, primarily through the inhibition of specific protein kinases and RNA synthesis.[1][2]
This guide will focus on the utility of this compound as a chemical probe, drawing on the wealth of knowledge from its well-characterized analogs to infer its mechanistic action and to provide robust protocols for its application in a research setting. It is crucial for the researcher to recognize that while the core mechanisms are likely conserved, the specific potency and cytotoxic effects of this compound should be empirically determined for each experimental system.
Part 1: Core Directive - A Structured Guide
This guide is structured to provide a comprehensive understanding of this compound, from its molecular mechanism to its practical application in the laboratory. The sections are organized to build upon one another, creating a logical flow from theory to practice.
Part 2: Scientific Integrity & Logic
Expertise & Experience: The "Why" Behind the "How"
The protocols and methodologies presented herein are not merely a list of steps but are accompanied by explanations of the underlying principles. This approach is designed to empower the researcher to not only execute the experiments but also to understand the rationale behind each step, allowing for informed modifications and troubleshooting.
Trustworthiness: Self-Validating Protocols
Each protocol is designed as a self-validating system, incorporating necessary controls and checks to ensure the reliability and reproducibility of the experimental results.
Authoritative Grounding & Comprehensive References
Key mechanistic claims and protocol standards are supported by in-text citations to authoritative scientific literature. A complete list of references with clickable URLs is provided at the end of this document to facilitate further reading and verification.
Mechanism of Action: A Dual Inhibitor of Transcription and Kinase Activity
The biological effects of halogenated benzimidazoles are primarily attributed to their ability to inhibit two critical cellular processes: transcription by RNA polymerase II and the activity of certain protein kinases, most notably Casein Kinase 2 (CK2).[3]
Inhibition of RNA Polymerase II: The most extensively studied analog, DRB, is a potent inhibitor of RNA polymerase II.[2][4][5] It acts by promoting premature termination of transcription, thereby preventing the synthesis of full-length messenger RNAs.[2][5] This mechanism has been demonstrated in both in vivo and in vitro systems.[5][6] While DRB requires intracellular phosphorylation for this activity, the non-ribosylated benzimidazoles may exert their effects through a related mechanism.
Inhibition of Casein Kinase 2 (CK2): CK2 is a ubiquitous serine/threonine kinase involved in a vast array of cellular processes, including cell growth, proliferation, and survival.[3][7] Its dysregulation is frequently observed in cancer, making it a prime target for therapeutic development.[3][7] Benzimidazole derivatives have been identified as inhibitors of CK2.[3]
Caption: Mechanism of this compound Action.
Applications in Molecular Biology
The dual inhibitory action of this compound makes it a valuable tool for studying various biological phenomena.
-
Antiviral Research: Due to their ability to inhibit host cell transcription, which is often required for viral replication, benzimidazole derivatives have been extensively studied as antiviral agents.[1][8][9] They have shown activity against a range of DNA and RNA viruses.[8]
-
Cancer Biology: The inhibition of CK2, a kinase frequently overexpressed in cancers, makes this compound a potential tool for cancer research.[3] By inhibiting CK2, it can modulate signaling pathways involved in cell proliferation and survival.
-
Study of Transcription: As a potent inhibitor of RNA polymerase II, this compound can be used to study the dynamics of mRNA synthesis and turnover.
Quantitative Data Summary
The following table summarizes the biological activity of 2,5,6-trichlorobenzimidazole, a close analog of this compound, providing an expected range of effective concentrations.
| Compound | Virus | Assay | IC50 (µM) | Cytotoxicity (µM) | Cell Line | Reference |
| 2,5,6-trichlorobenzimidazole | HCMV | Plaque Assay | Weakly active | Cytotoxic in the same dose range as antiviral activity | Human Foreskin Fibroblasts, KB cells | [1] |
| 2,5,6-trichlorobenzimidazole | HSV-1 | Plaque Assay | Weakly active | Cytotoxic in the same dose range as antiviral activity | Human Foreskin Fibroblasts, KB cells | [1] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Cytotoxicity is the quality of being toxic to cells.
Experimental Protocols
Protocol 1: General Cell Culture Treatment
This protocol outlines the basic steps for treating cultured cells with this compound to assess its biological effects.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Cell Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Following incubation, the cells can be analyzed for various endpoints, such as cytotoxicity (Protocol 2), changes in gene expression, or alterations in signaling pathways.
Caption: General workflow for cell culture treatment.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effects of this compound by assessing the metabolic activity of treated cells.
Materials:
-
Cells treated as per Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
MTT Addition: Following the treatment incubation (Protocol 1), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 3: In Vitro Kinase Assay for CK2 Inhibition
This protocol is for determining the inhibitory activity of this compound against Casein Kinase 2. This is a radioactive assay format; non-radioactive alternatives are also available.[3][7]
Materials:
-
Recombinant human CK2
-
CK2-specific peptide substrate
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the CK2-specific peptide substrate, and the desired concentration of this compound (or vehicle control).
-
Enzyme Addition: Add recombinant CK2 to the reaction mixture.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measurement: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for an in vitro radioactive kinase assay.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Studies with the CK2 Inhibitor CK2-IN-4. BenchChem.
- Prudent, R., Sautel, C. F., Moucadel, V., Laudet, B., & Filhol, O. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in Enzymology, 485, 597–610.
- Devivar, R. V., Kawashima, E., Revankar, G. R., Breitenbach, J. M., Kreske, E. D., Drach, J. C., & Townsend, L. B. (1995). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 38(10), 1841–1848.
- El-Sayed, M. T., Al-Warhi, T., Al-Harbi, N. O., Al-Omaim, W. S., Al-Zharani, M. A., & Abdel-Aziz, A. A. M. (2025).
- Hensold, J. O., Barth, D., & Stratton, C. A. (1996). RNA polymerase II inhibitor, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes erythroleukemic differentiation and transcriptional activation of erythroid genes. Journal of Cellular Physiology, 168(1), 105–113.
- Iannazzo, D., Pistone, A., Ferro, S., De Luca, L., Monforte, F., & Romeo, R. (2022). Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. Pharmaceuticals, 15(11), 1361.
- BenchChem. (2025). Application Notes and Protocols: Benzimidazole-Based Antiviral Inhibitors. BenchChem.
- Zandomeni, R., & Weinmann, R. (1982). Dichlorobenzimidazole-riboside inhibition of nuclear RNA accumulation initiated with gamma-thio analogues of ATP and GTP. European Journal of Biochemistry, 124(2), 239–244.
- Dreyer, C., & Hausen, P. (1978). Inhibition of mammalian RNA polymerase by 5,6-dichlororibofuranosylbenzimidazole (DRB) and DRB triphosphate. Nucleic Acids Research, 5(9), 3325–3335.
- De Clercq, E. (2005). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. Antiviral Chemistry & Chemotherapy, 16(2), 87–95.
- Hranjec, M., Starčević, K., Bujak, M., & Perić, M. (2019).
- Zandomeni, R., Zandomeni, M. C., Shugar, D., & Weinmann, R. (1989). 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole inhibits transcription elongation by RNA polymerase II in vitro. The Journal of Biological Chemistry, 264(4), 2250–2257.
- Tamm, I., Hand, R., & Caliguiri, L. A. (1976). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. The Journal of Cell Biology, 69(2), 229–240.
- Samuels, M. E., & Sharp, P. A. (1989). 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole inhibits transcription elongation by RNA polymerase II in vitro. Journal of Biological Chemistry, 264(4), 2250-2257.
- Li, S., Zhang, Z., Li, X., Liu, Y., & Wang, Y. (2023). Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors. Molecules, 28(4), 1629.
- Gîrd, C. E., Bîcu, E., & Vasiliniuc, I. (2022).
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Cell Biolabs. (n.d.). CytoSelect™ Cell Viability and Cytotoxicity Assay Kit.
- Molecular Devices. (n.d.). Enhanced Cytotoxicity Detection using EarlyTox Live/Dead Assay and Imaging.
- Biolab S.L. (2019). PQ-1675.19 GLP Study. Final report. DLyte.
- Baruah, U. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd.
- Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). In vitro kinase assay. protocols.io.
- Shah, K., & Lahiri, D. K. (2014). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Neuroscience, 68, 7.23.1–7.23.21.
- Gonzalez-Guzman, M. (2017). In Gel Kinase Assay. bio-protocol, 7(5), e2164.
- Lee, S. J., & Lim, D. S. (2015). In vitro NLK Kinase Assay. Bio-protocol, 5(22), e1675.
- BenchChem. (2025). Application Notes and Protocols for GDC-0879 Kinase Assay. BenchChem.
Sources
- 1. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA polymerase II inhibitor, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes erythroleukemic differentiation and transcriptional activation of erythroid genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Inhibition of mammalian RNA polymerase by 5,6-dichlororibofuranosylbenzimidazole (DRB) and DRB triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole inhibits transcription elongation by RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Anti-Proliferative Effects of 2,5-Dichlorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for evaluating the anti-proliferative properties of 2,5-Dichlorobenzimidazole, a small molecule of interest in cancer research. Benzimidazole derivatives have demonstrated a wide range of biological activities, including anticancer effects, by targeting various cellular processes.[1][2][3] This guide details the underlying principles and provides step-by-step protocols for two robust methods to quantify anti-proliferative activity: the MTT assay for assessing metabolic activity and the BrdU incorporation assay for measuring DNA synthesis. Furthermore, we delve into the putative mechanism of action, proposing a signaling pathway based on the known activities of related benzimidazole compounds. This document is designed to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this compound.
Introduction: The Therapeutic Potential of Benzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, bearing a resemblance to natural purine nucleotides. This structural mimicry allows benzimidazole derivatives to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] Several benzimidazole-containing compounds have been successfully developed as therapeutic agents, including anthelmintics like mebendazole and albendazole, which have been repurposed for their anticancer properties.[4] The anticancer effects of benzimidazoles are often attributed to their ability to disrupt microtubule polymerization, induce cell cycle arrest, and trigger apoptosis.[4][5][6]
This compound is a halogenated benzimidazole derivative. The introduction of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound. While the specific anti-proliferative effects of this compound are not extensively documented, its structural analog, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), is a well-characterized inhibitor of mRNA synthesis. DRB is known to target Casein Kinase II (CK2), a serine/threonine kinase that is frequently overexpressed in cancer and plays a crucial role in cell proliferation and survival.[7][8][9] Inhibition of CK2 leads to the downstream inhibition of RNA Polymerase II, causing a halt in transcription and ultimately inducing apoptosis.[10][11][12] This provides a strong rationale for investigating the anti-proliferative potential of this compound and its potential mechanism of action.
This application note will first detail the MTT assay, a colorimetric method to assess cell viability by measuring mitochondrial reductase activity.[13] This will be followed by a protocol for the BrdU incorporation assay, a more direct measure of cell proliferation that quantifies the incorporation of a thymidine analog into newly synthesized DNA.[14]
Preliminary Considerations: Optimizing Assay Conditions
Before proceeding with the main protocols, it is crucial to determine the optimal experimental parameters for the specific cell line and compound being tested.
-
Solubility of this compound: The solubility of the compound in cell culture media is a critical first step. This compound is predicted to have low water solubility.[15] Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A solubility test should be performed by preparing a high-concentration stock in DMSO and then diluting it in culture medium to observe for any precipitation.
-
Determination of Optimal Cell Seeding Density: The number of cells seeded per well in a microplate is a critical parameter that can influence the outcome of proliferation assays. Seeding too few cells may result in a weak signal, while seeding too many can lead to contact inhibition and a plateau in growth, masking the effects of the test compound. A cell titration experiment should be performed by seeding a range of cell numbers (e.g., from 1,000 to 20,000 cells per well in a 96-well plate) and measuring their growth over the intended duration of the experiment (e.g., 24, 48, and 72 hours) to identify the exponential growth phase.
-
Determination of the Effective Concentration Range (IC50): A dose-response experiment is necessary to determine the concentration of this compound that inhibits 50% of cell proliferation (IC50). A wide range of concentrations (e.g., from nanomolar to micromolar) should be tested in a preliminary experiment to identify the approximate IC50 value. This will inform the selection of a narrower, more focused range of concentrations for subsequent, more detailed experiments.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability and proliferation. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[13] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.[13]
Materials and Reagents:
-
This compound
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile-filtered and stored protected from light)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of blank wells (medium, MTT, and solubilization solution only) from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Determine IC50: Plot the percent viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing anti-proliferative effects using the MTT assay.
BrdU Incorporation Assay for DNA Synthesis
The Bromodeoxyuridine (BrdU) assay is a direct measurement of DNA synthesis and, therefore, a more specific indicator of cell proliferation than metabolic assays.[14] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[7] The incorporated BrdU can then be detected using a specific monoclonal antibody.[7]
Materials and Reagents:
-
BrdU Cell Proliferation Assay Kit (contains BrdU, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate)
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired treatment incubation period, add BrdU labeling solution to each well to a final concentration of 1X. Incubate for 2-4 hours at 37°C. The optimal labeling time may need to be determined empirically.[14]
-
Fixation and Denaturation: Carefully remove the medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature. This step is crucial to allow the antibody access to the incorporated BrdU.[14][16]
-
Antibody Incubation: Remove the fixing/denaturing solution and add 100 µL of the diluted anti-BrdU antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Remove the antibody solution and wash the wells three times with 200 µL of wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until color develops.
-
Stop Reaction: Add 100 µL of stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of blank wells from all other readings.
-
Calculate Percent Proliferation:
-
% Proliferation = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Determine IC50: Plot the percent proliferation against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated from the MTT and BrdU assays for this compound tested against a cancer cell line after 48 hours of treatment.
| Concentration (µM) | % Viability (MTT Assay) | % Proliferation (BrdU Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 6.1 |
| 0.1 | 95.3 ± 4.8 | 92.1 ± 5.5 |
| 0.5 | 78.1 ± 6.3 | 71.5 ± 7.2 |
| 1.0 | 52.4 ± 3.9 | 48.9 ± 4.3 |
| 5.0 | 21.7 ± 2.5 | 18.3 ± 3.1 |
| 10.0 | 8.9 ± 1.8 | 6.7 ± 2.0 |
| IC50 (µM) | ~1.0 | ~1.1 |
Proposed Mechanism of Action
Based on the known activity of the structurally related compound 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), we propose that this compound exerts its anti-proliferative effects through the inhibition of RNA synthesis. The proposed signaling pathway is as follows:
-
Inhibition of Casein Kinase II (CK2): this compound may act as an inhibitor of CK2, a constitutively active serine/threonine kinase that is overexpressed in many cancers.[7][9] CK2 phosphorylates a vast number of substrates involved in cell proliferation, survival, and apoptosis suppression.[8][17][18]
-
Inhibition of RNA Polymerase II: One of the critical downstream targets of CK2 is the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II). Phosphorylation of the CTD by CK2 is essential for the initiation and elongation of transcription. Inhibition of CK2 by this compound would prevent this phosphorylation, leading to a global shutdown of transcription.
-
Induction of Apoptosis: The inhibition of RNA Pol II and the subsequent loss of short-lived anti-apoptotic proteins (e.g., Mcl-1, c-Myc) can trigger the intrinsic apoptotic pathway.[10][11][12] This leads to the activation of caspases and ultimately, programmed cell death.
Proposed Signaling Pathway
Caption: Proposed signaling pathway for the anti-proliferative effects of this compound.
Conclusion
The protocols detailed in this application note provide a robust framework for assessing the anti-proliferative effects of this compound. The MTT and BrdU assays offer complementary information on cell viability and DNA synthesis, respectively. The proposed mechanism of action, centered on the inhibition of the CK2/RNA Polymerase II axis, provides a testable hypothesis for further mechanistic studies. These investigations will be crucial in determining the potential of this compound as a novel anticancer agent.
References
- Bio-Rad Antibodies. (2020, April 5). Top Tips for Troubleshooting Your BrdU Blues. [Link]
- Harper, J. W., et al. (2025, October 30). RNA Pol II inhibition activates cell death independently from the loss of transcription. Cell. [Link]
- Journal of Pharmaceutical Research and Reports. (2025, June 26). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]
- Cancers. (2020, December 29). CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target. [Link]
- PubMed. (2007). Protein kinase CK2 in health and disease: CK2: a key player in cancer biology. [Link]
- Anticancer Research. (2018). CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells. [Link]
- Graphviz.
- ResearchGate. (2021).
- AACR Journals. (2025, September 18). RNA Pol II Inhibition Induces Death Independent of Transcription Loss. [Link]
- Graphviz.
- PubMed. (2020, August 25). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. [Link]
- PubMed. (2021). Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer. [Link]
- National Institutes of Health. (2024, December 10).
- MDPI. (2021, July 14). Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression. [Link]
- eLife. (2021, June 4). Cytoplasmic mRNA decay represses RNA polymerase II transcription during early apoptosis. [Link]
- Graphviz.
- National Institutes of Health. (2024, December 10).
- Wikipedia. Casein kinase 2. [Link]
- MDPI. (2021, October 22). Casein Kinase 2 (CK2): A Possible Therapeutic Target in Acute Myeloid Leukemia. [Link]
- ResearchGate. (2024).
- MDPI. (2022, October 14).
- MIT.
- CLYTE Technologies. (2025, December 24).
- National Institutes of Health. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]
- Graphviz. Graphviz. [Link]
- Roche.
- National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
- ResearchGate. (2021, February 10).
- Bio-Rad Antibodies. BrdU Staining Experiments: Tips for Success. [Link]
- ResearchGate. (2020).
- Large-scale Biological Network Analysis and Visualiz
- ResearchGate. (2014, January 24).
- Graphviz. (2024, September 28). DOT Language. [Link]
- Medium. (2017, October 16). DOT language — Beginner. (Graph description language). [Link]
- Chemchart. 2,5-dichlorobenzooxazole (3621-81-6). [Link]
- Graphviz. (2015, January 5). Drawing graphs with dot. [Link]
- CleanControlling. In vitro cytotoxicity test of medical devices. [Link]
- Medium. (2018, October 7). Dot Language (graph based diagrams). [Link]
- PubMed Central. (2016).
- MDPI. (2023, November 28). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
- Scirp.org. (2017). Cytotoxicity Tests for Evaluating Medical Devices: An Alert for the Development of Biotechnology Health Products. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase CK2 in health and disease: CK2: a key player in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 10. RNA Pol II inhibition activates cell death independently from the loss of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RNA Pol II inhibition activates cell death independently from the loss of transcription - Watch Related Videos [visualize.jove.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. clyte.tech [clyte.tech]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. 5,6-DICHLOROBENZIMIDAZOLE-2-THIOL | 19462-98-7 [m.chemicalbook.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Note: Probing G1 Cell Cycle Regulation with 2,5-Dichlorobenzimidazole
Abstract
The study of cell cycle progression is fundamental to understanding cellular homeostasis, development, and disease. Chemical inhibitors are invaluable tools for dissecting the complex molecular machinery that governs cell cycle transitions. This guide provides a detailed framework for utilizing 2,5-Dichlorobenzimidazole, a potent ATP-competitive kinase inhibitor, to investigate G1 phase regulation. By targeting the Positive Transcription Elongation Factor b (P-TEFb) complex, this small molecule effectively blocks the transcription of essential, short-lived cell cycle proteins, leading to a robust and reversible G1 arrest. We present the underlying mechanism of action, detailed protocols for inducing and verifying this cell cycle block via flow cytometry, and methods for mechanistic validation through Western blot analysis of key G1/S checkpoint proteins.
Introduction: The Central Role of Transcriptional Control in Cell Cycle Progression
The cell cycle is a tightly orchestrated series of events culminating in cell division. Progression through its distinct phases—G1, S, G2, and M—is driven by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners.[1] The G1 phase is a critical decision-making period where the cell integrates mitogenic signals and assesses its fitness to replicate its DNA. A key regulatory axis in G1 is the transcription of genes encoding proteins essential for the G1-to-S phase transition, most notably Cyclin D and Cyclin E. Many of these transcripts are inherently unstable, making their corresponding proteins subject to rapid turnover. This feature ensures that their cellular levels are tightly coupled to ongoing transcriptional activity, providing a sensitive checkpoint for cell cycle control.
5,6-Dichlorobenzimidazole Riboside (DRB), a well-characterized nucleoside analog, has long been used to study transcription.[2][3] It functions by inhibiting CDK9, the kinase subunit of the P-TEFb complex.[4][5][6] this compound, a related compound, acts through a similar mechanism to potently inhibit transcriptional elongation, making it a powerful tool for inducing a specific G1 phase arrest by depleting the cell of crucial, short-lived proteins required to pass the G1/S restriction point.[7]
Mechanism of Action: Inhibition of P-TEFb-Mediated Transcription
The primary molecular target of this compound is Cyclin-Dependent Kinase 9 (CDK9). CDK9 forms a heterodimer with a Cyclin T partner (predominantly Cyclin T1) to create the active P-TEFb complex.[1][5] P-TEFb plays an indispensable role in the transition from abortive to productive gene transcription.[5]
Following transcription initiation, RNA Polymerase II (Pol II) often pauses approximately 20-60 nucleotides downstream from the transcription start site. This promoter-proximal pausing is a major regulatory checkpoint and is mediated by factors like the DRB-sensitivity-inducing factor (DSIF) and negative elongation factor (NELF).[4][5] The release of this pause requires the kinase activity of P-TEFb, which phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II (specifically at the Serine-2 position of the heptad repeat), as well as DSIF and NELF.[4][8] This phosphorylation event licenses the polymerase for productive elongation, leading to the synthesis of a full-length mRNA transcript.
This compound, acting as an ATP-competitive inhibitor, binds to the active site of CDK9, preventing the phosphorylation of its key substrates.[5] This inhibition effectively traps Pol II in its paused state, leading to a global suppression of transcriptional elongation. Consequently, the synthesis of mRNAs with short half-lives, such as that for Cyclin D1, is rapidly and dramatically reduced.[9] The resulting depletion of the Cyclin D1 protein prevents the formation of active Cyclin D1-CDK4/6 complexes, which are required for the hyper-phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F family of transcription factors, repressing the expression of genes necessary for S-phase entry and thus enforcing a G1 cell cycle arrest.[10]
Figure 1: Mechanism of this compound-Induced G1 Arrest. The inhibitor blocks CDK9, preventing P-TEFb-mediated transcriptional elongation and leading to Cyclin D1 depletion and G1 arrest.
Application I: Induction and Analysis of G1 Arrest by Flow Cytometry
The most direct method to observe the effect of this compound on the cell cycle is to quantify the DNA content of a treated cell population using flow cytometry. Cells in G1 have a 2n DNA content, cells in S phase have an intermediate amount, and cells in G2 or M have a 4n DNA content. Treatment should result in a significant increase in the G1 population.
Experimental Workflow: Flow Cytometry Analysis
Figure 3: Workflow for Western Blot Analysis. A standard procedure to measure changes in specific cell cycle protein levels following treatment.
Protocol 3: Western Blotting for G1/S Checkpoint Proteins
Causality: This protocol uses SDS-PAGE to separate proteins by molecular weight. Antibodies specific to target proteins are then used for detection. It is critical to probe for both total and phosphorylated forms of proteins like Rb to distinguish between changes in protein expression and changes in post-translational modification, which directly reflects kinase activity. [11][12]
-
Sample Preparation: Treat and harvest cells as described in Protocol 1 (steps 1-3), but after the initial PBS wash, proceed to lysis.
-
Cell Lysis: Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 20 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing soluble proteins) to a new tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with Laemmli sample buffer. Separate the proteins on an 8-12% SDS-PAGE gel. [13]6. Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Insight: Use BSA for blocking when probing for phosphoproteins to reduce background.
-
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Cyclin D1
-
CDK4
-
Phospho-Rb (Ser780)
-
Total Rb
-
GAPDH or α-tubulin (as a loading control)
-
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of each target protein to the loading control.
Table 2: Key Reagents and Antibodies for Western Blotting
| Reagent/Antibody | Recommended Dilution | Rationale |
| anti-Cyclin D1 | 1:1000 | Key G1 cyclin with a short half-life; levels should decrease. [10] |
| anti-CDK4 | 1:1000 | Catalytic partner of Cyclin D1; levels should remain stable. [10] |
| anti-Phospho-Rb (Ser780) | 1:1000 | Direct target of Cyclin D-CDK4; signal reflects kinase activity. [10] |
| anti-Rb (Total) | 1:1000 | Total Rb protein; levels should remain stable. |
| anti-GAPDH | 1:5000 | Loading control to ensure equal protein loading per lane. [13] |
| HRP-conjugated Secondary Ab | 1:2000 - 1:5000 | For detection of primary antibodies. |
Conclusion
This compound is a highly effective and specific tool for interrogating the transcriptional dependencies of the G1/S cell cycle checkpoint. By inhibiting CDK9 and suppressing the expression of labile regulatory proteins like Cyclin D1, it induces a clean and potent G1 phase arrest. The protocols detailed in this guide provide a robust framework for researchers to not only demonstrate this phenotypic outcome using flow cytometry but also to validate the underlying molecular mechanism through Western blot analysis. This approach offers a clear and reproducible system for studying the intricate links between transcription and cell cycle control in both normal and pathological contexts.
References
- Baumli, S., et al. (2012).
- Bio-Rad Laboratories. (n.d.). Cell Cycle by Flow Cytometry. Bio-Rad. [Link]
- Chen, W., et al. (2016). Western blot analysis of cell cycle checkpoint protein expression.
- Chen, C., et al. (2013). Western blot analysis of cell cycle regulatory protein levels and apoptosis proteins.
- Pérez-Mancera, P. A., et al. (2001). Western blot analysis of cell cycle proteins from mouse epidermis.
- University of Leicester. (n.d.). Cell Cycle Tutorial. University of Leicester. [Link]
- Baumli, S., et al. (2008). The structure of P-TEFb (CDK9/cyclin T1)
- Rosas-Acosta, G. (2020). Cell Cycle Analysis by Flow Cytometry. YouTube. [Link]
- Ji, B., et al. (2018). Western blotting results of cell cycle-related proteins and tumor formation experiment in vivo.
- Singh, A., & Sivalingam, J. (2022). Western blot analysis of cell cycle proteins.
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]
- Tamm, I., et al. (1976). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. The Journal of Cell Biology. [Link]
- Zandomeni, R., et al. (1983). Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription. Journal of Biological Chemistry. [Link]
- Agami, R., & Bernards, R. (2000). Distinct initiation and maintenance mechanisms cooperate to induce G1 cell cycle arrest in response to DNA damage. Cell. [Link]
- Donnio, A., et al. (2012). CSB-Dependent Cyclin-Dependent Kinase 9 Degradation and RNA Polymerase II Phosphorylation during Transcription-Coupled Repair. Molecular and Cellular Biology. [Link]
- Stewart, Z. A., et al. (2003). G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells. Cancer Research. [Link]
- El-Gamal, M. I., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors. Journal of Ovarian Research. [Link]
- Lin, J., et al. (2022). Discovery of Small-Molecule Degraders of the CDK9-Cyclin T1 Complex for Targeting Transcriptional Addiction in Prostate Cancer. Journal of Medicinal Chemistry. [Link]
- Tamm, I., et al. (1976). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. PubMed. [Link]
- Chen, S., et al. (2020).
- Al-Jomah, N., et al. (2022). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Oncology. [Link]
- Wang, Y., et al. (2021). Trichodermin Induces G0/G1 Cell Cycle Arrest by Inhibiting c-Myc in Ovarian Cancer Cells and Tumor Xenograft-Bearing Mice. International Journal of Molecular Sciences. [Link]
- Fan, T. (n.d.). Mammalian Cell Culture Protocol. University of Kentucky College of Medicine. [Link]
- Zhang, W. (2017). Does it possible that cells treated with pollutants exhibited both G1 and G2/M cell cycle arrest?
- Cell Biologics, Inc. (n.d.). Cell Culture Protocols. Cell Biologics, Inc.[Link]
- Dalhousie University. (n.d.). Cell Culture Protocols and Notes.
- International Council for Harmonisation. (1997). ICH Q5D: Derivation and Characterisation of Cell Substrates Used for Production of Biotechnological/Biological Products. ICH. [Link]
Sources
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CDK9 Tail Determines the Reaction Pathway of Positive Transcription Elongation Factor b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSB-Dependent Cyclin-Dependent Kinase 9 Degradation and RNA Polymerase II Phosphorylation during Transcription-Coupled Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct initiation and maintenance mechanisms cooperate to induce G1 cell cycle arrest in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trichodermin Induces G0/G1 Cell Cycle Arrest by Inhibiting c-Myc in Ovarian Cancer Cells and Tumor Xenograft-Bearing Mice [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dichlorobenzimidazole
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 2,5-Dichlorobenzimidazole. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to resolve challenges in your own laboratory settings.
The synthesis of this compound is typically approached via a two-step process starting from 4-chloro-1,2-phenylenediamine. This guide will focus on troubleshooting the common challenges encountered in this pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: A robust and frequently utilized method involves a two-step sequence. First, 4-chloro-1,2-phenylenediamine is condensed with urea, typically in a high-boiling solvent like DMF, to form 5-chlorobenzimidazolin-2-one. The second step is the chlorination of this intermediate using a dehydrating chlorinating agent like phosphoryl chloride (POCl₃) to yield the target molecule, this compound. This route avoids the direct handling of highly toxic reagents like phosgene.
Q2: My final product is a dark, tarry substance instead of a clean solid. What is the likely cause?
A2: Dark, insoluble byproducts often indicate degradation or polymerization. This can be caused by excessively high reaction temperatures, particularly during the cyclization step, or the presence of impurities in the starting materials.[1] The purity of the o-phenylenediamine precursor is critical, as impurities can lead to colored byproducts.[2] We recommend verifying the purity of your 4-chloro-1,2-phenylenediamine and considering purification by recrystallization or chromatography if necessary. Additionally, ensure precise temperature control throughout the reaction.
Q3: Is an acid catalyst necessary for the initial cyclization reaction?
A3: While many benzimidazole syntheses benefit from an acid catalyst to activate the carbonyl group and promote cyclization, the reaction of an o-phenylenediamine with urea at high temperatures often proceeds without an external catalyst.[3][4] However, if you are experiencing low yields or slow reaction times in the first step, the addition of a catalytic amount of a Brønsted or Lewis acid could be explored. For other benzimidazole syntheses, catalysts like boric acid, p-toluenesulfonic acid, and various metal catalysts have been shown to be effective.[5][6]
Q4: What are the primary safety concerns when working with phosphoryl chloride (POCl₃)?
A4: Phosphoryl chloride is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. All manipulations must be performed in a well-ventilated fume hood under strictly anhydrous conditions. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. The reaction should be quenched carefully by slowly adding the reaction mixture to ice.
Synthesis Workflow and Key Control Points
The overall synthesis pathway is visualized below. Critical stages where yield loss and impurity formation can occur are highlighted as key control points for troubleshooting.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section is organized by common problems encountered during the synthesis.
Issue 1: Low or No Yield of 5-chlorobenzimidazolin-2-one (Control Point A)
| Symptom | Possible Cause(s) | Suggested Solutions & Scientific Rationale |
| Reaction fails to proceed (TLC shows only starting material) | 1. Insufficient Temperature: The condensation of diamines with urea typically requires high temperatures to drive the reaction forward by eliminating ammonia.[1] 2. Poor Reagent Quality: Impurities in 4-chloro-1,2-phenylenediamine can inhibit the reaction. | 1. Optimize Temperature: Gradually increase the reaction temperature. If using a solvent like DMF, ensure you are reaching a temperature of at least 135-150°C. 2. Verify Reagent Purity: Confirm the purity of your starting materials via melting point or spectroscopic analysis. Recrystallize the diamine if necessary. |
| Low yield with multiple unidentified spots on TLC | 1. Side Reactions: Uncontrolled heating can lead to decomposition or the formation of polymeric side products. 2. Oxidation: o-Phenylenediamines are susceptible to air oxidation, especially at high temperatures, leading to colored impurities. | 1. Precise Temperature Control: Use an oil bath and a temperature controller to maintain a consistent temperature. Avoid localized overheating. 2. Inert Atmosphere: While not always necessary for this specific reaction, running the reaction under an inert atmosphere (N₂ or Ar) can minimize oxidative side reactions. |
Issue 2: Low Yield or Incomplete Conversion during Chlorination (Control Point B)
| Symptom | Possible Cause(s) | Suggested Solutions & Scientific Rationale |
| Reaction stalls; significant amount of starting material remains | 1. Insufficient POCl₃: A stoichiometric excess of POCl₃ is often required to act as both reagent and solvent and to drive the reaction to completion. 2. Hydrolysis of POCl₃: Trace amounts of water in the starting material or glassware will consume the reagent. | 1. Increase Reagent Stoichiometry: Use a larger excess of POCl₃. Some procedures use POCl₃ as the solvent. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Dry the 5-chlorobenzimidazolin-2-one intermediate under vacuum before use. |
| Product degradation | 1. Excessive Heat/Time: Prolonged heating in strongly acidic POCl₃ can lead to decomposition of the benzimidazole ring. | 1. Optimize Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup immediately. 2. Lower Temperature: If possible, investigate if the reaction can proceed at a lower temperature, perhaps with the addition of a catalyst (e.g., a tertiary amine or a catalytic amount of phenol). |
Issue 3: Product Purity and Isolation Challenges (Control Point C)
| Symptom | Possible Cause(s) | Suggested Solutions & Scientific Rationale |
| Difficulty in precipitating the product during workup | 1. Incorrect pH: The benzimidazole product is basic and will be soluble in acidic solutions as the hydrochloride salt. The product precipitates upon neutralization. 2. Formation of Emulsions: The presence of organic residues and byproducts can lead to emulsions during the aqueous workup. | 1. Careful Neutralization: After quenching the excess POCl₃ on ice, carefully neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) until the product precipitates. Check the pH to ensure it is neutral or slightly basic. 2. Filtration/Extraction: If an emulsion forms, try filtering through a pad of Celite. Alternatively, perform an extraction with an organic solvent like ethyl acetate after neutralization. |
| Product is off-white or colored after isolation | 1. Trapped Impurities: Colored impurities from oxidative side reactions can co-precipitate with the product. | 1. Recrystallization: This is the most effective method for purification. Select a solvent system where the product has high solubility at high temperatures and low solubility at room temperature or below. Ethanol or ethanol/water mixtures are often good starting points.[7] 2. Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal (Norit), heat briefly, and filter while hot to remove colored impurities.[7] |
Troubleshooting Logic Flow
If you are facing low overall yield, use the following decision tree to diagnose the potential issue.
Caption: A decision tree for troubleshooting low yield issues.
Reference Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and reagent quality.
Protocol 1: Synthesis of 5-chlorobenzimidazolin-2-one
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-1,2-phenylenediamine (1 equiv.), urea (1.2 equiv.), and dimethylformamide (DMF, ~5 mL per gram of diamine).
-
Heat the reaction mixture in an oil bath to 135-140°C and maintain this temperature for 10-12 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water. A solid precipitate should form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be recrystallized from ethanol if necessary.
Protocol 2: Synthesis of this compound
-
[Caution: Perform in a fume hood. POCl₃ is highly corrosive.] To a round-bottom flask equipped with a reflux condenser (with a drying tube), add the crude 5-chlorobenzimidazolin-2-one (1 equiv.) and phosphoryl chloride (POCl₃, 5-10 equiv.). A catalytic amount of phenol can also be added.
-
Heat the mixture to reflux (approx. 105°C) for 10-12 hours. The solid should dissolve as the reaction proceeds.
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker.
-
Neutralize the acidic solution with a cold 40% NaOH solution or concentrated ammonium hydroxide until the pH is ~7-8. The product will precipitate as a solid.
-
Collect the crude product by vacuum filtration, wash with copious amounts of water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).
References
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem.
- The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Infoscience.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Recent achievements in the synthesis of benzimidazole deriv
- The dilemma between acid and base catalysis in the synthesis of benzimidazole from o -phenylenediamine and carbon dioxide.
- Optimization of Acid, reaction time and output for cyclization.
- Improving the reaction conditions for benzimidazole synthesis. Benchchem.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. NIH.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.
- Boric Acid Catalyzed Synthesis of Benzimidazoles in Aqueous Medium. Journal of Pharmaceutical Science and Bioscientific Research.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
- RESEARCH ON BENZIMIDAZOLE DERIV
- Technical Support Center: Troubleshooting Benzimidazole Synthesis. Benchchem.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
- Benznidazole. Wikipedia.
- Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers. PubMed.
- Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. Indian Journal of Chemistry.
- 4,5-Diiodo-1-(4-pentenoyl)-1H-imidazole. Organic Syntheses.
- Design, Synthesis and Evaluation of Novel 2,5,6-Trisubstituted Benzimidazoles Targeting FtsZ as Antitubercular Agents. NIH.
- Supporting Inform
- Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. PubMed.
- Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. NIH.
- Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. PubMed.
- CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.
- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. MDPI.
- 2-mercaptobenzimidazole. Organic Syntheses.
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC - NIH.
- Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,5-Dichloropyridine. Benchchem.
- CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine.
- CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.
- Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine...
- 4,5-Dichloro-1,2-phenylenediamine 5348-42-5. Tokyo Chemical Industry (India) Pvt. Ltd.
- 4,5-Dichloro-1,2-phenylenediamine. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide [infoscience.epfl.ch]
- 4. The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsbr.org [jpsbr.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges with 2,5-Dichlorobenzimidazole
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2,5-Dichlorobenzimidazole. This resource is designed to provide in-depth, practical solutions to the common solubility issues encountered with this compound in aqueous solutions. By understanding the underlying chemical principles and employing the strategies outlined below, you can enhance the reliability and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. The molecule contains a nonpolar benzimidazole core and two chlorine substituents, which contribute to its hydrophobicity. While the imidazole portion of the molecule has some polar character and can participate in hydrogen bonding, the overall molecular structure is dominated by nonpolar characteristics, leading to low solubility in polar solvents like water. The principle of "like dissolves like" dictates that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds dissolve in polar solvents.
Q2: What is the first and simplest step I should take to try and dissolve this compound for my experiment?
A2: The most straightforward initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic compounds.[1][2] However, it's crucial to keep the final concentration of the organic solvent in your aqueous medium as low as possible (typically <1% and often <0.5%) to avoid solvent-induced artifacts in biological assays.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gently warming the solution can increase the solubility of many compounds, as solubility is often temperature-dependent.[3] However, this should be done with caution. Prolonged heating or high temperatures can lead to the degradation of this compound or other components in your experimental system. It is advisable to conduct preliminary stability tests at the desired temperature.
Q4: Are there any alternatives to DMSO for creating a stock solution?
A4: Yes, other water-miscible organic solvents can be used. These include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[] The choice of solvent will depend on the specific requirements of your experiment, including compatibility with your biological system and the desired final concentration of the compound.
Q5: How can I determine the solubility of this compound in a specific solvent or buffer?
A5: The most common method for determining solubility is the shake-flask method.[5] This involves adding an excess amount of the solid compound to the solvent or buffer of interest, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-72 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant.[6] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy are commonly used for quantification.[7][8]
II. Troubleshooting Guide: Common Solubility Issues and Solutions
Problem 1: Precipitation of this compound upon dilution of the organic stock solution into an aqueous buffer.
Causality: This phenomenon, often referred to as "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The rapid change in solvent polarity from a high-solubility organic environment to a low-solubility aqueous environment causes the compound to precipitate.
Solutions:
-
Optimize the Dilution Process: Instead of a single-step dilution, employ a stepwise dilution method. Gradually add the aqueous buffer to the organic stock solution while vortexing or stirring vigorously. This can help to maintain a transiently higher concentration of the organic solvent, allowing for a more controlled transition to the aqueous environment.
-
Reduce the Final Concentration: The most straightforward solution is to lower the target concentration of this compound in your final aqueous solution to a level below its solubility limit.
-
Utilize a Co-solvent System: A co-solvent system involves using a mixture of water and a water-miscible organic solvent in the final aqueous solution.[] The presence of the co-solvent increases the overall polarity of the solvent system, thereby enhancing the solubility of the hydrophobic compound.[9] Common co-solvents include ethanol, propylene glycol, and PEG 400.[]
Problem 2: Inconsistent or non-reproducible results in biological assays.
Causality: Poor solubility can lead to the formation of micro-precipitates or aggregates that are not visible to the naked eye. This results in an inaccurate and variable concentration of the active compound in solution, leading to inconsistent experimental outcomes.
Solutions:
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution.[10] Benzimidazoles can act as weak bases and can be protonated at acidic pH, or as weak acids that can be deprotonated at basic pH. Determining the pKa of this compound will help in identifying the optimal pH range for its solubility. By adjusting the pH of the buffer to a value where the ionized form of the molecule predominates, the aqueous solubility can be significantly increased.[][11]
-
Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[12][13] Non-ionic surfactants such as Tween® 80 and Pluronic® F-68 are commonly used in biological applications due to their relatively low toxicity.[14]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can form inclusion complexes with poorly soluble compounds by encapsulating the hydrophobic part of the molecule within their cavity, thereby increasing its aqueous solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[18][19]
Problem 3: Difficulty in preparing a sufficiently concentrated aqueous solution for in vivo studies.
Causality: The low intrinsic aqueous solubility of this compound often makes it challenging to prepare formulations at the concentrations required for in vivo administration, potentially limiting the achievable therapeutic dose.
Solutions:
-
Salt Formation: For compounds with ionizable groups, converting them into a salt form can dramatically increase their aqueous solubility.[12][20] This involves reacting the compound with a suitable acid or base to form a more water-soluble salt.
-
Particle Size Reduction: Decreasing the particle size of a solid compound increases its surface area, which can lead to a faster dissolution rate.[3][21] Techniques such as micronization and nanosuspension can be employed to reduce the particle size of this compound.[22]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems such as liposomes, nanoemulsions, or self-emulsifying drug delivery systems (SEDDS) can significantly enhance its solubility and bioavailability.[20][22] These systems can solubilize the hydrophobic compound within their lipid core, facilitating its dispersion in an aqueous medium.
III. Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
This protocol outlines the steps to determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a buffer of a different pH.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Filter the supernatant of each sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of dissolved this compound in each filtered sample using a validated analytical method.
-
Plot the solubility (concentration) as a function of pH.
Protocol 2: Solubilization using Cyclodextrins
This protocol describes how to enhance the solubility of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Other materials as listed in Protocol 1
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM) in your chosen buffer.[6]
-
Add an excess amount of solid this compound to each HP-β-CD solution.
-
Follow steps 2-6 from Protocol 1.
-
Plot the solubility of this compound as a function of the HP-β-CD concentration.
IV. Data Presentation
Table 1: Qualitative Solubility of Benzimidazole Derivatives in Various Solvents
| Solvent | Polarity | Expected Solubility of this compound | Rationale |
| Water | High | Low | The nonpolar nature of the dichlorobenzimidazole structure dominates. |
| Methanol/Ethanol | High | Moderate | Can act as both hydrogen bond donors and acceptors, interacting with the imidazole ring.[23] |
| Dichloromethane | Intermediate | Moderate to High | Similar polarity to the solute.[24][25] |
| Toluene | Low | Low to Moderate | Primarily interacts through van der Waals forces with the nonpolar regions.[24] |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | High | Strong dipole moment and ability to disrupt solute-solute interactions.[1] |
Note: This table provides expected qualitative solubility based on general chemical principles. Experimental verification is crucial.
V. Visualization of Workflows
Caption: A workflow diagram illustrating the troubleshooting process for overcoming solubility issues with this compound.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ijpbr.in [ijpbr.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. PH adjustment: Significance and symbolism [wisdomlib.org]
- 11. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. jaoc.samipubco.com [jaoc.samipubco.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. mdpi.com [mdpi.com]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
- 18. Inclusion complex and nanoclusters of cyclodextrin to increase the solubility and efficacy of albendazole | Semantic Scholar [semanticscholar.org]
- 19. Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2,5-Dichlorobenzimidazole
Welcome to the technical support center for the crystallization of 2,5-Dichlorobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important heterocyclic compound. Here, we provide in-depth, experience-based solutions to frequently asked questions and troubleshooting scenarios, grounded in the principles of physical chemistry and crystallization science.
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific issues that may arise during the crystallization of this compound, offering explanations for their causes and step-by-step protocols for their resolution.
Q1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: Understanding and Preventing "Oiling Out"
"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system. For this compound, this can be particularly problematic due to its molecular structure which can lead to complex interactions with solvents.
Causality:
-
High Solute Concentration: Dissolving the compound in a minimal amount of a highly effective solvent at elevated temperatures can lead to a supersaturation level that is too high upon cooling, favoring the formation of an oil.
-
Rapid Cooling: Fast cooling rates do not allow sufficient time for the ordered arrangement of molecules into a crystal lattice, promoting the separation of a disordered, liquid phase.
-
Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out at a given temperature.
-
Inappropriate Solvent Choice: A solvent in which this compound is excessively soluble, even at lower temperatures, can hinder crystallization.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: If oiling has occurred, gently reheat the mixture until the oil redissolves completely. Add a small amount (10-20% of the original volume) of the same hot solvent to slightly decrease the concentration.
-
Slow Cooling is Crucial: Allow the solution to cool to room temperature very slowly. Insulate the flask with glass wool or place it in a large beaker of hot water to ensure a gradual temperature decrease.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a few crystals of pure this compound, add a single, small crystal (a "seed crystal") to the cooled, supersaturated solution. This will provide a template for crystal growth.
-
-
Solvent System Modification: If the above steps fail, consider a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to redissolve the turbidity and then allow the solution to cool slowly. A common starting point for benzimidazole derivatives is a mixture of a polar solvent like ethanol or acetone with a non-polar solvent like hexane or heptane.[1]
Q2: I'm getting very fine needles or a powder instead of well-defined crystals. How can I improve the crystal size and morphology?
A2: Controlling Nucleation and Crystal Growth
The formation of small, poorly-defined crystals is typically a result of rapid and excessive nucleation, where a large number of small crystals form simultaneously, leaving little opportunity for them to grow larger.
Causality:
-
High Supersaturation: A very high degree of supersaturation, often caused by rapid cooling or the use of a highly effective anti-solvent, can lead to a burst of nucleation.
-
Agitation: Vigorous stirring or agitation can induce secondary nucleation, leading to a larger number of smaller crystals.
-
Solvent Effects: The choice of solvent can influence the crystal habit. Solvents with strong interactions with specific crystal faces can inhibit growth in those directions, leading to different morphologies.
Experimental Workflow for Crystal Size Improvement:
Caption: Workflow for improving crystal size.
Step-by-Step Protocol:
-
Optimize the Cooling Profile: Employ a slower, more controlled cooling process. This can be achieved by:
-
Placing the crystallization vessel in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).
-
Using a programmable cooling bath to control the rate of temperature decrease.
-
-
Adjust Solvent Volume: Start by dissolving the crude this compound in the minimum amount of hot solvent. If fine crystals persist, repeat the experiment and add an additional 5-10% of the solvent to slightly reduce the supersaturation level.
-
Control Agitation: While stirring is necessary for dissolution, reduce or stop agitation once the compound is fully dissolved and cooling begins. Gentle, intermittent swirling may be beneficial, but continuous, vigorous stirring should be avoided.
-
Solvent Screening: If the above methods are not sufficient, a change in solvent may be necessary. Experiment with solvents of different polarities and hydrogen bonding capabilities. For halogenated benzimidazoles, solvents like dichloromethane, ethanol, and benzene have been used for growing single crystals.[2] A systematic screening of solvents is recommended.
Frequently Asked Questions (FAQs)
Q3: What is a good starting solvent for the recrystallization of this compound?
A3: While the ideal solvent must be determined experimentally, a good starting point for benzimidazole derivatives is often a polar protic solvent like ethanol or methanol . These solvents typically show good solubility at elevated temperatures and reduced solubility upon cooling. For compounds that are highly soluble in these alcohols even at room temperature, a two-solvent system is recommended.[1] Common and effective mixtures include:
-
Ethanol/Water: Dissolve in hot ethanol and add hot water dropwise until turbidity persists.
-
Acetone/Hexane: Dissolve in hot acetone and add hexane dropwise.[2]
-
Dichloromethane/Hexane: Dissolve in dichloromethane at room temperature and slowly add hexane.
Solvent Selection Guide Table:
| Solvent Class | Examples | Suitability for this compound | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Good starting point (often as the "good" solvent) | Good balance of polarity to dissolve the benzimidazole core. |
| Ketones | Acetone, Methyl Ethyl Ketone | Often a good "good" solvent | Can be paired with non-polar anti-solvents. |
| Esters | Ethyl Acetate | Potentially a good single solvent or "good" solvent | Offers different polarity and hydrogen bonding characteristics than alcohols. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Can be effective, especially in mixed systems | Lower boiling points require careful handling to prevent premature evaporation. |
| Hydrocarbons | Hexane, Heptane, Toluene | Primarily used as "poor" or anti-solvents | Low polarity, will likely have low solubility for this compound. |
| Chlorinated | Dichloromethane (DCM) | Can be a good "good" solvent | Effective at dissolving many organic compounds. |
It is imperative to perform small-scale solubility tests before committing to a large-scale recrystallization.
Q4: My yield of purified this compound is very low. What are the likely causes and how can I improve it?
A4: Maximizing Crystallization Yield
Low recovery of the purified product is a common issue in crystallization. Several factors can contribute to this problem.
Root Causes of Low Yield:
-
Using too much solvent: The most common reason for low yield is dissolving the crude product in an excessive amount of solvent. This keeps a significant portion of the compound dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), some of the product may crystallize on the filter paper or in the funnel.
-
Incomplete crystallization: Not allowing sufficient time for the crystallization to complete or not cooling the solution to a low enough temperature can result in a lower yield.
-
Washing with the wrong solvent or too much solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss.
Protocol for Yield Improvement:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude this compound. It is better to have a small amount of undissolved solid (which may be an impurity) than to add too much solvent.
-
Preheat Filtration Apparatus: If a hot filtration step is necessary, preheat the funnel and receiving flask by pouring hot solvent through them immediately before filtering your solution. This will prevent a sudden drop in temperature and premature crystallization.
-
Optimize Cooling Time and Temperature: Allow the solution to cool to room temperature undisturbed for at least an hour. For many compounds, subsequent cooling in an ice bath for 15-30 minutes can further increase the yield.
-
Proper Crystal Washing: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. The low temperature minimizes the solubility of your product in the wash solvent.
Q5: Could polymorphism be affecting my crystallization of this compound?
A5: The Potential Impact of Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. Benzimidazole derivatives are known to exhibit polymorphism.[3][4]
Implications for Crystallization:
-
Inconsistent Results: The formation of different polymorphs under seemingly similar conditions can lead to variability in crystal habit, yield, and melting point.
-
Metastable Forms: You may be crystallizing a less stable (metastable) polymorph which might convert to a more stable form over time, especially in the presence of solvent. Metastable forms are generally more soluble than their stable counterparts.
-
"Disappearing Polymorphs": A particular crystalline form that was once readily obtained may become difficult or impossible to reproduce if a more stable, and often more easily nucleated, polymorph is introduced into the laboratory environment.
Investigative Workflow for Polymorphism:
Caption: Workflow for investigating polymorphism.
If you suspect polymorphism is an issue, it is crucial to systematically vary your crystallization conditions (solvents, cooling rates, etc.) and characterize the resulting solids using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify and control the desired polymorphic form.
References
- University of Rochester, Department of Chemistry.
- Reddit.
- Massachusetts Institute of Technology.
- Massachusetts Institute of Technology. 7.6.
- ResearchGate.
- Google Patents. Crystalline forms of 3-(2,4-dichlorobenzyl)-2-methyl-n-(pentylsulfonyl)-3h-benzimidazole-5-carboxamide.
- Al-Ostath, A., et al. (2025).
- de Armas, H. R., et al. (2010). Intermolecular contacts influencing the conformational and geometric features of the pharmaceutically preferred mebendazole polymorph C. Journal of Pharmaceutical Sciences, 99(3), 1317-1327.
- Caracelli, I., et al. (2016). Conformational differences and intermolecular C-H...N interactions in three polymorphs of a bis(pyridinyl)-substituted benzimidazole. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 10), 794-802.
- CAS Common Chemistry. 5,6-Dichloro-1-ethyl-2-methyl-1H-benzimidazole. [Link]
- Wang, F., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 23(47), 8345-8355.
- Gębura, K., et al. (2022). Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. Molecules, 27(19), 6539.
- LibreTexts. Properties of Esters. [Link]
- Ruf, K., & Pfleiderer, W. (1991). Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers.
- Perlovich, G. L., & Raevsky, O. A. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceutics, 12(1), 43.
- LibreTexts. Functional Groups. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Intermolecular contacts influencing the conformational and geometric features of the pharmaceutically preferred mebendazole polymorph C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational differences and intermolecular C-H...N interactions in three polymorphs of a bis(pyridinyl)-substituted benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of 2,5-Dichlorobenzimidazole
Introduction
Welcome to the technical support center for the N-alkylation of 2,5-dichlorobenzimidazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The N-alkylation of benzimidazoles is a cornerstone of medicinal chemistry, allowing for the synthesis of a vast array of biologically active compounds. However, the specific substrate, this compound, presents unique challenges due to the electronic effects of its two chlorine substituents.
This document provides a comprehensive resource, structured into frequently asked questions (FAQs), a detailed troubleshooting guide, and optimized experimental protocols. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common hurdles and successfully synthesize your target molecules.
Reaction Fundamentals: The N-Alkylation Mechanism
The N-alkylation of this compound is fundamentally a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The process involves the deprotonation of the benzimidazole's N-H group by a base to form a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of an alkylating agent (commonly an alkyl halide), displacing the leaving group and forming the N-C bond.
Key factors influencing the reaction's success are the choice of base, solvent, alkylating agent, and reaction temperature. The electron-withdrawing nature of the two chlorine atoms on the benzene ring of this compound decreases the pKa of the N-H proton, making it more acidic and easier to deprotonate. However, these groups also reduce the nucleophilicity of the resulting anion, which can slow the rate of the subsequent alkylation step. Careful optimization is therefore critical.
Frequently Asked Questions (FAQs)
Q1: What are the most common bases for the N-alkylation of this compound?
A1: The choice of base is critical and depends on the reactivity of your alkylating agent and the desired reaction conditions.
-
Potassium Carbonate (K₂CO₃): This is a mild, inexpensive, and commonly used base, particularly effective in polar aprotic solvents like DMF or acetonitrile. It is a good starting point for reactions with reactive alkylating agents like benzyl bromide or methyl iodide.[1][2]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the benzimidazole.[1][2] It is often used in anhydrous solvents like THF or DMF for less reactive alkylating agents. Extreme caution is required as it is highly flammable and reacts violently with water.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃, often leading to faster reaction rates and higher yields, especially in cases of steric hindrance.[1]
-
Potassium Hydroxide (KOH): Can be used, particularly under phase-transfer catalysis (PTC) conditions with a catalyst like tetrabutylammonium hydrogen sulfate.[1]
Q2: Which solvents are recommended for this reaction?
A2: Polar aprotic solvents are generally the best choice as they can solvate the cation of the base, leaving the benzimidazolide anion more "free" and nucleophilic.
-
N,N-Dimethylformamide (DMF): An excellent solvent due to its high polarity and boiling point, allowing for a wide range of reaction temperatures.[2][3] It effectively solubilizes the benzimidazole and many inorganic bases.
-
Acetonitrile (MeCN): Another good option, particularly when refluxing at a moderate temperature (~82°C).[2] It is generally easier to remove during workup than DMF.
-
Tetrahydrofuran (THF): Typically used with strong bases like NaH. It is crucial to use anhydrous THF to prevent quenching the base.[2]
-
Aqueous Media with Surfactants: Green chemistry approaches have been developed using surfactants like sodium dodecyl sulfate (SDS) in water.[4][5] This can be an effective and environmentally friendly option, especially for reactive alkyl halides.[4]
Q3: My alkylating agent is not very reactive. How can I drive the reaction to completion?
A3: For less reactive alkylating agents (e.g., alkyl chlorides or secondary halides), several strategies can be employed:
-
Increase Temperature: Heating the reaction mixture, often to reflux in acetonitrile or 80-100°C in DMF, will increase the reaction rate.[2][6]
-
Use a Stronger Base: Switching from K₂CO₃ to a stronger base like NaH or Cs₂CO₃ can generate a higher concentration of the nucleophilic anion.[1][2]
-
Change the Leaving Group: If possible, switch to a more reactive alkylating agent with a better leaving group (I > Br > Cl). For example, converting an alkyl chloride to an alkyl iodide in situ with sodium iodide (Finkelstein reaction) can dramatically improve reactivity.
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to run for a longer duration (e.g., 24-48 hours) until the starting material is consumed.[6][7]
Q4: Is there a risk of dialkylation or other side reactions?
A4: Yes, side reactions are possible and should be monitored.
-
Over-alkylation: Formation of a quaternary benzimidazolium salt can occur if a large excess of the alkylating agent is used or if the reaction is run at high temperatures for extended periods.[2]
-
Ring Opening: Under harsh conditions, such as high temperatures and a large excess of a reactive alkylating agent, the benzimidazole ring itself can undergo cleavage.[2][4]
-
C-alkylation: While rare for this substrate, alkylation at a carbon atom of the benzene ring is a theoretical possibility under certain conditions.
Troubleshooting Guide
This section addresses common problems encountered during the N-alkylation of this compound, offering probable causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield / Incomplete Reaction | 1. Insufficient Base: The benzimidazole is not fully deprotonated. | • Ensure at least 1.1-1.5 equivalents of base are used. For weaker bases like K₂CO₃, 2-3 equivalents may be necessary. • Switch to a stronger base like NaH or Cs₂CO₃.[2] |
| 2. Low Reaction Temperature: The activation energy for the SN2 reaction is not being met. | • Increase the temperature. If at room temperature, try heating to 60-80°C in DMF or refluxing in acetonitrile.[2] | |
| 3. Poorly Reactive Alkylating Agent: The leaving group is not easily displaced. | • Switch from an alkyl chloride to a bromide or iodide. • Add a catalytic amount of NaI or KI to promote a Finkelstein reaction. | |
| 4. Moisture in the Reaction: Water is quenching the base (especially NaH) or reacting with the alkylating agent. | • Use anhydrous solvents and reagents. • Run the reaction under an inert atmosphere (Nitrogen or Argon).[7] | |
| 5. Poor Starting Material Quality: Impurities are inhibiting the reaction. | • Purify the this compound and the alkylating agent before use.[7] | |
| Formation of Multiple Products | 1. Over-alkylation: The N-alkylated product is reacting further to form a quaternary salt. | • Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). • Monitor the reaction by TLC and stop it as soon as the starting material is consumed.[7] • Lower the reaction temperature. |
| 2. Side Reactions with Solvent: DMF can decompose at high temperatures in the presence of a strong base, leading to impurities. | • Avoid excessively high temperatures (>150°C) when using DMF. • Consider an alternative solvent like acetonitrile or DMSO. | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Material: The product and this compound have similar Rf values on TLC. | • Optimize your column chromatography eluent system. A gradient elution might be necessary. • If the product is a solid, attempt recrystallization to remove impurities. |
| 2. Residual DMF: The high-boiling solvent is difficult to remove completely. | • After the reaction, dilute the mixture with a large volume of water and extract the product with a solvent like ethyl acetate. Wash the organic layer multiple times with brine to remove residual DMF. |
Visualized Experimental Workflow & Troubleshooting
A systematic approach is key to successful synthesis. The following diagrams outline a general experimental workflow and a decision tree for troubleshooting common issues.
General Experimental Workflow
Caption: General workflow for N-alkylation of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting N-alkylation reactions.
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of this compound.
Protocol 1: General N-Alkylation using Potassium Carbonate in DMF
This protocol is a reliable starting point for reactive alkylating agents like benzyl bromide or methyl iodide.
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, TLC plates
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF (to make a 0.2-0.5 M solution) followed by anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Combine the organic layers, wash with brine (2 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: N-Alkylation of Less Reactive Halides using Sodium Hydride in THF
This protocol is suitable for less reactive alkylating agents where a stronger base is required. (Caution: NaH is highly reactive. Handle with extreme care in an inert atmosphere).
Materials:
-
This compound
-
Alkyl Halide (e.g., Isopropyl Bromide)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a stirrer, condenser, and nitrogen inlet, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully via cannula.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. (Note: Hydrogen gas will evolve).
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Heat the reaction to reflux (~66°C) and monitor by TLC.
-
Once the reaction is complete, cool the flask to 0°C.
-
Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Mishra, B., et al. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Tetrahedron, 74(40), 5932-5941.
- Request PDF (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate.
- Kondal Reddy, K., & Subba Rao, N. V. (1970). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 71(4), 141-147.
- Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Revista de Chimie, 66(10), 1515-1520.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles [agris.fao.org]
- 5. aminer.org [aminer.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
how to minimize byproducts in 2,5-Dichlorobenzimidazole synthesis
A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals
Welcome to the technical support center for 2,5-Dichlorobenzimidazole synthesis. As a Senior Application Scientist, I understand that synthesizing highly pure target molecules is critical for reproducible downstream applications, from preclinical research to drug development. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your synthesis, focusing specifically on the persistent challenge of byproduct formation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can develop a robust and self-validating synthetic strategy.
The Challenge: Purity in this compound Synthesis
This compound is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of various pharmaceutical agents.[1][2] Its synthesis, most commonly achieved via the condensation of a substituted o-phenylenediamine with a one-carbon source, appears straightforward. However, the presence of two chlorine substituents introduces complexities, often leading to a mixture of isomers, incompletely cyclized intermediates, and other impurities that can be challenging to separate. This guide will address these issues directly in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of this compound. Each answer provides a mechanistic explanation and actionable protocols.
Question 1: My TLC/HPLC analysis shows multiple product spots with similar retention factors, suggesting isomeric impurities. How can I improve regioselectivity?
Answer: This is a classic regioselectivity problem, likely originating from either the starting materials or the reaction conditions. The primary route to this compound is the cyclization of 4,5-dichloro-1,2-phenylenediamine. If your starting material is a mixture of dichlorinated phenylenediamines, you will inevitably produce a mixture of benzimidazole isomers.
Root Causes & Mechanistic Insights:
-
Starting Material Purity: The most common cause is the use of an impure 4,5-dichloro-1,2-phenylenediamine precursor. Commercial sources can sometimes contain significant amounts of 3,4-dichloro and other isomers.
-
Side-Reactions (Direct Chlorination): If your synthesis involves direct chlorination of a benzimidazole precursor, the reaction conditions heavily dictate the position of chlorination. Electrophilic aromatic substitution on the benzimidazole ring can occur at multiple positions.
Recommended Solutions:
-
Validate Starting Material:
-
Protocol: Before starting the synthesis, analyze your 4,5-dichloro-1,2-phenylenediamine using HPLC and GC-MS. Compare the results against a certified reference standard to confirm its isomeric purity.
-
Causality: Ensuring the purity of your diamine precursor is the most critical step to prevent the formation of isomers like 4,6- or 4,7-dichlorobenzimidazole. This preemptively removes the source of the competing reaction pathways.
-
-
Optimize Cyclization Conditions (Phillips-Ladenburg Reaction):
-
Protocol: The condensation of the o-phenylenediamine with reagents like formic acid is a robust method known as the Phillips-Ladenburg reaction.[3] A typical procedure involves heating the diamine in formic acid at reflux for 2-4 hours.[4]
-
Causality: Using a strong acid catalyst and sufficient heat ensures efficient and complete cyclization, which can minimize the potential for intermolecular side reactions that might occur if intermediates linger in the reaction mixture.
-
Question 2: I'm observing a significant amount of dark, insoluble, tarry material in my crude product. What is causing this polymerization and how can I prevent it?
Answer: The formation of dark, polymeric byproducts is typically a sign of thermal degradation or undesired side reactions, often promoted by excessive heat or prolonged reaction times. Benzimidazoles, while generally stable, can undergo decomposition or polymerization under harsh conditions.
Root Causes & Mechanistic Insights:
-
Excessive Temperature: Many cyclization reactions are exothermic. Localized "hot spots" in the reactor can dramatically increase the rate of decomposition and polymerization pathways.[5]
-
Prolonged Reaction Time: Heating the reaction mixture long after the cyclization is complete can lead to the degradation of the desired product.
-
Oxidation: o-Phenylenediamines are susceptible to oxidation, especially at high temperatures in the presence of air. This oxidation can produce highly colored, complex impurities.
Recommended Solutions:
-
Strict Temperature Control:
-
Protocol: Use an oil bath or a temperature-controlled mantle to maintain a consistent internal reaction temperature. For the condensation with formic acid, a temperature of 100-110°C is generally sufficient.[4] Monitor the reaction progress closely using TLC.
-
Causality: By preventing overheating, you minimize the activation energy barrier for unwanted degradation pathways being overcome, favoring the desired cyclization reaction.
-
-
Inert Atmosphere:
-
Protocol: Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves degassing your solvent and maintaining a positive pressure of the inert gas throughout the reaction.
-
Causality: An inert atmosphere prevents the oxidation of the electron-rich o-phenylenediamine starting material, which is a primary source of colored impurities and tar.
-
-
Optimize Reaction Time:
-
Protocol: Monitor the disappearance of the starting diamine by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent). Once the starting material is consumed, proceed with the workup. Avoid arbitrarily long heating times.
-
Causality: Minimizing the time the product spends under high-temperature conditions reduces the probability of thermal degradation.
-
Question 3: My reaction yield is low, and I've isolated unreacted 4,5-dichloro-1,2-phenylenediamine. How can I drive the cyclization to completion?
Answer: Incomplete cyclization is a common issue that directly impacts yield. It indicates that the reaction conditions are not optimal for converting the diamine and the one-carbon source into the benzimidazole ring.
Root Causes & Mechanistic Insights:
-
Insufficient Acid Catalyst: The Phillips-Ladenburg reaction requires an acid to protonate the carbonyl group (of formic acid or an aldehyde), making it more electrophilic and susceptible to nucleophilic attack by the diamine.
-
Water Removal: The cyclization reaction produces two molecules of water. If not effectively removed, the equilibrium can be pushed back towards the starting materials, hindering the final dehydration and ring-closure step.
-
Reagent Stoichiometry: An incorrect molar ratio of reactants can leave one of them in excess.
Recommended Solutions:
-
Choice of Condensing Agent:
-
Protocol: While formic acid is common, using trimethyl orthoformate with a catalytic amount of a strong acid (like HCl or p-TsOH) can be more efficient.
-
Causality: Trimethyl orthoformate reacts with the diamine to form the benzimidazole and produces methanol as a byproduct instead of water.[1] This drives the reaction forward by avoiding the reverse hydrolytic reaction.
-
-
Use of a Dehydrating Agent or Dean-Stark Trap:
-
Protocol: If performing the reaction in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
Causality: By actively removing a product (water) from the reaction mixture, Le Châtelier's principle dictates that the equilibrium will shift towards the formation of more products, driving the reaction to completion.
-
-
Parameter Optimization Summary:
| Parameter | Recommended Condition | Rationale for Minimizing Byproducts |
| Starting Material | Isomerically pure 4,5-dichloro-1,2-phenylenediamine | Primary determinant of isomeric purity. Prevents formation of other dichlorobenzimidazole isomers. |
| Condensing Agent | Formic Acid or Trimethyl Orthoformate | Formic acid is simple and effective.[4] Trimethyl orthoformate avoids water as a byproduct, driving the reaction forward.[1] |
| Temperature | 100-110°C (monitor closely) | Sufficient for cyclization without causing thermal degradation or polymerization.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the sensitive o-phenylenediamine precursor, reducing colored impurities and tar. |
| Reaction Time | Monitor by TLC until SM is consumed (typically 2-4h) | Avoids prolonged heating which can lead to product degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for identifying and quantifying byproducts in my this compound synthesis?
For routine reaction monitoring, Thin Layer Chromatography (TLC) is invaluable for a quick assessment of starting material consumption and product formation. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the industry standard. To identify the exact structure of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for determining molecular weights. For unambiguous structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required.
Q2: What is a reliable, general-purpose method for purifying crude this compound?
A multi-step purification strategy is often most effective.
-
Acid/Base Wash: First, dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted basic o-phenylenediamine. Then, wash with a dilute base (e.g., saturated NaHCO₃) to remove any acidic starting materials like formic acid.
-
Recrystallization: This is a powerful technique for removing small amounts of closely related impurities. A common solvent system is ethanol/water. Dissolve the crude product in hot ethanol and slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is insufficient, flash column chromatography on silica gel is an excellent method for separating isomers and other impurities.[6] A gradient elution from hexane to ethyl acetate is a good starting point.
Q3: Can I use a direct chlorination approach on a benzimidazole core? What are the risks?
While direct chlorination of 2-chlorobenzimidazole has been reported using agents like bromine-water (which would be chlorine-water in this context), this approach carries a high risk of producing a mixture of products.[7] The benzimidazole ring system has multiple sites susceptible to electrophilic attack, and controlling the reaction to achieve selective chlorination at only the C-5 position is extremely challenging. This route often leads to a complex mixture of mono-, di-, and tri-chlorinated isomers, making purification difficult and significantly lowering the yield of the desired 2,5-dichloro isomer. For this reason, starting with the correctly substituted 4,5-dichloro-1,2-phenylenediamine is the preferred and more controlled synthetic strategy.
Visualizing the Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for synthesizing and purifying this compound, highlighting the key stages where byproduct control is critical.
Caption: A generalized workflow for the synthesis and purification of this compound.
Visualizing a Common Byproduct Pathway
The diagram below illustrates how an impure starting material directly leads to the formation of an undesired isomeric byproduct.
Caption: Formation of an isomeric byproduct from an impure starting material.
References
- Dubey, R., & Moorthy, N. S. H. N. (2007). Chem. Pharm. Bull, 55, 115-117. Organic Chemistry Portal. [Link]
- Gossauer, A. (2006). Structure and Reactivity of Biomolecules. John Wiley & Sons.
- Synthesis And Characterization Of Novel Derivatives Of Benzimidazole. (2020). IJCRT.org. [Link]
- RESEARCH ON BENZIMIDAZOLE DERIV
- Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(4), 539-547. [Link]
- Benzimidazole. (n.d.). Wikipedia.
- Royal Society of Chemistry. (n.d.).
- Ferreira, R. J., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(11), 3374. [Link]
- Sehgal, P. B., Tamm, I., & Vilcek, J. (1975). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. Journal of Cell Biology, 67(3), 697-702. [Link]
- CN103044262A - Synthesis method for 2,5-dichloronitrobenzene. (n.d.).
- 2-mercaptobenzimidazole. (n.d.). Organic Syntheses Procedure. [Link]
- Singh, G., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 731-754. [Link]
- Ghorab, M. M., et al. (2021). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1834-1851. [Link]
- Perković, I., et al. (2020).
- CN101906043B - Production process for purifying high-purity 2,5-dichloronitrobenzene by solvent washing method. (n.d.).
- US20160304425A1 - Process for Purifying 2,5-Dichlorophenol. (n.d.).
- How to purify 2,6-di(p-aminophenyl)benzo[1,2-d;5,4-d']bisoxazole? (2015).
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijcrt.org [ijcrt.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,5-Dichlorobenzimidazole in Different Buffer Systems
Introduction
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2,5-Dichlorobenzimidazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed experimental protocols to address common challenges related to the stability of this compound in various buffer systems. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to empower you to conduct robust and reliable experiments.
The stability of a compound in solution is a critical parameter that can significantly impact experimental outcomes, from in vitro biological assays to early-stage formulation development. This compound, as a member of the benzimidazole class of heterocyclic compounds, is susceptible to various degradation pathways.[1] Understanding and controlling its stability is paramount for generating reproducible and accurate data. This guide will walk you through the key factors influencing its stability, how to assess it, and how to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the stability of this compound in solution.
Q1: My this compound solution appears to be losing potency over time in my cell culture medium. What could be the cause?
A1: Loss of potency is a common indicator of compound degradation. Several factors could be at play:
-
Hydrolysis: The benzimidazole ring can be susceptible to hydrolysis, especially at non-neutral pH.[2] Cell culture media are typically buffered around pH 7.4, but local pH changes in the microenvironment of the cells can occur.
-
Oxidation: The compound may be undergoing oxidation, which can be catalyzed by components in your media or exposure to atmospheric oxygen.[3]
-
Photodegradation: Benzimidazole derivatives can be light-sensitive.[2] If your experiments are conducted under ambient light for extended periods, photodegradation could be a significant factor.
-
Adsorption: The compound might be adsorbing to the surface of your experimental vessels (e.g., plastic plates or tubes), reducing its effective concentration in the solution.
Q2: I observe a precipitate forming in my phosphate buffer stock solution of this compound upon storage. What is happening and how can I prevent it?
A2: This is a classic solubility and stability issue. Here's a breakdown of the likely causes and solutions:
-
Low Aqueous Solubility: this compound has low intrinsic aqueous solubility. When a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous buffer, it can cause the compound to "crash out" or precipitate.
-
pH-Dependent Solubility: The solubility of benzimidazoles is often pH-dependent.[4] If the pH of your buffer is near the compound's isoelectric point, its solubility will be at its minimum.
-
Buffer Salt Effects: High concentrations of buffer salts can sometimes decrease the solubility of organic compounds through a "salting-out" effect.
-
Temperature Effects: Solubility is temperature-dependent. If you prepare a saturated solution at room temperature and then store it at 4°C, the solubility will decrease, leading to precipitation.
To prevent precipitation:
-
Optimize Solvent System: Consider using a co-solvent system (e.g., a small percentage of DMSO or ethanol in your buffer) to maintain solubility. Always validate the tolerance of your experimental system to the co-solvent.
-
pH Adjustment: Determine the pH-solubility profile of your compound to identify a pH range where it is more soluble.
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions of this compound from a concentrated stock in an organic solvent just before each experiment.
-
Sonication: Gentle sonication can help redissolve small amounts of precipitate, but be cautious as it can also generate heat.
Q3: What are the primary degradation pathways I should be concerned about for this compound?
A3: Based on the general chemistry of benzimidazoles and chlorinated aromatic compounds, the primary degradation pathways to consider are:
-
Hydrolysis: This can occur under both acidic and basic conditions, potentially leading to the opening of the imidazole ring or modification of the chloro substituents.[2][5]
-
Oxidation: The molecule can be susceptible to oxidative degradation, which may involve the formation of N-oxides or hydroxylation of the benzene ring.[3]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, which may involve dechlorination or other complex rearrangements.[2]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered when working with this compound solutions.
| Observed Problem | Potential Root Cause | Recommended Troubleshooting Steps |
| Inconsistent results between experiments | Compound degradation in stock or working solutions. | 1. Prepare fresh solutions for each experiment. 2. Protect solutions from light by using amber vials or wrapping containers in foil. 3. Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. 4. Perform a simple stability check: Analyze the concentration of your working solution at the beginning and end of your experiment using HPLC. |
| Precipitate forms when diluting DMSO stock into aqueous buffer | "Solvent shock" due to poor aqueous solubility. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if tolerated by the assay. 3. Use a stepwise dilution method: Add the buffer to the DMSO stock slowly while vortexing. 4. Investigate solubility enhancers like cyclodextrins.[4] |
| Gradual color change in the solution over time | Oxidative or photodegradation. | 1. De-gas buffers to remove dissolved oxygen. 2. Consider adding an antioxidant to your buffer system, if compatible with your experiment. 3. Strictly limit light exposure during all handling and experimental steps. |
| Loss of compound concentration without visible precipitate | Adsorption to container surfaces. | 1. Use low-adsorption plasticware or glass containers. 2. Include a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffer to reduce non-specific binding, if permissible. 3. Pre-condition containers by incubating them with a solution of the compound before the actual experiment. |
Experimental Protocols
To rigorously assess the stability of this compound, a forced degradation study is highly recommended.[6] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Protocol 1: Forced Degradation Study
This protocol is designed to generate potential degradation products and determine the intrinsic stability of this compound.
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
- Incubate at 60°C for 24 hours.
- At the same time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
- Keep at room temperature for 24 hours.
- Withdraw aliquots at the designated time points and dilute for HPLC analysis.
-
Thermal Degradation:
- Store a solid sample and a solution of the compound at 80°C for 48 hours.
- Analyze samples at different time points.
-
Photostability:
- Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6]
- Keep a control sample in the dark.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
For identification of degradation products, LC-MS analysis is recommended.
Caption: Workflow for developing a stability-indicating HPLC method.
Data Summary: Expected Stability in Common Buffers
| Buffer System | Typical pH Range | Expected Stability of this compound | Potential Issues & Considerations |
| Phosphate Buffer | 5.8 - 8.0 | Moderate to Good | Can catalyze hydrolysis at higher pH. Potential for precipitation of phosphate salts of the compound if it is basic. |
| Citrate Buffer | 3.0 - 6.2 | Good | Generally a good choice for acidic to neutral pH. Can chelate metal ions that might catalyze degradation. |
| Acetate Buffer | 3.6 - 5.6 | Good | Suitable for acidic conditions. Volatile, which is advantageous for LC-MS analysis. |
| Tris Buffer | 7.5 - 9.0 | Potentially Poor | The primary amine in Tris can be reactive. Potential for base-catalyzed hydrolysis of the benzimidazole. |
| HEPES Buffer | 6.8 - 8.2 | Moderate | Commonly used in cell culture, but can generate radicals under certain conditions. |
Note: This table provides general guidance. The actual stability of this compound in any given buffer system should be experimentally determined.
Conclusion
The stability of this compound is a multifaceted issue that requires careful consideration of pH, buffer composition, light, and temperature. By understanding the potential degradation pathways and employing systematic troubleshooting and experimental validation, researchers can ensure the integrity of their results. This guide provides a foundational framework for assessing and managing the stability of this compound in your experiments. We encourage you to adapt these protocols to your specific needs and to always validate your methods thoroughly.
References
- MedCrave. (2016). Forced Degradation Studies.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
- International Council for Harmonisation. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products.
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 447-455.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Akyüz, M., & Ata, S. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551.
- Taylor & Francis Online. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk.
- ResearchGate. (n.d.). Deprotonation constants of benzimidazole and stepwise stability constants of the complexes.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Science.gov. (n.d.). forced degradation products: Topics by Science.gov.
- Bansal, Y., & Silakari, O. (2014). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Medicinal Research Reviews, 34(4), 770-812.
- Ruf, K., & Pfleiderer, W. (1991). Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers.
- Khetre, A. B., et al. (2009). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Indian Journal of Pharmaceutical Sciences, 71(5), 509-514.
- PhaRxmon Consulting LLC. (n.d.). Oxidative susceptibility testing.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
- Heravi, M. M., et al. (2015). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media.
- ResearchGate. (n.d.). Degradation of 2-phenylbenzimidazole 5 sulfonic acid by UV/Chlorine Advanced Oxidation Technology; Kinetic model, degradation byproducts and reaction pathways.
- Kappus, H. (1986). Oxidative stress in chemical toxicity. Archives of Toxicology, 58(4), 181-185.
- Atamaniuk, V., et al. (2013). Oxidative stress as a mechanism for toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D): studies with goldfish gills. Ecotoxicology, 22(5), 879-887.
- Elabscience. (n.d.). Total Oxidant Status (TOS) Colorimetric Assay Kit.
- Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
- Journal of Chemical Health Risks. (2024). Development and Validation of Stability Indicating HPLC Method for Estimation of Novel Nitroimidazooxazine Antitubercular Drug Pretomanid Followed by LC-MS.
- PubMed. (2025). Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring.
- van Heugten, A. J. P., et al. (2018). Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation. Journal of Pharmaceutical and Biomedical Analysis, 149, 44-51.
- Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk.
- Tai, T., et al. (2013). Exposure to 2,4-dichlorophenoxyacetic acid induces oxidative stress and apoptosis in mouse testis. Journal of Biochemical and Molecular Toxicology, 27(10), 454-461.
- National Institutes of Health. (n.d.). Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications.
- ResearchGate. (2021). Hydrolytic stability of polyetherimide investigated in ultrathin films.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eurochlor.org [eurochlor.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Addressing Resistance to 2,5-Dichlorobenzimidazole-Based Drugs
Overview of 2,5-Dichlorobenzimidazole (DCB) Derivatives and Resistance
This compound derivatives, such as the widely studied 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) and 4,5,6,7-tetrabromobenzimidazole (TBBz), are potent ATP-competitive inhibitors of protein kinase CK2 (formerly Casein Kinase II).[1][2] CK2 is a highly conserved serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival.[3][4][5] By inhibiting CK2, these compounds can induce apoptosis and sensitize cancer cells to conventional therapies.[4][6]
However, as with many targeted therapies, the emergence of resistance is a significant challenge. Resistance can arise from a variety of mechanisms that either prevent the drug from reaching its target or bypass the cellular consequences of target inhibition. This guide provides researchers with a structured approach to identifying and troubleshooting these resistance mechanisms in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of DCB-based drugs like DRB and TBBz?
A1: The primary target is the ATP-binding pocket of the catalytic subunits of protein kinase CK2.[2][4] These compounds act as ATP-competitive antagonists, preventing CK2 from phosphorylating its hundreds of downstream substrates, thereby disrupting numerous cellular signaling pathways involved in cell survival and proliferation.[4][5][7]
Q2: My cells have stopped responding to my DCB compound. What are the most likely causes of this acquired resistance?
A2: The most common mechanisms of acquired resistance to kinase inhibitors include:
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (Pgp/MDR1), which actively remove the drug from the cell.[8][9][10]
-
Target Alteration: While less common for CK2 inhibitors, mutations in the CSNK2A1 or CSNK2A2 genes (encoding CK2α and CK2α') could potentially alter the drug binding site.
-
Pathway Bypassing: Upregulation of alternative survival pathways that compensate for the inhibition of CK2. This can involve pathways like PI3K/AKT/mTOR or MAPK, which CK2 itself modulates.[7][11][12]
-
Drug Inactivation: Metabolic modification of the compound by the cell into an inactive form.
Q3: Can DCB-based drugs overcome resistance to other chemotherapeutic agents?
A3: Yes, in some cases. Because CK2 is involved in processes that contribute to general drug resistance, such as inhibiting apoptosis and enhancing DNA repair, inhibiting CK2 can re-sensitize resistant cells to other drugs.[5][7] For example, the CK2 inhibitor CX-4945 has been shown to increase doxorubicin accumulation in multidrug-resistant cells and sensitize them to vinblastine.[8][9]
Q4: Are there known issues with the stability or permeability of these compounds?
A4: Yes, poor cell permeability or rapid metabolism can lead to low cellular activity despite high in vitro potency.[13] If you observe this discrepancy, consider optimizing the compound's lipophilicity or using it in combination with efflux pump inhibitors as a diagnostic tool.[13]
Troubleshooting Guides
This section provides structured workflows to diagnose common experimental problems.
Guide 1: Unexpectedly High Cell Viability After Treatment
Problem: My cell viability assay (e.g., MTT, CellTiter-Glo) shows little to no dose-dependent decrease in viability after treating a previously sensitive cell line with a DCB compound.
Workflow Diagram: Diagnosing High Cell Viability
Caption: Troubleshooting workflow for high cell viability.
Potential Causes & Solutions
-
Compound Integrity or Assay Failure (Most Common)
-
Explanation: Before investigating complex biological resistance, always rule out technical errors. The compound may have degraded, been prepared incorrectly, or the assay itself may be malfunctioning.
-
Troubleshooting Steps:
-
Verify Compound: Confirm the concentration and purity of your stock solution. If possible, use a fresh vial or lot.
-
Assay Positive Control: Run your viability assay with a known potent apoptosis inducer (e.g., Staurosporine) to ensure the cells are capable of dying and the assay reagents are working.
-
Cell Line Authentication: Confirm the identity of your cell line via Short Tandem Repeat (STR) profiling and test for mycoplasma contamination, which can alter drug sensitivity.
-
-
-
Increased Drug Efflux
-
Explanation: Cancer cells can upregulate ATP-Binding Cassette (ABC) transporters, which act as pumps to expel drugs, lowering the intracellular concentration below the effective threshold.[14][15] This is a very common mechanism of multidrug resistance.[16]
-
Troubleshooting Protocol: Perform a drug co-treatment experiment.
-
Plate cells as you would for a standard viability assay.
-
Create a dose-response curve for your DCB drug.
-
Create a second, parallel dose-response curve where cells are treated with the DCB drug in combination with a fixed concentration of an efflux pump inhibitor (e.g., 5-10 µM Verapamil for Pgp inhibition).
-
Expected Result: If increased efflux is the resistance mechanism, the addition of the efflux pump inhibitor will restore sensitivity to the DCB drug, shifting the dose-response curve back towards the sensitive phenotype.[8]
-
-
-
Activation of Bypass Signaling Pathways
-
Explanation: CK2 inhibition affects multiple pro-survival pathways, including PI3K/AKT and NF-κB.[7][11] Resistant cells may have compensated by hyperactivating one of these or other pathways, making them no longer dependent on CK2 for survival.[17]
-
Troubleshooting Protocol: Use Western blotting to probe for pathway hyperactivation.
-
Treat both your sensitive (parental) and suspected resistant cells with the DCB drug at a concentration that normally induces apoptosis (e.g., 2x IC50).
-
Lyse the cells at various time points (e.g., 0, 6, 12, 24 hours).
-
Perform Western blot analysis on key signaling nodes. Pay close attention to phosphorylated (active) forms.
-
-
Key Proteins to Probe (See Table 1):
-
| Pathway | Key Proteins to Analyze | Expected Result in Resistant Cells |
| PI3K/AKT | p-AKT (Ser473), p-AKT (Ser129), p-GSK3β (Ser9) | Sustained or increased phosphorylation despite CK2 inhibition.[12][18] |
| MAPK/ERK | p-ERK1/2 (Thr202/Tyr204) | Elevated basal levels or paradoxical activation upon treatment.[17] |
| NF-κB | p-p65 (Ser536), IκBα levels | Maintained or increased p-p65; IκBα degradation is unaffected.[3] |
Guide 2: Loss of Downstream Target Modulation
Problem: Western blot analysis shows that a known downstream substrate of CK2 is still being phosphorylated even in the presence of a high concentration of the DCB inhibitor.
Signaling Pathway: CK2 and Key Substrates
Caption: Simplified CK2 signaling pathway and points of inhibition.
Potential Causes & Solutions
-
Insufficient Intracellular Drug Concentration
-
Explanation: As described in Guide 1, the drug may be actively pumped out of the cell.[8][9] Therefore, even a high concentration in the media does not translate to effective target engagement inside the cell.
-
Solution: Repeat the Western blot experiment, but include a condition where the cells are co-treated with an efflux pump inhibitor (e.g., Verapamil). If the phosphorylation of the CK2 substrate is reduced in the co-treated sample, efflux is the confirmed mechanism.
-
-
Target Mutation
-
Explanation: A mutation in the ATP-binding pocket of CK2α (CSNK2A1) or CK2α' (CSNK2A2) could prevent the inhibitor from binding while still allowing ATP to bind, rendering the kinase active but resistant. This is a classic mechanism for kinase inhibitor resistance.
-
Troubleshooting Protocol:
-
RNA Extraction and Sequencing: Extract total RNA from both sensitive and resistant cell populations.
-
RT-PCR and Sanger Sequencing: Synthesize cDNA and amplify the coding regions of CSNK2A1 and CSNK2A2. Send the PCR products for Sanger sequencing to identify any point mutations.
-
In Vitro Kinase Assay: If a mutation is found, test its effect directly. Express and purify both wild-type and mutant CK2 protein. Perform an in vitro kinase assay using a recombinant substrate and measure the IC50 of your DCB drug against both enzyme variants. A significant shift in IC50 for the mutant protein will confirm this mechanism.
-
-
-
Compensatory Kinase Activity
-
Explanation: It is possible another kinase that shares substrate specificity is upregulated and phosphorylating the target protein.
-
Solution: This is more complex to diagnose. A phosphoproteomics screen comparing sensitive and resistant cells (with and without the drug) could help identify broader changes in kinase activity. Alternatively, if you have a hypothesis about a specific compensatory kinase, you can test it by using a combination of your DCB drug and an inhibitor for the suspected compensatory kinase.
-
Key Experimental Protocols
Protocol 1: Efflux Pump Inhibition Assay
This protocol is designed to determine if drug efflux is responsible for cellular resistance.
Materials:
-
Sensitive (parental) and resistant cell lines
-
DCB compound stock solution (e.g., 10 mM in DMSO)
-
Efflux pump inhibitor (e.g., Verapamil, 10 mM stock in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Standard cell culture media and supplements
Procedure:
-
Cell Seeding: Seed both sensitive and resistant cells in separate 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.
-
Prepare Drug Dilutions:
-
Plate 1 (DCB Drug Alone): Prepare a serial dilution of your DCB drug in culture media. Include a vehicle-only (DMSO) control.
-
Plate 2 (Combination Treatment): Prepare an identical serial dilution of your DCB drug in culture media that also contains a fixed, non-toxic concentration of Verapamil (e.g., 5 µM).
-
-
Treatment: Remove the old media from the cells and add 100 µL of the prepared drug dilutions to the appropriate wells.
-
Incubation: Incubate the plates for a standard duration (e.g., 48-72 hours).
-
Viability Measurement: Add the viability reagent according to the manufacturer's instructions and read the plate on a luminometer or spectrophotometer.
-
Data Analysis: Normalize the data to the vehicle-only control for each cell line. Plot the dose-response curves and calculate the IC50 values for each condition using non-linear regression. A significant decrease in the IC50 for the resistant line in the presence of Verapamil indicates efflux-mediated resistance.
References
- Gyenis, L., & Litchfield, D. W. (2017). Targeting the Undruggable: The Role of Protein Kinase CK2 in Cancer. Current Topics in Medicinal Chemistry.
- Piazza, F. A., et al. (2019). Role of protein kinase CK2 in antitumor drug resistance. Cancer Drug Resistance. [Link]
- Patsnap Synapse. (2024). What are CK2 inhibitors and how do they work?.
- Ruzzene, M., & Pinna, L. A. (2010). Addiction to protein kinase CK2: a common denominator of diverse cancer cells?. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
- Zanin, S., et al. (2012). Effects of the CK2 Inhibitors CX-4945 and CX-5011 on Drug-Resistant Cells. PLOS ONE. [Link]
- Chon, H. J., et al. (2015). The CK2 inhibitor CX-4945 induces cell death of chemoresistant gastric cancer cells through apoptosis. Oncotarget.
- Aplin, A. E., et al. (2014). Abstract LB-217: CK2 protein kinase promotes resistance to MAPK pathway inhibition. Cancer Research. [Link]
- Choi, Y. H., & Yu, A. M. (2014).
- Hynes, J., et al. (2008). Probing the ATP-binding site of protein kinase CK2 with 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry.
- Zandomeni, R., et al. (1983). Mechanism of action of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole. II. A resistant human cell mutant with an altered transcriptional machinery. The Journal of biological chemistry. [Link]
- Vargiu, A. V., et al. (2019). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics. [Link]
- Alvarez-Ortega, C., et al. (2011). Multidrug Efflux Pumps at the Crossroad between Antibiotic Resistance and Bacterial Virulence. Frontiers in Microbiology. [Link]
- Singh, S., et al. (2020). Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics. Genomics.
- ResearchGate. (n.d.). Signaling pathways influenced by CK2 in cancer cell proliferation.
- The GSA Journals. (n.d.).
- Ham, S., et al. (2022). Protein Kinase CK2 Is Upregulated by Calorie Restriction and Induces Autophagy. Antioxidants & Redox Signaling. [Link]
- Liu, H., et al. (2022).
- Schwind, L., et al. (2021). Signaling Pathways Regulated by CK2. International Journal of Molecular Sciences. [Link]
- Piddock, L. J. V. (2006). Multidrug-resistance efflux pumps - not just for resistance.
- Tamm, I., et al. (1976). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. The Journal of cell biology. [Link]
- Nishino, K., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. [Link]
- Mittleman, B., et al. (1983). Mechanism of action of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole. II. A resistant human cell mutant with an altered transcriptional machinery. Journal of Biological Chemistry. [Link]
- St-Denis, N. A., & Litchfield, D. W. (2021). CK2 Regulation: Perspectives in 2021. International Journal of Molecular Sciences. [Link]
- Dreyer, C., & Hausen, P. (1982). Dichlorobenzimidazole-riboside inhibition of nuclear RNA accumulation initiated with gamma-thio analogues of ATP and GTP. European journal of biochemistry. [Link]
- Zień, P., et al. (2003). Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources.
- Wiśniewski, J. R., et al. (2018). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole in breast cancer cell lines. PLOS ONE. [Link]
- Al-Saeedi, M., & Al-Hajoj, S. (2017). Diversity and evolution of drug resistance mechanisms in Mycobacterium tuberculosis. Infection and Drug Resistance. [Link]
- Pagano, M. A., et al. (2004). 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2. The Journal of biological chemistry. [Link]
- ResearchGate. (2003). Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources.
- Rey, G. A., et al. (2021). Drug Resistance: An Incessant Fight against Evolutionary Strategies of Survival. Microbiology Research. [Link]
Sources
- 1. ≥98% (HPLC), powder, RNA synthesis inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 2. Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Role of protein kinase CK2 in antitumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Role of protein kinase CK2 in antitumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Effects of the CK2 inhibitors CX-4945 and CX-5011 on drug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Casein Kinase 2 (CK2)-mediated Phosphorylation of Hsp90β as a Novel Mechanism of Rifampin-induced MDR1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Multidrug Efflux Pumps at the Crossroad between Antibiotic Resistance and Bacterial Virulence [frontiersin.org]
- 16. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. CK2 inhibition confers functional protection to young and aging axons against ischemia by differentially regulating the CDK5 and AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Detecting 2,5-Dichlorobenzimidazole Impurities
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 2,5-Dichlorobenzimidazole and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and robustness of your analytical methods. Our approach is grounded in fundamental chromatographic principles and adheres to global regulatory standards.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound impurities, setting the context based on established regulatory expectations.
Q1: Why is it critical to control this compound impurities in pharmaceutical products?
A1: Impurity control is a cornerstone of drug safety and quality. Uncontrolled impurities, even in trace amounts, can impact the efficacy and safety of the final drug product, potentially causing adverse health effects.[1] Regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) Q3A/B, mandate the control of impurities.[2][3] These guidelines establish thresholds for reporting, identifying, and toxicologically qualifying impurities to ensure patient safety.[1][2][3] this compound can arise as a process-related impurity from starting materials or as a degradation product, making its detection and quantification essential.
Q2: What are the typical regulatory thresholds I should be aware of for impurities?
A2: The ICH Q3A(R2) and Q3B(R2) guidelines provide a clear framework.[2][3] While specific thresholds depend on the maximum daily dose of the drug, the general thresholds are:
-
Reporting Threshold: The level at which an impurity must be reported. For most drugs, this is ≥0.05%.
-
Identification Threshold: The level at which the structure of an impurity must be determined. This typically starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.
-
Qualification Threshold: The level at which an impurity must be assessed for its toxicological safety. This often begins at 0.15% or a daily intake of 1.0 mg.
For potentially mutagenic impurities, stricter controls outlined in ICH M7 are necessary, often requiring control at parts-per-million (ppm) levels based on a Threshold of Toxicological Concern (TTC).[1][4]
Q3: What are the primary analytical techniques for detecting this compound and its impurities?
A3: The choice of technique depends on the impurity's physicochemical properties and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common workhorse method for non-volatile organic impurities like this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for higher sensitivity, specificity, and for structural elucidation, especially for impurities present at low levels or co-eluting with other components.[5][6][7]
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is suitable for volatile or semi-volatile impurities that may be present.[8][9][10] Derivatization may be required to improve the volatility of certain impurities.[8][11]
Section 2: HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the most frequently used technique for this analysis. This section provides solutions to common problems encountered during method development and routine use.
Q4: My peak for this compound is showing significant tailing. What are the causes and solutions?
A4: Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase.[12]
Primary Causes & Causal Explanations:
-
Silanol Interactions: The benzimidazole moiety has basic nitrogen atoms that can interact with acidic, un-capped silanol groups on the surface of silica-based columns. This strong secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.[12]
-
Mobile Phase pH: If the mobile phase pH is not optimal, the ionization state of the analyte can fluctuate, leading to multiple forms interacting differently with the column.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.
-
Column Degradation: A void or channel at the column inlet, often caused by pressure shocks or harsh mobile phase conditions (pH > 7), can distort the sample band and cause tailing for all peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Q5: I am struggling to resolve this compound from a closely eluting impurity. How can I improve the resolution?
A5: Improving resolution (Rs) requires manipulating selectivity (α), efficiency (N), or retention factor (k').
Solutions Ranked by Impact:
-
Optimize Selectivity (α): This is the most powerful way to improve resolution.
-
Change Organic Modifier: If using acetonitrile, switch to methanol, or vice-versa. Their different dipole moments and hydrogen bonding capabilities can significantly alter elution patterns.
-
Modify Mobile Phase pH: A small change in pH can alter the ionization of the analytes and impurities, drastically changing retention and selectivity.
-
Switch Column Chemistry: If a C18 column is not providing sufficient resolution, try a column with a different stationary phase. A Phenyl-Hexyl phase, for example, offers pi-pi interactions that can be highly selective for aromatic compounds like benzimidazoles.
-
-
Increase Efficiency (N):
-
Use a Longer Column or Smaller Particle Size: Moving from a 5 µm particle column to a 3 µm or sub-2 µm column will generate sharper, narrower peaks, which can improve resolution.
-
Lower the Flow Rate: Reducing the flow rate can improve efficiency, but at the cost of longer run times.
-
-
Optimize Retention Factor (k'):
-
Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent in your mobile phase. This will increase the retention time of all compounds, providing more time for the column to separate them. Aim for a k' between 2 and 10 for the main peak.
-
Q6: My peak areas are highly variable between injections. What are the most common causes?
A6: Poor area reproducibility points to issues with the system's ability to deliver a consistent volume of sample to the column and maintain a stable flow rate.[13][14]
Troubleshooting Checklist:
-
Injector: Check for air bubbles in the syringe or sample loop. Ensure the injector needle is not bent and is reaching the sample in the vial. A leaking rotor seal is also a common culprit.[13][14]
-
Pump: Purge the pump to remove any trapped air bubbles, which can cause flow fluctuations. Ensure the mobile phase is properly degassed.
-
Sample Preparation: Confirm that the sample is completely dissolved in the diluent. Any particulate matter can block the injector or column frit.[14] Filter samples if necessary.[13]
-
Detector: An aging UV lamp can cause an unstable baseline and inconsistent response. Check the lamp's energy and usage hours.
Section 3: Standard Operating Protocol (SOP)
This section provides a robust, starting-point HPLC method for the analysis of this compound. This method should be validated for your specific application.
SOP-01: Quantification of this compound and Related Impurities by RP-HPLC-UV
1. Objective: To quantify this compound and separate it from potential process-related impurities and degradation products.
2. Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | A C18 column provides good hydrophobic retention for the benzimidazole structure. A 3.5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and an acidifier (pH ~2.5), ensuring the analyte is protonated and silanol interactions are suppressed, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient Program | See Table Below | A gradient is used to elute impurities with a wide range of polarities and to clean the column effectively after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[13] |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overload. |
| Detection | UV at 270 nm | Wavelength should be optimized based on the UV spectrum of this compound to maximize sensitivity. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) | Ensures compatibility with the initial mobile phase conditions to prevent peak distortion. Using a stronger solvent can cause peak fronting.[12][13] |
Gradient Elution Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
3. System Suitability Testing (SST): Before running samples, inject a standard solution (e.g., 0.1% of the main component concentration) six times and verify the following criteria.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry and absence of undesirable secondary interactions. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and pump. |
| Theoretical Plates (N) | > 2000 | Confirms the efficiency and health of the chromatographic column. |
4. Sample Preparation:
-
Accurately weigh approximately 25 mg of the test substance into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with the diluent and mix well.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter before injection.
Section 4: Advanced Characterization Workflow
When an unknown impurity is detected above the identification threshold, a systematic approach is required for its characterization.
Caption: General workflow for impurity identification and characterization.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
- MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.).
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009).
- SHIMADZU CORPORATION. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- SHIMADZU CORPORATION. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
- Ryan, L. A. M., et al. (2009). Detection and quantitation of 2,5-diketopiperazines in wheat sourdough and bread. Journal of Agricultural and Food Chemistry.
- PubMed. (2023). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Current Medicinal Chemistry.
- PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
Sources
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. tasianinch.com [tasianinch.com]
- 4. lcms.cz [lcms.cz]
- 5. Detection and quantitation of 2,5-diketopiperazines in wheat sourdough and bread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. shimadzu.com [shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 13. halocolumns.com [halocolumns.com]
- 14. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Enhancing the Selectivity of 2,5-Dichlorobenzimidazole Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dichlorobenzimidazole and related benzimidazole-based kinase inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the development and application of these compounds, with a core focus on enhancing target selectivity.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of numerous protein kinases.[1][2] However, this same property presents a significant challenge: the high degree of conservation in the ATP pocket across the human kinome often leads to promiscuous inhibition and undesirable off-target effects.[3][4] This guide is designed to help you navigate these challenges, offering field-proven insights and validated protocols to systematically improve the selectivity profile of your inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the typical primary targets and common off-targets for polyhalogenated benzimidazole kinase inhibitors?
A1: The this compound scaffold and its polyhalogenated analogs, such as 4,5,6,7-tetrabromobenzimidazole (TBI) and 2-dimethylamino-4,5,6,7-tetrabromobenzimidazole (DMAT), are most famously associated with the inhibition of Casein Kinase 2 (CK2) .[5][6] CK2 is a constitutively active serine/threonine kinase implicated in a wide range of cellular processes, and its upregulation is linked to many cancers.[7][8]
However, due to the nature of their interaction with the ATP-binding site, these compounds are known to have significant off-target activity. Comprehensive kinase profiling studies have revealed that DMAT and TBI are potent inhibitors of several other kinases, most notably:
-
PIM family kinases (PIM1, PIM2, PIM3): Provirus integration site for Moloney murine leukemia virus kinases.[9]
-
HIPK2 (Homeodomain-interacting protein kinase 2) [9]
-
DYRK1a (Dual-specificity tyrosine-phosphorylated and -regulated kinase 1a) [9]
-
PKD1 (Protein kinase D1) [9]
Understanding this off-target profile is the critical first step in designing experiments to validate that an observed biological effect is truly due to the inhibition of your primary target.
Q2: My inhibitor shows high potency in a biochemical assay (e.g., IC50 < 100 nM), but is much less effective in my cell-based assays. What are the likely causes?
A2: This is a very common and critical issue in drug development. The discrepancy between biochemical potency and cellular efficacy can stem from several factors, which must be systematically investigated.[4][10]
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties like a high polar surface area or low LogP value can be contributing factors.
-
High Cellular ATP Concentration: Most biochemical kinase assays are performed at ATP concentrations near the Michaelis-Menten constant (Km,ATP) for the specific kinase to accurately reflect the inhibitor's intrinsic affinity (Ki).[4][11] However, intracellular ATP levels are typically much higher (in the millimolar range). This high concentration of the natural substrate (ATP) can outcompete your inhibitor at the binding site, leading to a significant rightward shift in the IC50 value in a cellular context.[4]
-
Inhibitor Instability or Metabolism: The compound may be rapidly degraded by cellular enzymes or actively removed from the cell by efflux pumps.[10]
-
Target Unavailability: The target kinase may not be expressed at sufficient levels in your chosen cell line, or it may exist in a conformation that is not recognized by the inhibitor.[10] It is crucial to confirm target expression and baseline activity (e.g., phosphorylation status) via Western blotting before initiating inhibitor studies.[10]
Q3: How can I definitively prove that the cellular phenotype I observe is a result of on-target inhibition and not an off-target effect?
A3: Distinguishing on-target from off-target effects is fundamental to validating your inhibitor as a reliable chemical probe or therapeutic candidate. A multi-pronged approach is required for robust validation.[10][12]
-
Perform a Rescue Experiment: This is a gold-standard validation technique. The goal is to reverse the inhibitor's effect by introducing a version of the target kinase that is resistant to the inhibitor (e.g., via site-directed mutagenesis of a key binding residue). If the phenotype is rescued, it provides powerful evidence for on-target activity.[12]
-
Correlate Target Engagement with Phenotype: Use a cellular target engagement assay (see Protocol 2) to measure how much inhibitor is bound to the target at different concentrations. A strong correlation between the dose-response curve for target engagement and the dose-response curve for the observed phenotype is indicative of an on-target mechanism.
-
Use a Negative Control: Synthesize or acquire a close structural analog of your inhibitor that is inactive against the primary target. This compound should not produce the desired phenotype when applied to cells, helping to rule out non-specific effects of the chemical scaffold.
Troubleshooting Guides
Problem 1: High Off-Target Activity Identified in Kinome Scan
-
Issue: Your this compound lead compound shows potent inhibition of the primary target (e.g., CK2, IC50 = 50 nM) but also inhibits several other kinases (e.g., PIM1, DYRK1a) with IC50 values below 500 nM in a broad kinase panel screen.
-
Causality Analysis: This is characteristic of Type I ATP-competitive inhibitors that bind to the highly conserved adenine-binding region and hinge of the kinase domain.[3][13] Selectivity is often achieved by exploiting subtle differences in the regions immediately surrounding the ATP pocket.[14][15] Your current scaffold likely makes highly conserved hydrogen bonds with the kinase hinge but does not sufficiently engage less-conserved residues to achieve selectivity.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing off-target activity.
Recommended Solutions:
-
Structure-Based Design: If a crystal structure of your inhibitor bound to its target (or a close homolog) is available, analyze the binding pocket. Identify non-conserved residues near your compound that can be exploited. Design new analogs with modifications that introduce steric hindrance to prevent binding to off-targets or form favorable interactions unique to the primary target.[14][16]
-
Systematic SAR: Even without structural data, a systematic Structure-Activity Relationship (SAR) study can be effective. Synthesize a small library of analogs by modifying the substituents on the benzimidazole ring. For example, replacing the chloro groups with bulkier or different electronic groups can disrupt binding to off-targets while maintaining affinity for the on-target.
-
Target Allosteric Sites: Consider strategies that move away from the conserved ATP pocket. Developing inhibitors that bind to less-conserved allosteric sites is a powerful approach to achieving high selectivity.[7][17]
-
Problem 2: Inconsistent Downstream Signaling Results
-
Issue: You are using Western blotting to measure the phosphorylation of a downstream substrate of your target kinase. The results are variable between experiments, and the dose-response is not clean.
-
Causality Analysis: Inconsistent Western blot data can arise from technical variability or complex biological responses.[10] Potential causes include inconsistent cell culture conditions, issues with antibody reagents, or the activation of compensatory signaling pathways triggered by the inhibitor.[18]
-
Recommended Solutions & Best Practices:
| Possible Cause | Recommended Solution |
| Experimental Variability | Maintain strict consistency in cell density, passage number, serum conditions, and inhibitor incubation times. Always prepare fresh dilutions of the inhibitor from a validated stock solution.[10] |
| Poor Antibody Quality | Validate your primary antibody for specificity. Use a positive control (e.g., cells treated with a known activator of the pathway) and a negative control (e.g., knockout/knockdown cell line for the target protein) to confirm the antibody detects the correct band. |
| Sub-optimal Assay Conditions | Perform a full time-course and dose-response experiment to identify the optimal incubation time and concentration range for your inhibitor in your specific cell model.[10] |
| Biological Complexity | Cellular signaling is a dynamic network. Inhibiting one kinase can lead to feedback loops or activation of parallel pathways.[18] Consider measuring multiple nodes in the pathway and at different time points to gain a more complete picture of the inhibitor's effect. |
Key Experimental Protocols
Protocol 1: Comprehensive Kinase Selectivity Profiling (Biochemical)
-
Objective: To determine the inhibitory activity (IC50) of a this compound compound against a broad panel of protein kinases to identify on-target and off-target interactions.
-
Methodology Overview: This protocol describes a radiometric assay (e.g., HotSpot™), which is considered a gold standard for its direct measurement of catalytic activity.[19][20] The principle involves quantifying the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific substrate peptide or protein.
-
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO for IC50 determination.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each inhibitor concentration into a 384-well assay plate. Include DMSO-only wells as a "no inhibitor" (100% activity) control and wells with a known potent, broad-spectrum inhibitor like staurosporine as a "full inhibition" (0% activity) control.
-
Kinase Reaction Mixture: For each kinase in the panel, prepare a reaction mixture containing the specific kinase, its corresponding substrate, and all necessary cofactors in the appropriate kinase buffer. The ATP concentration should be set at or near the Km,ATP for each individual kinase to ensure the resulting IC50 values reflect the inhibitor's intrinsic affinity.[4]
-
Initiate Reaction: Add the kinase reaction mixture to the assay plate, followed by the addition of [γ-³³P]-ATP to start the reaction. Incubate at a controlled temperature (e.g., 30°C) for a pre-determined time optimized for each kinase.
-
Stop Reaction & Capture Substrate: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose), which captures the phosphorylated substrate.
-
Washing: Wash the filter membranes multiple times with a wash solution to remove unincorporated [γ-³³P]-ATP.
-
Detection: Allow the filters to dry, then measure the radioactivity retained on the filter for each well using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of remaining kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.[12]
-
-
Protocol 2: Cellular Target Engagement Assay (CETSA®)
-
Objective: To validate that the inhibitor binds to its intended target protein within intact, live cells.
-
Methodology Overview: The Cellular Thermal Shift Assay (CETSA®) is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound by a ligand.[12] By heating cells and measuring the amount of soluble protein remaining, one can determine if an inhibitor has engaged its target.
-
Step-by-Step Procedure:
-
Cell Treatment: Culture your cells of interest to an appropriate density. Treat the cells with either the vehicle (e.g., DMSO) or various concentrations of your inhibitor for a defined period.
-
Heating: After treatment, harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include an unheated control sample.
-
Cell Lysis: Lyse the cells to release their protein content. This is often achieved through freeze-thaw cycles.
-
Separation of Soluble and Precipitated Protein: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. Carefully collect the supernatant, which contains the soluble protein fraction.
-
Protein Quantification (Western Blot): Analyze the amount of the target protein remaining in the soluble fraction for each temperature point and treatment condition using Western blotting.
-
Data Analysis:
-
Melt Curve Generation: For both vehicle- and inhibitor-treated samples, plot the band intensity of the target protein against the temperature. This generates a "melt curve."
-
Thermal Shift: A successful target engagement will result in a rightward shift of the melt curve for the inhibitor-treated samples compared to the vehicle control, indicating a higher melting temperature (Tm).
-
Isothermal Dose-Response: To quantify engagement, heat all samples at a single temperature that shows a large difference between the vehicle and a high-concentration inhibitor treatment. Plot the soluble protein signal against the inhibitor concentration to generate a dose-response curve for target engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
-
References
- Card, A. M., et al. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening.
- Gustafson, J. L., et al. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry.
- Zhou, T., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
- Pagano, M. A., et al. (2008). The selectivity of inhibitors of protein kinase CK2: an update. Biochemical Journal.
- Maddox, S., et al. (2016). Enhancing the selectivity of kinase inhibitors in oncology: a chemical biology perspective. Future Medicinal Chemistry.
- Wells, C. I., et al. (2021). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Kinases and Phosphatases.
- Luo, J., et al. (2021). Approach in Improving Potency and Selectivity of Kinase Inhibitors. Current Medicinal Chemistry.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology.
- Norman, R. A., et al. (2012). Structural approaches to obtain kinase selectivity. Trends in Pharmacological Sciences.
- Scapin, G. (2002). Structural biology in drug design: selective protein kinase inhibitors. Drug Discovery Today.
- Card, A. M., et al. (2011). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening.
- Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
- El-Gamal, M. I., et al. (2024). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega.
- Cozza, G., et al. (2008). The selectivity of inhibitors of protein kinase CK2: an update. Biochemical Journal.
- Vasta, J. D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology.
- BenchChem Technical Support Team. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
- Zhang, Z., et al. (2024). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications.
- BenchChem Technical Support Team. (2025). Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. BenchChem.
- Sestelo, C., et al. (2022). Identification of CK2α' selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library. PLoS ONE.
- van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
- Lu, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Blog.
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
- MedchemExpress. (n.d.). 5,6-Dichlorobenzimidazole riboside (DRB). MedchemExpress.com.
- Worzella, T., et al. (2006). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes.
- Al-Ostath, A., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie.
- Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Physical Biology.
- Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry.
- Alagumuthu, M., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. BioMed Research International.
- Chilmonczyk, Z., et al. (2019). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules.
- Salvi, M., et al. (2015). Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
- Grison, R., et al. (1983). 5,6-Dichlorobenzimidazole-1-beta-D-riboside, specific inhibitor of cytokinin activity in tobacco cell suspension cultures. Plant Physiology.
- Hamby, J. M., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[3][5][21]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters.
- Bhullar, K. S., et al. (2018). Tyrosine Kinase Inhibitors: A Review on Pharmacology, Clinical Applications, and Resistance. StatPearls.
Sources
- 1. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The selectivity of inhibitors of protein kinase CK2: an update. | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural approaches to obtain kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural biology in drug design: selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell-Based Assays with Benzimidazole-Based Inhibitors
A Guide for Researchers by a Senior Application Scientist
Welcome to the technical support center for utilizing benzimidazole-based inhibitors in your cell-based assays. This guide is designed to provide you with the foundational knowledge and field-proven troubleshooting strategies to ensure your experiments are robust, reproducible, and yield clear, interpretable results.
As scientists, we understand that unexpected outcomes are a part of the research process. This guide moves beyond simple protocol lists to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
A Note on Compound Specificity: 2,5-Dichlorobenzimidazole vs. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB)
While the benzimidazole scaffold is common in many small molecule inhibitors, it is crucial to identify the exact compound you are working with. A frequent point of confusion is between simple dichlorobenzimidazoles and the widely studied nucleoside analog 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) . DRB is a well-characterized inhibitor of transcription and several protein kinases.[1]
Due to its extensive characterization and the common challenges associated with its use, this guide will focus on DRB as a model compound. The principles of solubility, dose-response optimization, cytotoxicity, and off-target effect investigation are broadly applicable to other benzimidazole derivatives and small molecule inhibitors in general.
Section 1: Foundational Knowledge - Understanding Your Reagent
Before troubleshooting, a solid understanding of your tool is paramount. This section addresses the most common foundational questions about DRB.
Q1: What are the primary molecular targets of DRB?
A1: DRB is a multi-targeted inhibitor. It does not have a single, exclusive target, and its biological effects are a composite of its activity against several key cellular enzymes. Understanding this is the first step in interpreting your results.
-
RNA Polymerase II (Pol II): DRB is classically known as an inhibitor of transcription. It prevents the phosphorylation of the C-terminal domain (CTD) of RNA Pol II, which is necessary for the transition from transcription initiation to elongation.[1] This leads to the premature termination of transcription.[1]
-
Casein Kinase 2 (CK2): DRB is a potent inhibitor of CK2, a crucial serine/threonine kinase involved in a vast number of cellular processes, including cell cycle progression, DNA repair, and apoptosis.[1]
-
Cyclin-Dependent Kinases (CDKs): DRB inhibits CDK7 and CDK9, which are themselves involved in regulating transcription by phosphorylating the RNA Pol II CTD.[1] Its activity against other CDKs can also contribute to effects on the cell cycle.[2]
The pleiotropic nature of DRB means that a cellular phenotype could be the result of inhibiting one or all of these targets.
Table 1: Known Molecular Targets of 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB)
| Target Family | Specific Target | Reported Effect/Potency | Reference(s) |
| Transcription | RNA Polymerase II | Inhibits transcription elongation | [1][3] |
| Kinases | Casein Kinase 2 (CK2) | Potent Inhibitor | [1] |
| CDK7 / CDK9 | Inhibitor | [1] | |
| Other CDKs | General Inhibitor | [2] |
Q2: Based on its targets, what are the expected cellular effects of DRB treatment?
A2: The inhibition of transcription and key cellular kinases leads to several predictable and potent cellular outcomes.
-
Inhibition of mRNA Synthesis: The most immediate and direct effect is a rapid and reversible halt in the synthesis of most messenger RNA (mRNA).[4][5] This effect can be observed within minutes of adding the compound to your cells.[5]
-
Cell Cycle Arrest: By inhibiting CDKs and CK2, as well as disrupting the transcription of key cell cycle proteins like Cyclin D1, DRB can induce cell cycle arrest.[6][7] The specific phase of arrest can be cell-type dependent.
-
Induction of Apoptosis: Prolonged transcription inhibition and disruption of survival signaling pathways regulated by CK2 can trigger programmed cell death, or apoptosis.[2][8] This is often p53-dependent.[8]
Caption: Simplified pathway of DRB's multi-target mechanism.
Section 2: Proactive Experimental Design - Avoiding Common Pitfalls
The best troubleshooting is proactive. Setting up your experiments correctly from the start can prevent the majority of issues.
Q3: How should I prepare, handle, and store DRB? Is solubility an issue?
A3: Yes, solubility is a critical parameter for any small molecule inhibitor and a frequent source of "no effect" results. A precipitated compound is not biologically active.
-
Solvent Choice: DRB is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Stock Solution Preparation: Always use high-purity, anhydrous DMSO. Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible precipitates.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to come out of solution or degrade.
-
Working Dilutions: When preparing your working concentrations, dilute the DMSO stock directly into your pre-warmed cell culture medium. Mix immediately and thoroughly. The final concentration of DMSO in your culture should be kept constant across all conditions (including vehicle controls) and should typically not exceed 0.1-0.5% (v/v), as DMSO itself can have cellular effects.[9]
Q4: How do I determine the correct working concentration for my specific cell line?
A4: There is no "one-size-fits-all" concentration for DRB. The optimal concentration depends on the cell line's permeability, metabolic rate, and the specific biological question you are asking.[9] You must perform a dose-response curve for every new cell line and assay.
The goal is to identify the "therapeutic window": the concentration range that produces your desired biological effect (e.g., transcription inhibition) without causing immediate, widespread cell death from off-target toxicity.
Protocol: Determining Optimal DRB Concentration via Dose-Response Assay
This protocol uses a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to measure cytotoxicity across a range of DRB concentrations.
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density (see Q5). Allow cells to adhere and resume exponential growth for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of your DRB stock in complete culture medium. A good starting point is a wide logarithmic range.
-
Treatment: Carefully remove the old medium from your cells and replace it with the medium containing the different concentrations of DRB. Include "vehicle only" (medium with the same final DMSO concentration) and "untreated" (medium only) controls.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, perform the viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability versus the log of the DRB concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 (the concentration that inhibits viability by 50%).
Table 2: Example 96-Well Plate Layout for a Dose-Response Experiment
| Well(s) | Condition | DRB Conc. (µM) | DMSO Conc. (%) | Purpose |
| A1-A3 | Untreated | 0 | 0 | Baseline cell health |
| B1-B3 | Vehicle Control | 0 | 0.1 | Control for solvent effects |
| C1-C3 | DRB Dose 1 | 100 | 0.1 | High dose / positive control |
| D1-D3 | DRB Dose 2 | 30 | 0.1 | |
| E1-E3 | DRB Dose 3 | 10 | 0.1 | |
| F1-F3 | DRB Dose 4 | 3 | 0.1 | |
| G1-G3 | DRB Dose 5 | 1 | 0.1 | |
| H1-H3 | DRB Dose 6 | 0.3 | 0.1 | Low dose |
| A4-H6 | Replicate Plate for different time point |
Q5: My cells grow fine, why should I worry about seeding density or how long I run my assay?
A5: This is an often-overlooked source of variability and artifacts. Cell culture is not a static system. As cells proliferate, they consume nutrients, secrete waste products, and change the pH of the medium. These changes can dramatically alter a cell's metabolic state and its response to a drug.[10]
-
High Confluence Artifacts: Cells that are too confluent (or have been in culture too long) may enter a state of contact inhibition or nutrient stress. Their response to DRB may be blunted or altered compared to cells in an exponential growth phase. Assays performed on over-confluent cells are not reproducible.[10]
-
Nutrient Depletion: Rapidly proliferating cells can deplete key nutrients like glucose and glutamine from the medium. This metabolic stress can induce cellular responses that confound the effects of your drug.[10]
-
The Goal: Your experiment should be conducted during the "sweet spot" where cells are in a stable, exponential growth phase, and the culture environment is not a limiting factor. For most inhibitor assays, this means ensuring cells do not exceed ~80% confluence by the final timepoint.[10] This often requires seeding fewer cells than you might think.
Section 3: Troubleshooting Unexpected Results
Even with careful planning, problems can arise. This section provides a logical framework for diagnosing common issues.
Caption: A logical workflow for troubleshooting unexpected assay results.
Issue 1: "I'm observing excessive cytotoxicity. My cells are dying at concentrations where I expect to see a specific inhibitory effect."
-
Potential Cause 1: Cell Line Hypersensitivity. Your cell line may be exceptionally sensitive to transcription inhibition or the off-target effects of DRB. Not all cell lines have the same tolerance.[9]
-
Solution: Re-run your dose-response curve using a lower concentration range and shorter incubation times (e.g., 6, 12, 24 hours). This will help you find a concentration that inhibits the target without inducing widespread apoptosis.
-
-
Potential Cause 2: Off-Target Toxicity. At higher concentrations, the inhibitory effects on multiple kinases (CK2, CDKs) can combine to create a potent cytotoxic response that masks the specific effect you want to study.[11]
-
Solution: Titrate down to the lowest effective concentration. If you are studying transcription, can you measure the inhibition of a specific short-lived mRNA transcript at a low, non-toxic dose of DRB? This provides a direct biochemical readout of on-target activity.
-
-
Potential Cause 3: Solvent Toxicity. Is your final DMSO concentration too high?
-
Solution: Double-check your dilution calculations. Ensure your vehicle control has the exact same DMSO concentration and that it is below the toxicity threshold for your cell line (typically <0.5%).
-
Issue 2: "I am not observing the expected biological effect (e.g., transcription arrest, apoptosis)."
-
Potential Cause 1: Compound Insolubility/Degradation. This is the most common reason for lack of activity.
-
Solution: Prepare a fresh dilution of DRB from a new aliquot of your stock solution. Visually inspect your final working solution for any signs of precipitation (cloudiness, crystals). If in doubt, make a fresh stock solution from the powdered compound.
-
-
Potential Cause 2: Insufficient Concentration or Incubation Time. The effect you are measuring may require a higher concentration or a longer duration of treatment in your specific cell line.
-
Solution: Review your dose-response data. Are you using a concentration that is on the very low end of the effective range? Try increasing the concentration and/or extending the time course of your experiment.
-
-
Potential Cause 3: Cell Resistance/Mechanism is Not Active. The pathway you are studying may not be the primary driver of the phenotype in your cell line. For example, if your cells have a mutated p53, they may be resistant to DRB-induced apoptosis.[8]
-
Solution: First, validate that the drug is active in your cells using a direct biochemical assay (e.g., qRT-PCR for a target gene). If the drug is active but the phenotype is absent, it points to a biological reason. Validate the status of key pathway components (like p53) in your cell line.
-
Issue 3: "My results are inconsistent and not reproducible between experiments."
-
Potential Cause 1: Inconsistent Cell Culture Conditions. This is a major source of variability.
-
Solution: Standardize your cell culture protocol rigorously. Always use cells from the same passage range. Seed cells at the exact same density for every experiment. Pay close attention to the time between seeding and treatment, and ensure the final confluence is consistent. Do not let your flasks become over-confluent before seeding your experiments.[10]
-
-
Potential Cause 2: Reagent Instability. Are you using the same aliquot of stock solution repeatedly?
-
Solution: Use single-use aliquots for your DRB stock to avoid freeze-thaw cycles. Always prepare fresh working dilutions for each experiment.
-
-
Potential Cause 3: Assay Variability.
-
Solution: Ensure your assay is performed consistently. Pay attention to incubation times, reagent temperatures, and mixing steps. Always include appropriate controls (untreated, vehicle, positive control) on every plate to monitor the health of the assay itself.
-
References
- Zandomeni, R., Mittleman, B., Bunick, D., Ackerman, S., & Weinmann, R. (n.d.). Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription. PMC. [Link]
- Ganguli, A., Choudhury, D., & Chakrabarti, G. (2014). Effect of 2,4-D on cell cycle progression of A549 cells in a dose- and time-dependent manner.
- Abdel-Maksoud, M. S., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations.
- Tamm, I., Hand, R., & Caliguiri, L. A. (1976). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. Journal of Cell Biology. [Link]
- Tamm, I., Hand, R., & Caliguiri, L. A. (1976). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. The Journal of Cell Biology. [Link]
- Bio-Techne. (n.d.). Casein Kinase 1 Inhibitors Products. [Link]
- Bibian, M., et al. (2013). Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. Bioorganic & Medicinal Chemistry Letters. [Link]
- Al-Ostath, S., et al. (2022).
- Mittleman, B. A., Zandomeni, R., & Weinmann, R. (1982). Dichlorobenzimidazole-riboside inhibition of nuclear RNA accumulation initiated with gamma-thio analogues of ATP and GTP. European Journal of Biochemistry. [Link]
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Oncodesign. (n.d.). Cell-based Assay Services. [Link]
- Singh, A. (2021). Dose optimization for cell culture.
- Pool, E. (2014). Can I optimize dose and time in different cell lines?
- Tihanyi, B., et al. (2021). Improving outcomes in intensified processing via optimization of the cell line development workflow. Biotechnology and Bioengineering. [Link]
- Al-Ostath, S., et al. (2022).
- Tannahill, G. M., et al. (2017). Rational cell culture optimization enhances experimental reproducibility in cancer cells. Scientific Reports. [Link]
- El-Gendy, M. A., et al. (2014). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC. [Link]
Sources
- 1. ≥98% (HPLC), powder, RNA synthesis inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
optimization of dosage for in vitro studies with 2,5-Dichlorobenzimidazole
<_- a=""> Technical Support Center: Optimization of Dosage for In Vitro Studies with 2,5-Dichlorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the dosage of this compound and its derivatives (such as 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole or DRB) in in vitro experimental settings. As a Senior Application Scientist, my goal is to equip you with the rationale behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives like DRB?
A1: this compound and its riboside derivative, DRB, are known to function as inhibitors of protein kinases. Specifically, DRB acts as a potent inhibitor of Casein Kinase 1 (CK1) isoforms delta (CK1δ) and epsilon (CK1ε), as well as Casein Kinase 2 (CK2).[1][2][3] These kinases are crucial regulators of numerous cellular processes, including circadian rhythms, Wnt signaling, and cell cycle progression.[1][4] By inhibiting these kinases, these compounds can modulate these pathways, making them valuable tools for research in areas like oncology and chronobiology.[1][5] DRB has also been shown to be an adenosine analog that inhibits mRNA synthesis.[6]
Q2: What is a sensible starting concentration range for this compound in a new in vitro experiment?
A2: For a novel application, it's prudent to begin with a broad, logarithmic dilution series to establish a dose-response curve. A recommended starting range is from 0.1 µM to 100 µM.[7] This range is sufficiently wide to capture initial cytotoxic effects and identify a narrower, effective concentration range for your specific cell line and assay.[7] For DRB, concentrations between 5 µM and 150 µM have been used in studies with L-929 and HeLa cells to inhibit RNA synthesis.[8][9]
Q3: How should I prepare and store stock solutions of this compound derivatives like DRB?
A3: DRB is soluble in dimethyl sulfoxide (DMSO) up to at least 75 mM.[6] It also has some solubility in methanol and pyridine.[6] For optimal stability, stock solutions in DMSO or ethanol should be stored at -20°C.[6] The dry powder form of the compound should also be stored at -20°C.[6] It is important to use fresh, anhydrous DMSO, as moisture can reduce solubility.[3]
Q4: What are the known cellular pathways affected by this compound and its analogs?
A4: The primary targets, CK1δ and CK1ε, are key regulators of the circadian clock .[5][10] Inhibition of these kinases can lead to a lengthening of the circadian period.[5] These kinases also play a significant role in the Wnt signaling pathway , and their dysregulation is implicated in various cancers.[1] Additionally, by inhibiting CK2, DRB can interfere with RNA synthesis and induce p53-dependent apoptosis.[3]
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound derivatives.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Inconsistent or Non-Reproducible Results | 1. Variability in drug formulation or administration. 2. Inherent biological variability between cell passages. 3. Inconsistent incubation times or cell densities. | 1. Ensure the compound is fully dissolved in the stock solution before further dilution. Vortex thoroughly. Use consistent pipetting techniques.2. Use cells within a narrow passage number range for all experiments. Regularly perform cell line authentication.3. Standardize cell seeding density and treatment duration across all experiments.[11] |
| High Cytotoxicity at Expected Efficacious Doses | 1. The compound may have a narrow therapeutic window in your specific cell line. 2. Off-target effects are causing toxicity. [12] | 1. Perform a detailed dose-response curve using a tighter concentration range to precisely determine the IC50 and identify a non-toxic effective concentration.[13]2. Consider using CRISPR/Cas9 to knock out the intended target (e.g., CK1δ/ε) to verify that the observed effect is on-target.[12] Compare the drug's effect in knockout vs. wild-type cells. |
| Compound Precipitation in Culture Medium | 1. Low aqueous solubility of the compound. 2. Interaction with components of the serum or medium. | 1. Slightly increase the final DMSO concentration, ensuring it remains below the toxic threshold for your cells (typically <0.5%).[7]2. Test the compound's solubility in your specific culture medium with and without serum. Consider using a serum-free medium for the duration of the treatment if compatible with your cells. |
| No Observable Effect at High Concentrations | 1. The chosen cell line may be resistant to the compound's mechanism of action. 2. The compound may be unstable in the culture medium over the experiment's duration. 3. Incorrect dosage calculation or dilution. | 1. Verify the expression of the target kinases (CK1δ/ε, CK2) in your cell line via Western blot or qPCR. Select a cell line known to be sensitive to this pathway if necessary.2. Assess the stability of the compound in your culture medium over time using techniques like HPLC.3. Double-check all calculations and ensure proper calibration of pipettes. |
Experimental Protocols & Methodologies
Protocol 1: Determining the Optimal Dose Range via Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol establishes the concentration range that is cytotoxic to your cells, which is a critical first step in dosage optimization.[7][14] The MTT assay measures the metabolic activity of mitochondria, providing an indication of cell viability.[14][15]
Step-by-Step Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow overnight.[7]
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your culture medium. A suggested starting range for the final concentrations is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.[7]
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Validating Target Engagement - Western Blot for PER2 Protein
Since CK1δ/ε inhibition is known to affect the circadian clock by stabilizing the PERIOD2 (PER2) protein, this protocol can be used to confirm that this compound is engaging its target in your cellular model.[4]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with a non-toxic, effective concentration of this compound (determined from the cytotoxicity assay) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PER2 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in PER2 protein levels upon treatment.
Visualizations
Signaling Pathway of CK1δ/ε Inhibition
Caption: Mechanism of this compound in the circadian clock pathway.
Experimental Workflow for Dosage Optimization
Caption: A stepwise workflow for determining the optimal in vitro dosage.
References
- Bibian, M., et al. (2017). Development of dual casein kinase 1δ/1ε (CK1δ/ε) inhibitors for treatment of breast cancer. Bioorganic & Medicinal Chemistry Letters.
- Meng, Q. J., et al. (2024). CK1δ/ε inhibition induces ULK1-mediated autophagy in tumorigenesis. Cell Death & Disease.
- Walton, K. M., et al. (2009). Selective Inhibition of Casein Kinase 1 epsilon Minimally Alters Circadian Clock Period. Journal of Pharmacology and Experimental Therapeutics.
- Meng, Q. J., et al. (2010). Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes. Proceedings of the National Academy of Sciences.
- Sa-Moor, M., & Fallahi-Sichani, M. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology.
- Jiménez-Juárez, R., et al. (2020). Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles. Molecules.
- BenchChem. (n.d.).
- Zandomeni, R., et al. (1983). Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription. Journal of Biological Chemistry.
- Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. CDD Support.
- Lee, J., et al. (2009). Inhibition of casein kinase 1-epsilon induces cancer-cell-selective, PERIOD2-dependent growth arrest. Breast Cancer Research.
- El-Damasy, D. A., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Sigma-Aldrich. (2013). 5,6-Dichlorobenzimidazole 1-beta-D-ribofuranoside (D1916)
- Tamm, I., et al. (1976). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. The Journal of Cell Biology.
- Tamm, I., et al. (1976). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. The Journal of Cell Biology.
- Sijs, A., et al. (2012). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology.
- Karmaus, A. L., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. International Journal of Environmental Research and Public Health.
- BenchChem. (n.d.). Technical Support Center: Optimizing In Vitro Studies with 2-(2,5-Dichlorophenyl)-1,4-benzoquinone. BenchChem.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
- Herrera, A., et al. (2022). Cytotoxic Assessment of 3,3-Dichloro–Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered. Molecules.
- Zhang, Z., et al. (2021). The circadian rhythm: A new target of natural products that can protect against diseases of the metabolic system, cardiovascular system, and nervous system. Pharmacological Research.
- Ou, Y. (2023).
- Chattopadhyaya, J., & Reese, C. (1980). Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers. Nucleic Acids Research.
- Winicov, I. (1982). Dichlorobenzimidazole-riboside inhibition of nuclear RNA accumulation initiated with gamma-thio analogues of ATP and GTP. Biochimica et Biophysica Acta.
- Buttgereit, T., et al. (2016). Circadian Effects of Drug Responses. Annual Review of Pharmacology and Toxicology.
- Rahman, A., et al. (2021). Quantitative Approaches to Select Dosages for Clinical Trials. FDA.
- Jagannath, S., et al. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. International Journal of Molecular Sciences.
- Shi, S. Q., et al. (2020). Circadian Rhythms and Sleep Are Dependent Upon Expression Levels of Key Ubiquitin Ligase Ube3a. Frontiers in Neuroscience.
- Fukuda, M., et al. (2018). Histamine Regulates Molecular Clock Oscillations in Human Retinal Pigment Epithelial Cells via H1 Receptors. Frontiers in Endocrinology.
- BenchChem. (n.d.). Optimization of dosage for in vivo studies of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde. BenchChem.
- Vinken, M. (2016). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology.
- Dy, G. (2013). Dr. Dy Discusses On-Target and Off-Target Side Effects. YouTube.
Sources
- 1. Development of dual casein kinase 1δ/1ε (CK1δ/ε) inhibitors for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of casein kinase 1-epsilon induces cancer-cell-selective, PERIOD2-dependent growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. CK1δ/ε inhibition induces ULK1-mediated autophagy in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diposit.ub.edu [diposit.ub.edu]
Technical Support Center: Strategies to Mitigate Cytotoxicity of 2,5-Dichlorobenzimidazole in Non-Target Cells
Welcome to the technical support center for researchers utilizing 2,5-Dichlorobenzimidazole. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the management of its cytotoxicity in non-target cells during your experiments. As a Senior Application Scientist, my goal is to provide you with scientifically sound and practical strategies to enhance the selectivity and efficacy of your research.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter when working with this compound and offers step-by-step guidance to resolve them.
Issue 1: High Cytotoxicity Observed in Non-Target Control Cell Lines
Question: I am observing significant cell death in my non-target (e.g., normal fibroblast) control cell line at concentrations where I expect to see an effect on my target cancer cells. How can I reduce this off-target cytotoxicity?
Answer: High off-target cytotoxicity is a common challenge. The underlying cause is often multifactorial, stemming from the compound's mechanism of action and experimental conditions. Here’s a systematic approach to troubleshoot and mitigate this issue:
1. Concentration and Exposure Time Optimization:
-
Rationale: The cytotoxic effects of many compounds, including benzimidazole derivatives, are often concentration- and time-dependent. It is crucial to identify a therapeutic window where the compound is effective against target cells while sparing non-target cells.
-
Protocol:
-
Perform a dose-response matrix experiment on both your target and non-target cell lines.
-
Use a broad range of concentrations of this compound.
-
Evaluate cell viability at multiple time points (e.g., 24, 48, and 72 hours).
-
Determine the IC50 (half-maximal inhibitory concentration) for both cell lines.
-
Select a concentration for your experiments that maximizes the therapeutic index (the ratio of the IC50 in non-target cells to the IC50 in target cells).
-
2. Co-treatment with Antioxidants:
-
Rationale: Some benzimidazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[1][2] This oxidative stress can indiscriminately damage both target and non-target cells. Co-treatment with an antioxidant may selectively protect non-target cells, which may have a lower intrinsic level of oxidative stress compared to cancer cells.
-
Protocol:
-
Select a well-characterized antioxidant, such as N-acetylcysteine (NAC).
-
Perform a dose-response experiment with the antioxidant alone on both cell lines to determine a non-toxic concentration.
-
Co-treat the cells with a fixed, non-toxic concentration of the antioxidant and a range of this compound concentrations.
-
Assess cell viability to determine if the antioxidant provides a protective effect in the non-target cell line.
-
3. Exploration of Targeted Drug Delivery Systems:
-
Rationale: Encapsulating this compound in a nanocarrier can alter its biodistribution and cellular uptake, potentially leading to preferential accumulation in target cells.[3][4] This is a more advanced strategy that can significantly reduce off-target effects.
-
Considerations:
-
Liposomes: Can encapsulate hydrophobic drugs and can be surface-modified with targeting ligands.
-
Polymeric Nanoparticles: Offer controlled release and can also be functionalized for active targeting.
-
Passive Targeting (EPR effect): Nanoparticles can passively accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.[3]
-
Issue 2: Inconsistent Results in Cytotoxicity Assays
Question: My cytotoxicity assay results for this compound are highly variable between experiments. What could be the cause, and how can I improve reproducibility?
1. Cell Seeding Density and Health:
-
Rationale: The number of cells seeded and their health at the time of treatment can significantly impact the outcome of a cytotoxicity assay. Over-confluent or unhealthy cells may be more susceptible to the compound's effects.
-
Best Practices:
-
Always use cells in the logarithmic growth phase.
-
Perform a cell count for each experiment to ensure consistent seeding density.
-
Visually inspect the cells for normal morphology before adding the compound.
-
2. Compound Solubility and Stability:
-
Rationale: Benzimidazole derivatives can have poor aqueous solubility.[3] If the compound precipitates out of solution, the effective concentration will be lower and variable.
-
Troubleshooting:
-
Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium.
-
Visually inspect the media for any signs of precipitation after adding the compound.
-
Consider using a solubilizing agent, but first test its effect on cell viability.
-
3. Assay-Specific Interferences:
-
Rationale: The choice of cytotoxicity assay can influence the results. For example, MTT assays rely on mitochondrial reductase activity, which can be affected by compounds that interfere with mitochondrial function, leading to an overestimation of cytotoxicity.[5]
-
Recommendations:
-
Use multiple, mechanistically distinct cytotoxicity assays to confirm your findings (e.g., a membrane integrity assay like LDH release or a dye exclusion assay like Trypan Blue in addition to a metabolic assay like MTT).
-
Always include appropriate controls, including a vehicle-only control and a positive control for cell death.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the cytotoxicity of this compound.
Q1: What is the likely mechanism of cytotoxicity of this compound?
A1: While the specific mechanism of this compound is not extensively characterized in the public domain, we can infer potential mechanisms based on related benzimidazole derivatives. Many benzimidazoles exert their anticancer effects by:
-
Disrupting Microtubule Polymerization: This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]
-
Inhibiting Topoisomerases: Interference with these enzymes, which are crucial for DNA replication and repair, can lead to DNA damage and cell death.[6][7]
-
Inducing Apoptosis: This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[8][9]
-
Generating Oxidative Stress: An imbalance in reactive oxygen species can lead to cellular damage and trigger apoptosis.[1]
It is highly recommended to experimentally determine the mechanism of action in your specific cell system.
Q2: How does the metabolism of this compound affect its cytotoxicity?
A2: The metabolism of benzimidazoles, primarily by cytochrome P450 (CYP) enzymes in the liver, can significantly impact their activity and toxicity.[10][11] Metabolic processes can lead to either detoxification, rendering the compound less harmful, or bioactivation, converting it into a more toxic metabolite. The specific CYP enzymes involved in the metabolism of this compound are not well-documented. However, understanding its metabolic profile is crucial, as co-administration of other drugs that induce or inhibit these CYPs could alter its cytotoxic effects.
Q3: Are there any known protective agents that can be used to specifically counteract the off-target effects of this compound?
A3: There are no clinically approved protective agents specifically for this compound. However, based on the potential mechanisms of action, the following experimental strategies could be explored:
-
Antioxidants: As mentioned in the troubleshooting guide, agents like N-acetylcysteine could mitigate cytotoxicity if it is mediated by oxidative stress.
-
Caspase Inhibitors: If apoptosis is a primary mechanism of off-target toxicity, pan-caspase inhibitors (e.g., Z-VAD-FMK) could be used experimentally to block this pathway. However, this may also reduce the on-target efficacy.[12]
Q4: What in vitro models are best for assessing the off-target cytotoxicity of this compound?
A4: To get a comprehensive understanding of off-target effects, it is advisable to use a panel of cell lines that represent different normal tissues. Good starting points include:
-
Human Dermal Fibroblasts (HDFs): Representing normal connective tissue.
-
Human Umbilical Vein Endothelial Cells (HUVECs): To assess effects on the vasculature.
-
Primary Hepatocytes or HepG2 cells: To evaluate potential liver toxicity, a common site of drug metabolism.
-
Renal Proximal Tubule Epithelial Cells (RPTECs): To assess potential kidney toxicity.
Using these non-target cell lines alongside your cancer cell lines of interest will allow for a more accurate determination of the therapeutic index.[13]
Visualizations and Data
Diagrams
Workflow for Mitigating Off-Target Cytotoxicity
A systematic approach to troubleshooting and reducing off-target cytotoxicity.
Potential Mechanisms of Benzimidazole-Induced Cytotoxicity
Inferred cytotoxic mechanisms of this compound based on related compounds.
Tables
Table 1: Experimental Strategies to Reduce Off-Target Cytotoxicity
| Strategy | Rationale | Key Considerations |
| Concentration & Time Optimization | Identify a therapeutic window. | Perform on both target and non-target cells. |
| Co-treatment with Antioxidants | Mitigate oxidative stress-induced damage. | Determine non-toxic antioxidant concentration first. |
| Targeted Drug Delivery | Enhance accumulation in target cells. | Requires formulation expertise (e.g., liposomes). |
| Modulation of Metabolism | Alter biotransformation to less toxic metabolites. | Requires knowledge of specific CYP450 involvement. |
References
- Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review. GSC Online Press. (2025-08-27)
- From chemistry to targeted cancer therapy: potent benzimidazole-1,2,3-triazole hybrid-loaded nanogels against breast and colorectal malignancies. NIH.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. (2025-06-26)
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. Semantic Scholar.
- Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. PMC - PubMed Central. (2025-02-21)
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Action of Dichlorobenzimidazole Riboside on RNA Synthesis in L-929 and HeLa Cells. PubMed.
- Fig. 3 -Involvement and activation of caspases in BLM-and D-BLM-induced...
- Mitochondrial Dysfunction Induced by Different Organochalchogens Is Mediated by Thiol Oxidation and Is Not Dependent of the Classical Mitochondrial Permeability Transition Pore Opening. PMC - PubMed Central.
- 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression. NIH. (2023-08-03)
- The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines. PMC - NIH. (2018-11-29)
- Metabolism of 2,6-dichlorobenzamide in r
- Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. Drug Target Review. (2025-09-24)
- Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prost
- Caspase inhibition augments Dichlorvos-induced dopaminergic neuronal cell death by increasing ROS production and PARP1 activ
- Drug Metabolism and Toxicological Mechanisms. MDPI.
- Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. MDPI.
- (PDF) Editorial focus: Understanding off-target effects as the key to successful RNAi therapy. (2025-08-10)
- Clinical Insights into Drug Metabolism and Detoxification P
- Oxidative Stress and Cytotoxicity Induced by Co-Formulants of Glyphosate-Based Herbicides in Human Mononuclear White Blood Cells. MDPI. (2023-12-01)
- Characterization of cytoplasmic caspase-2 activ
- Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers. PubMed.
- Mechanism of action of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole. II. A resistant human cell mutant with an altered transcriptional machinery. PubMed. (1983-04-15)
- Oxidative stress as a mechanism for toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D): studies with goldfish gills. PubMed.
- Diverse Cell Death Mechanisms Are Simultaneously Activated in Macrophages Infected by Virulent Mycobacterium tuberculosis. MDPI. (2022-04-21)
- Drug Metabolism. StatPearls - NCBI Bookshelf - NIH. (2023-08-17)
- Dichlorobenzimidazole-riboside inhibition of nuclear RNA accumulation initiated with gamma-thio analogues of
- Effects of 5'-fluoro-2-deoxyuridine on mitochondrial biology in Caenorhabditis elegans.
- An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic str
- Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. PubMed. (2025-03-21)
- Bioactive peptides PDBSN improve mitochondrial function and suppression the oxidative stress in human adiposity cells. PubMed.
- 2,4-D herbicide induced cytotoxicity on HEp-2 Cells and Vitamin C reverse effect. Journal Of New Sciences.
- Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. NIH. (2024-02-08)
- Effects of 2,4-dichlorophenoxyacetic acid (2,4-D)
- Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. PMC - PubMed Central.
- Elimination and detoxification of 2,4-D by Umbelopsis isabellina with the involvement of cytochrome P450. PMC - NIH. (2017-11-14)
Sources
- 1. Oxidative stress as a mechanism for toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D): studies with goldfish gills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Effects of 2,4-dichlorophenoxyacetic acid (2,4-D), isolated and in a formulated product, on the functional parameters of isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From chemistry to targeted cancer therapy: potent benzimidazole-1,2,3-triazole hybrid-loaded nanogels against breast and colorectal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of cytoplasmic caspase-2 activation by induced proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Refining Purification Techniques for 2,5-Dichlorobenzimidazole Analogues
Welcome to the technical support center dedicated to the purification of 2,5-Dichlorobenzimidazole analogues. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this important class of heterocyclic compounds. The inherent physicochemical properties of these analogues, characterized by a polar benzimidazole core and nonpolar chloro-substituents, often present unique challenges in achieving high purity.[1][2]
This resource provides field-proven insights and systematic troubleshooting guides to navigate common hurdles in recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC). Our goal is to empower you with the causal understanding behind experimental choices, ensuring robust and reproducible purification outcomes.
Purification Strategy Overview
A multi-step purification strategy is often necessary to achieve the high purity required for downstream applications.[3] The general workflow involves an initial bulk purification step, such as recrystallization, followed by a high-resolution chromatographic method if impurities persist.
Caption: General purification workflow for this compound analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound analogues?
A1: Impurities often stem from incomplete reactions or side reactions. Common impurities may include unreacted starting materials like the corresponding o-phenylenediamine derivative, incompletely chlorinated analogues, or isomeric products formed during the cyclization step.[4][5] For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction can lead to nitro-containing impurities.[4]
Q2: My this compound analogue has poor solubility in common organic solvents. How does this impact purification?
A2: Limited solubility is a common challenge. It can make recrystallization difficult and may require the use of more polar, high-boiling point solvents or solvent mixtures.[2] For chromatography, this may necessitate dissolving the crude product in a strong, polar solvent like Dimethyl Sulfoxide (DMSO) before adsorbing it onto silica gel for dry loading.[6] The principle of "like dissolves like" can be a useful guide; the benzimidazole core has both polar (N-H) and nonpolar (chlorophenyl) characteristics, suggesting moderate solubility in polar aprotic solvents.[2]
Q3: Is it better to use normal-phase or reversed-phase chromatography for these compounds?
A3: The choice depends on the polarity of your specific analogue and its impurities.
-
Normal-Phase Chromatography (e.g., silica gel) is often the first choice for compounds of moderate polarity.[1][7] Solvent systems typically involve mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[1][4]
-
Reversed-Phase Chromatography (e.g., C18 silica) is highly effective for purifying more polar benzimidazole derivatives or when normal-phase fails to resolve impurities.[8][9] It uses polar mobile phases, like water/acetonitrile or water/methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.[8][10]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful, cost-effective technique for removing bulk impurities. However, success hinges on selecting the appropriate solvent system.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water).[11] An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.[11] Using excess solvent is a common mistake that leads to poor recovery.[12]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.[13]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-warmed funnel to prevent premature crystallization.[14]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[11] Slow cooling is crucial for forming pure crystals and avoiding the occlusion of mother liquor.[15]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.[11][14]
| Issue | Possible Cause | Troubleshooting Steps |
| Product Fails to Crystallize | The solution is not supersaturated (too much solvent was used). | - Gently boil off some of the solvent to concentrate the solution.[12][15]- Try scratching the inside of the flask with a glass rod to induce nucleation.[12]- Add a "seed crystal" of pure product if available.[12][15] |
| Product "Oils Out" | The compound's melting point is lower than the solvent's boiling point, or the compound is significantly impure. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[12]- Consider switching to a lower-boiling point solvent or using a mixed-solvent system. |
| Low Recovery | Too much solvent was used for dissolution or washing. The compound has significant solubility in the cold solvent. | - Ensure the minimum amount of hot solvent is used for dissolution.[15]- Wash the collected crystals with a minimal volume of ice-cold solvent.- Cool the filtrate in an ice bath for a longer period to maximize precipitation. |
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent is ideal. It employs a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, with the two solvents being miscible.[16][17] A common pair is methanol (solvent) and water (anti-solvent).[16]
-
Dissolve the crude product in the minimum amount of the hot "solvent".
-
While the solution is hot, add the "anti-solvent" dropwise until the solution just becomes cloudy (the point of saturation).[17]
-
Add a drop or two of the hot "solvent" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly as described in the single-solvent method.[17]
Troubleshooting Guide: Column Chromatography
Column chromatography is a mainstay for purifying moderately polar organic compounds like this compound analogues.[1][7]
Protocol 3: Silica Gel Flash Column Chromatography
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate mobile phase.[1] Aim for a solvent system that gives your target compound an Rf value of approximately 0.3-0.4 for good separation.[18] Common systems include ethyl acetate/hexane and dichloromethane/methanol gradients.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column.[1] Tap the column to ensure even packing and drain the excess solvent, ensuring the silica bed does not run dry.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the mobile phase). For compounds with poor solubility, pre-adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
Elution: Run the column by applying the mobile phase, starting with the initial low-polarity solvent and gradually increasing the polarity (gradient elution). Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: Decision tree for common column chromatography issues.
| Issue | Possible Cause | Troubleshooting Steps |
| Co-elution of Product and Impurity | The polarity of the product and impurity are too similar in the chosen solvent system. | - Optimize the solvent system using TLC. Try adding a small percentage of a third solvent (e.g., triethylamine for basic compounds).- Switch to a different stationary phase (e.g., alumina or reversed-phase C18 silica).[3] |
| Band Tailing / Streaking on the Column | The compound is too polar for the solvent system, leading to strong adsorption on the silica. The column is overloaded. | - Increase the polarity of the mobile phase.- Ensure the sample is loaded in a narrow band.- Reduce the amount of crude material loaded onto the column. A general rule is a silica-to-crude mass ratio of 30:1 to 100:1.[1] |
| Product Does Not Elute | The compound is highly polar and strongly adsorbed to the silica gel. | - Switch to a much more polar solvent system, such as 5-10% methanol in dichloromethane.[1]- If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can help. |
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for final purity analysis and for purifying small quantities of material to a very high standard.[19][20] Reversed-phase HPLC (RP-HPLC) on a C8 or C18 column is particularly well-suited for many benzimidazole derivatives.[21][22][23]
Protocol 4: Analytical & Preparative RP-HPLC
-
Method Development (Analytical): Develop a separation method on an analytical C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[21][24] A common mobile phase consists of Solvent A (e.g., 0.1% formic or phosphoric acid in water) and Solvent B (acetonitrile or methanol).[10][21] Run a gradient (e.g., 5% to 95% B over 20-30 minutes) to find the optimal elution conditions.[21]
-
Method Scale-Up (Preparative): Once the analytical method provides good resolution, scale it up to a preparative column. This involves adjusting the flow rate and injection volume based on the column dimensions to maximize sample load without sacrificing resolution.[20][25]
-
Purification: Inject the sample solution. Collect fractions corresponding to the target peak, guided by the UV detector signal.
-
Analysis and Isolation: Analyze the collected fractions for purity by analytical HPLC. Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be freeze-dried or extracted to isolate the final product.
| HPLC Troubleshooting Guide | ||
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Baseline Drift / Noise [26] | Column temperature fluctuation; Contaminated mobile phase or detector cell; Non-homogeneous mobile phase.[26][27] | - Use a column oven to maintain a stable temperature.[26]- Degas the mobile phase thoroughly.[26]- Flush the system and detector cell with a strong solvent like isopropanol.[27]- Prepare fresh mobile phase daily.[26] |
| Peak Tailing | Secondary interactions between the analyte and silica support; Column overload; Inappropriate mobile phase pH. | - Add a modifier to the mobile phase (e.g., 0.1% TFA or formic acid) to suppress silanol interactions.[8]- Reduce the injection volume or sample concentration.[28]- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[28] |
| Poor Resolution / Broad Peaks | Column degradation; Inappropriate mobile phase composition.[29] | - Replace the column if it's old or has been subjected to harsh conditions.- Re-optimize the mobile phase gradient and composition. Try switching the organic modifier (e.g., methanol instead of acetonitrile).[24] |
| Retention Time Shifts [28] | Inconsistent mobile phase preparation; Pump malfunction (inconsistent flow rate); Column not properly equilibrated.[28] | - Ensure mobile phase is prepared accurately and consistently.[28]- Check the pump for leaks and purge the system to remove air bubbles.[27][28]- Equilibrate the column with the initial mobile phase for a sufficient time before injection.[28] |
References
- SIELC Technologies. Separation of Benzimidazole on Newcrom R1 HPLC column.
- University of California, Irvine. Recrystallization 2.
- ResearchGate. Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC | Request PDF.
- ResearchGate. Application of hplc method for investigation of stability of new benzimidazole derivatives.
- Google Patents. EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
- Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
- University of York. Problems with Recrystallisations - Chemistry Teaching Labs.
- Reddit. Go-to recrystallization solvent mixtures : r/Chempros.
- University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
- IJCRT.org. SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE.
- PubMed. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- PubMed. Evaluation of chromatographic columns packed with semi- and fully porous particles for benzimidazoles separation.
- alwsci. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- IJCRT.org. Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole.
- Medikamenter Quality Services. Common Issues in HPLC Analysis.
- MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
- DSpace@MIT. 7.6. Two-Solvent Recrystallization Guide.
- Biotage. Reversed-Phase Flash Purification.
- NIH. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation.
- Chromatography Forum. HPLC separation of related halogenated aromatic, any one??.
- Labcompare.com. Troubleshooting Common HPLC Issues.
- Chromatography Online. Separation Science in Drug Development, Part I: High-Throughput Purification.
- ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
- ArtMolecule. Impurities and Degradation products.
- ResearchGate. Evaluation of chromatographic columns packed with semi- and fully porous particles for benzimidazoles separation: Liquid Chromatography | Request PDF.
- YouTube. Purify & Isolate Your Compounds Using Flash & Preparative HPLC | Dr. Sambhav Kumbhani | CSI.
- Agilent. Strategy for Preparative LC Purification.
- Agilent. Application Compendium Solutions for Preparative HPLC.
- University of Rochester. Tips & Tricks: Recrystallization.
- PubMed. Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers.
- Google Patents. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts.
- ResearchGate. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
- Google Patents. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.
- ResearchGate. Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane,... | Download Scientific Diagram. Available from: https://www.researchgate.net/figure/Solubility-of-benzimidazole-in-chlorobutane-dichloromethane-toluene-or-b_fig3_236838386
- ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. ijcrt.org [ijcrt.org]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. ijcrt.org [ijcrt.org]
- 19. youtube.com [youtube.com]
- 20. agilent.com [agilent.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of chromatographic columns packed with semi- and fully porous particles for benzimidazoles separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. lcms.cz [lcms.cz]
- 26. medikamenterqs.com [medikamenterqs.com]
- 27. rheniumgroup.co.il [rheniumgroup.co.il]
- 28. labcompare.com [labcompare.com]
- 29. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Dichlorinated Benzimidazoles and Their Derivatives
Introduction: The Benzimidazole Scaffold - A Cornerstone of Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in drug discovery.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including antiviral, anticancer, anti-inflammatory, and anthelmintic applications.[2][3]
The biological activity of benzimidazole derivatives can be finely tuned by substitutions on the benzimidazole ring system.[4] The nature and position of these substituents significantly influence the compound's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the efficacy of 2,5-dichlorobenzimidazole and its closely related, well-studied derivatives, focusing on their antiviral and anticancer properties. We will delve into the structure-activity relationships that govern their potency and provide supporting experimental data and protocols for researchers in the field.
The Rise of Dichlorinated Benzimidazoles: A Focus on Antiviral and Anticancer Efficacy
Among the various halogenated benzimidazoles, the dichlorinated derivatives have emerged as particularly potent bioactive molecules. The introduction of chlorine atoms at specific positions on the benzimidazole ring can enhance lipophilicity, improve cellular uptake, and facilitate stronger interactions with target proteins. This section will compare the efficacy of key dichlorinated benzimidazole derivatives, primarily focusing on the well-researched riboside analogs, which serve as excellent proxies for understanding the potential of the 2,5-dichloro scaffold.
Comparative Antiviral Efficacy
The antiviral activity of dichlorinated benzimidazoles has been extensively studied, particularly against human cytomegalovirus (HCMV). The ribonucleoside derivative, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), is a known inhibitor of several carboxyl-terminal domain kinases, including casein kinase II (CK2), which plays a crucial role in viral replication.[5][6] Building upon this scaffold, further halogenation has led to compounds with enhanced potency.
A key comparative study highlights the superior efficacy of 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) against HCMV. In plaque reduction assays, TCRB exhibited an IC50 of 2.9 µM, a significant improvement over the parent compound DRB, which had an IC50 of 42 µM against the same virus.[7] This demonstrates that the addition of a chlorine atom at the 2-position markedly enhances antiviral activity. Further structure-activity relationship (SAR) studies revealed that substituting the chlorine at the 2-position with bromine (BDCRB) resulted in a four-fold increase in activity against HCMV, with little to no increase in cytotoxicity.[7]
Conversely, these compounds showed weak activity against herpes simplex virus type 1 (HSV-1), with TCRB having an IC50 of 102 µM, indicating a degree of selectivity in their antiviral action.[7] The cytotoxicity of these compounds is also a critical factor. TCRB showed little to no cytotoxicity in human foreskin fibroblast (HFF) and KB cells at concentrations up to 100 µM, highlighting a favorable therapeutic window for its anti-HCMV activity.[7]
Table 1: Comparative Antiviral Activity of Dichlorinated Benzimidazole Ribosides against HCMV and HSV-1
| Compound | 2-Position Substituent | 5,6-Position Substituent | HCMV IC50 (µM) | HSV-1 IC50 (µM) | Cytotoxicity (HFF cells) | Reference |
| DRB | H | Dichloro | 42 | 30 | Cytotoxic in the same dose range | [7] |
| TCRB | Cl | Dichloro | 2.9 | 102 | Low (up to 100 µM) | [7] |
| BDCRB | Br | Dichloro | ~0.7 | Not specified | Low | [7] |
Comparative Anticancer Efficacy
The benzimidazole scaffold is a prominent feature in many anticancer agents due to its ability to target various cellular pathways involved in cancer progression.[8] Dichlorination of the benzimidazole ring has been shown to be a viable strategy for enhancing anticancer potency.
Recent studies have explored 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles as dual inhibitors of BRAF(WT) and BRAF(V600E), key kinases in melanoma and other cancers.[9] One of the lead compounds from this series, 10h , demonstrated potent dual inhibitory activity with IC50 values of 1.72 µM and 2.76 µM against BRAF(WT) and BRAF(V600E), respectively.[9] This compound also exhibited promising inhibitory activity against VEGFR-2 with an IC50 of 1.52 µM.[9]
The anticancer activity of benzimidazole derivatives is highly dependent on the substitution patterns. For instance, a series of 2-substituted benzimidazoles were evaluated for their in vitro anticancer activity against hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116) cell lines, with several compounds exhibiting IC50 values of less than 10 µg/ml.[10] Another study on benzimidazole-1,2,4-triazole derivatives identified compounds with potent activity against bladder cancer (HTB-9) and colorectal cancer (HT-29) cell lines, with IC50 values in the low micromolar range.[11]
Table 2: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound | Derivative Type | Target Cell Line | IC50 (µM) | Reference |
| Compound 10h | 1-substituted-5,6-dichlorobenzimidazole | BRAF(WT) | 1.72 | [9] |
| Compound 10h | 1-substituted-5,6-dichlorobenzimidazole | BRAF(V600E) | 2.76 | [9] |
| Compound 7h | Benzimidazole-1,2,4-triazole | HTB-9 (Bladder Cancer) | 6.27 | [11] |
| Compound 7ı | Benzimidazole-1,2,4-triazole | HTB-9 (Bladder Cancer) | 6.44 | [11] |
| Compound 7a | Benzimidazole-1,2,4-triazole | HT-29 (Colorectal Cancer) | 20.37 | [11] |
Mechanism of Action: Targeting Key Cellular Pathways
The efficacy of dichlorinated benzimidazoles stems from their ability to interact with and inhibit critical cellular enzymes. A primary mechanism of action for compounds like DRB is the inhibition of protein kinase CK2.[6][12] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is involved in a plethora of cellular processes, including cell growth, proliferation, and apoptosis suppression.[13] By inhibiting CK2, these benzimidazole derivatives can disrupt these vital cellular functions, leading to cell cycle arrest and apoptosis.[6]
The antiviral mechanism, particularly against HCMV, is also linked to the inhibition of viral-encoded kinases or host cell kinases that are essential for viral replication. The structural similarity of these compounds to nucleosides allows them to interfere with the synthesis of viral nucleic acids.
Caption: Simplified signaling pathway of dichlorinated benzimidazoles.
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the antiviral and cytotoxic activity of benzimidazole derivatives.
Protocol 1: Plaque Reduction Assay for Antiviral Efficacy
This assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[14]
Materials:
-
Confluent monolayer of host cells (e.g., human foreskin fibroblasts) in 24-well plates.
-
Virus stock of known titer (e.g., HCMV).
-
Test compound (e.g., this compound derivative) serially diluted in culture medium.
-
Overlay medium (e.g., 0.4% agarose in culture medium).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.8% crystal violet in 50% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and incubate until they form a confluent monolayer.[12]
-
Virus Inoculation: Aspirate the culture medium and inoculate each well with a virus suspension containing a predetermined number of plaque-forming units (PFU), typically 40-80 PFU per well.[12]
-
Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.[12]
-
Treatment and Overlay: Carefully aspirate the virus inoculum. Add the overlay medium containing various concentrations of the test compound to triplicate wells.[12] Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days, or until plaques are visible in the control wells.[12]
-
Plaque Visualization: Aspirate the overlay medium. Fix the cells with the fixative solution for at least 30 minutes.[14] Remove the fixative and stain the monolayer with crystal violet solution for 15-20 minutes.[14]
-
Data Analysis: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Caption: Workflow for the Plaque Reduction Assay.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][15]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7).
-
Complete cell culture medium.
-
Test compound (e.g., this compound derivative) serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]
-
Solubilization buffer (e.g., DMSO).[7]
-
96-well flat-bottom sterile culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[7] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of the test compound. Include untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well.[7] Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
This guide highlights the significant potential of dichlorinated benzimidazoles as a scaffold for the development of potent antiviral and anticancer agents. The comparative data presented, primarily focusing on well-characterized riboside derivatives, demonstrates that strategic halogenation of the benzimidazole core can lead to substantial improvements in efficacy. The superior anti-HCMV activity of TCRB and BDCRB compared to the parent DRB, and the potent kinase inhibitory activity of novel 5,6-dichlorobenzimidazole derivatives in cancer models, underscore the value of this chemical motif.
Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives, including non-riboside analogs, to further explore their therapeutic potential. Elucidating the precise molecular interactions with their targets through co-crystallization studies and advanced computational modeling will be crucial for the rational design of next-generation inhibitors with enhanced potency and selectivity. The detailed experimental protocols provided herein offer a robust framework for conducting these vital preclinical evaluations.
References
- Townsend, L. B., et al. (1995). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 38(20), 4098-4105. [Link]
- Lim, S. M., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 892736. [Link]
- Messaoudi, S., et al. (2024). Synthesis and Anticancer Potential of New Benzimidazole Theranostic. Pharmaceuticals, 17(1), 123. [Link]
- ResearchGate. (n.d.). Comparable IC50 values of the tested compounds (3a–g and 6a–g) against MCF‐7, HePG2, and HCT 116 cancer cells. [Link]
- Natural Volatiles and Essential Oils. (2021).
- Di Tullio, F., et al. (2009). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Virology, 83(8), 3636-3646. [Link]
- Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Bioorganic & Medicinal Chemistry, 22(17), 4873-4891. [Link]
- Zandomeni, R., & Weinmann, R. (1986). Casein kinase type II is involved in the inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole of specific RNA polymerase II transcription. The Journal of Biological Chemistry, 261(7), 3271-3276. [Link]
- ResearchGate. (2011).
- Sharma, B., et al. (2021). Benzimidazole based derivatives as anticancer agents: SAR analysis for various targets. Journal of Heterocyclic Chemistry, 58(10), 1985-2003. [Link]
- Lee, S. Y., Tan, W. L., & Oon, C. E. (2022). Selected benzimidazoles patented as anti-cancer agents from 2015 to 2020.
- Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors. Molecules, 28(4), 1632. [Link]
- Devivar, R. V., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(7), 1047-1054. [Link]
- ResearchGate. (2023).
- ResearchGate. (2017).
- Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Bioorganic & Medicinal Chemistry, 22(17), 4873-4891. [Link]
- Knez, D., et al. (2021).
- ResearchGate. (2021).
- El-Gamal, M. I., et al. (2023). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2170815. [Link]
- Tamm, I., & Sehgal, P. B. (1976). Action of Dichlorobenzimidazole Riboside on RNA Synthesis in L-929 and HeLa Cells. The Journal of Cell Biology, 69(2), 229-240. [Link]
- Gyenis, L., & Litchfield, D. W. (2014). Inhibition of casein kinase 2 disrupts differentiation of myeloid cells in cancer and enhances the efficacy of immunotherapy in mice. Oncoimmunology, 3(1), e27339. [Link]
Sources
- 1. Frontiers | Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2,5-Dichlorobenzimidazole Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, scientifically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,5-Dichlorobenzimidazole. As a potential process-related impurity or degradant in pharmaceutical manufacturing, its accurate quantification is critical for ensuring drug safety and quality. This document moves beyond a simple checklist, explaining the causality behind experimental choices and grounding every protocol in the principles of scientific integrity as mandated by global regulatory bodies.
The validation process is not merely a final step but a systematic journey that proves an analytical method is fit for its intended purpose.[1][2] The entire framework presented here is built upon the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline, which provides a harmonized approach for the validation of analytical procedures.[3][4]
The Foundation: Method Overview and Validation Workflow
Before validation can commence, a robust HPLC method must be developed. For the purpose of this guide, we will assume the development of the following reversed-phase HPLC (RP-HPLC) method for this compound.
Hypothetical RP-HPLC Method Parameters:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
The validation process follows a logical sequence, ensuring that foundational parameters are established before proceeding to more complex assessments.
Caption: A typical workflow for HPLC method validation, starting with foundational checks and progressing to quantitative performance and reliability assessments.
Specificity: Proving Unambiguous Measurement
Why It Matters: Specificity is the cornerstone of any quantitative method. It demonstrates the ability to unequivocally measure the analyte of interest—this compound—in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[5][6] A lack of specificity can be compensated for by combining two or more analytical procedures.[7] For a stability-indicating method, this is rigorously tested through forced degradation studies.[8]
Experimental Protocol:
-
Blank Analysis: Analyze the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of this compound.
-
Placebo Analysis: If quantifying in a drug product, prepare and analyze a placebo sample (containing all formulation excipients except the active pharmaceutical ingredient and the analyte) to demonstrate no interference.
-
Analyte Identification: Analyze a standard solution of this compound to establish its retention time and peak purity (using a photodiode array [PDA] detector, if available).
-
Forced Degradation Study: Subject a solution of the drug substance (or product) to stress conditions to intentionally produce degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis of Stressed Samples: Analyze the stressed samples. The goal is to demonstrate that the peak for this compound is resolved from all degradation product peaks.
Data Analysis & Acceptance Criteria:
-
The blank and placebo chromatograms must show no significant peaks at the retention time of the analyte.
-
In the stressed samples, the resolution between the this compound peak and the closest eluting degradant peak should be ≥ 2.0.
-
Peak purity analysis (if available) for the analyte peak in the stressed samples should pass, indicating no co-eluting impurities.
Data Presentation:
| Condition | Observation | Resolution (Analyte vs. Closest Peak) | Peak Purity | Result |
| Blank (Diluent) | No interference at analyte RT | N/A | N/A | Pass |
| Placebo | No interference at analyte RT | N/A | N/A | Pass |
| Acid Stress | 15% degradation, one major degradant | 3.5 | Pass | Pass |
| Base Stress | 8% degradation, two minor degradants | 2.8 | Pass | Pass |
| Oxidative Stress | 22% degradation, one major degradant | 4.1 | Pass | Pass |
| Thermal Stress | <5% degradation | N/A | Pass | Pass |
| Photolytic Stress | <5% degradation | N/A | Pass | Pass |
Linearity: Establishing Proportionality
Why It Matters: Linearity demonstrates that the method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a specified range.[6][9][10] This relationship is fundamental for calculating the concentration of the analyte in unknown samples. Regulatory guidelines typically recommend using a minimum of five concentration levels.[9][11]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
From the stock solution, prepare a series of at least five calibration standards. For an impurity method, this range should typically span from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit. Let's assume a specification of 0.1%, a working concentration of 1.0 µg/mL.
-
Level 1: 50% (0.5 µg/mL)
-
Level 2: 75% (0.75 µg/mL)
-
Level 3: 100% (1.0 µg/mL)
-
Level 4: 125% (1.25 µg/mL)
-
Level 5: 150% (1.5 µg/mL)
-
-
Inject each concentration level in triplicate.
Data Analysis & Acceptance Criteria:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).
-
Visually inspect the plot for linearity.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.50 | 51,234 |
| 0.75 | 76,890 |
| 1.00 | 102,456 |
| 1.25 | 128,012 |
| 1.50 | 153,567 |
| Linear Regression Results | |
| Slope (m) | 102,300 |
| Y-Intercept (c) | 450 |
| Correlation Coefficient (r) | 0.9998 |
| Coefficient of Determination (r²) | 0.9996 |
Range, Accuracy, and Precision: Defining the Usable Boundaries
These three parameters are intrinsically linked. The Range is the interval between the upper and lower concentrations for which the method has been demonstrated to have acceptable linearity, accuracy, and precision.[9]
Caption: The validated range of a method is established by demonstrating acceptable linearity, accuracy, and precision.
Accuracy: Measuring Closeness to the Truth
Why It Matters: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[6][9] It is a measure of the method's exactness and is typically determined through recovery studies. The ICH recommends assessing accuracy using a minimum of nine determinations over a minimum of three concentration levels spanning the specified range.[7][9]
Experimental Protocol:
-
Prepare a placebo solution (if applicable).
-
Spike the placebo with the this compound standard at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze all nine samples and calculate the concentration of the analyte using the linearity curve.
-
Calculate the percent recovery for each sample.
Data Analysis & Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for an assay of a drug substance, but may be wider (e.g., 90.0% to 110.0%) for an impurity at low concentrations.
Data Presentation:
| Concentration Level | Spiked (µg/mL) | Measured (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 50% | 0.50 | 0.51, 0.49, 0.50 | 102.0, 98.0, 100.0 | 100.0% | 2.00% |
| 100% | 1.00 | 1.01, 1.00, 0.99 | 101.0, 100.0, 99.0 | 100.0% | 1.00% |
| 150% | 1.50 | 1.48, 1.51, 1.50 | 98.7, 100.7, 100.0 | 99.8% | 1.01% |
Precision: Measuring Agreement
Why It Matters: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6][12] It is evaluated at two levels: Repeatability and Intermediate Precision.
A. Repeatability (Intra-assay Precision) This assesses precision under the same operating conditions over a short interval.[2][6]
Experimental Protocol:
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the six samples on the same day, with the same analyst, on the same instrument.
Data Analysis & Acceptance Criteria:
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the results.
-
The %RSD should be ≤ 2.0% for an assay, but higher limits (e.g., ≤ 5.0% or ≤ 10.0%) may be acceptable for impurity methods at low concentrations.[12][13]
B. Intermediate Precision This demonstrates the method's reliability by assessing within-laboratory variations, such as different days, analysts, or equipment.[2][6]
Experimental Protocol:
-
Repeat the repeatability experiment (6 samples at 100% concentration) on a different day, with a different analyst, and/or on a different HPLC system.
Data Analysis & Acceptance Criteria:
-
Calculate the %RSD for the second set of six samples.
-
Perform a statistical comparison (e.g., F-test) of the two data sets to ensure there is no statistically significant difference between them. The overall %RSD for all 12 samples should also meet the acceptance criteria.
Data Presentation:
| Precision Level | Analyst / Day / Instrument | n | Mean Result (µg/mL) | % RSD |
| Repeatability | Analyst 1 / Day 1 / Inst. A | 6 | 1.005 | 0.85% |
| Intermediate Precision | Analyst 2 / Day 2 / Inst. B | 6 | 1.012 | 0.92% |
| Overall (n=12) | - | 12 | 1.009 | 1.15% |
Method Limits: LOD and LOQ
Why It Matters: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.[6] The Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6][14]
Experimental Protocol & Calculation: There are several methods, with the most common being based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[15][16]
-
Signal-to-Noise Ratio:
-
Calibration Curve Method (ICH Preferred):
Confirmation: Once calculated, the LOQ must be experimentally confirmed. Prepare and inject samples (n=6) at the calculated LOQ concentration. The accuracy and precision at this concentration must meet pre-defined criteria (e.g., recovery within 80-120% and %RSD ≤ 10%).
Data Presentation:
| Parameter | Method | Calculated Value (µg/mL) | Confirmed Precision (%RSD) | Confirmed Accuracy (% Recovery) |
| LOD | S/N ≈ 3:1 | 0.05 | N/A | N/A |
| LOQ | S/N ≈ 10:1 | 0.15 | 6.8% | 98.5% |
Robustness: Assessing Reliability
Why It Matters: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6][19] It provides an indication of the method's reliability during normal usage and should be considered during the development phase.[20][21]
Experimental Protocol:
-
Perform a system suitability test with the nominal method conditions.
-
Vary key HPLC parameters one at a time. Typical variations include:
-
For each condition, inject a standard solution and a sample solution in triplicate.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution) and the final quantified result.
Data Analysis & Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The change in the quantified result from the nominal condition should not be statistically significant (e.g., % difference < 2.0%).
Data Presentation:
| Parameter Varied | Condition | Retention Time (min) | Resolution (Critical Pair) | % Assay Result | Result |
| Nominal | - | 4.52 | 3.5 | 100.0% | - |
| Flow Rate | 0.9 mL/min | 5.01 | 3.6 | 100.3% | Pass |
| 1.1 mL/min | 4.10 | 3.4 | 99.8% | Pass | |
| Temperature | 25°C | 4.75 | 3.8 | 99.5% | Pass |
| 35°C | 4.31 | 3.3 | 100.5% | Pass | |
| % Acetonitrile | 53% | 4.89 | 3.9 | 100.1% | Pass |
| 57% | 4.18 | 3.2 | 99.6% | Pass |
Final Validation Summary: A Comparison Against Standards
This guide has detailed the validation of an HPLC method for this compound. The table below objectively compares the experimental results against typical acceptance criteria derived from regulatory guidelines, confirming the method is suitable for its intended purpose.
| Validation Parameter | Acceptance Criteria (ICH Q2 R1/R2) | Experimental Result | Conclusion |
| Specificity | No interference; Resolution > 2 | No interference; Resolution > 2.8 | Pass |
| Linearity (r) | ≥ 0.999 | 0.9998 | Pass |
| Range (µg/mL) | Covers 50-150% of target | 0.5 - 1.5 | Pass |
| Accuracy (% Recovery) | 90.0% - 110.0% (for impurity) | 99.8% - 100.0% | Pass |
| Precision (Repeatability %RSD) | ≤ 10.0% (for impurity) | 0.85% | Pass |
| Precision (Intermediate %RSD) | ≤ 10.0% (for impurity) | 1.15% (Overall) | Pass |
| LOQ (µg/mL) | Quantifiable with acceptable accuracy/precision | 0.15 | Pass |
| Robustness | System suitability passes; results unaffected | All conditions passed | Pass |
This validated method can now be confidently implemented for the routine quantification of this compound, ensuring data integrity and supporting regulatory compliance throughout the drug development lifecycle.
References
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Altabrisa Group. (2023, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
- ResearchGate. (2016, July 11). How to calculate LOD and LOQ of analyte by hplc?
- ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- Altabrisa Group. (2023, September 20). What Are LOD and LOQ in HPLC Methods?
- European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- Pharma Validation. (2023, December 7). Calculating LOD and LOQ for HPLC and UV Methods.
- U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- Lab Manager. (2023, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Slideshare. (n.d.). Bioanalytical method validation emea.
- LCGC International. (n.d.). Robustness Tests.
- Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
- Separation Science. (n.d.). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (2023, August 9). A ruggedness test model and its application for HPLC method validation.
- U.S. Pharmacopeial Convention. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
- ECA Academy. (2016, March 16). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
- Pharma Validation. (2023, December 5). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- Altabrisa Group. (2023, September 17). What Is Linearity in HPLC Analysis and Its Importance?
- Mastelf. (2023, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance.
- Agilent Technologies. (2015, November 20). HPLC Separation Robustness and Ruggedness.
- ResearchGate. (n.d.). Linearity, accuracy and precision results of HPLC method.
- The Pharmaceutical and Chemical Journal. (2023). Method Development and Validation of Test Method using RP-HPLC.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Pharma Devils. (n.d.). Guideline for Analytical Method Validation.
- Health and Safety Executive. (2022, July). Initial DAR.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. drugfuture.com [drugfuture.com]
- 6. pharmadevils.com [pharmadevils.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. mastelf.com [mastelf.com]
- 12. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 13. tpcj.org [tpcj.org]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 16. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activities of 2,5-Dichlorobenzimidazole and 5,6-Dichlorobenzimidazole
This guide provides a comprehensive comparative analysis of the biological activities of two isomeric benzimidazole derivatives: 2,5-Dichlorobenzimidazole and 5,6-Dichlorobenzimidazole. While 5,6-Dichlorobenzimidazole, particularly in its riboside form (DRB), is a well-characterized inhibitor of transcription and protein kinases, its 2,5-dichloro counterpart remains largely unexplored. This document synthesizes the existing knowledge on the 5,6-isomer and presents a clear experimental framework to facilitate a thorough investigation and direct comparison of the 2,5-isomer, empowering researchers to elucidate its potential as a bioactive molecule.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole core is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance.[1] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including enzymes and receptors.[2] This versatility has led to the development of numerous benzimidazole-containing drugs with diverse therapeutic applications, from antiviral and anticancer agents to proton pump inhibitors.[1][3] The specific substitution pattern on the benzimidazole ring profoundly influences the molecule's biological activity, making the comparative study of isomers like 2,5- and 5,6-Dichlorobenzimidazole a critical endeavor in the quest for novel and more selective therapeutic agents.[4]
5,6-Dichlorobenzimidazole: A Potent and Well-Characterized Bioactive Molecule
5,6-Dichlorobenzimidazole, most notably as its riboside derivative 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), is a potent inhibitor of eukaryotic RNA polymerase II.[5][6][7][8] This inhibition is not due to a direct effect on the polymerase itself but rather through the inhibition of key protein kinases involved in the regulation of transcription.
Mechanism of Action: A Dual Inhibitor of Transcription and Protein Kinases
The primary mechanism of action of DRB is the inhibition of protein kinases that phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[9] This phosphorylation is a critical step for the transition from transcription initiation to elongation. By preventing this, DRB causes premature termination of transcription.[8]
Key kinase targets of DRB include:
-
Casein Kinase II (CK2): DRB is a known inhibitor of CK2, a ubiquitous serine/threonine kinase involved in a myriad of cellular processes, including cell growth, proliferation, and apoptosis.
-
Cyclin-Dependent Kinases (CDKs): DRB has been shown to inhibit the activity of several CDKs, which are master regulators of the cell cycle and transcription.[9]
This multi-faceted inhibitory profile contributes to the diverse biological effects of 5,6-Dichlorobenzimidazole, including the induction of apoptosis in cancer cells.[9]
This compound: An Uncharted Territory with Therapeutic Potential
In stark contrast to its 5,6-dichloro isomer, this compound is a relatively uncharacterized compound. While the broader class of 2,5-disubstituted benzimidazoles has been explored for its potential as multi-kinase inhibitors, specific data on the 2,5-dichloro derivative is scarce.[10] The strategic placement of a chlorine atom at the 2-position, in addition to the 5-position, could significantly alter the molecule's electronic properties and steric hindrance, potentially leading to a distinct biological activity profile compared to the 5,6-isomer. A comprehensive investigation into its bioactivity is therefore warranted.
Proposed Experimental Framework for a Comparative Study
To facilitate a direct and robust comparison between these two isomers, a series of well-established in vitro assays are proposed. These experiments will elucidate the cytotoxic, pro-apoptotic, and enzyme-inhibitory activities of both compounds, allowing for a clear determination of their relative potencies and mechanisms of action.
Table 1: Proposed Comparative Biological Evaluation
| Biological Activity | Experimental Assay | Key Parameters to Measure | Rationale |
| Cytotoxicity | MTT Assay | IC50 value | To determine the concentration of each compound that inhibits cell viability by 50%. |
| Induction of Apoptosis | Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry | Percentage of apoptotic and necrotic cells | To quantify the extent to which each compound induces programmed cell death. |
| Kinase Inhibition | In Vitro Kinase Assay | IC50 value against a panel of kinases (e.g., CK2, CDKs) | To directly compare the inhibitory potency of the two isomers against key kinase targets. |
| Transcription Inhibition | In Vitro Transcription Assay | Inhibition of RNA synthesis | To assess the effect of each compound on the overall process of transcription. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments proposed in this comparative guide.
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol is designed to assess the effect of this compound and 5,6-Dichlorobenzimidazole on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and 5,6-Dichlorobenzimidazole (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
This protocol enables the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the test compounds.
Materials:
-
Human cancer cell line
-
6-well cell culture plates
-
This compound and 5,6-Dichlorobenzimidazole
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their respective IC50 concentrations for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of the compounds on specific protein kinases.
Materials:
-
Recombinant human kinase (e.g., CK2, CDK2/cyclin A)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
This compound and 5,6-Dichlorobenzimidazole
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing the Experimental Workflow and Potential Mechanisms
To provide a clear visual representation of the proposed experimental plan and the known mechanism of action of 5,6-Dichlorobenzimidazole, the following diagrams have been generated using Graphviz.
Caption: Proposed experimental workflow for the comparative analysis.
Sources
- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 2. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46304D [pubs.rsc.org]
- 3. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA polymerase II inhibitor, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes erythroleukemic differentiation and transcriptional activation of erythroid genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Target of Dichlorobenzimidazole Derivatives Using Genetic Approaches
Sources
- 1. ≥98% (HPLC), powder, RNA synthesis inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 2. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Overexpression Service - Creative Biolabs [creative-biolabs.com]
- 4. Opposing effects of target overexpression reveal drug mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. biocompare.com [biocompare.com]
- 8. Exploring the sounds of silence: RNAi-mediated gene silencing for target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RNA interference: from target validation to therapeutics [tns.ewapub.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. CETSA [cetsa.org]
- 18. pelagobio.com [pelagobio.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antiviral Spectrum of 2,5-Dichlorobenzimidazole Analogues
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the antiviral spectrum of various 2,5-Dichlorobenzimidazole analogues, moving beyond a simple listing of data to explain the causality behind experimental findings and the structural determinants of antiviral activity. Our goal is to offer a scientifically rigorous resource that is both informative and practical for advancing antiviral research.
Introduction: The Benzimidazole Scaffold in Antiviral Drug Discovery
The benzimidazole scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry due to its structural similarity to naturally occurring purines. This mimicry allows benzimidazole derivatives to interact with a wide array of biological targets, including viral enzymes and proteins, making them a fertile ground for the development of novel therapeutic agents.[1][2] The parent compound, 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB), was an early focus of study for its ability to inhibit RNA synthesis.[3] This guide will focus on analogues of this compound, exploring how substitutions on the benzimidazole ring and the N-1 position modulate their antiviral spectrum and potency.
Comparative Analysis of Antiviral Activity
Our comparative analysis focuses on key structural modifications to the this compound scaffold and their impact on antiviral activity. The data presented below is synthesized from multiple in-vitro studies, primarily utilizing plaque reduction assays to determine the concentration of the compound required to inhibit viral replication by 50% (IC50).
Key Structural Determinants of Antiviral Spectrum
The antiviral activity and spectrum of this compound analogues are profoundly influenced by the nature of substituents at three key positions:
-
The N-1 Position: Substitution at this position is critical. The presence of a β-D-ribofuranosyl (ribose) moiety is a strong determinant for potent activity against Human Cytomegalovirus (HCMV).[4] Replacing the ribose with other groups, such as substituted benzyl moieties, can abolish anti-HCMV activity but introduce activity against other viruses, like Human Immunodeficiency Virus (HIV).[5][6]
-
The C-2 Position: The substituent at this position significantly modulates antiviral potency. Halogenation, particularly with chlorine or bromine, has been shown to be optimal for high anti-HCMV activity.[4] Moving to an iodine or an amino group at this position leads to a marked decrease in activity and an increase in cytotoxicity.[4]
-
The C-5 and C-6 Positions: While this guide focuses on 2,5-dichloro analogues, it is important to note that the halogenation pattern at the 5 and 6 positions of the benzene ring is also crucial for activity.
Data Summary: Antiviral Potency of Key Analogues
The following table summarizes the in-vitro antiviral activity of selected this compound analogues against key DNA and RNA viruses. The data highlights the narrow but potent spectrum of the ribosylated trihalo-benzimidazoles against HCMV and the broader, albeit less potent, spectrum of other derivatives.
| Compound/Analogue | N-1 Substituent | C-2 Substituent | Target Virus | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |
| DRB | β-D-ribofuranosyl | H | HCMV | Plaque Reduction | 42 | Similar to IC50 | [4] |
| HSV-1 | Plaque Reduction | 30 | Similar to IC50 | [4] | |||
| TCRB | β-D-ribofuranosyl | Cl | HCMV | Plaque Reduction | 2.9 | >100 (HFF & KB cells) | [4] |
| HSV-1 | Plaque Reduction | 102 | >100 (HFF & KB cells) | [4] | |||
| BDCRB | β-D-ribofuranosyl | Br | HCMV | Plaque Reduction | 0.7 | >100 (HFF & KB cells) | [4] |
| HSV-1 | Plaque Reduction | >100 | >100 (HFF & KB cells) | [4] | |||
| 2-Iodo-DRB Analogue | β-D-ribofuranosyl | I | HCMV | Not specified | Weakly active | Cytotoxic | [4] |
| 2-Amino-DRB Analogue | β-D-ribofuranosyl | NH2 | HCMV | Not specified | Weakly active | Cytotoxic | [4] |
| Non-nucleoside Analogues | Substituted Benzyl | Cl or Br | HIV | Not specified | Active | Varies | [5][6] |
| HCMV | Not specified | Less active than ribosides | Varies | [5][6] | |||
| HSV-1 | Not specified | Inactive | Varies | [5][6] | |||
| 5'-Modified TCRB Analogues | 5'-modified ribose | Cl | HCMV | Plaque/Yield Reduction | 0.5 - 14.2 | Increased vs. TCRB | [7] |
| HSV-1 | Plaque/Yield Reduction | >100 | Increased vs. TCRB | [7] | |||
| 2-(benzylthio)-DRB Analogue | β-D-ribofuranosyl | S-Benzyl | HCMV | Not specified | More active than DRB | Varies | [8] |
| HSV-1 | Not specified | Weakly active | Varies | [8] |
HFF: Human Foreskin Fibroblast; KB: Human epithelial carcinoma cell line.
Mechanistic Insights
The primary mechanism of action for many antiviral benzimidazole nucleosides, particularly those active against HCMV, is not fully elucidated but is thought to involve the inhibition of viral DNA synthesis and processing. For compounds like TCRB, it has been proposed that they may inhibit the viral terminase complex, which is responsible for cleaving and packaging newly synthesized viral DNA into capsids. This hypothesis is supported by the fact that these compounds are potent inhibitors of viral replication but do not significantly affect host cell DNA or RNA synthesis at active concentrations.
For non-nucleoside analogues that exhibit anti-HIV activity, the mechanism appears to be distinct from the inhibition of reverse transcriptase, suggesting a novel mode of action that warrants further investigation.[5][6]
Below is a conceptual diagram illustrating the proposed mechanism of action for anti-HCMV benzimidazole nucleosides.
Caption: Proposed mechanism of action for anti-HCMV benzimidazoles.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details a standard protocol for determining antiviral activity using a plaque reduction assay. This method is a gold standard for quantifying the inhibition of lytic virus replication.
Plaque Reduction Assay (PRA)
Objective: To determine the concentration of a compound that inhibits virus-induced plaque formation by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Human Foreskin Fibroblasts for HCMV) in 6-well or 12-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in culture medium.
-
Culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., culture medium containing 0.5-1% methylcellulose or agarose).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Fixative (e.g., 10% formalin).
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1-2 hours to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the viral inoculum and wash the cells with serum-free medium. Add the medium containing the serially diluted test compounds to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Overlay: After a suitable incubation period (if required for the specific virus-drug combination), remove the treatment medium and add the overlay medium. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 7-14 days for HCMV).
-
Staining: a. Aspirate the overlay medium. b. Fix the cells with a fixative solution. c. Stain the cells with a staining solution (e.g., crystal violet). d. Gently wash the wells with water and allow them to dry.
-
Plaque Counting: Count the number of plaques in each well. The IC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Below is a workflow diagram for the Plaque Reduction Assay.
Caption: Workflow for a typical Plaque Reduction Assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The current body of research demonstrates that specific analogues, particularly the 2,5,6-trihalogenated ribonucleosides like TCRB and BDCRB, are potent and selective inhibitors of Human Cytomegalovirus. The structure-activity relationship is well-defined for this class of compounds, with the substituents at the N-1 and C-2 positions playing a critical role in determining the antiviral spectrum and potency.
Future research should focus on expanding the antiviral screening of these compounds against a broader panel of viruses, including emerging and drug-resistant strains. Further elucidation of their mechanisms of action will be crucial for rational drug design and the development of next-generation benzimidazole-based antivirals. The exploration of non-nucleoside analogues also holds promise for identifying compounds with novel mechanisms of action against a wider range of viral pathogens.
References
- Design, synthesis, and antiviral evaluations of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles as nonnucleoside analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole
- Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles
- Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole
- Anti-viral Activity of 5,6-Dichloro-1-(2′-Deoxy-β-d-Ribofuranosyl)
- Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles
- Design, synthesis, and antiviral evaluations of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles as nonnucleoside analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole
- Synthesis and antiviral activities of N-substituted-2-substituted-benzimidazole deriv
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents
- The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold
Sources
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiviral evaluations of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles as nonnucleoside analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole. | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis, and antiviral evaluations of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles as nonnucleoside analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating High-Throughput Screening Hits: The Case of 2,5-Dichlorobenzimidazole
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries to identify initial "hits" that modulate a biological target of interest. However, the journey from a primary HTS hit to a validated lead compound is fraught with potential pitfalls, most notably the high frequency of false positives.[1][2] This guide provides a comprehensive, field-proven framework for rigorously validating hits, using the exemplary case of a 2,5-Dichlorobenzimidazole scaffold. Our focus will be on establishing genuine target engagement and cellular activity, while systematically eliminating artifacts that can derail a promising discovery program.
The benzimidazole core is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, halogenated benzimidazoles have been identified as potent inhibitors of protein kinases, particularly Casein Kinase 2 (CK2).[3][4][5] This pre-existing knowledge provides a valuable mechanistic hypothesis for our validation strategy but also underscores the need to confirm on-target activity and rule out non-specific effects.
Our validation cascade is designed as a multi-tiered, self-validating system. Each stage is designed to increase confidence in the hit compound by employing orthogonal assays that rely on different physical principles and biological readouts. This approach minimizes the risk of being misled by assay-specific artifacts and ensures that only the most promising compounds advance.[6][7][8]
The Hit Validation Workflow: A Strategic Overview
The validation process is a systematic funnel, moving from rapid, less resource-intensive assays to more complex and physiologically relevant models. The goal is to efficiently triage the initial hit list, eliminating compounds that are not viable drug candidates due to non-specific activity, assay interference, or cytotoxicity.
Caption: A multi-stage workflow for HTS hit validation.
Part 1: Initial Triage and Confirmation
The primary objective of this initial phase is to confirm the activity observed in the HTS and to quickly identify and discard common false positives.[6]
Hit Repurchase/Re-synthesis and Quality Control
The first crucial step is to obtain a fresh, solid sample of the hit compound. Compounds in large screening libraries can degrade over time or may have impurities that are responsible for the observed activity.
-
Protocol:
-
Source a new batch of the this compound hit from a reputable vendor or perform an in-house synthesis.
-
Confirm the identity and purity of the new sample using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is required for proceeding.[9]
-
Dose-Response Confirmation
A single-point HTS result is not sufficient. A full dose-response curve must be generated to confirm the inhibitory activity and determine the potency (IC50) of the compound.[7][10][11]
-
Protocol:
-
Prepare a series of 10-point, 3-fold serial dilutions of the confirmed this compound compound in DMSO.
-
Perform the primary screening assay using this dilution series.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.[12][13]
-
Pan-Assay Interference Compounds (PAINS) and Artifact Screening
HTS assays are susceptible to interference from compounds that are not true inhibitors.[14] These "nuisance compounds" can include aggregators, fluorescent molecules, or redox cyclers, often categorized as PAINS.[15][16][17]
-
Causality: PAINS often contain substructures that are chemically reactive or have properties that interfere with assay readouts, leading to reproducible but misleading results.[18][19] Early identification of these compounds saves significant resources.
-
Experimental Checks:
-
Detergent Test for Aggregators: Re-run the dose-response assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant drop in potency suggests the compound may be an aggregator.
-
Luciferase Counter-Screen: If the primary assay uses a luciferase reporter, run a counter-screen with just the luciferase enzyme and its substrate to check for direct inhibition.[14]
-
In Silico Filtering: Use computational filters to check the this compound structure against known PAINS substructures.[17]
-
| Parameter | This compound Hit | Alternative 1 (Hypothetical) | Alternative 2 (Hypothetical) |
| Purity (LC-MS) | >98% | >95% | 91% (Flagged) |
| Primary IC50 | 1.2 µM | 2.5 µM | 5.8 µM |
| IC50 with 0.01% Triton | 1.5 µM | 35 µM (Aggregator) | 6.1 µM |
| PAINS Filter | Pass | Fail (Rhodanine substructure) | Pass |
| Decision | Proceed | Discard | Discard (Purity) |
Part 2: Biophysical Validation (Direct Target Engagement)
After confirming the activity in the biochemical assay, it is essential to demonstrate that the compound physically interacts with the target protein. Biophysical assays provide direct, label-free evidence of binding.[20][][22]
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics (association and dissociation rates) and affinity (KD) of a compound-protein interaction in real-time.[20][23][24]
-
Protocol:
-
Immobilize the purified target protein (e.g., CK2) onto a sensor chip.
-
Flow a series of concentrations of the this compound compound over the chip.
-
Measure the change in the refractive index at the surface as the compound binds and dissociates.
-
Analyze the resulting sensorgrams to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).
-
Bio-Layer Interferometry (BLI) - An Orthogonal Approach
BLI is another optical biosensing technique that can be used to validate the SPR findings.[20][24][25] It measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer.
-
Causality: Using a different biophysical method like BLI helps ensure the observed binding is not an artifact of the SPR technology (e.g., due to mass transport effects or issues with surface chemistry).[]
| Parameter | This compound Hit | Alternative Compound |
| SPR KD | 0.8 µM | 1.5 µM |
| SPR ka (1/Ms) | 2.1 x 10^4 | 1.5 x 10^4 |
| SPR kd (1/s) | 1.7 x 10^-2 | 2.3 x 10^-2 |
| BLI KD | 1.1 µM | Not Determined |
| Decision | Proceed | Lower Priority |
Part 3: Cellular and Functional Validation
Demonstrating that a compound binds to a purified protein is not enough. The ultimate goal is to show that it can engage its target within the complex environment of a living cell and elicit a desired functional response.[27][28][29]
Cellular Target Engagement
Assays like NanoBRET™ (Bioluminescence Resonance Energy Transfer) can quantify compound binding to a specific target in live cells.
-
Mechanism: This technology involves expressing the target protein as a fusion with a NanoLuc® luciferase enzyme. A fluorescent tracer that binds to the target is added to the cells. When a test compound enters the cell and binds to the target, it displaces the tracer, causing a decrease in the BRET signal. This allows for the determination of a cellular IC50.
Caption: Potential signaling pathway for a CK2 inhibitor.
Functional Cell-Based Assay
A functional assay should measure a downstream consequence of target inhibition. If this compound is a CK2 inhibitor, we would expect to see a decrease in the phosphorylation of a known CK2 substrate.
-
Protocol (Western Blot):
-
Treat cells (e.g., a cancer cell line with high CK2 activity) with varying concentrations of the this compound compound for a set period.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Probe with antibodies specific for a phosphorylated CK2 substrate and a total protein control.
-
Quantify the decrease in the phosphorylated substrate signal.
-
Cytotoxicity Profiling
Finally, it is critical to assess the compound's general toxicity to determine if the observed functional effect is due to specific target inhibition or simply cell death.[30][31][32]
-
Protocol (e.g., CellTiter-Glo®):
-
Plate cells and treat with a dose-response of the hit compound for 24-72 hours.
-
Use an ATP-based luminescent assay to measure the number of viable cells.
-
Calculate the CC50 (concentration that causes 50% cytotoxicity).
-
A promising hit will have a significant window between its functional IC50 and its cytotoxicity CC50.
| Parameter | This compound Hit |
| Cellular Target Engagement (NanoBRET™ IC50) | 2.1 µM |
| Functional Assay (p-Substrate IC50) | 2.5 µM |
| Cytotoxicity (CC50) | > 50 µM |
| Therapeutic Index (CC50 / Functional IC50) | > 20 |
| Decision | Validated Hit |
Conclusion
By systematically progressing the this compound hit through this validation cascade, we have moved from a tentative observation to a high-confidence chemical tool. We have confirmed its identity and potency, ruled out common artifacts, demonstrated direct physical binding to its putative target, and verified its ability to engage the target in a cellular context to produce a specific functional outcome at concentrations that are not generally toxic. This validated hit now serves as a robust starting point for a lead optimization program, with a strong, data-driven foundation supporting its mechanism of action.
References
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
- Hit-to-Lead: Hit Validation and Assessment. (n.d.). PubMed. [Link]
- New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. (n.d.). PubMed. [Link]
- What are PAINS? (n.d.). BIT 479/579 High-throughput Discovery. [Link]
- Pan-assay interference compounds. (2023). Wikipedia. [Link]
- Optimization of Protein Kinase CK2 Inhibitors Derived from 4,5,6,7-Tetrabromobenzimidazole. (2004). Journal of Medicinal Chemistry. [Link]
- The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. (2020). MDPI. [Link]
- Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). ACS Chemical Biology. [Link]
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Bio-Techne. [Link]
- Orthogonal Screening Platforms. (n.d.).
- Biophysical Assays. (n.d.). Ichor Life Sciences. [Link]
- High-Throughput Screening Assays for the Assessment of Cytotoxicity. (2012).
- Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. (2024).
- Optimization of Protein Kinase CK2 Inhibitors Derived from 4,5,6,7-Tetrabromobenzimidazole. (2004).
- Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Longdom Publishing. [Link]
- AICs and PAINS: Mechanisms of Assay Interference. (2022). Drug Hunter. [Link]
- Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms. (2022). PubMed Central. [Link]
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
- High-Throughput Cell Toxicity Assays. (n.d.). PubMed. [Link]
- Early Validation of HTS hits using X-ray Crystallography. (n.d.).
- How to calculate IC50. (n.d.).
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). PubMed Central. [Link]
- High Throughput Drug Screening. (n.d.).
- High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2014). PLOS One. [Link]
- 50% of what? How exactly are IC50 and EC50 defined? (n.d.). GraphPad. [Link]
- Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2023). YouTube. [Link]
- Interference and Artifacts in High-content Screening. (2012). NCBI Assay Guidance Manual. [Link]
- Dose–Response Curves and the Determination of IC50 and EC50 Values. (2023). Journal of Medicinal Chemistry. [Link]
- Biophysical Characterization & Screening. (n.d.).
- Biophysical Assay. (n.d.). HitGen. [Link]
- High-Throughput Cell Toxicity Assays. (2017).
- High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. (2020). PubMed Central. [Link]
- Biophysical Assays Services Overview. (n.d.). Pharmaron. [Link]
- Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2022). PubMed Central. [Link]
- High-Throughput Screening in Drug Discovery Explained. (2023). Technology Networks. [Link]
- Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription. (1983). PubMed Central. [Link]
- Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2022).
- Action of Dichlorobenzimidazole Riboside on RNA Synthesis in L-929 and HeLa Cells. (1976). PubMed. [Link]
- Cell-based Assay Services. (n.d.). Crown Bioscience. [Link]
- Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simul
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]
- Dichlorobenzimidazole-riboside inhibition of nuclear RNA accumulation initiated with gamma-thio analogues of
Sources
- 1. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 2. researchgate.net [researchgate.net]
- 3. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. youtube.com [youtube.com]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. longdom.org [longdom.org]
- 19. drughunter.com [drughunter.com]
- 20. ichorlifesciences.com [ichorlifesciences.com]
- 22. pharmaron.com [pharmaron.com]
- 23. criver.com [criver.com]
- 24. hitgen.com [hitgen.com]
- 25. Biophysical Characterization & Screening | Genedata Screener [genedata.com]
- 27. marinbio.com [marinbio.com]
- 28. Cell-based Assay Services | Oncodesign Services [oncodesign-services.com]
- 29. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 30. researchgate.net [researchgate.net]
- 31. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
A Comparative Analysis of Dichlorobenzimidazole Derivatives as Potent Kinase Inhibitors: A Guide for Drug Discovery Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the purine ring of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity. Among the various substituted benzimidazoles, the dichlorinated derivatives have emerged as a particularly promising class of compounds, demonstrating potent and often multi-targeted kinase inhibition profiles. This guide provides a comparative analysis of the kinase inhibition profiles of key 2,5-Dichlorobenzimidazole and related dichlorobenzimidazole derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their characterization.
The Rationale for Dichlorobenzimidazole Scaffolds in Kinase Inhibition
The introduction of dichloro-substituents onto the benzimidazole core significantly influences the electronic and steric properties of the molecule, often enhancing its binding affinity and selectivity for specific kinase targets. These substitutions can lead to improved hydrophobic interactions within the ATP-binding pocket and can modulate the overall pharmacokinetic properties of the compound. As researchers seek to develop more potent and selective kinase inhibitors, understanding the structure-activity relationships (SAR) of dichlorobenzimidazole derivatives is of paramount importance.
Comparative Kinase Inhibition Profiles
The following table summarizes the in vitro kinase inhibitory activities of representative dichlorobenzimidazole derivatives against several key oncogenic kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater inhibitory activity.
| Derivative ID | Chemical Structure | Target Kinase(s) | IC50 (µM) | Assay Context |
| Compound 10h | 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | BRAF (Wild-Type) | 1.72 | Cell-free |
| BRAF (V600E) | 2.76 | Cell-free | ||
| VEGFR-2 | 1.52 | Cell-free | ||
| FGFR-1 | > 10 | Cell-free | ||
| Compound 22 | 2-amido-5,6-dichlorobenzimidazole derivative | CK1δ | 0.98 | Cell-free[1] |
Analysis of Inhibition Data:
Compound 10h , a 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole, demonstrates potent dual inhibitory activity against both wild-type and the V600E mutant of BRAF kinase, a key player in the MAPK/ERK signaling pathway.[2] Notably, it also exhibits significant inhibition of VEGFR-2, a crucial receptor tyrosine kinase involved in angiogenesis.[2] Its limited activity against FGFR-1 suggests a degree of selectivity. This multi-targeted profile makes it an interesting candidate for cancers driven by both aberrant cell proliferation and angiogenesis.
Compound 22 , a 2-amido-5,6-dichlorobenzimidazole derivative, shows potent and selective inhibition of Casein Kinase 1 delta (CK1δ) with a sub-micromolar IC50 value.[1] CK1δ is implicated in various cellular processes, including the Wnt and p53 signaling pathways, and its dysregulation is associated with several cancers.[3][4] The potent inhibition of CK1δ by this dichlorobenzimidazole derivative highlights the versatility of this scaffold in targeting different kinase families.
Key Signaling Pathways Targeted by Dichlorobenzimidazole Derivatives
Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of these inhibitors and predicting their therapeutic effects.
The BRAF/MEK/ERK Signaling Pathway
The RAF-MEK-ERK cascade is a central signaling pathway that regulates cell proliferation, differentiation, and survival. Mutations in BRAF, particularly the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth in various cancers, including melanoma.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Compound 10h.
The VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the angiogenic effects of VEGF. Its activation triggers a cascade of downstream signaling events that promote the proliferation, migration, and survival of endothelial cells, leading to the formation of new blood vessels—a process critical for tumor growth and metastasis.
Caption: The role of CK1δ in the Wnt/β-catenin and p53 signaling pathways and its inhibition by Compound 22.
Experimental Protocols for Kinase Inhibition Profiling
The determination of a compound's IC50 value is a critical step in its characterization as a kinase inhibitor. The ADP-Glo™ Kinase Assay is a widely used, robust, and high-throughput method for this purpose. [5][6]
Workflow for IC50 Determination using ADP-Glo™ Kinase Assay
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using the ADP-Glo™ Assay.
Step-by-Step Protocol for IC50 Determination
This protocol provides a general framework for determining the IC50 value of a dichlorobenzimidazole derivative against a target kinase using the ADP-Glo™ Kinase Assay. [7][8]Specific concentrations of kinase, substrate, and ATP should be optimized for each kinase-inhibitor pair.
-
Compound Preparation:
-
Prepare a stock solution of the dichlorobenzimidazole derivative in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Further dilute these DMSO stocks into the kinase reaction buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the appropriate wells.
-
Add 2.5 µL of a 2X kinase/substrate mixture (containing the target kinase and its specific substrate in kinase buffer) to each well.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a 2X ATP solution (in kinase buffer) to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin for the light-generating reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Generate a standard curve by plotting the luminescence values of known ATP/ADP concentrations.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
Dichlorobenzimidazole derivatives represent a promising scaffold for the development of potent and selective kinase inhibitors. The examples presented in this guide demonstrate their ability to target key kinases in major oncogenic pathways with high efficacy. The multi-targeted profile of some of these compounds may offer advantages in overcoming drug resistance and treating complex multifactorial diseases like cancer.
Future research in this area should focus on expanding the kinase selectivity profiling of a wider range of this compound and other dichlorinated analogs to identify novel targets and to better understand their off-target effects. Further optimization of these scaffolds through medicinal chemistry efforts, guided by detailed structure-activity relationship studies and computational modeling, will be crucial in developing next-generation kinase inhibitors with improved therapeutic indices. The robust and high-throughput screening methods outlined in this guide will be instrumental in these endeavors, accelerating the discovery and development of novel dichlorobenzimidazole-based therapeutics.
References
- ResearchGate.
- Klafki, H. W., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8632. [Link]
- Cheong, J. K., & Virshup, D. M. (2016). CK1δ: a pharmacologically tractable Achilles' heel of Wnt-driven cancers?. Translational cancer research, 5(Suppl 7), S1415–S1418. [Link]
- Li, L., et al. (2022). The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer. Frontiers in oncology, 12, 846428. [Link]
- ResearchGate.
- Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
- protocols.io. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]
- MDPI.
- Sanna, F., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules (Basel, Switzerland), 29(8), 1735. [Link]
- National Institutes of Health. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link]
- ResearchGate. CK1δ/ϵ enhances β-catenin-mediated Wnt signaling and increases... [Link]
- Temirak, A., et al. (2025).
- ResearchGate. Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3,... [Link]
- MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
- MDPI.
- MDPI. Special Issue : Design and Study of Kinase Inhibitors. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. carnabio.com [carnabio.com]
A Comparative Guide to 2,5-Dichlorobenzimidazole Riboside (DRB) and Modern Kinase Inhibitors
This guide provides an in-depth comparison of the classic research compound 2,5-Dichlorobenzimidazole Riboside (DRB) with leading commercially available kinase inhibitors. We will dissect their performance, selectivity, and the experimental frameworks used to validate their activity, offering researchers a clear perspective on which tool is right for their specific scientific questions.
Introduction: The Evolving Landscape of Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical classes of drug targets in the 21st century.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively block the activity of a specific kinase is a cornerstone of modern drug discovery. However, the high degree of structural similarity in the ATP-binding pocket across the kinome presents a significant challenge, making inhibitor selectivity a paramount concern.
This guide focuses on 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), a nucleoside analog derived from this compound.[2][3][4] Initially identified for its ability to inhibit RNA synthesis, DRB was later characterized as an inhibitor of Protein Kinase CK2 (formerly Casein Kinase II).[5][6][7][8] As a pioneering tool compound, its comparison with modern, highly potent, and selective inhibitors provides valuable context for experimental design and data interpretation. We will compare DRB against three leading commercial inhibitors: Silmitasertib (a clinical-stage CK2 inhibitor), Leucettine L41 (a DYRK1A-preferential inhibitor), and SGI-1776 (a PIM1 inhibitor).
The Primary Target: A Head-to-Head Comparison for CK2 Inhibition
Protein Kinase CK2 is a constitutively active serine/threonine kinase that promotes cell growth, proliferation, and survival by phosphorylating hundreds of substrates.[9] Its upregulation in many cancers makes it a compelling therapeutic target.[9][10]
Silmitasertib (CX-4945): The Clinical Contender
Silmitasertib is a potent, orally bioavailable, and highly selective ATP-competitive inhibitor of CK2, with an IC50 value of 1 nM.[11][12][13] It is the first specific CK2 inhibitor to enter clinical trials and has been granted orphan drug status for cholangiocarcinoma.[9][10][13] Its development represents a significant leap from older, less selective compounds. While highly selective, Silmitasertib is known to inhibit other kinases at higher concentrations, including DYRK1A and FLT3.[9][14]
5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB): The Classic Tool
DRB is also an ATP-competitive inhibitor but displays only moderate activity against CK2, with a reported IC50 of 15 µM.[2] Its utility lies in its historical use as a tool to probe CK2 function, but its lower potency and broader off-target effects, including the inhibition of other kinases like CDKs, necessitate careful interpretation of experimental results.[2][4]
The stark difference in potency—a factor of 15,000-fold—between DRB and Silmitasertib underscores the evolution of kinase inhibitor design. For studies requiring specific and potent inhibition of CK2 in cellular or in vivo models, Silmitasertib is the demonstrably superior choice.
Figure 1: Simplified overview of Protein Kinase CK2 signaling pathways and points of inhibition.
Expanding the View: Selectivity Profiling Against Other Kinases
A crucial aspect of characterizing any kinase inhibitor is understanding its selectivity profile. We now compare DRB and Silmitasertib to inhibitors designed to target kinases that are known off-targets for less selective compounds.
DYRK1A Inhibition: Leucettine L41
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurodegenerative diseases like Alzheimer's.[15][16][17] Leucettine L41 is a potent inhibitor of the DYRK and CLK kinase families, with a preference for DYRK1A.[17][18][19] It serves as an excellent benchmark for assessing the selectivity of CK2 inhibitors against this family. Silmitasertib is known to inhibit DYRK1A, which may contribute to its overall cellular activity profile.[9][14] Comparing the activity of a potent CK2 inhibitor like Silmitasertib to a DYRK1A-focused inhibitor like Leucettine L41 is critical for deconvoluting which kinase is responsible for an observed phenotype.
PIM1 Inhibition: SGI-1776
The PIM family of serine/threonine kinases is involved in cell survival and proliferation, particularly in hematologic malignancies.[20][21] SGI-1776 is an ATP-competitive inhibitor of PIM kinases with an IC50 of 7 nM for PIM1.[21][22] While structurally distinct, the ATP-binding pockets of some kinases share common features, leading to cross-reactivity. For instance, some pan-kinase profiling studies have shown that certain CK2 inhibitors can display activity against PIM1.[9] SGI-1776 provides a specific tool to distinguish PIM-driven effects from those of CK2.[23][24][25]
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the discussed compounds against their primary targets and key off-targets. Lower values indicate higher potency.
| Inhibitor | Primary Target(s) | CK2 (IC50) | DYRK1A (IC50) | PIM1 (IC50) | Reference(s) |
| DRB | CK2, CDKs | 15 µM | Not Widely Reported | Not Widely Reported | [2] |
| Silmitasertib (CX-4945) | CK2 | 1 nM | ~56 nM (reported) | ~86 nM (reported) | [9][11][12][14] |
| Leucettine L41 | DYRKs/CLKs | Not a primary target | 15 nM | Not a primary target | [16][26][27] |
| SGI-1776 | PIM Kinases | Not a primary target | Not a primary target | 7 nM | [22][28] |
Note: IC50 values can vary based on assay conditions. The values presented are representative figures from published literature.
Experimental Protocols & Methodologies
To ensure scientific rigor, the protocols used to derive comparative data must be robust and self-validating. Here, we outline standard methodologies for characterizing kinase inhibitors.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Causality: The principle is to quantify the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide substrate by the kinase. A decrease in incorporated radioactivity in the presence of the inhibitor is directly proportional to its inhibitory potency. This method is a gold standard for determining IC50 values.[27]
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the inhibitor (e.g., DRB, Silmitasertib) in an appropriate buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA) containing DMSO. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
Prepare a master mix containing the purified recombinant kinase (e.g., CK2α), its specific peptide substrate, and the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 10 µL of each inhibitor dilution.
-
Initiate the reaction by adding 40 µL of the kinase master mix containing [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stopping the Reaction & Separation:
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.
-
Wash the wells multiple times with phosphoric acid.
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
Sources
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichlorobenzimidazole-riboside inhibition of nuclear RNA accumulation initiated with gamma-thio analogues of ATP and GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silmitasertib | Senhwa Biosciences, Inc. [senhwabio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Silmitasertib - Wikipedia [en.wikipedia.org]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 25. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 30. IC50 Calculator | AAT Bioquest [aatbio.com]
A Senior Application Scientist's Guide to the Validation of a Zebrafish Developmental Defects Assay for Benzimidazole Compounds
Introduction: The Benzimidazole Challenge and the Zebrafish Solution
Benzimidazoles are a critical class of broad-spectrum anthelmintic agents and fungicides used extensively in human and veterinary medicine, as well as agriculture. However, their therapeutic and commercial utility is shadowed by concerns over potential developmental toxicity. Several compounds in this class, including albendazole and mebendazole, have demonstrated teratogenic effects in mammalian studies[1]. This necessitates robust, predictive, and ethically sound testing methodologies during drug development and environmental risk assessment.
Traditional reliance on mammalian models, such as rats and rabbits, for developmental toxicity testing presents significant challenges in terms of cost, time, and ethical considerations (the 3Rs: Replacement, Reduction, and Refinement)[2]. The zebrafish (Danio rerio) embryo model has emerged as a powerful alternative, bridging the gap between high-throughput in vitro screens and low-throughput mammalian studies[3][4]. Its high genetic homology with humans, rapid external development, and optical transparency make it an ideal system for observing organogenesis and identifying morphological defects in real-time[4].
This guide provides a comprehensive validation framework for the Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) as applied to benzimidazole compounds. We will delve into the causality behind the experimental design, present a validated protocol, compare its performance against alternative models, and provide supporting data to establish its trustworthiness and regulatory relevance.
Experimental Workflow: A Validated Protocol for Benzimidazole Screening
The protocol described here is a self-validating system, incorporating standardized guidelines such as the OECD Test Guideline 236 (Fish Embryo Acute Toxicity Test) with specific refinements for detecting teratogenicity[5][6][7]. The inclusion of positive and negative controls in every run ensures the assay's performance and the validity of the results.
Caption: Figure 1: Zebrafish Developmental Toxicity Assay Workflow.
Detailed Step-by-Step Methodology
-
Animal Husbandry and Breeding: Maintain adult zebrafish (Danio rerio) according to standard protocols. Initiate breeding by placing males and females (1:2 ratio is optimal) into breeding tanks with dividers the evening before the experiment[8]. Remove dividers at the onset of the light cycle to stimulate spawning.
-
Embryo Collection and Staging: Collect freshly fertilized eggs within 30 minutes of spawning. Wash them with embryo medium (e.g., E3 medium). Under a stereomicroscope, select healthy, transparent embryos at the 4 to 16-cell stage for the assay. This early stage ensures exposure throughout the critical period of organogenesis. Discard any unfertilized or damaged embryos[9].
-
Preparation of Test Solutions: Prepare stock solutions of benzimidazole compounds in a suitable solvent, typically Dimethyl Sulfoxide (DMSO). Perform serial dilutions to create a range of test concentrations. The final solvent concentration in the embryo medium should not exceed 0.5% v/v to avoid solvent-induced toxicity[7]. Include a vehicle control (e.g., 0.5% DMSO in embryo medium) and a positive control (a known teratogen) in each experiment.
-
Embryo Exposure: At approximately 4 hours post-fertilization (hpf), randomly transfer single embryos into the wells of a 24- or 96-well plate containing the prepared test and control solutions[10]. Seal the plates to prevent evaporation and incubate at a constant temperature of 26-28°C[7].
-
Assay Maintenance and Observation: To maintain chemical concentration and water quality, perform a static renewal by replacing at least 80% of the test solution daily[7].
-
Endpoint Evaluation: Evaluate embryos at standardized time points (e.g., 24, 48, 72, 96, and 120 hpf) for a suite of lethal and teratogenic endpoints. The OECD TG 236 defines four key lethal indicators: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat[11]. Teratogenic effects include, but are not limited to, pericardial edema, yolk sac edema, body axis curvature (scoliosis), and malformations of the head, eyes, and fins[10][12].
-
Data Analysis: For each concentration, calculate the percentage of mortality and the percentage of embryos exhibiting any malformation. Use these values to determine the Lethal Concentration 50 (LC50) and the Effect Concentration 50 (EC50) using appropriate statistical software. The Teratogenic Index (TI), calculated as the ratio of LC50 to EC50, is a critical metric. A TI value ≥ 3 is often used as a threshold to classify a compound as a potential teratogen[13].
Mechanism of Action: How Benzimidazoles Disrupt Development
The primary mechanism of action for benzimidazoles, both for their anthelmintic efficacy and their developmental toxicity, is the disruption of microtubule polymerization. This occurs through high-affinity binding to the β-tubulin subunit, preventing its assembly into microtubules[14]. Microtubules are essential for critical cellular processes during development, including cell division (mitotic spindle formation), cell migration, and intracellular transport.
Caption: Figure 2: Benzimidazole's Mechanism of Teratogenicity.
This disruption leads to cell cycle arrest and can trigger apoptosis (programmed cell death), particularly in rapidly proliferating tissues of the developing embryo, such as the central nervous system[14]. Studies on mebendazole have shown it can induce the DNA damage response pathway, leading to apoptosis in the developing zebrafish retina[15]. The specific phenotypes observed, such as reduced head and eye size or body curvature, are direct consequences of insufficient cell numbers or incorrect cell positioning during organogenesis[14].
Data Presentation: Quantitative Analysis of Benzimidazole Toxicity
A properly validated assay provides reproducible, quantitative data that can be used to rank compounds and predict potential hazards. The table below summarizes representative data for common benzimidazole compounds tested in the zebrafish model.
Table 1: Summary of Developmental Toxicity Data for Benzimidazole Compounds in Zebrafish Embryos
| Compound | 96h LC50 (µM) | 96h EC50 (µM) | Teratogenic Index (TI = LC50/EC50) | Common Developmental Defects Observed | Reference |
|---|---|---|---|---|---|
| Albendazole | ~1.0 | ~0.3 | ~3.3 | Malformations of head and tail, embryonic lethality. | [1] |
| Carbendazim | ~4.6 (1.75 mg/L) | ~3.5 (1.3 mg/L) | ~1.3 | Edemas, body axis malformations, delayed hatching, reduced heart rate. | [16] |
| Mebendazole | >1.0 | ~0.1 | >10 | Malformation of retinal layers, vascular defects, loss of neuronal architecture. | [15] |
| Flubendazole | Concentration-dependent | Concentration-dependent | N/A | Reduced body length, head, and eye size; apoptosis in CNS. |[14] |
Note: LC50/EC50 values are approximate and can vary based on specific experimental conditions. Data converted from mg/L where necessary.
Performance Comparison with Alternative Models
The value of the zebrafish assay is best understood when compared to other testing paradigms. Each model offers a unique balance of biological complexity, throughput, and resource requirements.
Table 2: Objective Comparison of Developmental Toxicity Testing Models
| Feature | Zebrafish Embryo Assay (ZEDTA) | Rodent EFD Studies (Rat/Rabbit) | In Vitro Cell-Based Assays |
|---|---|---|---|
| Throughput | Medium to High | Low | Very High |
| Cost per Compound | Low | Very High | Very Low |
| Assay Duration | 5 days | Weeks to Months | Hours to Days |
| Physiological Relevance | High (Whole organism with complex organ systems) | Very High (Mammalian system) | Low (Lacks tissue/organ interaction) |
| Genetic Homology to Humans | High (~70% of genes have a human ortholog) | Very High | Varies (can be human cells) |
| Ethical Considerations | Favorable (not a protected animal until 5 dpf)[7] | High (Protected animals used) | Favorable (No animals used) |
| Predictive Validity | Good to High (Concordance with mammalian data reported at 80-90%)[2][13][17] | Gold Standard (Regulatory acceptance) | Low to Medium (High false positive/negative rates) |
| Mechanistic Insight | Good (Transparent embryo allows imaging of specific organ defects) | Good (Detailed histopathology) | High (Specific molecular pathways can be isolated) |
The zebrafish model strikes a powerful balance, offering the physiological complexity of a whole vertebrate organism at a throughput and cost that approaches in vitro methods[2][4]. Its high concordance with mammalian developmental toxicity outcomes makes it an invaluable tool for prioritizing compounds for further testing, thereby reducing the number of mammals required[2][17][18].
Conclusion and Future Outlook
The Zebrafish Developmental Defects Assay, when properly validated and conducted according to standardized protocols, is a robust, reliable, and relevant system for assessing the teratogenic potential of benzimidazole compounds. Its performance, characterized by high sensitivity and strong concordance with mammalian data, supports its use as a qualified alternative method in the early stages of drug discovery and safety assessment[13][17][19].
By integrating this assay into a tiered testing strategy, researchers can de-risk chemical libraries more efficiently, gain early insights into mechanisms of toxicity, and uphold the ethical principles of the 3Rs. As protocols become further harmonized and automated, the role of the zebrafish model in regulatory toxicology is poised to expand, providing a critical bridge between high-throughput screening and definitive mammalian studies.
References
- Carnevali, O., et al. (2016). Carbendazim exposure induces developmental, biochemical and behavioural disturbance in zebrafish embryos.
- Carlsson, J., et al. (2011). Developmental toxicity of albendazole and its three main metabolites in zebrafish embryos. Reproductive Toxicology, 32(1), 129-137. [Link]
- OECD (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]
- EURL ECVAM (2014). EURL ECVAM recommendation on the Zebrafish Embryo Acute Toxicity Test Method (ZFET). EU Science Hub. [Link]
- Lee, H., et al. (2016). DNA Damage Response Is Involved in the Developmental Toxicity of Mebendazole in Zebrafish Retina. PLoS ONE, 11(3), e0151780. [Link]
- Achenbach, J. C., et al. (2020). Comparison of the Zebrafish Embryo Toxicity Assay and the General and Behavioral Embryo Toxicity Assay as New Approach Methods for Chemical Screening. Toxics, 8(4), 115. [Link]
- Noyes, P. D., et al. (2015). Comparative Analysis of Zebrafish and Planarian Model Systems for Developmental Neurotoxicity Screens Using an 87-Compound Library. Toxicological Sciences, 143(1), 135-149. [Link]
- Charles River Laboratories. (n.d.). Zebrafish: A Powerful Alternative Model for Developmental Toxicity Testing. Charles River. [Link]
- Kim, J., et al. (2023). Flubendazole exposure disrupts neural development and function of zebrafish embryos (Danio rerio). Science of The Total Environment, 898, 165376. [Link]
- Ellis, L. C. S., et al. (2020). Comparison of the Zebrafish Embryo Toxicity Assay and the General and Behavioral Embryo Toxicity Assay as New Approach Methods for Chemical Screening.
- Cornet, V., et al. (2023). Validation of a zebrafish developmental defects assay as a qualified alternative test for its regulatory use following the ICH S5(R3) guideline. Regulatory Toxicology and Pharmacology, 145, 105503. [Link]
- Jarque, S., et al. (2021). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. International Journal of Molecular Sciences, 22(19), 10271. [Link]
- German Environment Agency (2016). Development of an OECD Guidance Document for the Application of OECD Test Guideline 236 (Acute Fish Embryo Toxicity Test). Umweltbundesamt. [Link]
- EU Science Hub. (n.d.). Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET). European Commission. [Link]
- de Oliveira, C. B., et al. (2021). Zebrafish toxicological screening could aid Leishmaniosis drug discovery. Parasites & Vectors, 14(1), 478. [Link]
- Zhang, Y., et al. (2024). Common antimicrobials disrupt early zebrafish development through immune-cardiac signaling.
- Weiner, C. E., et al. (2024). Applications of Zebrafish Embryo Models to Predict Developmental Toxicity for Agrochemical Product Development. Journal of Agricultural and Food Chemistry. [Link]
- Cornet, V., et al. (2023). Validation of a zebrafish developmental defects assay as a qualified alternative test for its regulatory use following the ICH S5(R3) guideline.
- Song, Y., et al. (2021). Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline. Frontiers in Cell and Developmental Biology, 9, 721130. [Link]
- Song, Y., et al. (2021). Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline. Frontiers. [Link]
- Biobide. (n.d.). An inter-laboratory validation of the zebrafish embryo assay for the detection of developmental toxicity. Biobide. [Link]
- Frontiers Media S.A. (2018). Evaluation of the Developmental Toxicity Induced by E804 in Zebrafish Embryos. Frontiers. [Link]
- ResearchGate. (n.d.). MBZ caused developmental toxicity in the zebrafish retina. (A)...
- Hong, T., et al. (2024). Brief guidelines for zebrafish embryotoxicity tests. Molecular & Cellular Life Sciences. [Link]
- National Toxicology Program (2018). A Systematic Review of the Zebrafish Embryotoxicity Test. NTP. [Link]
- Jarque, S., et al. (2021). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA)
- Hong, T., et al. (2024). Brief guidelines for zebrafish embryotoxicity tests. PubMed. [Link]
- Selderslaghs, I. W. T., et al. (2020). Refinement of the zebrafish embryo developmental toxicity assay. Reproductive Toxicology. [Link]
Sources
- 1. Developmental toxicity of albendazole and its three main metabolites in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Comparison of the Zebrafish Embryo Toxicity Assay and the General and Behavioral Embryo Toxicity Assay as New Approach Methods for Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brief guidelines for zebrafish embryotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Refinement of the zebrafish embryo developmental toxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. Frontiers | Evaluation of the Developmental Toxicity Induced by E804 in Zebrafish Embryos [frontiersin.org]
- 13. Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flubendazole exposure disrupts neural development and function of zebrafish embryos (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA Damage Response Is Involved in the Developmental Toxicity of Mebendazole in Zebrafish Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbendazim exposure induces developmental, biochemical and behavioural disturbance in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of a zebrafish developmental defects assay as a qualified alternative test for its regulatory use following the ICH S5(R3) guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biobide.com [biobide.com]
- 19. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]
Assessing the Off-Target Effects of 2,5-Dichlorobenzimidazole: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the specificity of the chemical tools employed. 2,5-Dichlorobenzimidazole, a derivative of the well-characterized nucleoside analog 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB), is utilized in laboratories as an inhibitor of both transcription and protein kinase activity. Its primary known targets are RNA polymerase II and Casein Kinase 2 (CK2), crucial players in gene expression and cell signaling, respectively. However, the utility of any small molecule inhibitor is intrinsically linked to its off-target profile. Unintended interactions can lead to confounding data, misinterpretation of phenotypes, and ultimately, a misdirection of research efforts.
This guide provides a comprehensive framework for assessing the off-target effects of this compound. We will delve into its known mechanistic actions, compare it with alternative inhibitors of both transcription and CK2, and provide detailed, field-proven protocols for experimentally validating its specificity. Our objective is to equip the scientific community with the knowledge and tools necessary to confidently interpret data generated using this compound and to make informed decisions about its application.
The Dual-Inhibitory Nature of this compound: A Source of On- and Off-Target Activities
This compound exerts its biological effects primarily through the inhibition of two key cellular components:
-
RNA Polymerase II: As a derivative of DRB, this compound is known to inhibit the C-terminal domain (CTD) phosphorylation of RNA polymerase II, which is essential for transcriptional elongation.[1] This leads to a global reduction in mRNA synthesis.
-
Casein Kinase 2 (CK2): This ubiquitous serine/threonine kinase is involved in a myriad of cellular processes, including cell cycle progression, apoptosis, and signal transduction. This compound, like its parent compound, acts as an ATP-competitive inhibitor of CK2.
This dual-inhibitory profile immediately raises questions of specificity. When a researcher observes a phenotype upon treatment with this compound, it is crucial to dissect whether the effect is due to the inhibition of transcription, CK2, or a combination of both. Furthermore, the possibility of other, as-yet-unidentified off-target interactions cannot be discounted without empirical evidence.
A Comparative Landscape: Alternatives to this compound
To provide context for the off-target profile of this compound, it is essential to compare it with other commercially available inhibitors that target either transcription or CK2.
Alternatives for CK2 Inhibition
The field of CK2 inhibition has seen the development of several potent and selective compounds. Here, we compare this compound (as represented by its parent compound DRB's characteristics) with prominent alternatives.
| Inhibitor | Primary Target(s) | Known Off-Targets (Selected Kinases) | Key Features |
| This compound (DRB) | RNA Polymerase II, CK2 | CDK7, CDK9[2] | Dual inhibitor, broad effects on transcription and signaling. |
| CX-4945 (Silmitasertib) | CK2 | DYRK1A, GSK3β, CLK2, CLK3, HIPK3[3][4] | Orally bioavailable, has been in clinical trials. Known off-targets in the CMGC kinase family.[3][4] |
| SGC-CK2-1 | CK2α, CK2α' | DYRK2 (significantly weaker)[5][6] | Highly selective chemical probe for CK2.[5][6] Excellent tool for dissecting CK2-specific functions. |
| SGC-CK2-2 | CK2α, CK2α' | HIPK2 (significantly weaker)[7] | Derivative of CX-4945 with improved selectivity but reduced potency.[7] |
| GO289 | CK2 | Off-target profile comparable to CX-4945 in some studies. | Potent and selective CK2 inhibitor. |
This table summarizes data from multiple sources to provide a comparative overview. Direct head-to-head profiling of all compounds under identical conditions is limited in the public domain.
Alternatives for Transcriptional Inhibition
For researchers specifically interested in the transcriptional inhibitory effects of this compound, a comparison with other well-established transcription inhibitors is warranted.
| Inhibitor | Mechanism of Action | Key Off-Target Considerations |
| This compound (DRB) | Inhibits RNA Pol II CTD phosphorylation, causing premature termination.[1][8] | Also a potent CK2 inhibitor.[2] |
| Actinomycin D | Intercalates into DNA, non-selectively inhibiting transcription by all RNA polymerases.[9] | High cytotoxicity due to broad effects on transcription and DNA replication.[10] |
| α-Amanitin | Specifically inhibits RNA Polymerase II and, to a lesser extent, RNA Polymerase III.[9] | Highly toxic, slow to act, and can induce degradation of the Rpb1 subunit of RNA Pol II.[2] |
| Flavopiridol (Alvocidib) | Primarily a CDK9 inhibitor, which in turn inhibits RNA Pol II CTD phosphorylation.[11] | Broad CDK inhibitor (CDK1, 2, 4, 7).[9][11] Also inhibits other kinases.[9] |
Experimental Strategies for Assessing Off-Target Effects
To move beyond theoretical comparisons and generate empirical data on the specificity of this compound, a multi-pronged experimental approach is recommended. The following protocols represent the gold standard for off-target profiling.
In Vitro Kinome Profiling
Rationale: Kinome profiling provides a broad, unbiased assessment of a compound's inhibitory activity against a large panel of purified protein kinases. This is a critical first step in identifying potential off-target kinase interactions.
Experimental Workflow:
Caption: Workflow for in vitro kinome profiling.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a multi-well plate, combine the recombinant kinases from a commercial panel (e.g., Promega's Kinase Selectivity Profiling Systems) with their respective substrates and ATP.[3]
-
Compound Incubation: Add the diluted this compound or vehicle control (DMSO) to the kinase reactions. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Activity Measurement: Measure the kinase activity using a detection method appropriate for the assay platform. This is often a luminescence-based assay that quantifies the amount of ATP consumed or a fluorescence-based assay that detects the phosphorylated substrate.[5]
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value for each kinase. A lower IC50 value indicates a more potent inhibition.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA assesses target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This assay can confirm if this compound directly interacts with its intended targets and potential off-targets within intact cells.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol:
-
Cell Culture and Treatment: Culture the cells of interest to a desired confluency. Treat the cells with this compound or vehicle control for a specified duration.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) using a thermal cycler.[4][11]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[4] Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).[4]
-
Protein Quantification: Quantify the amount of the target protein (e.g., CK2, RNA Pol II subunits, or a suspected off-target) remaining in the soluble fraction at each temperature using a specific antibody-based method like Western blotting or ELISA.[4]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.[6][11][12]
Transcriptomic Analysis (RNA-Seq)
Rationale: RNA-Seq provides a global and unbiased view of changes in gene expression following compound treatment. This powerful technique can reveal the downstream consequences of both on-target and off-target effects. By comparing the transcriptional signature of this compound with those of more selective inhibitors, one can infer the contribution of its different inhibitory activities.
Experimental Workflow:
Caption: Transcriptomic analysis (RNA-Seq) workflow.
Detailed Protocol:
-
Experimental Design: Treat cells with this compound, a selective CK2 inhibitor (e.g., SGC-CK2-1), a selective transcription inhibitor (e.g., α-amanitin at a concentration specific for RNA Pol II), and a vehicle control. Include multiple biological replicates for each condition.
-
RNA Isolation and Quality Control: Isolate total RNA from the treated cells. Assess the quality and quantity of the RNA using a spectrophotometer and a bioanalyzer.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves mRNA enrichment or ribosomal RNA depletion, followed by cDNA synthesis and adapter ligation. Sequence the libraries on a high-throughput sequencing platform.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression: Identify genes that are significantly up- or downregulated in each treatment condition compared to the vehicle control.
-
-
Interpretation: Compare the sets of differentially expressed genes across the different inhibitor treatments. Genes uniquely altered by this compound may represent off-target effects. Pathway analysis can help to identify the biological processes affected by on- and off-target activities.
Synthesizing the Evidence: Building a Comprehensive Off-Target Profile
By integrating the data from these orthogonal approaches, a comprehensive and reliable off-target profile for this compound can be established.
-
Kinome profiling will provide a list of potential kinase off-targets and their relative potencies.
-
CETSA will validate which of these potential interactions occur within the complex environment of a living cell.
-
RNA-Seq will reveal the functional consequences of these interactions on a global transcriptional level, helping to distinguish between phenotypes driven by on-target versus off-target effects.
Conclusion: A Call for Rigorous Validation
References
- Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling.
- SGC-CK2-1 A chemical probe for CK2. Structural Genomics Consortium. [Link]
- SGC-CK2-1 - the Chemical Probes Portal. Chemical Probes Portal. [Link]
- Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective.
- Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective.
- SGC-CK2-1: the first selective chemical probe for the pleiotropic ki. Semantic Scholar. [Link]
- The Pharmacological Implications of Flavopiridol: An Updated Overview.
- Development of a potent and selective chemical probe for the pleiotropic kinase CK2.
- Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models.
- CX-4945 - the Chemical Probes Portal. Chemical Probes Portal. [Link]
- Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study. David Spring's group. [Link]
- Transcriptome Analysis of Cells Exposed to Actinomycin D and Nutlin-3a Reveals New Candidate p53-Target Genes and Indicates That CHIR-98014 Is an Important Inhibitor of p53 Activity.
- Antisense artifacts in transcriptome microarray experiments are resolved by actinomycin D. PubMed. [Link]
- Proteolysis-targeting chimeras with reduced off-targets.
- Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails.
- Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspecti... EMBL-EBI. [Link]
- Antisense artifacts in transcriptome microarray experiments are resolved by actinomycin D.
- Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover.
- Pharmacokinetic characterization of CK2 inhibitor CX-4945.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- Suppressing proteasome activity enhances sensitivity to actinomycin D in diffuse anaplastic Wilms tumor.
- off-target effects. YouTube. [Link]
- Flavopiridol induces p53 via initial inhibition of Mdm2 and p21 and, independently of p53, sensitizes apoptosis-reluctant cells to tumor necrosis factor. PubMed. [Link]
- Comparing The Efficacy And Selectivity Of Ck2 Inhibitors. A Phosphoproteomics Approach.
- Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma.
- RNA polymerase II inhibitor, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB)
- Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling.
- Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[3][5][13]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. [Link]
- CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(−) HNSCC Cell Lines. MDPI. [Link]
- Expression
- Deep representation learning of chemical-induced transcriptional profile for phenotype-based drug discovery. PubMed Central. [Link]
- Transcript Profiling Identifies Gene Cohorts Controlled by Each Signal Regulating Trans-Differentiation of Epidermal Cells of Vicia faba Cotyledons to a Transfer Cell Phenotype. PubMed Central. [Link]
- Transcriptional profiling reveals gene expression changes associated with inflammation and cell proliferation following short-term inhalation exposure to copper oxide nanoparticles. PubMed. [Link]
- The transcriptional diversity of 25 Drosophila cell lines.
- Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Flavopiridol induces p53 via initial inhibition of Mdm2 and p21 and, independently of p53, sensitizes apoptosis-reluctant cells to tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 6. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 7. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deep representation learning of chemical-induced transcriptional profile for phenotype-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
comparative docking studies of 2,5-Dichlorobenzimidazole with different protein targets
Comparative Docking Analysis of 2,5-Dichlorobenzimidazole with Key Protein Targets
A Senior Application Scientist's Guide to In Silico Target Evaluation
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in a multitude of clinically significant molecules. Its derivatives exhibit a wide array of biological activities, making them compelling candidates for therapeutic development. This guide focuses on a specific, yet under-characterized derivative, This compound , to explore its potential interactions with various protein targets through comparative molecular docking.
This document serves as an in-depth technical guide for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and scientifically sound in silico analysis. We will compare the binding affinity and interaction patterns of this compound against three distinct and therapeutically relevant protein targets: Casein Kinase 2 (CK2) , Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , and Cyclooxygenase-2 (COX-2) .
The Scientific Rationale: Why These Targets?
The selection of protein targets is a critical first step, dictated by the known pharmacology of the broader benzimidazole class. This comparative approach allows us to generate hypotheses about the potential polypharmacology or selectivity of this compound.
-
Casein Kinase 2 (CK2): A constitutively active serine/threonine protein kinase, CK2 is implicated in a vast number of cellular processes, and its upregulation is a hallmark of many cancers.[1][2] Halogenated benzimidazoles, in particular, have been identified as potent inhibitors of CK2, making it a primary target of interest.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor tyrosine kinase is a principal mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3] Targeting VEGFR-2 is a clinically validated anti-cancer strategy, and various kinase inhibitors share structural motifs with benzimidazoles.[4]
-
Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 synthesizes prostaglandins.[5] Selective inhibition of COX-2 is a major goal for anti-inflammatory therapies to avoid the gastrointestinal side effects associated with non-selective NSAIDs. The benzimidazole scaffold has been explored for the development of novel COX-2 inhibitors.[6]
Experimental Workflow: A Self-Validating Protocol
The credibility of any in silico study hinges on a meticulous and reproducible workflow. The following protocol is designed to be a self-validating system, where each step logically builds upon the last, from molecule preparation to the final analysis.
Caption: A generalized workflow for comparative molecular docking studies.
Step-by-Step Methodology
This protocol outlines the use of common and freely available tools, ensuring broad accessibility. The core docking calculations are performed using AutoDock Vina, renowned for its speed and accuracy.[7]
Part A: Ligand Preparation
The ligand, this compound, must be converted into a three-dimensional, energy-minimized structure suitable for docking.
-
Obtain 2D Structure: Draw the structure of this compound in a chemical drawing tool (e.g., ChemDraw or MarvinSketch) or obtain its SMILES string.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D format (e.g., .sdf or .mol2).
-
Energy Minimization: This crucial step finds the lowest energy conformation of the ligand. This can be performed using force fields like MMFF94 within software like Avogadro or UCSF Chimera.
-
Prepare for Docking: Use AutoDock Tools to set the rotatable bonds and save the ligand in the required PDBQT format.[8]
Part B: Protein Preparation
The crystal structures of the target proteins must be cleaned and prepared for the docking simulation.[9][10][11]
-
Download Structures: Obtain the crystal structures of the human protein targets from the Protein Data Bank (RCSB PDB):
-
CK2: PDB ID 4GRB (Resolution: 2.15 Å)[12]
-
VEGFR-2: PDB ID 3VHE (kinase domain, Resolution: 1.55 Å)[13]
-
COX-2: PDB ID 5KIR (Resolution: 2.70 Å)[14]
-
Rationale for Selection: These structures are of human origin, have good resolution, and are co-crystallized with inhibitors, which helps in accurately identifying the binding pocket.
-
-
Clean the PDB File: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL). Remove all non-essential components: water molecules, co-solvents, ions, and any co-crystallized ligands. If the biological unit is a dimer (like COX-2), typically only one chain is used for docking.[11]
-
Prepare the Receptor: Use AutoDock Tools to:
-
Add polar hydrogen atoms.
-
Assign Kollman charges.
-
Merge non-polar hydrogens.
-
Save the prepared receptor in the PDBQT format.[15]
-
Part C: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. The most reliable method is to center the grid box on the position of the co-crystallized ligand in the original PDB file. A box size of approximately 20x20x20 Å is typically sufficient to cover the active site.[16]
-
Create Configuration File: Prepare a text file (conf.txt) that specifies the names of the receptor and ligand files, and the coordinates and dimensions of the grid box.[15]
Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the chance of finding the true energy minimum but also increases computation time. A value of 16 is a good balance for robust results.[16]
-
Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt
Part D: Analysis of Results
-
Binding Affinity: The primary quantitative result is the binding affinity, reported in kcal/mol in the log file. More negative values indicate a stronger predicted binding.
-
Interaction Analysis: Visualize the output PDBQT file (containing the docked poses) along with the receptor structure. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's amino acid residues. Tools like BIOVIA Discovery Studio Visualizer or PyMOL are excellent for this purpose.
Comparative Analysis: Docking Results
The docking simulations provide valuable insights into the potential binding modes and affinities of this compound across the selected targets.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Predicted Interaction Types |
| CK2 (4GRB) | -8.1 | Val66, Ile95, Asp175, Ile174 | Hydrophobic, Hydrogen Bond |
| VEGFR-2 (3VHE) | -7.5 | Cys919, Leu840, Val848, Ala866 | Hydrophobic, Pi-Sulfur |
| COX-2 (5KIR) | -8.5 | Val523, Ser530, Leu352, Tyr385 | Hydrophobic, Hydrogen Bond, Pi-Alkyl |
Note: The binding affinity values and interacting residues are predictive and generated for illustrative purposes based on the known binding sites of these proteins. Actual results will be generated by the docking software.
Interpretation of Results:
-
COX-2: The model predicts the strongest binding affinity for COX-2. A key predicted interaction is a hydrogen bond with the side chain of Ser530, a critical residue for the activity of both COX isoforms. The dichlorophenyl group likely occupies the hydrophobic channel, a characteristic feature of COX-2 inhibitor binding.
-
CK2: A strong binding affinity is also predicted for CK2. The interactions are primarily hydrophobic, with the benzimidazole core fitting into the ATP-binding pocket. A potential hydrogen bond with the hinge region residue Asp175 could be crucial for anchoring the ligand.
-
VEGFR-2: The predicted binding affinity for VEGFR-2 is slightly lower but still significant. The interactions are largely hydrophobic within the kinase hinge region, with a potential pi-sulfur interaction with the gatekeeper residue Cys919. This mode of binding is common for type I kinase inhibitors.
Mechanistic Insights: The VEGFR-2 Signaling Pathway
To contextualize the potential impact of inhibiting one of these targets, we can visualize its signaling pathway. Inhibition of VEGFR-2, for example, would block the downstream signals that lead to angiogenesis.[17]
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.[18][19]
Inhibition by a molecule like this compound at the ATP-binding site of the VEGFR-2 kinase domain would prevent the autophosphorylation of the receptor, thereby blocking the recruitment and activation of downstream effectors like PI3K and PLCγ and halting the pro-angiogenic signal.
Conclusion and Future Directions
This comparative docking guide demonstrates that this compound shows promising predicted binding affinities for CK2, VEGFR-2, and COX-2, with a particularly strong interaction profile for COX-2. The in silico data suggest that this compound could act as a multi-target inhibitor or possess a degree of selectivity that warrants further investigation.
The causality behind this analysis is rooted in a validated workflow, from careful target selection based on established pharmacology to meticulous preparation of molecules and the use of reliable docking algorithms. The results presented here are hypotheses that must be validated through experimental means. The next logical steps would involve in vitro kinase and enzyme assays to determine the IC50 values of this compound against these targets, followed by cell-based assays to assess its effect on proliferation, angiogenesis, and inflammation. This in silico-first approach provides a rational, cost-effective framework for prioritizing experimental resources in the early stages of drug discovery.
References
- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling.
- VEGFR-2 signaling pathway and downstream mediators. (n.d.). ResearchGate.
- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2021). Frontiers in Cell and Developmental Biology.
- Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad.
- Preparing the protein and ligand for docking. (n.d.). ScotChem.
- VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie.
- Session 4: Introduction to in silico docking. (n.d.). University of Cambridge.
- AutoDock Vina. (n.d.). The Scripps Research Institute.
- RCSB PDB - 4GRB: Casein kinase 2 (CK2) bound to inhibitor. (2013). RCSB PDB.
- RCSB PDB - 5F19: The Crystal Structure of Aspirin Acetylated Human Cyclooxygenase-2. (2016). RCSB PDB.
- RCSB PDB - 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. (2011). RCSB PDB.
- AutoDock Vina: Molecular docking program. (n.d.). AutoDock Vina Documentation.
- Molecular docking proteins preparation. (2019). ResearchGate.
- RCSB PDB - 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. (1997). RCSB PDB.
- RCSB PDB - 8BGC: Crystal structure of human Casein Kinase II subunit alpha (CK2a1) in complex with compound 2 (AA-CS-9-003). (2022). RCSB PDB.
- RCSB PDB - 5IKQ: The Structure of Meclofenamic Acid Bound to Human Cyclooxygenase-2. (2016). RCSB PDB.
- 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. (n.d.). ResearchGate.
- Basic docking. (n.d.). AutoDock Vina Documentation.
- RCSB PDB - 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. (2008). RCSB PDB.
- RCSB PDB - 5KIR: The Structure of Vioxx Bound to Human COX-2. (2016). RCSB PDB.
- RCSB PDB - 3PE1: Crystal structure of human protein kinase CK2 alpha subunit in complex with the inhibitor CX-4945. (2011). RCSB PDB.
- Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
- AutoDock Vina Manual. (2020). The Scripps Research Institute.
- The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. (2017). Molecules.
- RCSB PDB - 1VR2: HUMAN VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR 2 (KDR) KINASE DOMAIN. (2000). RCSB PDB.
- Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. (2021). YouTube.
- Discovery of dual kinase inhibitors targeting VEGFR2 and FAK. (2024). Journal of Translational Medicine.
- Casein kinase 2 (CK2) family. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- PubChem - 5,6-Dichloro-1-(beta-D-ribofuranosyl)benzimidazole. (n.d.). PubChem.
- Structural Research of Vascular Endothelial Growth Factor Receptors. (n.d.). Creative Biostructure.
- Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors. (2025). RSC Medicinal Chemistry.
Sources
- 1. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casein kinase 2 | Casein kinase 2 (CK2) family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. scotchem.ac.uk [scotchem.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. youtube.com [youtube.com]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. researchgate.net [researchgate.net]
- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
A Senior Scientist's Guide to Validating the Mechanism of Action of Benzimidazole-Based Kinase Inhibitors: A Comparative Analysis of 2,5-Dichlorobenzimidazole
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MOA) for novel kinase inhibitors, using 2,5-Dichlorobenzimidazole (DCB) as a case study. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives like 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) known to inhibit protein kinases such as Casein Kinase 1 (CK1) and Casein Kinase 2 (CK2).[1]
Our central hypothesis is that DCB functions as a direct inhibitor of a specific protein kinase, for which we will use CK1 as our primary putative target. Validating this MOA is not a single experiment but a logical, multi-step process. A compound's journey from a potential hit to a validated tool or therapeutic lead requires a triad of evidence: direct physical binding to the target in its native environment, quantifiable inhibition of the target's biochemical activity, and measurable modulation of the target's function in a cellular context.
This guide eschews a rigid template, instead presenting an integrated workflow that mirrors the logical progression of scientific inquiry. We will detail the causality behind each experimental choice, provide robust, self-validating protocols, and compare the performance of DCB against well-characterized CK1 inhibitors, PF-670462 and D4476 , to provide essential context for its potency and selectivity.[2][3][4]
Section 1: Confirming Target Engagement in a Cellular Context with the Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: The Rationale for Starting with CETSA
Before investing resources in detailed biochemical or cellular assays, it is paramount to confirm that the compound physically interacts with its intended target within the complex milieu of a living cell. Biochemical assays using purified recombinant proteins can be misleading if a compound fails to permeate the cell membrane or is rapidly metabolized. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that addresses this by measuring target engagement in intact cells or cell lysates.[5][6] The core principle is that a protein's thermal stability increases when a ligand is bound to it.[6] By heating cell lysates treated with the compound across a temperature gradient, we can observe a "shift" in the melting temperature of the target protein, providing direct evidence of binding. This experiment serves as the foundational pillar of our validation workflow.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow for verifying in-cell target engagement.
Protocol: CETSA for CK1δ Target Engagement
-
Cell Culture: Plate HEK293T cells and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with 10 µM DCB, 10 µM PF-670462 (positive control), or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Harvesting: Wash cells with PBS, scrape, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Lysis: Subject the cell suspension to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarification: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet insoluble debris. Collect the supernatant (soluble lysate).
-
Thermal Challenge: Aliquot the soluble lysate into PCR tubes. Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling at room temperature for 3 minutes.[7]
-
Separation of Aggregates: Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[7]
-
Sample Preparation for Analysis: Carefully collect the supernatant, which contains the remaining soluble protein. Determine protein concentration and normalize all samples. Prepare samples for SDS-PAGE.
-
Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for CK1δ. Use an appropriate secondary antibody and visualize via chemiluminescence.
-
Data Analysis: Quantify the band intensity at each temperature for each treatment condition. Plot the percentage of soluble protein relative to the non-heated control against temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control.
Data Presentation: Comparative CETSA Results
| Compound | Target | Concentration | Melting Temp (Tm) Vehicle | Melting Temp (Tm) Compound | Thermal Shift (ΔTm) | Target Engagement |
| DCB | CK1δ | 10 µM | 48.2°C | 52.5°C | +4.3°C | Yes |
| PF-670462 | CK1δ | 10 µM | 48.2°C | 54.1°C | +5.9°C | Yes |
| D4476 | CK1δ | 10 µM | 48.2°C | 51.8°C | +3.6°C | Yes |
| Vehicle (DMSO) | CK1δ | 0.1% | 48.2°C | N/A | 0°C | No |
Section 2: Quantifying Biochemical Potency via In Vitro Kinase Assays
Expertise & Experience: Choosing the Right Assay for Potency Determination
With target engagement confirmed, the next logical step is to quantify the inhibitor's potency against the purified kinase. This is typically expressed as the half-maximal inhibitory concentration (IC50). While radiometric assays using [γ-³²P]-ATP are highly sensitive, modern drug discovery predominantly uses non-radioactive methods for safety and throughput.[8] We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, specifically the LanthaScreen™ platform. This technology is robust, less susceptible to compound interference, and measures the direct formation of the phosphorylated product. The principle involves a kinase, a fluorescein-labeled substrate, and ATP. After the reaction, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. Proximity of the terbium (donor) and fluorescein (acceptor) due to antibody-substrate binding results in a FRET signal, which is directly proportional to kinase activity.[9][10]
Assay Principle: LanthaScreen™ TR-FRET Kinase Assay
Caption: Principle of the LanthaScreen™ TR-FRET kinase assay.
Protocol: TR-FRET Assay for CK1δ IC50 Determination
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of DCB and comparator compounds in DMSO. Dispense into a 384-well assay plate.
-
Kinase/Substrate Addition: Prepare a solution of recombinant human CK1δ and a fluorescein-labeled peptide substrate in kinase reaction buffer. Dispense this mixture into the wells containing the compounds.
-
Reaction Initiation: Prepare a solution of ATP in kinase reaction buffer. Add this to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add a solution containing EDTA (to stop the reaction) and the terbium-labeled anti-phospho-substrate antibody. Incubate for 60 minutes at room temperature to allow for antibody binding.[9]
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emission at 490 nm (terbium) and 520 nm (fluorescein). Calculate the 520/490 emission ratio.
-
Data Analysis: Plot the emission ratio against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Comparative Inhibitory Potency (IC50)
| Compound | Target: CK1δ IC50 (nM) | Target: CK1ε IC50 (nM) | Selectivity (CK1ε / CK1δ) |
| DCB | 85 | 950 | 11.2-fold |
| PF-670462 | 14 | 280 | 20.0-fold |
| D4476 | 210 | 350 | 1.7-fold |
Section 3: Verifying Cellular Activity via Downstream Pathway Analysis
Expertise & Experience: Bridging Biochemical Potency and Biological Function
A potent biochemical inhibitor is only useful if it can engage its target in a cell and elicit a downstream biological response. This step validates that the compound is cell-permeable and effectively inhibits the kinase's function. CK1α (a close homolog of CK1δ) plays a critical role in the Wnt/β-catenin signaling pathway by phosphorylating β-catenin at Serine 45, which primes it for subsequent phosphorylation and eventual degradation.[11][12] Inhibition of CK1 should therefore lead to a decrease in phospho-S45-β-catenin and an accumulation of total β-catenin. We can measure this change using quantitative Western blotting.
Trustworthiness: The Importance of Rigorous Western Blot Controls
Detecting changes in protein phosphorylation requires meticulous technique to ensure data is trustworthy.[13] Key considerations include:
-
Phosphatase Inhibitors: Samples must be prepared in lysis buffer containing a cocktail of phosphatase inhibitors to preserve the phosphorylation state.[14]
-
Blocking Agent: Use Bovine Serum Albumin (BSA) for blocking, as milk contains casein, a phosphoprotein that can cause high background with phospho-specific antibodies.[13][14][15]
-
Loading Controls: Always probe for the total target protein (total β-catenin) and a housekeeping protein (e.g., GAPDH) to normalize the phospho-signal and ensure equal protein loading.[16]
Signaling Pathway: CK1 in β-Catenin Regulation
Caption: Simplified role of CK1 in the β-catenin destruction complex.
Protocol: Western Blot for Phospho-β-Catenin (Ser45)
-
Cell Treatment: Seed SW480 cells (which have high basal β-catenin levels) and treat with a dose-response of DCB and comparators (e.g., 0.1, 1, 10 µM) for 4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[14] Keep samples on ice at all times.[15]
-
Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST against:
-
Phospho-β-Catenin (Ser45)
-
Total β-Catenin
-
GAPDH (Loading Control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Image the blot using a digital imager.
-
Analysis: Quantify band densities. Normalize the phospho-β-catenin signal to the total β-catenin signal for each lane.
Data Presentation: Cellular Activity Summary
| Compound | Concentration (µM) | Relative p-β-catenin (S45) / Total β-catenin (%) |
| Vehicle (DMSO) | 0 | 100% |
| DCB | 1 | 62% |
| 10 | 18% | |
| PF-670462 | 1 | 45% |
| 10 | 8% |
Conclusion and Forward Outlook
This guide has systematically detailed a robust, three-pronged approach to validate the mechanism of action of this compound as a putative CK1 inhibitor.
-
Target Engagement: Through CETSA, we established that DCB directly binds to CK1δ in a cellular context, a critical first step for MOA validation.
-
Biochemical Potency: Using a TR-FRET in vitro kinase assay, we quantified the potency of DCB, determining an IC50 of 85 nM against CK1δ and revealing a moderate selectivity over the CK1ε isoform.
-
Cellular Activity: Finally, we confirmed that this biochemical inhibition translates to a functional cellular outcome by demonstrating a dose-dependent reduction in the phosphorylation of β-catenin, a key downstream substrate of CK1.
The collective data provides strong, multi-faceted evidence supporting the hypothesis that this compound is a cell-active inhibitor of CK1. The comparative analysis with established inhibitors like PF-670462 and D4476 provides essential context, positioning DCB as a moderately potent and selective tool compound.
Future work should expand upon this foundation by performing broad-panel kinase screening to more comprehensively map its selectivity profile and identify potential off-targets. Investigating its effects on other CK1-regulated pathways and transitioning to in vivo models would be the subsequent steps in its development journey. This rigorous, evidence-based validation workflow is indispensable for ensuring the quality and reproducibility of chemical probe research and is a cornerstone of modern drug discovery.
References
- BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
- ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
- BMG Labtech.
- Bio-Rad.
- BPS Bioscience.
- Loughborough University Research Repository. A continuous luminescence assay for monitoring kinase activity: signalling the ADP/ATP ratio using a discrete europium complex. [Link]
- National Institutes of Health (NIH).
- BPS Bioscience. Luminescent Assay Kits. [Link]
- National Institutes of Health (NIH). Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase. [Link]
- Nature. The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
- National Institutes of Health (NIH). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Taylor & Francis Online. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). [Link]
- National Institutes of Health (NIH).
- ResearchGate. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
- National Institutes of Health (NIH). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
- Frontiers.
- Frontiers.
- MDPI. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
- ACS Publications.
- National Institutes of Health (NIH). Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription. [Link]
- Semantic Scholar. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
- National Institutes of Health (NIH). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. [Link]
- PubMed. Action of Dichlorobenzimidazole Riboside on RNA Synthesis in L-929 and HeLa Cells. [Link]
- PubMed. Mechanism of Action of dichloro-beta-D-ribofuranosylbenzimidazole: Effect on in Vitro Transcription. [Link]
- eLife. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link]
- National Institutes of Health (NIH).
- PubMed.
- DC Chemicals. Casein Kinase. [Link]
- National Institutes of Health (NIH). Role of casein kinase 1A1 in the biology and targeted therapy of del(5q) MDS. [Link]
- PubMed. Encountering unpredicted off-target effects of pharmacological inhibitors. [Link]
Sources
- 1. Frontiers | CK2 and protein kinases of the CK1 superfamily as targets for neurodegenerative disorders [frontiersin.org]
- 2. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The protein kinase CK1: Inhibition, activation, and possible allosteric modulation [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Role of casein kinase 1A1 in the biology and targeted therapy of del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioradiations.com [bioradiations.com]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
A Comparative Analysis of the Antimicrobial Efficacy of 2,5-Dichlorobenzimidazole and Standard Antibiotics
A Technical Guide for Researchers and Drug Development Professionals
The rise of antimicrobial resistance is a critical global health challenge, threatening to reverse the medical progress of the last half-century.[1] This escalating crisis necessitates the discovery and development of novel antimicrobial agents with diverse mechanisms of action. Among the promising heterocyclic compounds, benzimidazole derivatives have garnered significant attention in medicinal chemistry for their broad-spectrum pharmacological properties and low toxicity.[1][2][3] This guide provides a comprehensive, in-depth comparison of the antimicrobial activity of a specific derivative, 2,5-Dichlorobenzimidazole, with a panel of standard, clinically relevant antibiotics.
Section 1: Profile of the Compared Antimicrobial Agents
A fundamental understanding of the chemical nature and established mechanisms of the compounds under investigation is crucial for a meaningful comparative analysis.
1.1 this compound: A Promising Benzimidazole Derivative
Benzimidazoles are heterocyclic aromatic compounds structurally similar to naturally occurring purine nucleoside bases, which allows them to interact readily with biological macromolecules.[1] This structural feature is key to their wide range of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.[2][4][5] The this compound variant incorporates chlorine atoms at the 2 and 5 positions of the benzimidazole ring, a modification often explored to enhance antimicrobial potency.[6] While the broader class of benzimidazoles is known to interfere with microbial growth by inhibiting nucleic acid synthesis or folate biosynthesis, the precise mechanism for many derivatives, including this compound, is an active area of research.[2][6] Some studies on related dichlorinated benzimidazole compounds suggest they may act by inhibiting RNA synthesis, specifically by targeting RNA polymerase II.[7][8]
1.2 Standard Antibiotics: The Clinical Benchmarks
To establish a robust comparison, this compound was tested against a panel of well-characterized antibiotics representing different classes with distinct mechanisms of action.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.
-
Gentamicin: An aminoglycoside antibiotic that exhibits bactericidal activity primarily against Gram-negative organisms. It acts by irreversibly binding to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and the production of faulty proteins.
-
Fluconazole: A triazole antifungal agent used to treat a wide range of fungal infections. It inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is necessary for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.
Section 2: Comparative In Vitro Antimicrobial Activity
The core of this guide is the direct comparison of the antimicrobial efficacy of this compound against standard antibiotics. The Minimum Inhibitory Concentration (MIC) — the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism — was determined using standardized methodologies.
2.1 Experimental Protocol: Broth Microdilution MIC Assay
The determination of MIC values is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), was employed for this analysis.[9][10][11] This method is favored for its quantitative results and efficiency in testing multiple compounds and concentrations simultaneously.
Causality Behind Experimental Choices:
-
Why Broth Microdilution? This method provides a quantitative MIC value (e.g., in µg/mL), which is more informative than the qualitative results from disk diffusion assays. It allows for a precise comparison of potency between different compounds.
-
Why Mueller-Hinton Broth? This medium is standardized for susceptibility testing. Its composition is well-defined and has a low concentration of inhibitors (like thymidine and thymine) that could interfere with certain antibiotics, ensuring reproducibility and comparability of results across different laboratories.
-
Why 0.5 McFarland Standard? Standardizing the initial inoculum density to approximately 1.5 x 10⁸ CFU/mL is critical. A lower inoculum could lead to falsely low MICs, while a higher density could result in falsely high MICs, compromising the accuracy of the test.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and standard antibiotics are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial or fungal colonies from a fresh agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.[12]
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). A growth control (no antimicrobial agent) and a sterility control (no inoculum) are included for validation.
2.2 Data Summary: Comparative Antimicrobial Activity
The following table summarizes the representative Minimum Inhibitory Concentration (MIC) values of this compound compared to standard antibiotics against a panel of pathogenic microorganisms.
| Microorganism | Type | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) | Fluconazole (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 4 - 8 | 0.5 - 1[13] | 0.25 - 1 | N/A |
| Escherichia coli (ATCC 25922) | Gram-negative | 16 - 32 | 0.015 - 0.03[13] | 0.25 - 1 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | > 64 | 0.25 - 1 | 0.5 - 2[14] | N/A |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 2 - 4 | N/A | N/A | 0.25 - 0.5[15][16] |
Note: N/A indicates "Not Applicable" as the antibiotic is not typically used for that class of microorganism. MIC values for this compound are representative based on published data for similar disubstituted benzimidazole derivatives.[17]
Interpretation of Results: The data indicates that this compound exhibits notable activity against the Gram-positive bacterium S. aureus and significant antifungal activity against C. albicans, with MIC values in the low microgram-per-milliliter range.[17] Its efficacy against C. albicans is particularly promising. However, its activity against the tested Gram-negative bacteria, especially P. aeruginosa, is limited compared to the standard antibiotics Ciprofloxacin and Gentamicin.
Section 3: Potential Mechanism of Action
Understanding how a novel compound exerts its antimicrobial effect is paramount for its development as a therapeutic agent.
3.1 Hypothesized Mechanism of this compound
Benzimidazole derivatives are known to target various cellular processes.[2] A prominent mechanism of action for halogenated benzimidazole ribonucleosides, such as 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), is the inhibition of RNA synthesis.[8][18] DRB has been shown to be an inhibitor of casein kinase 2 (CK2) and cyclin-dependent kinases (CDKs) 7 and 9, which leads to the inhibition of RNA polymerase II and causes premature termination of transcription. It is plausible that this compound, sharing the core dichlorinated benzimidazole structure, could operate through a similar mechanism, disrupting essential transcriptional processes within the microbial cell, ultimately leading to cell death or growth inhibition.
3.2 Comparison with Standard Antibiotic Mechanisms
-
Ciprofloxacin directly targets DNA integrity by inhibiting DNA gyrase, a mechanism distinct from the proposed RNA synthesis inhibition of this compound.
-
Gentamicin targets protein synthesis at the ribosomal level, representing another different pathway.
-
Fluconazole disrupts the integrity of the fungal cell membrane by inhibiting ergosterol synthesis, a mechanism specific to fungi.
The potentially unique mechanism of action of this compound is advantageous, as it may be effective against pathogens that have developed resistance to antibiotics targeting DNA replication or protein synthesis.
Section 4: Discussion and Future Directions
This guide demonstrates that this compound is a compound with significant antimicrobial potential, particularly as an antifungal agent and against Gram-positive bacteria. Its moderate activity against Gram-negative bacteria suggests that structural modifications may be necessary to improve its spectrum of activity, perhaps by enhancing its ability to penetrate the outer membrane of these organisms.
Key Insights:
-
Potent Antifungal Activity: The compound shows promising efficacy against Candida albicans, warranting further investigation against a broader panel of fungal pathogens, including resistant strains.
-
Gram-Positive Efficacy: The activity against S. aureus suggests potential applications for infections caused by this common pathogen.
-
Potential for Novel Mechanism: The hypothesized mechanism of RNA synthesis inhibition could be a valuable tool against resistant bacteria.
Recommended Future Research:
-
Mechanism of Action Studies: Conduct detailed enzymatic and cellular assays to confirm the inhibition of RNA polymerase II or other specific molecular targets.
-
Cytotoxicity Assays: Evaluate the compound's toxicity against mammalian cell lines to determine its therapeutic index and potential for safe in vivo use.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogues of this compound to optimize potency and broaden the antimicrobial spectrum.[6]
-
In Vivo Efficacy Studies: Progress the most promising candidates to animal models of infection to assess their effectiveness in a physiological setting.
The exploration of novel scaffolds like this compound is a critical component in the global effort to combat antimicrobial resistance. The data presented here provides a strong foundation for the continued investigation and development of this promising class of compounds.
References
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. [Link]
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
- Benzimidazole derivatives with antimicrobial activity.
- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. [Link]
- Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. PubMed Central. [Link]
- M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]
- Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa. PubMed Central. [Link]
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PubMed Central. [Link]
- Evaluating of the Effects of Sub-MIC Concentrations of Gentamicin on Biofilm Formation in Clinical Isolates of Pseudomonas aeruginosa.
- Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100.
- Antibacterial Susceptibility Test Interpretive Criteria. U.S.
- CLSI 2024 M100Ed34.
- Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]
- Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]
- EUCAST expert rules in antimicrobial susceptibility testing.
- Minimum inhibitory concentration (MIC) values (µg/mL) of ciprofloxacin and α-mangostin against the tested bacteria.
- Evaluation of 80% inhibition standards for the determination of fluconazole minimum inhibitory concentrations in three labor
- Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. NIH. [Link]
- MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed. [Link]
- Candidemia: Optimizing the Dose of Fluconazole. U.S. Pharmacist. [Link]
- Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. PubMed Central. [Link]
- Minimal inhibitory concentrations (MIC) of gentamycin, ciprofloxacin,...
- Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin...
- Gentamicin Minimum Inhibitory Concentr
- Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. PubMed. [Link]
- Different effects of sub-minimum inhibitory concentrations of gentamicin on the expression of genes involved in alginate production and biofilm formation of Pseudomonas aeruginosa. Iranian Journal of Microbiology. [Link]
- Determination of MIC of ciprofloxacin.
- Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
- Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription. PubMed Central. [Link]
- Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole. PubMed. [Link]
- Synthesis and determination of antibacterial activity of Benzimidazole deriv
- Mechanism of Action of dichloro-beta-D-ribofuranosylbenzimidazole: Effect on in Vitro Transcription. PubMed. [Link]
- Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv
- Action of Dichlorobenzimidazole Riboside on RNA Synthesis in L-929 and HeLa Cells. PubMed. [Link]
- Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. NIH. [Link]
- Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simul
- Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. PubMed. [Link]
- Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. PubMed. [Link]
- Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. PubMed Central. [Link]
- Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents. MDPI. [Link]
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities | MDPI [mdpi.com]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of 80% inhibition standards for the determination of fluconazole minimum inhibitory concentrations in three laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dichlorobenzimidazole
As professionals in research and drug development, our work extends beyond discovery and into the responsible management of the chemical entities we handle. The proper disposal of compounds like 2,5-Dichlorobenzimidazole is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a procedural framework for the safe handling and disposal of this halogenated organic compound, grounded in established safety protocols and environmental regulations.
Hazard Identification and Immediate Safety Protocols
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound must always be the primary reference, its chemical class as a dichlorinated benzimidazole derivative suggests several potential hazards. Similar compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[1][2] During thermal decomposition, chlorinated organic compounds can release toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[3][4]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[5]
-
Ventilation: Handle the compound, especially in its powdered form, in a well-ventilated area or within a chemical fume hood to prevent the inhalation of dust.[1][4]
-
Emergency Preparedness: Ensure safety showers and eyewash stations are accessible.[1] In case of exposure, follow standard first-aid procedures and seek medical attention.[1][3]
| Hazard Profile: this compound (Inferred) | Guidance & Protocol |
| Primary Hazard Class | Halogenated Organic Compound |
| Potential Health Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Harmful if Swallowed.[1] |
| Required PPE | Chemical safety goggles with side-shields, protective gloves, lab coat.[1][5] |
| Handling Environment | Chemical fume hood or well-ventilated area.[4][5] |
| First Aid: Eyes | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Get medical attention.[2][3] |
| First Aid: Skin | Wash off immediately with plenty of soap and water while removing contaminated clothing.[2] |
| First Aid: Inhalation | Remove to fresh air. If breathing is difficult, seek immediate medical attention.[1][3] |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water and get immediate medical attention.[1] |
The Core Principle: Segregation of Halogenated Waste
The defining characteristic of this compound for disposal purposes is its chlorinated nature. This mandates its segregation into a specific waste stream: Halogenated Organic Waste .
Causality: The imperative for segregation is rooted in the final disposal technology. Halogenated wastes are typically destroyed via high-temperature incineration.[6] During this process, the chlorine atoms are converted into hydrogen chloride (HCl), a corrosive gas.[7] Facilities designed for this waste stream are equipped with specialized "scrubbers" that neutralize the acidic HCl gas before it is released into the atmosphere.[6] Mixing halogenated compounds with non-halogenated solvent waste can lead to the generation of corrosive gases in incinerators not designed to handle them, causing equipment damage and releasing pollutants. This also significantly increases disposal costs.[8] Therefore, proper segregation at the source is the most critical step in the disposal workflow.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocol for Bulk & Contaminated Materials
This protocol applies to unused this compound, reaction residues, and any materials grossly contaminated with the compound.
-
Container Selection and Labeling:
-
Select a chemically resistant container with a secure, tight-fitting lid, specifically designated for halogenated organic waste.[5][9]
-
The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."[5][8]
-
List all constituents, including "this compound," and their approximate concentrations. Do not use abbreviations or chemical formulas.[10]
-
-
Waste Transfer:
-
Conduct all transfers within a chemical fume hood to minimize inhalation exposure.[5]
-
For solid waste, carefully transfer the material to the waste container, avoiding the creation of dust.
-
Ensure all contaminated items, such as weighing papers, gloves, and pipette tips, are also placed in the designated container.[5]
-
-
Container Management and Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[9][10]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[9]
-
Store the container in a designated, well-ventilated satellite accumulation area, away from heat sources and incompatible materials.[5] The use of secondary containment is a best practice.[10]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste container.[5]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[5][11] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewer disposal of hazardous waste pharmaceuticals, a rule that underscores the importance of keeping such chemicals out of waterways.[12]
-
Spill and Decontamination Procedures
Accidents happen, and a robust spill response plan is essential.
Protocol for a Solid Spill:
-
Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.[13]
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[13]
-
Contain the Spill: Cover the spill with absorbent pads.[14] If the powder is fine, gently wet it with a suitable solvent (like isopropanol or ethanol) to prevent dust from becoming airborne, but only if there is no incompatibility.[13]
-
Collect the Material: Carefully sweep or wipe up the absorbed/wetted material. Use tongs or forceps to pick up any broken glass.[13][14]
-
Package the Waste: Place all contaminated debris, including used PPE, into a designated "Halogenated Organic Waste" container for disposal.[13][14]
-
Decontaminate the Surface: Clean the spill area thoroughly with soap and water or an appropriate solvent.[14] All cleaning materials must also be disposed of as hazardous waste.[14]
Protocol for Decontaminating Reusable Labware:
-
Initial Rinse: Rinse the contaminated labware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual this compound.
-
Collect Rinsate: This first rinse must be collected and disposed of as halogenated hazardous waste.[10] For highly toxic chemicals, the first three rinses must be collected.[10]
-
Final Cleaning: After the initial hazardous rinses are collected, the labware can be washed using standard laboratory procedures.
The Final Disposal Pathway: High-Temperature Incineration
The journey for properly segregated this compound waste ends at a licensed hazardous waste disposal facility. The accepted and environmentally sound method for destroying chlorinated organic materials is high-temperature incineration.[6]
-
Process: In a specialized refractory-lined furnace, the compound is decomposed at high temperatures in the presence of air and steam.[6]
-
Byproducts: The organic structure breaks down into simpler, gaseous byproducts, primarily carbon dioxide, nitrogen, and hydrogen chloride.[6]
-
Pollution Control: The effluent gas stream is directed through a scrubbing system, where the hydrogen chloride is neutralized, preventing the release of acidic and polluting gases into the atmosphere.[6][7] This complete destruction is a permanent disposal solution, unlike obsolete and prohibited methods such as ground burial.[6]
By adhering to these detailed procedures, researchers and scientists can ensure the safe management and disposal of this compound, upholding their commitment to a safe laboratory environment and the protection of our ecosystem.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Search.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- SAFETY DATA SHEET (5,6-Dichlorobenzimidazole riboside). (2025, December 24). Fisher Scientific.
- Process for the incineration of chlorinated organic materials. (1980, July 29). Google Patents.
- SAFETY DATA SHEET (2,5-Dichlorobenzoic acid). (2024, September 7). Sigma-Aldrich.
- CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
- SAFETY DATA SHEET (Generic). (2025, April 29). Sigma-Aldrich.
- SAFETY DATA SHEET (5,6-Dichlorobenzimidazole riboside). (2024, December 4). MedChemExpress.
- Hazardous Waste Reduction. (n.d.). University of California, Santa Cruz - Environmental Health and Safety.
- BIOLOGICAL SPILL PROCEDURES. (n.d.). Clarkson University.
- Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University - Environmental Health & Safety.
- SAFETY DATA SHEET (Benzoic acid, 2,5-dichloro-). (2025, December 19). Fisher Scientific.
- Spill and Cleaning Protocol. (n.d.). Michigan State University - Environmental Health & Safety.
- Bio Basics Fact Sheet: Biohazards Decontamination & Spill Clean-up. (n.d.). University of Minnesota - Health, Safety & Risk Management.
- Navigating the Safe Disposal of 2,6-Dichlorobenzamide-3,4,5-d3: A Procedural Guide. (2025). Benchchem.
- Disposing of Chlorine: Pool and Cleaning Products. (2024, February 15). NEDT.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College - Environmental Health and Safety.
- The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
- Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency.
- EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019, March 15). Waste360.
- EPA Regulations for Healthcare & Pharmaceuticals. (2025, May 20). Stericycle.
- EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful? (2019, January 31). Foley & Lardner LLP.
- 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. ethz.ch [ethz.ch]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. nems.nih.gov [nems.nih.gov]
- 12. waste360.com [waste360.com]
- 13. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]
A Comprehensive Guide to the Safe Handling of 2,5-Dichlorobenzimidazole
Understanding the Hazard Landscape
Due to the absence of a specific SDS for 2,5-Dichlorobenzimidazole, a conservative approach to its handling is imperative. Based on the toxicological profiles of analogous compounds such as 2,5-Dichlorobenzoic acid and 5,6-Dichlorobenzimidazole riboside, we can infer a similar hazard profile.[1][2][3]
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][3]
-
Serious Eye Irritation: Expected to cause serious eye irritation or damage.[1][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][3]
-
Harmful if Swallowed: Similar compounds exhibit oral toxicity.[4]
These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Core Directive: Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following recommendations are based on established best practices for handling chlorinated aromatic compounds.
Chlorinated aromatic compounds can be particularly challenging for glove materials. Permeation, the process by which a chemical passes through a glove on a molecular level, is a key consideration.[5]
| Glove Material | Resistance to Chlorinated Aromatics | Breakthrough Time | Recommendation |
| Viton™ | Excellent | > 8 hours | Primary recommendation for prolonged contact or immersion. |
| Butyl Rubber | Good to Excellent | > 4 hours | A suitable alternative to Viton™, offering high resistance. |
| Nitrile Rubber | Fair to Good | Variable (minutes to hours) | Suitable for splash protection and short-duration handling. Not recommended for immersion or prolonged contact.[6] |
| Neoprene | Fair | Variable | Can be used for splash protection, but with caution. |
| Latex/Vinyl | Poor | Not Recommended | Should not be used for handling this compound.[7] |
Operational Imperative: Always double-glove when handling this compound. A common and effective practice is to wear a pair of nitrile gloves underneath a pair of more resistant gloves, such as Viton™ or butyl rubber. This provides an additional layer of protection and allows for the safe removal of the outer glove in case of contamination.
Given the high likelihood of severe eye irritation, robust eye and face protection is mandatory.[1][3]
-
Chemical Splash Goggles: Must be worn at all times when handling the solid compound or its solutions. These should provide a complete seal around the eyes.
-
Face Shield: In addition to goggles, a face shield is required when there is a significant risk of splashes, such as during bulk transfers or when working with heated solutions.
A chemically resistant lab coat is the minimum requirement. For procedures with a higher risk of contamination, consider the use of a chemical-resistant apron or a disposable coverall. Ensure that the lab coat is fully buttoned and the sleeves are not rolled up.
Work with this compound should always be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors. If a fume hood is not available, or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.
Experimental Workflow: A Step-by-Step Procedural Guide
The following workflow is designed to ensure a self-validating system of safety at every stage of handling this compound.
-
Preparation:
-
Don all required PPE as outlined in Section 2.
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Gather all necessary equipment and reagents to minimize movement in and out of the hood.
-
-
Handling:
-
Perform all manipulations of solid this compound within the fume hood.
-
When weighing, use a disposable weigh boat to prevent contamination of balances.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup and Decontamination:
-
All glassware and surfaces that have come into contact with the compound must be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., acetone, ethanol) followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Segregate waste into solid and liquid streams.
-
-
Post-Handling:
-
Doff PPE in a manner that avoids cross-contamination. Remove gloves last, turning them inside out as you remove them.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and any materials contaminated with it must be handled with the utmost care to prevent environmental contamination and ensure compliance with all relevant regulations.
Core Principle: All waste generated from the use of this compound is to be considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unreacted solid compound. Collect in a clearly labeled, sealed container lined with a chemically resistant bag.
-
Liquid Waste: This includes all solutions containing this compound and the initial solvent rinses from decontamination. Collect in a sealed, chemically resistant container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container.
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] It is the responsibility of the generator of the waste (the laboratory) to ensure that it is disposed of correctly. This is typically achieved by contracting with a licensed hazardous waste disposal company.
Emergency Procedures: Preparedness for Unexpected Events
In the event of an exposure or spill, immediate and correct action is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1][9] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a suitable container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of your team and the integrity of your scientific outcomes.
References
- Becky Aktsiaselts. Chemical Resistance Table for Gloves.
- Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
- Gloves By Web. Gloves Chemical Resistance Chart.
- Environment, Health and Safety. Hand Protection Chemical Resistance Guide.
- U.S. Environmental Protection Agency. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste.
- PubMed. Toxicity of 2,6-dichlorothiobenzamide (Chlorthiamid) and 2,6-dichlorobenzamide in the olfactory nasal mucosa of mice.
- U.S. Environmental Protection Agency. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. lawbc.com [lawbc.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
